alpha-D-Psicofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41847-06-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-KAZBKCHUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of alpha-D-Psicofuranose
Introduction
alpha-D-Psicofuranose is one of the five tautomers of the rare sugar D-psicose (also known as D-allulose). D-psicose, a C-3 epimer of D-fructose, has garnered significant attention in the food and pharmaceutical industries due to its unique properties: it possesses about 70% of the sweetness of sucrose with only 0.3% of the caloric value.[1] While D-psicose exists in solution as an equilibrium mixture of α- and β-pyranose and furanose forms, as well as a keto form, the this compound anomer is a significant contributor to this equilibrium.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, biological significance, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆.[1] Its structure consists of a five-membered furanose ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in the axial position, opposite to the CH₂OH group at C5.
Tautomeric Distribution in Solution:
In aqueous solution at 27°C, D-psicose exists as an equilibrium mixture of its different tautomeric forms. The approximate distribution is as follows:
-
This compound: 39% [2]
-
beta-D-Psicopyranose: 24%[2]
-
alpha-D-Psicopyranose: 22%[2]
-
beta-D-Psicofuranose: 15%[2]
This distribution highlights the significant prevalence of the alpha-furanose anomer in solution, making its properties relevant to the overall behavior of D-psicose.
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [1] |
| CAS Number | 41847-06-7 | [1] |
| Melting Point (D-psicose) | 58 °C or 109 °C (discrepancies likely due to crystallization difficulty) | [3] |
| Solubility in Water | Highly soluble (~1.0 kg/L ) | [3] |
| Solubility in Non-Aqueous Solvents | Methanol > Ethanol > Propanol > Acetone > Ethyl Acetate; practically insoluble in hexane | |
| XLogP3-AA | -2.3 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Specific Rotation [α]D | Data for the pure anomer is not readily available. The mutarotation of D-psicose in water has been studied. | [4] |
Biological Significance and Mechanism of Action
While specific biological activities of the isolated this compound anomer are not extensively documented, the biological effects of D-psicose are well-studied and are attributed to the mixture of its anomers present at equilibrium.
Low Caloric Value and Metabolic Fate:
D-psicose is poorly metabolized in the human body, contributing to its low caloric value. It is largely absorbed in the small intestine and excreted in the urine without being significantly utilized for energy.[5]
Enzyme Inhibition:
One of the key mechanisms underlying the health benefits of D-psicose is its ability to inhibit certain carbohydrate-metabolizing enzymes. D-psicose has been shown to be an inhibitor of α-glucosidase , an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine.[3] By inhibiting this enzyme, D-psicose can help to reduce the postprandial glucose spike, making it a promising ingredient for managing blood sugar levels.
Other Potential Health Benefits:
Research on D-psicose suggests a range of other potential health benefits, including:
-
Anti-hyperglycemic effects: By reducing glucose absorption, D-psicose can help to lower blood glucose levels.
-
Anti-obesity effects: Studies suggest that D-psicose may help to reduce body weight and fat accumulation.
-
Protection of Pancreatic β-islets: Some research indicates that D-psicose may help protect the insulin-producing β-cells of the pancreas.[6]
It is important to reiterate that these biological activities are associated with D-psicose as a whole, and further research is needed to elucidate the specific contributions of the this compound anomer to these effects.
Synthesis and Purification
The synthesis of this compound is intrinsically linked to the synthesis of D-psicose, as it is one of the anomers formed in the equilibrium mixture.
Enzymatic Synthesis of D-Psicose:
The most common and efficient method for D-psicose production is the enzymatic epimerization of D-fructose using D-psicose 3-epimerase (DPEase).
Representative Protocol for Enzymatic Synthesis and Monitoring:
This protocol outlines a general procedure for the enzymatic conversion of D-fructose to D-psicose and its subsequent analysis by HPLC.
Materials:
-
D-Fructose
-
D-Psicose 3-Epimerase (e.g., from Agrobacterium tumefaciens)
-
Buffer solution (e.g., 50 mM EPPS buffer, pH 8.0)
-
Heating apparatus with temperature control
-
HPLC system with a Refractive Index Detector (RID)
-
Aminopropyl-bonded silica column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
Enzymatic Reaction:
-
Prepare a solution of D-fructose (e.g., 100 mM) in the appropriate buffer.
-
Add D-psicose 3-epimerase to the solution (the amount will depend on the enzyme activity).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C).
-
Monitor the reaction progress by taking aliquots at different time points.
-
Stop the reaction by boiling the mixture for 5 minutes to denature the enzyme.[7]
-
-
HPLC Analysis:
-
Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).
-
Equilibrate the HPLC system with the aminopropyl column at a constant flow rate (e.g., 1.0 mL/min).
-
Filter the reaction samples through a 0.22 µm syringe filter.
-
Inject the samples onto the HPLC system.
-
Identify and quantify D-psicose and remaining D-fructose based on the retention times of standards.
-
Purification of this compound:
The isolation of pure this compound from the equilibrium mixture is challenging. Chromatographic methods, such as simulated moving bed (SMB) chromatography, have been developed for the large-scale separation of D-psicose from D-fructose.[8] The separation of individual anomers can be achieved using specialized chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), often at low temperatures to slow down the rate of mutarotation.[5] However, a standardized, high-yield protocol for the preparative isolation of this compound is not widely established.
Analytical Characterization
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
As described in the synthesis section, HPLC with an aminopropyl column and refractive index detection is a robust method for the quantification of D-psicose in a mixture with other sugars. The separation of anomers can be more complex and may require specialized columns and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates and for determining the composition of anomeric mixtures.
-
¹H NMR: The proton signals, particularly those of the anomeric proton and the protons adjacent to the ring oxygen, can be used to distinguish between different anomers.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a hexose like this compound, the expected monoisotopic mass is 180.06338810 Da.[1] In tandem mass spectrometry (MS/MS), characteristic neutral losses of water and fragmentation of the sugar ring are observed. The fragmentation pattern can aid in the structural confirmation of the molecule.
Safety and Handling
Based on the available Safety Data Sheets (SDS) for D-psicose, the following handling and storage recommendations should be followed:
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation to prevent dust dispersion. Wash hands thoroughly after handling.[1][9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.[6]
-
Stability: D-psicose is stable under normal conditions. Avoid exposure to excess heat and incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local and national regulations.
Conclusion
This compound is a fundamentally important anomer of the rare sugar D-psicose, contributing significantly to its properties in solution. While much of the current research focuses on the biological effects of the D-psicose equilibrium mixture, understanding the characteristics of the individual anomers is crucial for a complete picture of its mechanism of action and for the development of targeted applications in the food and pharmaceutical industries. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this intriguing molecule, while also highlighting the need for further investigation into the specific properties and activities of the this compound anomer.
References
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- Wen, X., Ning, Y., Lin, H., Ren, Y., Li, C., Liu, Y., et al. (2022). D-Allulose (D-Psicose) Biotransformation from D-Glucose, Separation by Simulated Moving Bed Chromatography (SMBC) and Purification by Crystallization. Process Biochemistry, 119, 29-38.
- Men, Y., et al. (2006). Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization. Journal of bioscience and bioengineering, 101(4), 340-345.
- MDPI. (n.d.). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography.
- Kim, H. J., et al. (2009). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 75(10), 3322-3325.
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- Ueda, A., et al. (2018). β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES, 97(2), 729-738.
- Persky, R., & Albeck, A. (2000). Synthesis of selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form. The Journal of organic chemistry, 65(18), 5632–5638.
- SpectraBase. (n.d.). alpha-D-PSICOPYRANOSE.
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose. Acta crystallographica.
- Shallenberger, R. S., et al. (1977). Specific rotation of alpha-D- and beta-D-fructofuranose.
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- Shallenberger, R. S., Lee, C. Y., Acree, T. E., Barnard, J., & Lindley, M. G. (1977). Specific rotation of alpha-D- and beta-D-fructofuranose.
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a molecule of burgeoning interest in the fields of carbohydrate chemistry, drug discovery, and functional food development. As a C-3 epimer of D-fructose, its unique structural and stereochemical properties impart distinct biological activities and functionalities.[1] This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, offering insights into its synthesis, conformational behavior, and analytical characterization. Understanding these fundamental aspects is paramount for harnessing its potential in various scientific and industrial applications.
Chemical Structure of this compound
This compound is a ketohexose, possessing the molecular formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[2] Its core structure consists of a five-membered furanose ring, which is formed by the intramolecular hemiacetalization of the keto group at the C-2 position with the hydroxyl group at the C-5 position of the open-chain form of D-psicose.
The systematic IUPAC name for this compound is (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[2] Key structural identifiers are provided in the table below for reference.
| Identifier | Value | Source |
| PubChem CID | 21581131 | [2] |
| CAS Number | 41847-06-7 | [2] |
| InChI | InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 | [2] |
| SMILES | C([C@@H]1(CO)O)O">C@HO)O | [2] |
Stereochemistry of this compound
The stereochemistry of this compound is defined by two key features: the "D" configuration and the "alpha" anomeric configuration.
The "D" Configuration: The designation "D" refers to the configuration of the chiral center furthest from the anomeric carbon (C2 in this case), which is C5. In the Fischer projection of the open-chain form of D-psicose, the hydroxyl group on C5 is on the right side, analogous to D-glyceraldehyde. This configuration is retained upon cyclization to the furanose form.
The "alpha" Anomeric Configuration: The anomeric carbon (C2) is a stereocenter formed during the cyclization process. The "alpha" (α) configuration in a D-sugar furanose is defined by the hydroxyl group on the anomeric carbon being on the opposite side of the ring from the CH₂OH group at C5 in the Haworth projection. In the case of this compound, the anomeric hydroxyl group is oriented downwards.
The Anomeric Effect in Furanose Rings
The anomeric effect is a stereoelectronic phenomenon that influences the conformational preference of substituents at the anomeric carbon.[1] While extensively studied in pyranose rings, the anomeric effect is also present in furanosides, albeit with some differences due to the greater flexibility of the five-membered ring.[5][6] The anomeric effect arises from the stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent. This interaction is maximized when the substituent is in an axial-like orientation, which can favor the alpha-anomer in certain contexts.[1] However, the energetic contributions of the anomeric effect in furanoses are complex and are influenced by other steric and stereoelectronic factors within the flexible ring system.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through the synthesis of D-psicose, which exists in equilibrium with its various cyclic forms in solution. Both chemical and enzymatic methods have been developed for the production of D-psicose.
Chemical Synthesis
Chemical synthesis of D-psicose often involves the epimerization of the more abundant D-fructose.[8] One established method utilizes molybdate ions as a catalyst in an acidic aqueous solution to facilitate this conversion.[8] While straightforward, this approach generally results in low yields of D-psicose. A more stereoselective route involves the protection of D-fructose, followed by oxidation and subsequent stereoselective reduction to yield a protected D-psicose derivative, which can then be deprotected.[8]
Enzymatic Synthesis
Enzymatic methods offer a more sustainable and highly selective approach to D-psicose synthesis. The key enzymes employed are D-psicose 3-epimerases (DPEases) or D-tagatose 3-epimerases (DTEases), which catalyze the reversible epimerization of D-fructose at the C-3 position.[9][10]
-
Enzyme Preparation: A recombinant D-psicose 3-epimerase (DPEase) from a suitable microbial source (e.g., Agrobacterium tumefaciens) is expressed and purified.[10]
-
Reaction Setup: A solution of D-fructose (e.g., 25% w/v) is prepared in a suitable buffer (e.g., pH 7.5) containing a necessary cofactor, such as Mn²⁺ (e.g., 10 mM).[10]
-
Enzymatic Conversion: The purified DPEase is added to the fructose solution, and the reaction is incubated at the optimal temperature for the enzyme (e.g., 55 °C).[10]
-
Reaction Monitoring and Termination: The conversion of D-fructose to D-psicose is monitored over time using techniques like HPLC. The reaction is terminated by heat inactivation of the enzyme.
-
Purification: The resulting D-psicose is purified from the reaction mixture, which contains residual D-fructose, using chromatographic methods such as ion-exchange chromatography.
Structural Characterization of this compound
The definitive elucidation of the structure and stereochemistry of this compound relies on a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most precise and unambiguous three-dimensional atomic coordinates, bond lengths, and bond angles of a molecule in its solid state. While a crystal structure specifically for this compound has not been widely reported, the crystal structure of 6-deoxy-α-L-psicofuranose offers valuable insights.[4] This study confirmed the α-furanose ring conformation and provided detailed geometric parameters.[4] Obtaining a high-quality single crystal of this compound remains a key objective for a complete structural understanding.
-
Crystallization: Purified this compound is dissolved in a suitable solvent or solvent mixture (e.g., aqueous ethanol) and allowed to crystallize slowly through methods such as vapor diffusion or slow evaporation.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure and conformation of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of through-bond and through-space connectivities.
-
Sample Preparation: A sample of purified D-psicose is dissolved in a deuterated solvent (e.g., D₂O) to a suitable concentration.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integration of all proton signals. The anomeric proton of the alpha-furanose form is expected to resonate at a distinct chemical shift.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. The anomeric carbon (C2) of the alpha-furanose form will have a characteristic downfield chemical shift.
-
COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton coupling networks within the furanose ring, aiding in the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment is used to correlate directly bonded proton and carbon atoms, facilitating the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall connectivity of the molecule and the position of the hydroxymethyl groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and the preferred conformation of the furanose ring in solution.
| Anomer | C1 | C2 | C3 | C4 | C5 | C6 |
| α-furanose | 64.8 | 102.0 | 76.5 | 75.8 | 81.5 | 63.5 |
| β-furanose | 63.9 | 105.2 | 78.1 | 77.2 | 82.3 | 63.9 |
| α-pyranose | 65.2 | 98.8 | 72.1 | 71.2 | 70.4 | 63.8 |
| β-pyranose | 63.9 | 98.8 | 70.8 | 70.4 | 68.1 | 63.8 |
| Note: Representative ¹³C NMR chemical shifts (in ppm) for the anomers of D-psicose in D₂O. Actual values may vary slightly depending on experimental conditions. Data compiled from publicly available spectral databases. |
Conclusion
This compound presents a fascinating case study in carbohydrate chemistry, with its unique structural features and stereochemistry underpinning its potential applications. This guide has provided a detailed technical overview of its chemical structure, the nuances of its stereochemistry including the anomeric effect in furanose rings, and the key experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and related fields, a thorough understanding of these fundamental properties is the cornerstone for innovative research and the development of novel applications for this promising rare sugar. Further investigation, particularly the definitive X-ray crystallographic analysis of this compound, will undoubtedly provide even deeper insights into its molecular architecture and function.
References
- Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase.
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose.
- Ellervik, U., & Magnusson, G. (1994). Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Journal of the American Chemical Society, 116(6), 2340–2347. [Link]
- Lund University. (1994). Anomeric Effect in Furanosides.
- Fukada, K., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose.
- Ishii, T., et al. (2015). Crystal structure of β-d,l-psicose.
- Cormanich, R. A., et al. (2020). The endo‐ and exo‐Anomeric Effects in Furanosides. A Computational Study.
- Cerezo, A. S., et al. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine.
- Zhang, W., et al. (2022).
- Kim, H. J., et al. (2006). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 72(2), 1060-1065. [Link]
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An In-depth Technical Guide to the Discovery and Natural Occurrence of α-D-Psicofuranose
Executive Summary
D-Psicose, also known as D-Allulose, is a rare ketohexose sugar of significant interest to the pharmaceutical, food, and beverage industries due to its unique physiological properties. It is a C-3 epimer of D-fructose, delivering approximately 70% of the sweetness of sucrose with only a fraction of the caloric value (about 0.2-0.4 kcal/g).[1][2] Unlike common sugars, it is minimally metabolized and largely excreted unchanged, making it a promising alternative for managing obesity, diabetes, and hyperglycemia.[3][4] In aqueous solution, D-psicose exists as a complex equilibrium of at least five tautomers: two furanoses (α/β), two pyranoses (α/β), and a minor open-chain keto form. Uniquely among ketohexoses, the furanose forms of D-psicose are particularly abundant, with the α-D-psicofuranose tautomer being a major species in solution. This guide provides a comprehensive technical overview of the discovery of D-psicose, its natural distribution, and a specific focus on the structure, occurrence, and analysis of the α-D-psicofuranose tautomer for researchers, scientists, and drug development professionals.
The Discovery and Chemical Identity of D-Psicose
The journey of D-psicose from a laboratory curiosity to a commercially viable functional ingredient is marked by key scientific milestones.
Initial Identification and Structural Elucidation
D-Psicose was first noted in the scientific literature in the 1940s.[1][5] It was initially known as D-pseudofructose.[6] German chemists H. Ohle and F. Just were instrumental in determining its structure in 1935, renaming it D-psicose.[6] A pivotal moment came in 1942 when F. W. Zerban and Louis Sattler successfully isolated it from commercial cane molasses, confirming its existence in natural, albeit complex, matrices.[6] For decades, its rarity and the difficulty of chemical synthesis—often described as expensive and laborious—kept it from widespread application.[7]
The Enzymatic Breakthrough
The landscape for D-psicose production changed dramatically in the 1990s with the discovery and characterization of specific bacterial enzymes capable of efficiently converting D-fructose into D-psicose.[1] The key enzymes, D-psicose 3-epimerases (DPEase) and D-tagatose 3-epimerases (DTEase), catalyze the reversible epimerization at the C-3 position of D-fructose.[2][8] This biotechnological advance unlocked the potential for mass production from abundant and inexpensive fructose sources like corn or sugar beets, transforming D-psicose into a viable commercial product.[1]
Tautomeric Complexity in Solution
A critical aspect of D-psicose chemistry is its existence as multiple isomers, or tautomers, in solution. The open-chain keto form cyclizes to form five-membered (furanose) or six-membered (pyranose) rings, each of which can exist as α or β anomers.
While many ketohexoses predominantly favor the pyranose forms in solution, D-psicose is a notable exception, exhibiting a high proportion of furanose tautomers.[9] In a saturated aqueous solution, the approximate equilibrium distribution has been reported as:
-
α-furanose (39%)
-
β-pyranose (24%)
-
α-pyranose (22%)
-
β-furanose (15%)
-
Carbonyl (keto) form (~0.2%)
This high prevalence of the furanose forms, particularly α-D-psicofuranose, is a defining characteristic of D-psicose chemistry and has implications for its reactivity and biological interactions.
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alpha-D-Psicofuranose CAS number and molecular weight
An In-Depth Technical Guide to α-D-Psicofuranose for Researchers and Drug Development Professionals
Introduction
α-D-Psicofuranose is a specific anomer of the rare sugar D-psicose (also known as D-allulose), a C3 epimer of D-fructose.[1][2] While D-psicose has garnered significant attention as a low-calorie sweetener, its distinct cyclic forms, including the furanose and pyranose anomers, possess unique structural characteristics that are of great interest to researchers in carbohydrate chemistry and drug discovery. This guide provides a detailed examination of α-D-psicofuranose, focusing on its fundamental properties, synthesis, and potential applications from the perspective of a Senior Application Scientist.
D-psicose is a naturally occurring monosaccharide found in small quantities in foods like figs, raisins, and wheat.[2][3] Unlike its highly caloric counterparts, glucose and fructose, it is poorly metabolized and provides minimal energy, making it an attractive sugar substitute.[1][4] The scientific intrigue, however, extends beyond its dietary applications. The furanose ring structure, a five-membered ring, is a key component in numerous biologically critical molecules, most notably nucleosides (the building blocks of RNA and DNA). Understanding the specific properties and synthesis of the α-D-psicofuranose anomer is crucial for harnessing its potential as a chiral building block in the synthesis of novel therapeutic agents.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physicochemical characteristics of α-D-psicofuranose are summarized below.
| Property | Value | Source |
| CAS Number | 41847-06-7 | [5] |
| Molecular Formula | C₆H₁₂O₆ | [5][6] |
| Molecular Weight | 180.16 g/mol | [5][7] |
| IUPAC Name | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [5] |
| Synonyms | alpha-D-Psicofuranose, D-Allulose | [1][2][5] |
Structural Chemistry and Tautomerism
In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: the open-chain keto form and the cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Each cyclic form can exist as either an α or β anomer, depending on the stereochemistry at the anomeric carbon (C2). The α-furanose form is a predominant tautomer in solution.[3][8]
The choice of solvent and temperature can influence the equilibrium between these forms. This dynamic behavior is a critical consideration in both analytical characterization and synthetic applications, as the reactivity of the molecule is dictated by the prevalent isomer under specific conditions. For instance, the furanose form is often desired as a precursor for nucleoside analogue synthesis.
Caption: Equilibrium of D-Psicose tautomers in solution.
Synthesis and Production Workflow
The production of D-psicose, and by extension its α-furanose anomer, has shifted from complex chemical methods to more efficient and specific enzymatic processes.[3] The most common industrial method involves the epimerization of D-fructose.
Enzymatic Epimerization of D-Fructose
The choice of enzymatic conversion is driven by its high specificity, which minimizes the formation of unwanted byproducts and operates under mild reaction conditions, preserving the integrity of the sugar. D-tagatose 3-epimerases (DTEases) are frequently employed for this conversion.[2][3]
Workflow Rationale:
-
Substrate Preparation: A high-concentration solution of D-fructose serves as the starting material. The concentration is optimized to maximize substrate availability for the enzyme while maintaining solubility.
-
Enzyme Immobilization (Optional but Recommended): For industrial-scale production, immobilizing the epimerase on a solid support (e.g., chitosan or calcium alginate) is a critical step.[4] This allows for easy separation of the enzyme from the reaction mixture, enabling its reuse and significantly reducing production costs. It also enhances enzyme stability under operational stress.
-
Bioconversion: The fructose solution is passed through a reactor containing the (immobilized) D-tagatose 3-epimerase. Key parameters such as pH and temperature are tightly controlled. For instance, maximum enzyme activity is often observed at a slightly alkaline pH (around 8.0-9.0) and temperatures of 50-60°C.[3]
-
Equilibrium Shift: The reaction is an equilibrium between fructose and psicose. To drive the reaction towards psicose production, techniques such as the addition of borate can be employed. Borate forms a complex with α-D-psicofuranose, effectively removing it from the equilibrium and shifting the conversion in favor of the desired product.[3]
-
Purification: The resulting mixture contains D-psicose, unreacted D-fructose, and other minor components. Chromatographic separation, typically using ion-exchange resins, is the method of choice to isolate D-psicose with high purity.
-
Crystallization: The purified D-psicose solution is concentrated, and crystallization is induced to obtain the solid product. The specific anomer obtained can be influenced by crystallization conditions.
Caption: Enzymatic synthesis workflow for D-Psicose.
Experimental Protocol: Enzymatic Conversion and Monitoring
This protocol outlines a laboratory-scale procedure for the conversion of D-fructose to D-psicose.
Objective: To produce D-psicose from D-fructose using D-psicose 3-epimerase and monitor the reaction progress.
Materials:
-
D-Fructose
-
D-Psicose 3-epimerase (e.g., from Agrobacterium tumefaciens)
-
50 mM EPPS buffer (or borate buffer, pH 9.0)
-
1 mM MnCl₂
-
High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column
Procedure:
-
Enzyme Activation: Incubate the D-psicose 3-epimerase with 1 mM Mn²⁺ at 20°C for 4 hours. Dialyze the enzyme against the reaction buffer overnight at 4°C to remove unbound Mn²⁺. This step is crucial as the divalent cation is often a required cofactor for enzyme activity.[3]
-
Reaction Setup: Prepare a reaction mixture containing 100 mM D-fructose in 50 mM buffer (EPPS or borate, pH 9.0). Equilibrate the mixture to the optimal reaction temperature (e.g., 50°C).
-
Initiate Reaction: Add the activated enzyme to the reaction mixture to a final concentration of 4 U/mL.[3]
-
Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. Immediately stop the reaction by boiling the sample at 100°C for 5 minutes. This heat treatment denatures the enzyme, halting any further conversion.
-
Analysis: Analyze the quenched samples using HPLC to quantify the concentrations of D-fructose and D-psicose. This allows for the determination of the conversion rate and equilibrium point.
Applications in Drug Discovery and Development
While the primary commercial application of D-psicose is as a sweetener, the unique structure of α-D-psicofuranose makes it a valuable chiral starting material for synthetic chemistry.
-
Nucleoside Analogues: The furanose ring is the core scaffold of nucleosides. α-D-Psicofuranose can serve as a precursor for synthesizing novel nucleoside analogues with potential antiviral or anticancer properties. By modifying the hydroxyl groups or introducing different nucleobases, chemists can create a library of compounds for biological screening. The synthetic strategies often involve protecting group chemistry to selectively modify specific positions on the furanose ring.[9]
-
Glycosylation Chemistry: Carbohydrate structures on cell surfaces (glycans) are critical for cellular recognition, signaling, and pathogen interaction. Synthesizing complex oligosaccharides or glycoconjugates for research often requires specialized monosaccharide building blocks. Protected derivatives of α-D-psicofuranose could be used as glycosyl donors or acceptors in the assembly of novel glycan structures to probe biological processes or develop carbohydrate-based vaccines and therapeutics.[10]
-
Chiral Scaffolds: As a molecule with multiple defined stereocenters, α-D-psicofuranose is an excellent starting point for the synthesis of complex natural products or other chiral molecules.[11] Its inherent chirality can be transferred through a synthetic sequence to the final target molecule, avoiding the need for asymmetric synthesis steps or costly chiral resolutions.
Conclusion
α-D-Psicofuranose represents more than just a structural isomer of a popular sugar substitute. Its specific CAS number (41847-06-7) and molecular weight (180.16 g/mol ) provide a clear identity for this furanoid form of D-psicose.[5] For researchers and drug development professionals, it offers a unique and valuable chiral scaffold. The well-established enzymatic pathways for its synthesis from D-fructose provide an accessible route to this rare sugar. A thorough understanding of its solution-state equilibrium, coupled with modern synthetic and analytical techniques, will be instrumental in unlocking its full potential as a building block for the next generation of complex bioactive molecules and therapeutic agents.
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The Dynamic Equilibrium of D-Psicose: A Technical Guide to the Furanose and Pyranose Anomers
Abstract
D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar of significant interest in the food and pharmaceutical industries due to its low caloric value and potential health benefits. In aqueous solution, D-psicose exists as a complex equilibrium mixture of four cyclic isomers: two furanoses (five-membered rings) and two pyranoses (six-membered rings), each with α and β anomers. Understanding the dynamics and thermodynamics of this equilibrium, particularly the balance between the α-D-psicofuranose and α-D-psicopyranose forms, is critical for its application, as the biological and chemical properties of each tautomer can vary significantly. This in-depth technical guide provides a comprehensive analysis of this equilibrium, detailing the underlying thermodynamic principles, robust experimental methodologies for its characterization, and the key factors that influence the relative populations of these anomers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solution-state behavior of this important monosaccharide.
Introduction: The Significance of Tautomeric Equilibrium in D-Psicose
Monosaccharides rarely exist as single, static structures in solution. Instead, they undergo mutarotation, a process of interconversion between different cyclic forms and a transient open-chain keto form.[1] For D-psicose, this results in a dynamic equilibrium between α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose. The six-membered pyranose ring is often the more stable conformation for many hexoses due to lower ring strain.[2] However, the furanose form can be significantly populated, and its presence is crucial in various biological processes and chemical reactions.
The ratio of these anomers at equilibrium is dictated by their relative thermodynamic stabilities, which are in turn influenced by a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding and the anomeric effect.[3] The solvent environment and temperature also play a critical role in shifting this equilibrium.[4] A precise understanding of the equilibrium between α-D-psicofuranose and α-D-psicopyranose is paramount for predicting the reactivity, enzymatic interactions, and physiological effects of D-psicose.
The α-D-Psicofuranose vs. α-D-psicopyranose Equilibrium: A Quantitative Perspective
The tautomeric distribution of D-psicose in an aqueous environment has been quantitatively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide a clear picture of the relative abundance of each anomer at equilibrium.
Tautomeric Composition in Aqueous Solution
In D₂O at 303 K, the equilibrium composition of D-psicose has been reported as follows[5]:
| Tautomer | Ring Size | Anomeric Configuration | Percentage at Equilibrium (%) |
| α-D-psicofuranose | Five-membered | α | 38 |
| β-D-psicofuranose | Five-membered | β | 13 |
| α-D-psicopyranose | Six-membered | α | 25 |
| β-D-psicopyranose | Six-membered | β | 24 |
Table 1: Equilibrium composition of D-psicose anomers in D₂O at 303 K. Data sourced from a 2008 study on the enzymatic epimerization of D-fructose.[5]
This data reveals a significant and somewhat unusual finding: the furanose forms, particularly the α-anomer, are the most abundant species in solution for D-psicose. This contrasts with many other common hexoses, such as glucose, where the pyranose forms are overwhelmingly dominant.[1] The high proportion of α-D-psicofuranose (38%) compared to α-D-psicopyranose (25%) underscores the importance of considering the five-membered ring structure in any chemical or biological investigation of D-psicose.
Structural Representation of the Key Anomers
The distinct structural features of α-D-psicofuranose and α-D-psicopyranose are visualized below. These structures are crucial for understanding their relative stabilities and interactions.
Figure 1: 2D structures of α-D-psicofuranose and α-D-psicopyranose.
The Interconversion Pathway
The equilibrium between the furanose and pyranose forms is not direct but proceeds through the open-chain keto form of D-psicose. This interconversion is a dynamic process, with the ring structures constantly opening and closing.
Figure 2: Interconversion pathway between α-D-psicofuranose and α-D-psicopyranose via the open-chain intermediate.
Factors Influencing the Equilibrium
The tautomeric distribution of D-psicose is sensitive to several environmental factors, which can be manipulated to favor a particular anomer for specific applications.
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent significantly impact the equilibrium. While water stabilizes the various anomers through hydrogen bonding, less polar solvents can shift the equilibrium. For instance, some sugars show a greater proportion of the furanose form in dimethyl sulfoxide (DMSO) compared to water.[6]
-
Temperature: Temperature affects both the rate of interconversion and the position of the equilibrium. Generally, an increase in temperature can lead to a higher proportion of the less stable anomers and the open-chain form.[7]
-
pH: The pH of the solution can influence the rate of mutarotation, with both acid and base catalysis being possible. Extreme pH values can also lead to degradation of the sugar.[5]
-
Complexing Agents: Certain compounds can selectively bind to one anomer, thereby shifting the equilibrium. A notable example is the use of borate, which preferentially forms a complex with the cis-diol arrangement in α-D-psicofuranose, leading to an increased overall conversion of D-fructose to D-psicose in enzymatic reactions.[5]
Experimental Protocol: NMR Spectroscopic Analysis of D-Psicose Anomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of carbohydrate anomers in solution.[1] The following protocol outlines a standard approach for determining the tautomeric distribution of D-psicose.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of high-purity D-psicose and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). The use of D₂O is essential to avoid a large, interfering H₂O signal in the ¹H NMR spectrum.
-
Equilibration: Allow the solution to stand at a constant, controlled temperature for a sufficient period to ensure that the anomeric equilibrium is reached. Typically, several hours are adequate, but overnight equilibration is recommended to ensure complete mutarotation.
-
Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the sugar signals (e.g., trimethylsilyl propionate, TSP) can be added.
NMR Data Acquisition
A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric proton signals are typically found in the downfield region of the spectrum and are well-separated from the other sugar protons.
-
Integrate the signals corresponding to the anomeric protons of each of the four anomers. The relative integrals directly correspond to the molar ratio of the anomers in the equilibrium mixture.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The anomeric carbon signals are particularly well-resolved and appear in the 90-110 ppm region.
-
The relative intensities of these signals provide another measure of the anomeric distribution.
-
-
Two-Dimensional (2D) NMR Spectroscopy:
-
For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
An HSQC spectrum is particularly useful as it correlates each proton to its directly attached carbon, allowing for the clear identification of the anomeric ¹H-¹³C pairs for each tautomer.[5]
-
Data Analysis and Quantification
-
Signal Assignment: Identify the specific NMR signals corresponding to each of the four anomers of D-psicose. This can be achieved by comparison with literature data or through detailed analysis of 2D NMR spectra.
-
Integration and Calculation:
-
In the ¹H NMR spectrum, carefully integrate the well-resolved anomeric proton signals for α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose.
-
Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for all four anomers and multiplying by 100.
-
Experimental Workflow Diagram
Figure 3: Experimental workflow for the NMR analysis of D-psicose anomeric equilibrium.
Theoretical Insights into Anomer Stability
While experimental data provides a direct measure of the anomeric equilibrium, computational chemistry offers valuable insights into the underlying factors governing the relative stabilities of the different tautomers.
Conformational Analysis and Energy Calculations
-
Molecular Mechanics (MM) and Quantum Mechanics (QM): Computational methods such as molecular mechanics and quantum mechanics can be employed to calculate the potential energy surfaces of the different anomers.[3] These calculations can help identify the most stable conformations of the furanose and pyranose rings and their substituent groups.
-
Intramolecular Hydrogen Bonding: A key factor determining the stability of sugar anomers is the network of intramolecular hydrogen bonds.[3] Computational models can predict the strength and geometry of these interactions, providing a rationale for the observed equilibrium distribution. For psicose, specific hydrogen bonding patterns may preferentially stabilize the furanose ring.
-
Solvation Effects: The interaction of the sugar with the solvent is a critical determinant of anomer stability.[4] Explicit solvent models in molecular dynamics (MD) simulations or implicit continuum solvent models in QM calculations can be used to estimate the free energy of solvation for each anomer. The greater stability of the β-anomer of glucose in water, for example, is attributed to more favorable solvation.[4]
Thermodynamic Parameters
Conclusion and Future Directions
The equilibrium between α-D-psicofuranose and α-D-psicopyranose is a central aspect of the solution chemistry of D-psicose, with the furanose form being surprisingly prevalent. This technical guide has provided a comprehensive overview of the quantitative aspects of this equilibrium, the factors that influence it, and a robust experimental protocol for its investigation using NMR spectroscopy.
For researchers and professionals in drug development and food science, a thorough understanding and characterization of this tautomeric distribution are essential. The biological activity and chemical reactivity of D-psicose are likely a composite of the properties of its individual anomers. Future research should focus on obtaining precise experimental thermodynamic data for the interconversion of D-psicose anomers and on developing more refined computational models to accurately predict their behavior in different environments. Such studies will undoubtedly facilitate the rational design of new products and applications based on this unique and promising rare sugar.
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The Dynamic Life of α-D-Psicofuranose: A Technical Guide to Tautomerism in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-allulose), a rare sugar and C3 epimer of D-fructose, is gaining significant attention in the pharmaceutical and food industries for its unique physiological properties, including its low caloric value.[1] The biological activity and physicochemical properties of D-psicose are intrinsically linked to its conformational and tautomeric equilibria in aqueous solution. This guide provides an in-depth exploration of the tautomerism of D-psicose, with a particular focus on the α-D-psicofuranose form. We will delve into the equilibrium dynamics, the influential factors, and the state-of-the-art analytical methodologies for its characterization, offering a comprehensive resource for researchers in drug development and carbohydrate chemistry.
Introduction: The Significance of D-Psicose and its Tautomeric Forms
D-Psicose is a ketohexose that, despite sharing the same chemical formula as fructose and glucose, exhibits distinct metabolic characteristics.[1] In aqueous environments, monosaccharides like D-psicose exist not as a single static structure, but as a dynamic equilibrium of various isomeric forms, known as tautomers.[2][3] This phenomenon, termed mutarotation, involves the interconversion between cyclic hemiacetal or hemiketal forms and the open-chain carbonyl form.[2][3][4] For D-psicose, this equilibrium encompasses five primary tautomers: α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, β-D-psicopyranose, and a trace amount of the open-chain keto form.[3] Understanding the distribution and interconversion of these tautomers is paramount, as the specific isomeric form often dictates its interaction with biological targets such as enzymes and receptors, thereby influencing its efficacy and metabolic fate in drug development.
The Tautomeric Equilibrium of D-Psicose in Aqueous Solution
In an aqueous solution, D-psicose establishes a complex equilibrium between its five-membered (furanose) and six-membered (pyranose) ring structures, as well as their respective anomers (α and β). While D-psicose crystallizes solely as the β-D-pyranose anomer, upon dissolution in water, it undergoes mutarotation to achieve a dynamic equilibrium among all its tautomeric forms.[2][3]
Quantitative Distribution of D-Psicose Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the quantitative distribution of D-psicose tautomers in solution. Studies have revealed the following approximate distribution at equilibrium in D₂O:
| Tautomer | Ring Form | Anomer | Percentage at Equilibrium |
| α-D-psicofuranose | Furanose | α | ~38% |
| β-D-psicofuranose | Furanose | β | ~13% |
| α-D-psicopyranose | Pyranose | α | ~25% |
| β-D-psicopyranose | Pyranose | β | ~24% |
| Open-chain keto form | Acyclic | N/A | ~0.2%[2][3] |
Table 1: Approximate tautomeric distribution of D-psicose in aqueous solution as determined by NMR spectroscopy.[1]
It is noteworthy that the furanose forms, particularly the α-anomer, are significantly populated at equilibrium, a feature that distinguishes D-psicose from many other common hexoses where the pyranose form is overwhelmingly dominant.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of monosaccharides is sensitive to several environmental factors:
-
Solvent: The polarity and hydrogen-bonding capacity of the solvent can significantly influence the relative stability of the different tautomers.
-
Temperature: Changes in temperature can shift the equilibrium. For instance, in some monosaccharides, an increase in temperature favors the formation of the less stable furanose forms.
-
pH: The pH of the solution can affect the rate of mutarotation, which is the process of interconversion between anomers.
The following diagram illustrates the tautomeric equilibrium of D-psicose in an aqueous solution.
Caption: Tautomeric equilibrium of D-psicose in aqueous solution.
Experimental Analysis of α-D-Psicofuranose Tautomerism
NMR spectroscopy is the most powerful and widely used technique for the unambiguous identification and quantification of sugar tautomers in solution. Both ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of anomers and ring forms.
Detailed Protocol for NMR Spectroscopic Analysis of D-Psicose Tautomers
The following protocol outlines a standard procedure for the analysis of D-psicose tautomeric equilibrium using NMR.
Materials and Equipment:
-
D-Psicose
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity
-
NMR tubes
-
Internal standard (e.g., DSS)
-
pH meter
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a desired amount of D-psicose (e.g., to prepare a 100 mM solution).
-
Dissolve the D-psicose in a known volume of D₂O in a clean vial.
-
Add an internal standard for chemical shift referencing and quantification.
-
Adjust the pH of the solution to a desired value (e.g., 7.4) using minute amounts of NaOD or DCl.
-
Transfer the solution to an NMR tube.
-
-
Equilibration:
-
Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours to overnight) to ensure that the mutarotational equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of interest for accurate integration, and appropriate water suppression techniques.
-
Acquire a 1D ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the unambiguous assignment of proton and carbon signals for each tautomer.[1]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the internal standard.
-
Identify and assign the characteristic signals for each tautomer (α-furanose, β-furanose, α-pyranose, and β-pyranose). The anomeric proton and carbon signals are often the most resolved and are typically used for this purpose.
-
Integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the relative percentage of each tautomer by dividing the integral of its characteristic signal by the sum of the integrals of all tautomer signals.
-
The following diagram illustrates the experimental workflow for the NMR analysis of D-psicose tautomerism.
Caption: Experimental workflow for NMR analysis of D-psicose tautomerism.
Conclusion and Future Perspectives
The tautomeric landscape of D-psicose in aqueous solution is complex, with a significant contribution from the α-D-psicofuranose form. This comprehensive understanding of its equilibrium dynamics is crucial for researchers in drug development and related fields. The presented NMR-based methodology provides a robust framework for the accurate characterization of this equilibrium. Future research should focus on exploring the tautomeric distribution of D-psicose in more complex biological matrices and understanding how its specific tautomeric forms interact with key protein targets. Such insights will undoubtedly accelerate the rational design of novel therapeutics and functional foods based on this promising rare sugar.
References
- Fukada, H., et al. (2010). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide d-Psicose. Bulletin of the Chemical Society of Japan, 83(9), 1043-1049.
- ResearchGate. (n.d.). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide D-Psicose.
- dos Santos, J. C. S., et al. (2014). Thermodynamic and Kinetic Studies of Glucose Mutarotation by Using a Portable Personal Blood Glucose Meter. Journal of Chemical Education, 91(10), 1699-1702.
- Zhang, J., et al. (2020). NMR studies of the tautomer distributions of D-fructose in lower alcohols/DMSO-d6. Carbohydrate Research, 498, 108173.
- Grigolato, F., et al. (2021). Solvent-mediated mechanism and kinetics of glucose mutarotation from enhanced sampling simulations. The Journal of Chemical Physics, 155(20), 204501.
- Koivikko, R., & Loponen, J. (2007). Tautomeric equilibria of D-glucose and D-fructose: NMR spectrometric measurements. Carbohydrate Research, 342(3-4), 503-509.
- Kim, J., et al. (2017). Conversion Shift of D-Fructose to D-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Journal of Agricultural and Food Chemistry, 65(40), 8876-8882.
- Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477.
- Capon, B., & Walker, R. B. (1974). Kinetics and mechanism of the mutarotation of aldoses. Journal of the Chemical Society, Perkin Transactions 2, (13), 1600-1606.
- Serianni, A. S., & Wu, J. (2005). Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria. The Journal of Organic Chemistry, 70(18), 7149-7160.
- Nishida, Y., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 22(10), 1667.
- Gries, K., et al. (2019). Sedoheptulose accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: A novel mechanism to enhance C and P homeostasis?. Plant, Cell & Environment, 42(4), 1332-1343.
- Biological Magnetic Resonance Bank. (n.d.). bmse000020 D-Psicose.
- ResearchGate. (n.d.). Acyclic Forms of [1- 13 C]Aldohexoses in Aqueous Solution: Quantitation by 13 C NMR and Deuterium Isotope Effects on Tautomeric Equilibria.
- Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 130-134.
- PubChem. (n.d.). alpha-D-psicofuranose.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
- Ludwig, C., & Viant, M. R. (2010). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 169-183.
- Al-Harthi, S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. Metabolites, 13(7), 789.
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Introduction: Understanding D-Psicose and the α-D-Psicofuranose Anomer
An In-depth Technical Guide to the Physical Properties of α-D-Psicofuranose
D-Psicose, also known as D-Allulose, is a rare ketohexose monosaccharide and a C-3 epimer of D-fructose[1][2]. First identified in the 1940s, it has garnered significant interest in the food and pharmaceutical industries due to its low caloric value—approximately 10% that of sucrose—while retaining 70% of the sweetness[1][3]. It occurs naturally in small quantities in foods like figs, raisins, and maple syrup[1].
In aqueous solutions, D-Psicose exists as an equilibrium mixture of different tautomers, or isomers: the six-membered ring pyranose forms (α and β) and the five-membered ring furanose forms (α and β)[2]. At 27°C in a D₂O solution, the structural composition is approximately 39% α-furanose, 22% α-pyranose, 24% β-pyranose, and 15% β-furanose[2]. This guide focuses specifically on the α-D-Psicofuranose form, one of the predominant structures in solution.
For researchers and drug development professionals, understanding the physical properties of a specific anomer is critical. Properties such as melting point and solubility directly influence formulation strategies, bioavailability, and stability. However, isolating and crystallizing a single, stable anomer from its equilibrium mixture presents a significant experimental challenge. Consequently, much of the publicly available data pertains to the crystalline solid of D-Psicose, which is typically the most stable anomer under crystallization conditions. This guide provides the known physical properties of D-Psicose and presents authoritative, field-proven protocols for the precise experimental determination of these properties for the α-D-Psicofuranose anomer.
Physical Properties of D-Psicose
The following data, summarized in Table 1, represents the reported physical properties of D-Psicose. It is crucial to interpret this data with the understanding that it likely reflects the most stable crystalline form obtained from an equilibrium mixture, rather than the pure α-D-Psicofuranose anomer.
Melting Point
The melting point of D-Psicose is inconsistently reported in the literature, with values of 58 °C and 109 °C being cited[3]. This discrepancy is likely attributable to the inherent difficulty in crystallizing the compound and variations in the purity and specific anomeric composition of the measured samples[3]. A pure, crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities or the presence of mixed isomers leads to a depressed and broader melting range. The value of 109 °C is also reported by chemical suppliers[2].
Solubility
D-Psicose is characterized by its high solubility in polar solvents. It is reported to be extremely soluble in water, with a solubility of approximately 1.0 kg/L , which is higher than glucose (~900 g/L) but lower than fructose (~4 kg/L )[3]. Its solubility in other solvents has also been documented[4].
| Property | Value | Solvent | Source(s) |
| Melting Point | 58 °C or 109 °C | N/A | [3] |
| Solubility | ~1000 g/L | Water | [3] |
| Soluble | Methanol | [4] | |
| Soluble | Ethanol | [4] | |
| Practically Insoluble | Acetone | [4] |
Table 1: Summary of Reported Physical Properties for D-Psicose.
Experimental Determination of Physical Properties
Given the ambiguity surrounding the physical properties of the specific α-D-Psicofuranose anomer, empirical determination is essential for any research or development application. The following sections provide self-validating, detailed protocols for this purpose.
Protocol: Melting Point Determination by Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid[5]. The underlying principle is that a pure substance melts at a precise temperature, and this temperature can be accurately observed by slowly heating a small, powdered sample.
-
Fine Powder: The sample must be a fine powder to ensure uniform heat transfer and efficient packing. Coarse crystals can lead to inconsistent heating and inaccurate readings[5].
-
Dry Sample: The presence of residual solvent can act as an impurity, causing a depression and broadening of the melting point range. Drying the sample under vacuum is critical for accuracy[6].
-
Controlled Heating Ramp: A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high melting point. A slow ramp rate (1-2 °C per minute) near the melting point is mandatory for an accurate determination[7].
Caption: Workflow for Melting Point Determination by the Capillary Method.
-
Sample Preparation: a. Ensure the α-D-Psicofuranose sample is crystalline and has been purified to the highest possible degree. b. If the sample consists of coarse crystals, gently grind it into a fine, uniform powder using an agate or glass mortar and pestle[5]. c. Dry the powdered sample in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any residual solvent[7].
-
Capillary Tube Loading: a. Press the open end of a glass capillary tube (one end sealed) into the pile of dried sample several times[6]. b. Invert the tube and tap it gently on a hard surface to cause the powder to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat several times[5][6]. c. The final packed sample height should be between 2-3 mm[6][7]. A consistent sample height is key for reproducibility.
-
Measurement: a. Insert the loaded capillary tube into the heating block of the melting point apparatus[8]. b. If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below this point[6]. c. Reduce the heating rate to a slow, controlled ramp of approximately 1-2 °C per minute. This ensures thermal equilibrium between the heating block, the thermometer, and the sample. d. Observe the sample closely through the magnifying eyepiece. e. Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range. f. Continue heating at the slow rate and record the temperature at which the last trace of solid material liquefies. This is the end of the melting range. g. A complete report should include the melting range (e.g., 108.5-109.5 °C)[5].
Protocol: Solubility Assessment by the Equilibrium Saturation Method
This protocol determines the solubility of α-D-Psicofuranose by creating a saturated solution at a specific temperature, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute.
-
Equilibrium: Solubility is an equilibrium constant. Sufficient time and agitation are required to ensure the solution is truly saturated and the rate of dissolution equals the rate of crystallization. Without achieving equilibrium, the measured solubility will be artificially low.
-
Temperature Control: The solubility of solids is highly dependent on temperature. A constant temperature bath is essential for obtaining accurate and reproducible results.
-
Quantification Method: A robust analytical method is needed to measure the solute concentration in the supernatant. For sugars, methods like High-Performance Liquid Chromatography (HPLC) or colorimetric assays (e.g., Phenol-Sulfuric Acid method) are common[9]. The choice depends on the required precision and available equipment.
Caption: Workflow for Solubility Determination by the Equilibrium Saturation Method.
-
Preparation of Saturated Solution: a. To a series of glass vials, add a precisely known volume of the desired solvent (e.g., 5.0 mL of water, methanol, ethanol). b. Add an excess amount of crystalline α-D-Psicofuranose to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. This ensures saturation. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-course experiment can be run to determine the minimum time to equilibrium.
-
Sampling and Analysis: a. After equilibration, cease agitation and allow the vials to stand in the temperature bath for several hours to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid at the bottom. c. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any suspended microcrystals. This step is crucial to prevent overestimation of solubility. d. Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. e. Quantify the concentration of α-D-Psicofuranose in the diluted sample using a validated analytical technique such as HPLC with a Refractive Index Detector (RID) or a colorimetric assay[9]. f. Prepare a standard curve with known concentrations of α-D-Psicofuranose to ensure accurate quantification.
-
Calculation: a. Calculate the original concentration in the saturated supernatant, accounting for all dilution factors. b. Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Conclusion
While α-D-Psicofuranose is a significant tautomer of D-Psicose, specific, validated physical property data for this isolated anomer is not prevalent in the scientific literature. The reported melting point of D-Psicose varies, likely due to challenges in crystallization and anomeric purity, and its high aqueous solubility is well-established for the equilibrium mixture. For applications in research and drug development that require precise data on the α-D-Psicofuranose anomer, the experimental protocols detailed in this guide provide a robust framework for its empirical determination. Adherence to these methodologies, with careful attention to sample purity, temperature control, and equilibrium conditions, is paramount for generating trustworthy and reproducible data.
References
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An In-Depth Technical Guide to the Nomenclature of alpha-D-Psicofuranose
This guide provides a comprehensive analysis of the IUPAC nomenclature and associated synonyms for the monosaccharide alpha-D-Psicofuranose. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic name, explores its structural basis, and lists common alternative names and identifiers to facilitate accurate communication and data retrieval in a scientific context.
Introduction: The Significance of Precise Nomenclature
In the fields of carbohydrate chemistry and drug development, unambiguous molecular identification is paramount. The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a universal language for describing complex chemical structures.[1] D-Psicose (also known as D-Allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant interest for its physiological properties, including its low caloric value.[2][3] Understanding the precise nomenclature of its various isomers, such as this compound, is critical for research, synthesis, and regulatory affairs. This guide elucidates the components of its IUPAC name, offering clarity on the stereochemical and structural information it encodes.
Deconstruction of the IUPAC Name: this compound
The name "this compound" is a composite of several descriptors, each conveying specific structural information according to established carbohydrate nomenclature rules.[4]
The Parent Stem: "Psicose"
"Psicose" is the trivial name for a specific ketohexose—a six-carbon monosaccharide containing a ketone functional group.[5][6] The systematic name for the open-chain form of D-Psicose is (3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one.[2][7] Psicose is an epimer of fructose, differing only in the stereochemical configuration at the third carbon atom (C3).[2][8]
Stereochemical Descriptor: "D-"
The "D-" prefix refers to the absolute configuration of the stereocenter furthest from the carbonyl group in the open-chain Fischer projection of the sugar.[9] For hexoses, this is the chiral carbon at position 5 (C5). In a Fischer projection with the carbonyl group at the top (C2 for ketoses), the hydroxyl (-OH) group on C5 points to the right, designating it as a "D" sugar.[10][11][12] This convention is fundamental to carbohydrate chemistry, as most naturally occurring sugars belong to the D-series.[11][13] It is crucial to note that the D/L designation specifies the configuration relative to glyceraldehyde and does not predict the direction of optical rotation.[10]
Ring Structure Descriptor: "-furanose"
Monosaccharides with five or more carbons typically exist in aqueous solutions as cyclic hemiacetals or hemiketals.[14][15] The "-furanose" suffix indicates that the cyclic form of psicose is a five-membered ring, analogous to the heterocyclic compound furan.[5][16] This ring is formed through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the carbonyl carbon at C2.[17] This cyclization creates a new chiral center at C2, known as the anomeric carbon.
Anomeric Descriptor: "alpha- (α-)"
The formation of the cyclic structure introduces a new stereocenter at the anomeric carbon (C2 for ketoses).[16][18] The "alpha" (α) and "beta" (β) designations, known as anomers, describe the configuration at this position. In a Haworth projection for a D-sugar, the α-anomer is defined as having the newly formed hydroxyl group on the anomeric carbon pointing downwards, on the opposite side of the ring from the -CH2OH group at C5 (which is considered "up").[16][19] Conversely, in the β-anomer, the anomeric hydroxyl group points upwards, on the same side as the C5 substituent.[16]
The relationship between these structural components is visualized in the workflow below.
Caption: Logical workflow for deriving the IUPAC name this compound.
Systematic Name and Synonyms
While "this compound" is the descriptive semi-systematic name, a fully systematic IUPAC name can also be derived: (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[20] However, this form is less common in biochemical literature. For practical laboratory and commercial purposes, a variety of synonyms and identifiers are used. These are crucial for comprehensive literature searches and material sourcing.
The parent molecule, D-Psicose, is often referred to by its common alternative name, D-Allulose .[2][8] This name is particularly prevalent in the food industry. Consequently, this compound may also be referred to as alpha-D-Furanallulose .[20]
The table below summarizes the key identifiers and synonyms for this compound and its parent compound, D-Psicose.
| Identifier Type | This compound | D-Psicose (Parent Compound) |
| IUPAC Name | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[20] | (3R,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one[2] |
| Common Name | This compound | D-Psicose, D-Allulose[2][7] |
| CAS Registry No. | 41847-06-7[20] | 551-68-8[2][3] |
| PubChem CID | 21581131[20] | 90008[7][21] |
| Other Synonyms | alpha-D-Furanallulose[20] | D-Ribo-2-hexulose[8], Pseudofructose[2] |
| UNII | G049GQN2UI[20] | QCC18LNG3E[2] |
Experimental Workflow: Isomer Identification
Confirming the specific anomeric and ring form of a monosaccharide like D-Psicose in a sample requires advanced analytical techniques. A typical experimental workflow involves high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: 1D/2D NMR for Anomer and Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of D-Psicose in 0.6 mL of deuterium oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium, where different anomers and tautomers (furanose, pyranose) coexist.[15][18]
-
¹H NMR Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum. The anomeric proton signals are typically found in a distinct downfield region (δ 4.5-5.5 ppm). The presence of multiple signals in this region indicates an equilibrium mixture of different isomers. The relative integrals of these peaks correspond to the population of each isomer.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin couplings, allowing for the tracing of connectivity within each sugar ring and confirming the assignment of protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C). It is essential for assigning the carbon signals, particularly the anomeric carbon, which has a characteristic chemical shift (δ 95-105 ppm).
-
-
Data Analysis: By analyzing the coupling constants and chemical shifts from the 1D and 2D spectra, one can definitively identify the α- and β-anomers of both the psicofuranose and psicopyranose forms and quantify their relative abundance in solution. For instance, the α-furanose tautomer is often the predominant form for certain psicose derivatives in solution.[17]
The diagram below illustrates this analytical workflow.
Caption: Experimental workflow for the structural elucidation of D-Psicose isomers.
Conclusion
The name this compound precisely defines a specific cyclic isomer of the rare sugar D-Psicose (D-Allulose). Each component of the name—alpha, D, Psico, and furanose—provides essential information about its anomeric configuration, overall stereochemistry, parent structure, and ring size. A thorough understanding of this nomenclature, coupled with knowledge of its various synonyms and identifiers, is fundamental for researchers in carbohydrate chemistry and drug development. The use of robust analytical methods like NMR spectroscopy is critical for the experimental verification of these complex structures, ensuring accuracy and reproducibility in scientific endeavors.
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The Unseen Player: A Technical Guide to the Biological Significance of alpha-D-Psicofuranose
Abstract
D-Psicose (D-Allulose), a rare sugar celebrated for its low caloric value and potential therapeutic benefits, exists in a dynamic equilibrium of isomeric forms. While much of the focus has been on the overall effects of D-psicose, this guide delves into the specific biological relevance of a key, yet often overlooked, player: the alpha-D-psicofuranose tautomer. By examining the conformational landscape of D-psicose in physiological systems and its interactions with key metabolic enzymes, we will elucidate the pivotal role of this specific furanose form. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the structure-function relationships of D-psicose anomers and detailing the experimental methodologies required for their study.
Introduction: Beyond the Sweetness, a World of Isomeric Complexity
D-psicose, a C-3 epimer of D-fructose, has emerged as a molecule of significant interest in the fields of nutrition and pharmacology.[1][2] Naturally occurring in small quantities in sources like wheat, figs, and raisins, its commercial production has been made possible through enzymatic epimerization of D-fructose.[3][4] The primary driver of its popularity is its near-zero caloric value, as it is largely un-metabolized by the human body and excreted in the urine.[5][6] Beyond its utility as a sweetener, D-psicose exhibits a range of intriguing physiological effects, including anti-hyperglycemic and anti-hyperlipidemic properties.[2][7]
However, to truly understand the biological activity of D-psicose, one must look beyond the single name and appreciate its structural diversity. In aqueous solutions, D-psicose, like other monosaccharides, exists as a mixture of tautomers: the six-membered pyranose and the five-membered furanose rings, each with alpha (α) and beta (β) anomers at the anomeric carbon (C2), alongside a small proportion of the open-chain keto form.
This guide will specifically focus on the This compound isomer, postulating its significance as a primary biologically active form in key enzymatic interactions that underpin the physiological effects of D-psicose.
The Conformational Landscape of D-Psicose in Aqueous Systems
The biological activity of a sugar is intrinsically linked to its three-dimensional structure. In an aqueous environment, D-psicose establishes an equilibrium between its various isomeric forms. Notably, studies have indicated that the furanose forms of psicose are significantly populated in solution. Research suggests the tautomeric distribution of D-psicose in an aqueous solution to be approximately:
-
α-furanose (39%)
-
β-pyranose (24%)
-
α-pyranose (22%)
-
β-furanose (15%)
-
Open-chain (keto) form (~0.2%)[1]
This high prevalence of the α-furanose anomer at equilibrium suggests its ready availability for biological interactions.
The Biological Role of this compound: An Enzymatic Perspective
The specific conformation of a sugar molecule dictates its ability to bind to the active sites of enzymes. Analysis of enzymatic processes involving D-psicose provides compelling evidence for the preferential recognition of the this compound form.
D-Psicose 3-Epimerase: A Case Study in Anomeric Specificity
D-psicose 3-epimerase (DPEase) is a key enzyme in the production of D-psicose from D-fructose.[4][8] Crucially, crystallographic studies of DPEase from Clostridium cellulolyticum in complex with D-psicose reveal the bound sugar in a specific conformation.[8] Analysis of the Protein Data Bank (PDB) entry for this complex shows that the active site accommodates the psicose molecule in its furanose ring form. Although the specific anomer is not explicitly stated in the abstract, the structural data suggests a conformation that is consistent with the this compound isomer being the recognized substrate. The enzyme forms a greater number of hydrogen bonds with D-psicose compared to D-fructose, indicating a higher affinity for psicose.[8] This preferential binding of a specific isomer is fundamental to the enzyme's catalytic mechanism.
Inhibition of alpha-Glucosidase: A Key Anti-Hyperglycemic Mechanism
One of the well-documented physiological effects of D-psicose is its ability to suppress postprandial hyperglycemia by inhibiting intestinal α-glucosidases, such as sucrase and maltase.[9][10] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibitory action of D-psicose is believed to be competitive, suggesting that it binds to the active site of these enzymes. Given the high concentration of the this compound form in solution, it is highly probable that this anomer is the primary inhibitor of α-glucosidase. The structural similarity of the furanose ring to the transition state of the natural substrates of these enzymes could be a key factor in its inhibitory activity.
Experimental Protocols for the Study of this compound
To further investigate the specific biological roles of this compound, robust experimental methodologies are essential.
Separation and Quantification of D-Psicose Anomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying sugar anomers.[3][11]
Protocol: HPLC Separation of D-Psicose Anomers
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for the analysis of non-chromophoric sugars like psicose.[3]
-
Column: An aminopropyl-bonded silica column or a polymer-based amino column is recommended. These columns operate in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 80:20 v/v). The separation is sensitive to the water content, which can be adjusted to optimize the resolution of the anomers.
-
Temperature Control: Column temperature should be precisely controlled, as it can affect the rate of mutarotation and, consequently, the chromatographic profile. Lower temperatures generally favor the separation of anomers.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm filter before injection. For enzymatic assays, the reaction should be quenched (e.g., by heat or acid) to stop any further enzymatic conversion or mutarotation.
-
Data Analysis: Peak identification is performed by comparing retention times with those of pure standards. Quantification is achieved by constructing a calibration curve of peak area versus concentration.
Elucidation of Tautomeric Distribution by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the tautomeric equilibrium of sugars in solution.[12][13]
Protocol: 1H and 13C NMR Analysis of D-Psicose
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the signals from the different anomers.
-
Sample Preparation: A known concentration of D-psicose is dissolved in a deuterated solvent, typically D₂O, to mimic physiological conditions. The solution should be allowed to equilibrate for several hours to ensure that the tautomeric equilibrium is reached.
-
Data Acquisition: One-dimensional 1H and 13C NMR spectra are acquired. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the assignment of protons and carbons to specific anomers.
-
Data Analysis: The relative proportions of each tautomer are determined by integrating the well-resolved signals corresponding to each anomer in the 1H NMR spectrum. The anomeric protons and carbons are particularly useful for this purpose as they typically have distinct chemical shifts for each isomer.
Visualization of Key Pathways and Workflows
Enzymatic Production of D-Psicose
Caption: Enzymatic conversion of D-Fructose to D-Psicose.
Tautomeric Equilibrium of D-Psicose in Solution
Caption: Workflow for studying anomer-specific enzyme inhibition.
Applications in Drug Development and Future Perspectives
The understanding that specific anomers of D-psicose may possess distinct biological activities opens up new avenues for drug development. Rather than using a mixture of tautomers, designing molecules that mimic the this compound structure could lead to more potent and selective inhibitors of enzymes like α-glucosidase. This approach could result in the development of novel therapeutics for metabolic disorders with improved efficacy and potentially fewer off-target effects.
Future research should focus on:
-
Co-crystallization studies: Obtaining crystal structures of other D-psicose-interacting proteins to confirm the preferred anomeric form.
-
Anomer-specific biological assays: Developing and utilizing assays with purified anomers to definitively characterize their individual biological effects.
-
Computational modeling: Employing molecular docking and dynamics simulations to predict the binding of different psicose anomers to various biological targets.
Conclusion
While D-psicose is often considered a single entity, this guide has illuminated the critical importance of considering its tautomeric diversity. The high prevalence of the this compound form in aqueous solution, coupled with evidence from enzymatic studies, strongly suggests that this specific anomer is a key player in the biological activities of D-psicose. For researchers and drug developers, a deeper understanding of the structure-function relationships of individual anomers is paramount for unlocking the full therapeutic potential of this rare sugar. The methodologies outlined herein provide a roadmap for future investigations into the nuanced and specific roles of this compound in natural systems.
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- Kim, H. J., Hyun, Y. J., Kim, Y. S., Lee, Y. J., & Oh, D. K. (2006). Crystal structure of D-psicose 3-epimerase from Agrobacterium tumefaciens and its complex with the true substrate D-fructose: a pivotal role of metal in catalysis, an active site for the non-phosphorylated substrate, and its conformational changes. Journal of molecular biology, 361(5), 920–931. [Link]
- Matsuo, T., & Izumori, K. (2009). d-Psicose inhibits intestinal alpha-glucosidase and suppresses the glycemic response after ingestion of carbohydrates in rats. Journal of clinical biochemistry and nutrition, 45(2), 202–206. [Link]
- Fukada, K., Ishii, T., & Yoshihara, A. (2010). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide D-Psicose. Journal of the Japan Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 57(10), 453-458.
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- Matsuo, T., Suzuki, H., Hashiguchi, M., & Izumori, K. (2002). D-psicose is a rare sugar that provides no energy to growing rats. Journal of nutritional science and vitaminology, 48(1), 77–80. [Link]
- Matsuo, T., & Izumori, K. (2003). Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation. Asia Pacific journal of clinical nutrition, 12(2), 225–231.
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The Genesis of a Rare Sugar: A Technical Guide to the Initial Synthesis and Characterization of α-D-Psicofuranose
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (also known as D-allulose), a C3 epimer of D-fructose, is a rare sugar that has garnered significant interest for its physiological properties, including its low caloric value. While modern production often relies on enzymatic methods, the initial availability of D-psicose for study was contingent on chemical synthesis. This technical guide provides an in-depth exploration of the foundational synthesis and characterization of D-psicose, with a specific focus on its α-furanose anomer. We will delve into the historical context of its discovery, reconstruct a plausible early synthetic route based on available literature, and detail the classical and modern analytical techniques essential for its unambiguous characterization. This document is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry and drug development, offering not just protocols, but the scientific rationale behind the experimental design.
A Historical Perspective: The Emergence of D-Psicose
The Initial Synthesis: A Multi-Step Chemical Approach
Early chemical syntheses of rare sugars were often challenging, marked by low yields and the formation of complex mixtures of isomers that were difficult to separate. One of the plausible initial routes to D-psicose would have involved the epimerization of the readily available D-fructose. Below is a representative multi-step chemical synthesis adapted from later, more refined methods that likely share a lineage with the initial discoveries. This method involves the protection of D-fructose, followed by oxidation and stereoselective reduction to yield a D-psicose derivative.[2]
Rationale for the Synthetic Strategy
The core challenge in converting D-fructose to D-psicose is the inversion of the stereochemistry at the C3 position. Direct epimerization in solution, for instance through heating with a base or molybdate catalyst, often leads to a mixture of ketohexoses and is generally low-yielding.[2][3] A more controlled, albeit longer, route involves protecting the other hydroxyl groups, selectively oxidizing the C3 hydroxyl to a ketone, and then reducing it back to a hydroxyl group with the desired stereochemistry. This protecting-group strategy allows for targeted chemical transformations.
Experimental Protocol: A Representative Synthesis
Materials:
-
D-Fructose
-
Acetone
-
Concentrated Sulfuric Acid
-
Pyridinium chlorochromate (PCC) or similar oxidizing agent
-
Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of D-Fructose:
-
Suspend D-fructose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid and stir at room temperature. This reaction forms 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, protecting all but the C3 hydroxyl group.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
-
Oxidation of the C3 Hydroxyl Group:
-
Dissolve the protected fructose derivative in anhydrous DCM.
-
Add PCC and stir at room temperature. This oxidizes the free hydroxyl group at C3 to a ketone, forming 1,2:4,5-di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.
-
-
Stereoselective Reduction of the C3 Carbonyl Group:
-
Dissolve the ketone intermediate in anhydrous ethanol and cool to 0 °C.
-
Slowly add sodium borohydride. The hydride will preferentially attack from the less hindered face, leading to the desired C3 epimer.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of acetic acid.
-
Concentrate the mixture and purify the resulting protected D-psicose derivative by silica gel column chromatography.
-
-
Deprotection to Yield D-Psicose:
-
Dissolve the protected D-psicose in an aqueous solution of a mild acid (e.g., trifluoroacetic acid).
-
Heat the solution gently to hydrolyze the isopropylidene protecting groups.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a weak base and concentrate the solution. The resulting syrup contains D-psicose, which can be further purified by chromatography.
-
Visualization of the Synthetic Pathway
Caption: Multi-step synthesis of D-Psicose from D-Fructose.
Characterization of α-D-Psicofuranose
Once synthesized, the crucial next step is the rigorous characterization of the product to confirm its identity and structure. In an aqueous solution, D-psicose exists as an equilibrium mixture of four isomers: α- and β-psicofuranose, and α- and β-psicopyranose.[3] The isolation and characterization of a specific anomer, such as α-D-psicofuranose, requires a combination of classical and modern analytical techniques.
Classical Characterization Methods
In the early to mid-20th century, the characterization of carbohydrates relied heavily on physical properties and chemical derivatization.
3.1.1. Polarimetry:
Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light by a chiral substance in solution.[4] Each anomer of a sugar has a characteristic specific rotation. The conversion between anomers, a process known as mutarotation, can be monitored over time with a polarimeter until a stable equilibrium rotation is reached.[4] For D-glucose, the pure α-anomer has a specific rotation of +112.2°, while the β-anomer is +17.5°.[4] By carefully crystallizing one anomer and immediately measuring its optical rotation upon dissolution, its initial specific rotation can be determined.
-
Experimental Protocol:
-
Prepare a solution of the purified sugar in a suitable solvent (typically water) at a precisely known concentration.
-
Calibrate the polarimeter using a blank solvent.
-
Immediately after dissolving the crystalline sugar, transfer the solution to the polarimeter cell and record the optical rotation at regular intervals.
-
The initial reading corresponds to the specific rotation of the crystalline anomer. The reading will change over time until it reaches a constant value, which represents the equilibrium mixture.
-
3.1.2. Melting Point:
The melting point of a crystalline solid is a key physical property that can be used to assess its purity. Each crystalline form of a sugar, including its different anomers, will have a distinct melting point.
-
Experimental Protocol:
-
Ensure the crystalline sample is completely dry.
-
Place a small amount of the sample in a capillary tube.
-
Use a calibrated melting point apparatus to slowly heat the sample.
-
Record the temperature range over which the sample melts. A sharp melting point is indicative of a pure compound.
-
Modern Spectroscopic and Structural Analysis
Modern analytical techniques provide unambiguous structural information at the atomic level.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR can be used to distinguish between the different anomers of D-psicose. The chemical shifts of the protons and carbons, particularly those near the anomeric center (C2), are highly sensitive to the stereochemistry and ring size. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning all the signals in the spectra.
-
Experimental Protocol:
-
Dissolve the sample in a deuterated solvent, typically D₂O for carbohydrates.
-
Acquire ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign signals.
-
The relative integrals of the anomeric proton signals in the ¹H NMR spectrum can be used to determine the ratio of the different anomers at equilibrium.
-
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for D-Psicose Anomers in D₂O [3]
| Carbon | α-Furanose | β-Furanose | α-Pyranose | β-Pyranose |
| C1 | ~64.5 | ~64.0 | ~65.0 | ~65.5 |
| C2 | ~104.0 | ~107.0 | ~99.0 | ~99.5 |
| C3 | ~77.0 | ~81.0 | ~70.0 | ~70.5 |
| C4 | ~75.0 | ~78.0 | ~68.0 | ~68.5 |
| C5 | ~82.0 | ~83.0 | ~71.0 | ~71.5 |
| C6 | ~63.0 | ~63.5 | ~63.0 | ~63.5 |
Note: These are approximate values and can vary slightly based on experimental conditions.
3.2.2. Single-Crystal X-ray Crystallography:
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state.[5] This technique can unambiguously determine the ring size (furanose vs. pyranose) and the stereochemistry at the anomeric center (α vs. β).[6]
-
Experimental Protocol:
-
Grow high-quality single crystals of the purified sugar. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to obtain the electron density map and build an atomic model.
-
Refine the model to obtain the final structure with high precision.
-
Caption: Workflow for the synthesis and characterization of α-D-Psicofuranose.
Conclusion
The initial synthesis and characterization of α-D-psicofuranose represent a significant achievement in carbohydrate chemistry. While the historical record requires some reconstruction, the fundamental principles of organic synthesis and analysis provide a clear picture of the challenges and triumphs of early researchers. For contemporary scientists, an understanding of these foundational methods, coupled with the power of modern analytical techniques, is essential for the continued exploration of rare sugars and their potential applications in medicine and nutrition. This guide has provided a comprehensive overview of the key experimental considerations, from the logic of the synthetic design to the detailed protocols for unambiguous structural characterization, thereby equipping researchers with the knowledge to confidently work with this fascinating molecule.
References
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An In-depth Technical Guide to the Conformational Analysis of the Psicofuranose Ring
Introduction
In the intricate world of carbohydrate chemistry, the seemingly subtle nuances of molecular shape dictate profound biological functions. Among the vast array of monosaccharides, ketoses such as D-psicose (also known as D-allulose) present a fascinating case study in conformational complexity. When D-psicose cyclizes, it can form both furanose (five-membered) and pyranose (six-membered) rings. This guide focuses specifically on the psicofuranose form, a structural motif of significant interest in drug development and glycobiology. Understanding the conformational landscape of the psicofuranose ring is paramount for researchers aiming to design molecules that can effectively mimic, inhibit, or otherwise interact with biological systems where this sugar moiety is recognized.
This technical guide provides a comprehensive exploration of the conformational analysis of the psicofuranose ring. We will delve into the theoretical underpinnings of furanose ring puckering, detail the experimental and computational methodologies used to probe these conformations, and discuss the critical factors that influence the conformational equilibrium. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this unique carbohydrate structure.
Theoretical Framework: The Pseudorotational Nature of Furanose Rings
Unlike the more rigid six-membered pyranose rings, which predominantly adopt distinct chair, boat, or skew-boat conformations, the five-membered furanose ring is significantly more flexible.[1][2] To avoid the torsional strain of a planar conformation, the psicofuranose ring puckers, with atoms deviating above or below a mean plane.[1] This puckering is not static but exists as a dynamic equilibrium of conformers.
The conformational landscape of a furanose ring is elegantly described by the concept of pseudorotation , introduced by Altona and Sundaralingam.[3] This model describes the continuous puckering of the ring through a series of envelope (E) and twist (T) conformations.
-
Envelope (E) Conformations: Four of the ring atoms are coplanar, while the fifth is out of the plane. The conformation is designated by the atom that is out of plane and its position (superscript for above, subscript for below the plane).
-
Twist (T) Conformations: Three atoms are coplanar, with the other two displaced on opposite sides of the plane.
These conformations are not isolated but are points on a continuous pseudorotational wheel.[1][4] The exact conformation can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (ν_max_) . The value of P ranges from 0° to 360° and defines the type of pucker (e.g., North or South), while ν_max_ describes the degree of puckering.
Caption: Pseudorotational wheel illustrating the continuous transition between North and South type envelope (E) and twist (T) conformations of a furanose ring.
For psicofuranose, the specific conformation adopted is influenced by a delicate balance of steric and electronic effects, including the anomeric effect, 1,3-pseudodiaxial interactions, and the orientation of its substituents.[5]
Experimental Methodologies for Conformational Analysis
Determining the preferred conformation(s) of the psicofuranose ring in solution and the solid state requires a synergistic approach, combining various experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[5][6] For psicofuranose, ¹H and ¹³C NMR provide a wealth of information.
Key NMR Parameters:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation . By measuring the ³JHH values around the furanose ring, one can deduce the most probable ring pucker.[7] A zero coupling constant between vicinal protons can be a particularly strong indicator of a specific conformation.[6]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY, NOESY) provide information about through-space proximity of protons. The presence or absence of specific NOEs can help to distinguish between different puckered conformations.
-
Residual Dipolar Couplings (RDCs): For more precise structural determination, molecules can be oriented in a liquid crystalline medium, and RDCs can be measured. RDCs provide long-range structural information that can be used to refine the conformational model.
Experimental Protocol: 1D and 2D NMR Analysis of a Psicofuranose Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified psicofuranose derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[6]
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and facilitate resonance assignment.
-
2D TOCSY Acquisition: A Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all protons within a spin system, which is particularly useful for overlapping signals in complex sugar spectra.[8]
-
³JHH Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, accurately measure the vicinal coupling constants for all coupled protons around the furanose ring.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations.
-
Data Analysis:
-
Assign all proton resonances using COSY and TOCSY data.
-
Compare the experimentally determined ³JHH values with those predicted by Karplus equations for different envelope and twist conformations.
-
Analyze NOE cross-peaks to confirm spatial proximities consistent with a particular pucker.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecular conformation in the solid state. While this does not directly reflect the dynamic nature in solution, it offers a crucial reference point. For example, the crystal structure of 6-deoxy-α-L-psicofuranose confirmed an α-furanose ring with a ³T₄ (or E₄) conformation.[9][10]
Workflow for X-ray Crystallographic Analysis
Sources
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- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
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- 5. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 9. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to α-D-Psicofuranose: Relationship to D-Psicose and the Broader Landscape of Rare Sugars
Foreword: Unveiling the Potential of a Rare Ketohexose
For researchers, scientists, and drug development professionals, the exploration of rare sugars opens new frontiers in therapeutics, functional foods, and diagnostics. Among these, D-psicose (also known as D-allulose), a C-3 epimer of D-fructose, has garnered significant attention for its unique physiological properties, including its low caloric value and potential health benefits[1]. This technical guide delves into the core chemical principles and practical methodologies surrounding D-psicose, with a particular focus on the furanose form, α-D-psicofuranose. We will explore its structural relationship with D-psicose's other tautomers, its enzymatic synthesis, and its connection to the expanding universe of rare sugars. This document is designed to be a comprehensive resource, providing not only theoretical understanding but also actionable experimental protocols to empower your research and development endeavors.
The Isomeric Landscape of D-Psicose: A Dynamic Equilibrium
In aqueous solution, D-psicose does not exist as a single static structure. Instead, it undergoes mutarotation to form a dynamic equilibrium mixture of five main tautomers: the open-chain keto-form and four cyclic isomers – two five-membered furanoses (α and β) and two six-membered pyranoses (α and β)[2]. The five-membered ring structures are known as furanoses, while the six-membered rings are termed pyranoses[3].
The relative proportions of these anomers are influenced by factors such as solvent and temperature[4]. In deuterium oxide (D₂O) at 27°C, the equilibrium composition of D-psicose has been reported as approximately:
-
39% α-D-psicofuranose
-
15% β-D-psicofuranose
-
22% α-D-psicopyranose
-
24% β-D-psicopyranose
This distribution highlights the significant prevalence of the furanose forms in solution, with α-D-psicofuranose being the most abundant anomer under these conditions.
Structural Features of α-D-Psicofuranose
α-D-Psicofuranose is a five-membered ring structure formed by the intramolecular reaction between the keto group at the C2 position and the hydroxyl group at the C5 position of the open-chain D-psicose molecule. Its chemical formula is C₆H₁₂O₆, and its IUPAC name is (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[5].
The Enzymatic Bridge: Synthesis of D-Psicose from D-Fructose
The scarcity of D-psicose in nature necessitates its production from more abundant sugars. The most efficient and widely adopted method is the enzymatic epimerization of D-fructose at the C-3 position. This bioconversion is primarily catalyzed by two key enzymes: D-tagatose 3-epimerase (D-TEase) and D-psicose 3-epimerase (D-PEase).
The reaction is a reversible equilibrium, typically resulting in a mixture of D-fructose and D-psicose. The equilibrium ratio is approximately 68:32 (D-fructose:D-psicose) at 30°C[6].
Industrial Production and Enzyme Immobilization
For large-scale production, enzyme immobilization is a critical technology that enhances enzyme stability, allows for continuous processing, and simplifies product purification. D-tagatose 3-epimerase can be immobilized on various supports, and used in continuous bioreactor systems for the mass production of D-psicose[5][7].
Table 1: Comparison of Key Enzymes in D-Psicose Production
| Enzyme | EC Number | Substrate | Product | Optimal pH | Optimal Temperature |
| D-Tagatose 3-Epimerase | 5.1.3.31 | D-Fructose | D-Psicose | 7.0-9.0 | 60°C |
| D-Psicose 3-Epimerase | 5.1.3.30 | D-Fructose | D-Psicose | 7.5-8.0 | 50-55°C |
Interconnectivity with Other Rare Sugars
D-psicose serves as a crucial intermediate in the "Izumoring" strategy, a concept for the systematic production of all monosaccharides from readily available ones through a combination of enzymatic reactions. For instance, D-psicose can be converted to D-allose, another rare sugar, through the action of L-rhamnose isomerase.
Experimental Protocols
Protocol for Enzymatic Production of D-Psicose from D-Fructose using Immobilized D-Tagatose 3-Epimerase
This protocol outlines a continuous production process for D-psicose.
Materials:
-
D-Fructose solution (60% w/v)
-
Immobilized D-tagatose 3-epimerase (e.g., from Pseudomonas cichorii)
-
Chromatography column
-
Peristaltic pump
-
Water bath or incubator
-
pH meter
-
Baker's yeast
-
Ethanol
-
Rotary evaporator
Procedure:
-
Bioreactor Setup: Pack a chromatography column with immobilized D-tagatose 3-epimerase. Equilibrate the column with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
-
Substrate Preparation: Prepare a 60% (w/v) D-fructose solution and adjust the pH to 7.0.
-
Continuous Reaction: Pump the D-fructose solution through the immobilized enzyme column at a controlled flow rate. Maintain the column temperature at 45°C[5].
-
Monitoring the Reaction: Periodically collect samples from the column outlet and analyze the composition of D-fructose and D-psicose using HPLC (see Protocol 4.2). The conversion rate is expected to be around 25%[5].
-
Fructose Removal: After the reaction, remove the unreacted D-fructose by treating the solution with baker's yeast, which will selectively consume the fructose[5].
-
Purification and Crystallization:
-
Centrifuge the yeast-treated solution to remove the yeast cells.
-
Concentrate the supernatant using a rotary evaporator to obtain a syrup.
-
Crystallize D-psicose from the syrup by adding ethanol[5].
-
Protocol for HPLC Analysis of D-Psicose and D-Fructose
This protocol describes a high-performance liquid chromatography (HPLC) method with refractive index detection (RID) for the quantification of D-psicose and D-fructose.
Materials and Instrumentation:
-
HPLC system with a refractive index detector (RID)
-
Amino-propylysilane bonded silica column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
D-Psicose and D-Fructose standards
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions containing known concentrations of D-psicose and D-fructose in the mobile phase.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by heating the sample at 100°C for 5-10 minutes.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Inject the prepared standard solutions and samples into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to D-fructose and D-psicose based on their retention times compared to the standards.
-
Construct a calibration curve for each sugar by plotting the peak area against the concentration of the standard solutions.
-
Quantify the concentrations of D-fructose and D-psicose in the samples using the calibration curves.
-
Table 2: Typical HPLC Parameters for D-Psicose and D-Fructose Analysis
| Parameter | Value |
| Column | Amino-propyl |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
Protocol for Purification of D-Psicose using Simulated Moving Bed (SMB) Chromatography
For high-purity separation of D-psicose from D-fructose on a larger scale, simulated moving bed (SMB) chromatography is a highly effective continuous separation technique[8].
Materials and Instrumentation:
-
SMB chromatography system with four zones
-
Cation-exchange resin (e.g., Dowex 50WX4-Ca²⁺)
-
Deionized water (mobile phase)
-
Feed solution (mixture of D-psicose and D-fructose)
Procedure:
-
Resin Preparation and Packing: Pack the SMB columns with the cation-exchange resin and equilibrate with deionized water.
-
Parameter Determination: Determine the adsorption isotherms for D-psicose and D-fructose on the selected resin to calculate the optimal operating parameters for the SMB system.
-
SMB Operation:
-
Set the flow rates for the eluent, feed, extract, and raffinate streams based on the calculated parameters.
-
Introduce the feed solution containing the D-fructose and D-psicose mixture into the system.
-
Continuously collect the extract stream (enriched in D-psicose) and the raffinate stream (enriched in D-fructose).
-
-
Analysis: Analyze the purity of the extract and raffinate fractions using HPLC (as described in Protocol 4.2). Under optimized conditions, purities exceeding 99% for both D-psicose and D-fructose can be achieved[8].
Conclusion and Future Perspectives
The study of α-D-psicofuranose and its parent molecule, D-psicose, offers a compelling intersection of fundamental carbohydrate chemistry and applied biotechnology. The prevalence of the furanose form in solution underscores the importance of understanding the complete isomeric profile of rare sugars. Efficient enzymatic synthesis and purification technologies are paving the way for the wider availability of D-psicose, enabling further research into its biological activities and potential applications in drug development and as a functional food ingredient. As our understanding of the complex world of rare sugars deepens, so too will our ability to harness their unique properties for the advancement of science and medicine.
References
- Takeshita, K., Suga, A., Takada, G., & Izumori, K. (2000). Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase. Journal of Bioscience and Bioengineering, 90(4), 453-455.
- Nguyen, V. D. L., Le, T. H., Kim, J. I., Lee, J. W., & Koo, Y. M. (2009). Separation of D-psicose and D-fructose using simulated moving bed chromatography.
- Franks, F., & van Hook, W. A. (1978). Isomeric equilibria of monosaccharides in solution. Influence of solvent and temperature. Journal of the Chemical Society, Perkin Transactions 2, (6), 761-767.
- Itoh, H., Sato, T., & Izumori, K. (1995). Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase. Journal of Fermentation and Bioengineering, 80(1), 101-103.
- BenchChem. (2025).
- BenchChem. (2025).
- Li, Y., Zhang, Y., Zhang, W., & Mu, W. (2018). Enzymatic Fructose Removal From D-Psicose Bioproduction Model Solution and the System Modeling and Simulation. Journal of Chemical Technology & Biotechnology, 93(5), 1432-1439.
- Phaicharoen, L., Photiphitak, C., Chankhamhaengdecha, S., Pan-utai, W., & T-Thienprasert, N. (2024). Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase. Scientific Reports, 14(1), 1-19.
- Itoh, H., Sato, T., Takeuchi, T., Khan, A., & Izumori, K. (1995). Preparation of d-sorbose from d-tagatose by immobilized d-tagatose 3-epimerase. Journal of Fermentation and Bioengineering, 79(5), 503-505.
- Ibrahim, O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Advances in Bioscience and Biotechnology, 15(9), 522-542.
- Oshima, H., Kimura, I., & Izumori, K. (2006). Decrease in the D-Psicose Content of Processed Foods Fortified with a Rare Sugar. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 53(1), 34-39.
- Fukada, K., Ishii, T., Yoshihara, A., & Izumori, K. (2010). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide D-Psicose. Journal of Applied Glycoscience, 57(3), 209-214.
- Zhang, W., Yu, S., Zhang, T., Li, J., & Mu, W. (2016). Production of d-allulose from d-glucose by Escherichia coli transformant cells co-expressing d-glucose isomerase and d-psicose 3-epimerase genes. Journal of Chemical Technology & Biotechnology, 91(12), 3001-3008.
- Nishikawa, T., & Ando, H. (2017). Separation of the α-and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 22(11), 1999.
- Petkova, N., Hadjikinova, R., Hadjikinov, D., Denev, P., & Hrusavov, D. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research, 9(8), 1334-1338.
- Kim, H. J., Hyun, E. K., Kim, Y. S., Lee, D. W., & Oh, D. K. (2006). Characterization of an Agrobacterium tumefaciens D-psicose 3-epimerase that converts D-fructose to D-psicose. Applied and environmental microbiology, 72(2), 981-985.
- Widlanski, T. S. (2017). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 22(10), 1649.
- Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- PubChem. (n.d.). alpha-D-psicofuranose. National Center for Biotechnology Information.
- Biology Discussion. (n.d.). Monosaccharides: Pyranoses and Furanoses (With Diagram).
- Zhu, Y., Men, Y., Bai, W., Li, X., Sun, Y., & Ma, Y. (2012). Recent advances on applications and biotechnological production of D-psicose. Applied microbiology and biotechnology, 94(6), 1431-1437.
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- 5. This compound | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Core Enzymatic Machinery of α-D-Psicofuranose: A Technical Guide for Researchers and Drug Development Professionals
Preamble: Beyond a Simple Sweetener
D-Psicose (D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its low caloric value and physiological benefits, including anti-hyperglycemic and anti-obesity effects[1][2]. In solution, D-psicose exists in equilibrium between its furanose and pyranose forms, with α-D-psicofuranose being a key anomer. Understanding the enzymatic pathways that govern the synthesis and metabolism of this molecule is paramount for its application in the food, pharmaceutical, and healthcare industries. This technical guide provides an in-depth exploration of the core enzymatic pathways involving α-D-psicofuranose, offering insights into the underlying biochemical principles and experimental methodologies for the discerning researcher.
I. The Central Axis: Enzymatic Biosynthesis of D-Psicose
The primary and most industrially relevant enzymatic pathway for D-psicose production is the reversible epimerization of D-fructose. This reaction is catalyzed by a class of enzymes known as ketose 3-epimerases.
A. The Key Players: D-Psicose 3-Epimerases (DPEases) and D-Tagatose 3-Epimerases (DTEases)
D-Psicose 3-Epimerases (DPEases, EC 5.1.3.30) are the principal enzymes responsible for the interconversion of D-fructose and D-psicose[3][4]. These enzymes exhibit high specificity for D-psicose and D-fructose[4]. Additionally, D-Tagatose 3-Epimerases (DTEases), while having a primary role in D-tagatose metabolism, often show promiscuous activity towards D-fructose, converting it to D-psicose[5].
The reaction is an equilibrium-driven process, typically yielding a mixture of approximately 30% D-psicose and 70% D-fructose under optimal conditions[5][6].
B. Mechanistic Insights and Causality in Experimental Design
The catalytic mechanism of DPEases involves a proton-exchange at the C-3 position of the ketohexose substrate. Structural studies of DPEases, such as the one from Agrobacterium tumefaciens, have revealed a TIM-barrel fold with a metal ion cofactor (often Mn²⁺ or Co²⁺) in the active site that is crucial for catalysis. The metal ion plays a pivotal role in anchoring the substrate and facilitating the epimerization reaction.
The choice of experimental conditions for characterizing DPEases is dictated by these mechanistic features. For instance, the inclusion of specific divalent metal ions in enzyme assays is critical for achieving maximal activity. The optimal pH for most DPEases is in the neutral to slightly alkaline range (pH 7.0-8.5), which is a compromise between enzyme stability and the chemical stability of the sugar substrates[6][7][8]. Temperature optima are often in the range of 50-70°C, reflecting the thermophilic or mesophilic origin of the source organism[7][8][9].
Experimental Protocol: Characterization of a Novel D-Psicose 3-Epimerase
This protocol outlines a comprehensive workflow for the heterologous expression, purification, and characterization of a putative DPEase.
1. Gene Cloning and Heterologous Expression:
-
Rationale: To obtain sufficient quantities of the enzyme for characterization, the gene encoding the putative DPEase is cloned into an expression vector and expressed in a suitable host, typically Escherichia coli.
-
Procedure:
-
Amplify the DPEase gene from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a pET-series expression vector containing an N-terminal polyhistidine (His₆) tag for affinity purification.
-
Transform the recombinant plasmid into E. coli BL21(DE3) cells.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM and incubate at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.
-
2. Protein Purification:
-
Rationale: A multi-step purification process is employed to isolate the DPEase to homogeneity, which is essential for accurate biochemical characterization.
-
Procedure:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His₆-tagged DPEase with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the enzyme using size-exclusion chromatography to remove aggregates and remaining impurities.
-
3. Enzyme Activity Assay:
-
Rationale: The activity of the purified DPEase is determined by measuring the rate of D-psicose formation from D-fructose.
-
Procedure:
-
Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl pH 8.0), 1 mM MnCl₂, and 100 mM D-fructose.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C).
-
Initiate the reaction by adding a known amount of the purified DPEase.
-
After a defined time interval (e.g., 10 minutes), terminate the reaction by boiling for 5-10 minutes.
-
Quantify the amount of D-psicose produced using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a suitable carbohydrate analysis column[6].
-
One unit of DPEase activity is defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions[3][10].
-
4. Biochemical Characterization:
-
Rationale: To understand the optimal operating conditions for the enzyme, its activity is measured across a range of pH, temperature, and metal ion concentrations.
-
Procedure:
-
Effect of pH: Perform the enzyme assay using a series of buffers with different pH values (e.g., pH 4.0-10.0).
-
Effect of Temperature: Conduct the enzyme assay at various temperatures (e.g., 30-80°C).
-
Effect of Metal Ions: Assay the enzyme activity in the presence of various divalent metal ions (e.g., Mn²⁺, Co²⁺, Mg²⁺, Zn²⁺, Cu²⁺) at a fixed concentration (e.g., 1 mM).
-
Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by measuring the initial reaction rates at varying D-fructose concentrations.
-
II. Beyond Biosynthesis: The Metabolic Fate of α-D-Psicofuranose
The metabolic pathways involving α-D-psicofuranose downstream of its synthesis are less characterized, particularly in humans.
A. Metabolism in Humans: A Story of Non-utilization
A significant body of research indicates that D-psicose is poorly metabolized in the human body. After ingestion, it is absorbed in the small intestine, but the vast majority is excreted unchanged in the urine[11][12]. This lack of metabolism is the basis for its near-zero caloric value[4]. The human genome does not appear to encode for enzymes that can efficiently phosphorylate or otherwise metabolize D-psicose to enter mainstream metabolic pathways like glycolysis[12].
B. Microbial Metabolism: A Phosphorylation-Dependent Pathway
In contrast to humans, certain microorganisms, particularly some species of gut bacteria, possess the enzymatic machinery to utilize D-psicose as a carbon source. The key to this metabolic capability lies in a phosphorylation-dependent pathway.
1. The Initiating Step: Phosphorylation by D-Psicose Kinase
-
Rationale: To enter cellular metabolism, D-psicose must first be phosphorylated. This is a common strategy for trapping sugars within the cell. While dedicated D-psicose kinases are not extensively characterized, some fructokinases and other sugar kinases exhibit promiscuous activity towards D-psicose. For instance, in engineered E. coli strains, fructokinase can phosphorylate D-psicose to D-psicose-6-phosphate.
2. The Gateway to Glycolysis: D-Allulose-6-Phosphate 3-Epimerase (AlsE)
-
Function: The central enzyme in the microbial catabolism of D-psicose is D-allulose-6-phosphate 3-epimerase (AlsE)[11][13]. This enzyme catalyzes the reversible epimerization of D-allulose-6-phosphate to D-fructose-6-phosphate, a key intermediate in glycolysis[11][13].
-
Significance: The action of AlsE effectively channels D-psicose into the mainstream carbohydrate metabolism of the microorganism.
3. The Final Step in Engineered Production: D-Psicose-6-Phosphate Phosphatase
-
Function: In the context of engineered microbial production of D-psicose, a phosphatase is required to dephosphorylate D-psicose-6-phosphate to yield the final product, D-psicose[14][15][16].
-
Specificity: The ideal phosphatase for this application would exhibit high specificity for D-psicose-6-phosphate to avoid the dephosphorylation of other phosphorylated intermediates in the engineered pathway[14].
Experimental Protocol: Coupled Enzyme Assay for D-Allulose-6-Phosphate 3-Epimerase (AlsE) Activity
This protocol provides a continuous spectrophotometric assay to measure the activity of AlsE by coupling the production of D-fructose-6-phosphate to the reduction of NADP⁺.
-
Principle: The D-fructose-6-phosphate produced by AlsE is isomerized to glucose-6-phosphate by phosphoglucose isomerase. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the AlsE activity.
-
Procedure:
-
Prepare a reaction mixture (final volume, e.g., 1 mL) in a cuvette containing 50 mM HEPES buffer (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.5 mM NADP⁺, 2 units of phosphoglucose isomerase, and 2 units of glucose-6-phosphate dehydrogenase.
-
Add a known concentration of D-allulose-6-phosphate to the cuvette.
-
Initiate the reaction by adding a small amount of purified AlsE.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
III. Visualizing the Pathways
To provide a clearer understanding of the enzymatic transformations involving α-D-psicofuranose, the following diagrams illustrate the key pathways.
Caption: Microbial catabolic pathway of D-psicose.
IV. Quantitative Data Summary
The following table summarizes key quantitative data for enzymes involved in α-D-psicofuranose pathways.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Metal Ion Cofactor | Kₘ for D-Fructose (mM) | Reference |
| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | 64 | [5] |
| D-Psicose 3-Epimerase | Arthrobacter globiformis M30 | 7.0-8.0 | 70 | Mg²⁺ | - | [7] |
| D-Psicose 3-Epimerase | Ruminiclostridium papyrosolvens | 7.5 | 60 | Co²⁺ | - | [8] |
| D-Allulose-6-P 3-Epimerase | Escherichia coli K-12 | 7.5 | - | Mn²⁺, Co²⁺, Zn²⁺ | - | [11][13] |
V. Concluding Remarks and Future Perspectives
The enzymatic pathways surrounding α-D-psicofuranose are a fascinating area of study with significant practical implications. While the biosynthesis of D-psicose via DPEases is well-established, the exploration of its metabolic pathways, particularly in the context of the human gut microbiome, is an expanding field. Future research should focus on the discovery and characterization of novel D-psicose kinases and phosphatases with high specificity, which will be instrumental in developing more efficient microbial cell factories for D-psicose production. Furthermore, a deeper understanding of the interactions between dietary D-psicose and gut microbiota will be crucial for substantiating its long-term health benefits. The technical insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge and application of this remarkable rare sugar.
References
- Akana, J. A., Fedorov, A. A., Fedorov, E., Novack, W. R. P., Babbitt, P. C., Almo, S. C., & Gerlt, J. A. (2008). Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12. Biochemistry, 47(37), 9608–9617. [Link]
- UniProt Consortium. (n.d.). alsE - D-allulose-6-phosphate 3-epimerase - Escherichia coli (strain K12). UniProtKB.
- Chan, T. S., Liu, Y. C., & Gerlt, J. A. (2008). Structural basis for substrate specificity in phosphate binding (beta/alpha)8-barrels: D-allulose 6-phosphate 3-epimerase from Escherichia coli K-12. Biochemistry, 47(37), 9608–9617. [Link]
- Zhang, W., Li, X., & Zhang, T. (2020). Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology. Frontiers in Bioengineering and Biotechnology, 8, 83. [Link]
- Yoshihara, A., et al. (2017). Purification and characterization of d-allulose 3-epimerase derived from Arthrobacter globiformis M30, a GRAS microorganism. Journal of Bioscience and Bioengineering, 124(5), 536-541. [Link]
- Chen, Z., et al. (2021). Characterization of D-Allulose-3-Epimerase From Ruminiclostridium papyrosolvens and Immobilization Within Metal-Organic Frameworks. Frontiers in Bioengineering and Biotechnology, 9, 745125. [Link]
- Han, Y., et al. (2020). Biochemical characterization, structure-guided mutagenesis, and application of a recombinant D-allulose 3-epimerase from Christensenellaceae bacterium for the biocatalytic production of D-allulose. Frontiers in Bioengineering and Biotechnology, 8, 620. [Link]
- Li, S., et al. (2024). Biochemical characterization, structure-guided mutagenesis, and application of a recombinant D-allulose 3-epimerase from Christensenellaceae bacterium for the biocatalytic production of D-allulose. Frontiers in Bioengineering and Biotechnology, 12, 1357599. [Link]
- Li, M., et al. (2022). Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation. Journal of Agricultural and Food Chemistry, 70(13), 4056-4065. [Link]
- Kim, H. J., et al. (2006). Characterization of an Agrobacterium tumefaciens D-Psicose 3-Epimerase That Converts D-Fructose to D-Psicose. Applied and Environmental Microbiology, 72(2), 981-985. [Link]
- Lechner, A. (2018).
- Laksmi, P. W., et al. (2022). Expression and characterization of thermostable D-allulose 3-epimerase from Arthrobacter psychrolactophilus (Ap DAEase)
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- Park, C. S., et al. (2019). Novel psicose-6-phosphate phosphatase, composition for producing psicose comprising same, and method for producing psicose using same.
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Methodological & Application
Application Notes and Protocols for the Synthesis of alpha-D-Psicofuranose from D-Fructose
Introduction: The Rise of a Rare Sugar
alpha-D-Psicofuranose, more commonly known as D-psicose or D-allulose, is a rare ketosugar that stands as a C-3 epimer of D-fructose.[1][2] Its natural occurrence is limited to small quantities in certain fruits and wheat.[1][2] The burgeoning interest in D-psicose within the pharmaceutical and food industries is attributed to its remarkable properties: it possesses approximately 70% of the sweetness of sucrose with negligible caloric value (about 0.3% of sucrose's energy).[3][4] This makes it an attractive alternative for sugar replacement, particularly in managing health conditions like obesity and diabetes.[5] While chemical synthesis routes exist, they are often hampered by the generation of toxic byproducts, rendering them less suitable for food and pharmaceutical applications.[1] Consequently, enzymatic synthesis from the readily available and inexpensive substrate, D-fructose, has emerged as the most viable and sustainable production strategy.[6][7]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound from D-fructose, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of enzymatic conversion, present various protocols to enhance yield and efficiency, and discuss downstream processing for purification.
Comparative Analysis of Synthetic Strategies: The Enzymatic Advantage
The conversion of D-fructose to D-psicose can be achieved through both chemical and enzymatic pathways.
Chemical Synthesis: Methods such as catalysis with molybdate ions or heating fructose in a mixture of alcohol and triethylamine have been reported.[1][8] However, these approaches often require harsh reaction conditions and can produce undesirable byproducts, posing challenges for purification and raising environmental concerns, making them less favorable for large-scale production in the food and pharmaceutical sectors.[1]
Enzymatic Synthesis: This strategy primarily relies on the action of D-ketose 3-epimerases (DKEase), which catalyze the reversible epimerization of D-fructose at the C-3 position to yield D-psicose.[2][6] This biological approach offers several advantages, including high specificity, mild reaction conditions, and a cleaner product profile, aligning well with the stringent requirements of the food and pharmaceutical industries.[1] The primary challenge in enzymatic synthesis is the unfavorable thermodynamic equilibrium of the reaction, which typically limits the conversion rate to less than 40%.[1][6] This guide will focus on enzymatic methods and strategies to overcome this limitation.
Enzymatic Synthesis of this compound: Principles and Protocols
Principle and Mechanism
The enzymatic conversion of D-fructose to D-psicose is a reversible epimerization reaction at the third carbon atom. This process is catalyzed by enzymes such as D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase).[6][7] The reaction proceeds until an equilibrium between D-fructose and D-psicose is reached.
Caption: Equilibrium shift in D-psicose synthesis by borate addition.
Materials:
-
All materials from Protocol 1
-
Boric acid or a borate salt (e.g., sodium tetraborate)
Procedure:
-
Substrate and Borate Preparation: Prepare a solution of D-fructose in the reaction buffer. Add borate to the solution at a molar ratio of borate to fructose of approximately 0.6. [8][9]The optimal ratio may need to be determined experimentally. Adjust the pH of the solution as needed.
-
Enzyme Addition and Incubation: Follow steps 2 and 3 from Protocol 1.
-
Reaction Monitoring and Termination: Follow steps 4 and 5 from Protocol 1. The conversion yield of D-psicose is expected to be significantly higher, potentially reaching up to 64%. [8]4. Borate Removal: After the reaction, the borate must be removed during the downstream purification process, for example, by using an ion-exchange resin.
Protocol 3: Immobilized Enzyme Bioreactor for Continuous Production
Immobilizing the enzyme on a solid support offers advantages such as enzyme reusability, improved stability, and the potential for continuous operation, which can reduce production costs. [10][11] Procedure:
-
Enzyme Immobilization: Immobilize the D-ketose 3-epimerase onto a suitable support matrix (e.g., alginate beads, chitosan, or other commercial resins) following established protocols.
-
Bioreactor Setup: Pack the immobilized enzyme into a column to create a packed-bed bioreactor.
-
Continuous Reaction: Continuously pump the D-fructose substrate solution through the bioreactor at a controlled flow rate and temperature.
-
Product Collection: Collect the effluent from the bioreactor, which will contain a mixture of D-psicose and unreacted D-fructose.
-
Process Optimization: Optimize the flow rate, substrate concentration, and temperature to achieve the desired conversion rate and productivity.
Caption: Workflow for continuous D-psicose production.
Downstream Processing and Purification
The separation of D-psicose from the reaction mixture, which primarily contains unreacted D-fructose, is a critical and challenging step due to their structural similarity.
Protocol 4: Chromatographic Separation using Simulated Moving Bed (SMB) Chromatography
SMB chromatography is an efficient and widely used industrial technique for the separation of binary mixtures, such as D-fructose and D-psicose. [12][13] Principle: The separation is based on the differential interaction of D-fructose and D-psicose with a stationary phase, typically a cation-exchange resin in the calcium form (Ca2+). [12][14]D-psicose generally has a stronger interaction with the resin, leading to a longer retention time compared to D-fructose. [14]The SMB system simulates the counter-current movement of the solid and liquid phases, enabling continuous separation with high purity and yield.
Procedure:
-
Pre-treatment of the Reaction Mixture: Before introducing the mixture to the SMB system, it should be de-ashed to remove proteins, buffers, and other contaminants. [12]2. SMB System Setup: The SMB system typically consists of multiple columns packed with the appropriate ion-exchange resin. The system is configured with inlet ports for the feed and eluent (water) and outlet ports for the extract (D-psicose enriched) and raffinate (D-fructose enriched).
-
Process Optimization: The operating parameters, including flow rates of the feed, eluent, extract, and raffinate, and the switching time, are optimized based on the isotherm parameters of each sugar, which are determined through preliminary experiments. [12]4. Continuous Separation: The pre-treated reaction mixture is continuously fed into the SMB system, and the separated D-psicose and D-fructose streams are collected.
-
Product Finishing: The collected D-psicose stream can be further concentrated and crystallized to obtain a high-purity final product. [1]
Caption: Schematic of the SMB chromatography separation process.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for quantification and purity assessment. An aminopropyl-silane or a specific carbohydrate column with a refractive index detector (RID) is commonly employed. [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized D-psicose. [17]
Quantitative Data Summary
| Parameter | Protocol 1 (Batch) | Protocol 2 (Borate Enhanced) | Protocol 3 (Immobilized) | Protocol 4 (SMB) |
| Typical Conversion Yield | < 40% [1] | Up to 64% [8] | Dependent on operating conditions | N/A (Purification) |
| Product Purity | N/A (Mixture) | N/A (Mixture) | N/A (Mixture) | > 99% [12] |
| Key Advantage | Simplicity | Higher Yield | Reusability, Continuous | High Purity, Continuous |
| Key Disadvantage | Low Yield | Borate Removal Required | Initial Setup Complexity | High Capital Cost |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | - Suboptimal pH or temperature- Enzyme inhibition- Insufficient enzyme concentration- Reaction has not reached equilibrium | - Optimize reaction conditions for the specific enzyme- Check for potential inhibitors in the substrate solution- Increase enzyme loading- Extend reaction time and monitor progress |
| Enzyme Inactivation | - High temperature- Extreme pH- Presence of proteases | - Operate within the enzyme's stable temperature and pH range- Use protease inhibitors if necessary |
| Poor Separation in SMB | - Incorrect operating parameters- Resin fouling- Inadequate pre-treatment | - Re-optimize flow rates and switching times- Clean or replace the resin- Ensure proper de-ashing of the feed |
| Browning of the Reaction Mixture | - Maillard reaction at high temperatures | - Lower the reaction temperature if possible- Operate under slightly acidic conditions if the enzyme is stable |
References
- Ibrahim, O. O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Advances in Bioscience and Biotechnology, 15, 522-542. [Link]
- Kim, H. J., Hyun, E. K., Kim, Y. S., Lee, Y. J., & Oh, D. K. (2008). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 74(10), 3008–3013. [Link]
- Kim, Y. S., Kim, H. S., & Oh, D. K. (2007). Separation of D-psicose and D-fructose using simulated moving bed chromatography.
- Li, M., Hu, M., Jiang, B., & Zhang, T. (2023). Enhanced production of D-psicose from D-fructose by a redox-driven multi-enzyme cascade system. Enzyme and Microbial Technology, 163, 110172. [Link]
- Ibrahim, O. O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose).
- Kim, H. J., Hyun, E. K., Kim, Y. S., Lee, Y. J., & Oh, D. K. (2008).
- Kim, H. J., Hyun, E. K., Kim, Y. S., Lee, Y. J., & Oh, D. K. (2008). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology. [Link]
- Zhang, W., et al. (2013). Bioconversion of D-fructose into D-picose by Desmospora sp. DPEase....
- Zhang, X., et al. (2021). High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens. PubMed. [Link]
- Kim, H. J., et al. (2008). Proposed mechanism for the conversion shift of fructose to psicose in...
- Ibrahim, O. O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Scirp.org. [Link]
- Oh, D. K. (2007). D-Psicose production from D-fructose using an isolated strain, Sinorhizobium sp.
- Park, C. S., et al. (2016). Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta. Frontiers in Microbiology. [Link]
- Ibrahim, O. O. (2024). The molecular structures of d-fructose (a) and d-psicose (b).
- Itoh, H., Sato, T., & Izumori, K. (1995). Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase. Semantic Scholar. [Link]
- Kim, H. J., et al. (2006). Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose. PMC - NIH. [Link]
- Ibrahim, O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Advances in Bioscience and Biotechnology - Scirp.org. [Link]
- Mu, W., et al. (2012). Recent advances on applications and biotechnological production of D-psicose. Applied Microbiology and Biotechnology. [Link]
- Kim, Y. S., et al. (2007). Separation of D-psicose and D-fructose using simulated moving bed chromatography.
- Han, H. J., et al. (2014). Production of allitol from D-psicose by a novel isolated strain of Klebsiella oxytoca G4A4.
- Takeshita, K., et al. (2000). Mass Production of D-Psicose from D-Fructose by a Continuous Bioreactor System Using Immobilized D-Tagatose 3-Epimerase.
- Chen, Z. Y. A., et al. (2023). The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production. PMC - NIH. [Link]
- Demchenko, A. V. (2013).
- Lim, S. H., et al. (2009). Production of d-psicose from d-fructose by whole recombinant cells with high-level expression of d-psicose 3-epimerase from Agrobacterium tumefaciens. PubMed. [Link]
- Sriram, D., et al. (2020).
- Lee, D. W., et al. (2022). Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure. PMC - NIH. [Link]
- Persky, R., & Albeck, A. (2000). Synthesis of selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form. PubMed. [Link]
- Schmidt, M., & Griesbach, U. (2018).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fructose.
- Persky, R., & Albeck, A. (2000). Synthesis of selectively labeled D-fructose and D-fructose phosphate analogues locked in the cyclic furanose form. Bar-Ilan University. [Link]
- Persky, R., & Albeck, A. (2000). Synthesis of Selectively Labeled D-Fructose and D-Fructose Phosphate Analogs Locked in the Cyclic Furanose Form. Bar-Ilan University Research Authority. [Link]
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alpha-D-Psicofuranose as a glycosyl donor in oligosaccharide synthesis
Application Note & Protocol
Topic: α-D-Psicofuranose as a Glycosyl Donor in Oligosaccharide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Potential of a Rare Ketohexose: A Guide to α-D-Psicofuranosyl Donors in Glycosylation
Abstract D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare ketohexose that has garnered significant attention for its unique physiological properties, including being a low-calorie sweetener.[1] The synthesis of oligosaccharides containing psicose is of growing interest for developing novel functional sweeteners and therapeutic agents. However, the chemical synthesis of psicofuranosides presents considerable challenges, particularly in controlling the stereochemistry at the anomeric center. The furanose ring's flexibility and the absence of a participating group at the C-2 position complicate stereoselective glycosylation.[2] This guide provides an in-depth analysis of the use of α-D-psicofuranose derivatives as glycosyl donors, detailing the underlying chemical principles, strategic considerations for protecting groups, and robust protocols for their activation and coupling in oligosaccharide synthesis.
The Challenge of Furanosylation and the Uniqueness of Psicose
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. While protocols for 1,2-trans pyranosides are well-established, often relying on neighboring group participation from a C-2 acyl protecting group, the synthesis of 1,2-cis linkages and furanosides, in general, remains a significant hurdle.[3][4] Furanosyl donors are often more prone to forming unstable oxocarbenium ion intermediates and can undergo faster anomerization compared to their pyranosyl counterparts, making stereocontrol difficult to achieve.[2]
Psicofuranose, as a 2-ketohexofuranose, introduces further complexity. The anomeric carbon (C-2) is a quaternary center, lacking a proton, which complicates NMR analysis. Furthermore, the absence of a substituent at C-2 that can provide anchimeric assistance means that stereoselectivity is governed by a delicate balance of steric hindrance, solvent effects, and the nature of the donor's leaving group and the acceptor's nucleophilicity.[5]
Caption: General workflow for oligosaccharide synthesis using a psicofuranosyl donor.
Crafting the Donor: Protecting Group Strategies
An effective protecting group strategy is paramount for the successful synthesis of any complex oligosaccharide.[6][7] For a psicofuranosyl donor, the choice of protecting groups influences not only the solubility and stability of the donor but also the stereochemical outcome of the glycosylation.
-
Permanent vs. Temporary Groups: Protecting groups can be classified as "permanent," remaining throughout several steps, or "temporary," designed for removal to expose a specific functional group for subsequent reaction.[6]
-
Non-Participating Groups: To avoid unwanted side reactions and to allow for the formation of either anomer, non-participating groups like benzyl (Bn) or silyl ethers are typically used. However, for psicofuranose, acyl groups like benzoyl (Bz) at positions other than C-2 do not provide classical neighboring group participation but can influence stereoselectivity through steric and electronic effects.[5]
-
Regioselective Protection: The differential reactivity of the hydroxyl groups on D-psicose allows for regioselective protection. For instance, the primary hydroxyls at C-1 and C-6 are generally more reactive than the secondary hydroxyls at C-3 and C-4. Ketalization with acetone can selectively protect the C-3 and C-4 hydroxyls.[8][9]
A common strategy involves the protection of C-3 and C-4 with an isopropylidene group and the C-1 and C-6 hydroxyls with benzoyl groups. This leaves the anomeric hydroxyl at C-2 available for activation.
Psico [label=< α-D-Psicofuranose Donor PositionProtecting GroupRationale C1Benzoyl (Bz)Stable, non-participating. C2 (Anomeric)Leaving Group (e.g., S-Tol, Phth)Activated for displacement. C3Isopropylidene KetalLocks furanose ring, protects cis-diols. C4 C6Benzoyl (Bz)Stable, non-participating.
>]; }Caption: A typical protecting group strategy for an α-D-psicofuranosyl donor.
Activation and Glycosidic Bond Formation
The core of the synthesis is the activation of the anomeric leaving group on the psicofuranosyl donor to generate a reactive electrophile, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[10]
Key Components:
-
Glycosyl Donor: The psicofuranose derivative with a suitable leaving group at the anomeric C-2 position. Thio-glycosides (e.g., thiophenyl or thiotoluyl) and benzyl phthalate derivatives are commonly employed due to their stability and well-established activation methods.[9][11][12]
-
Glycosyl Acceptor: A partially protected monosaccharide or oligosaccharide with a free hydroxyl group.
-
Promoter/Activator: A Lewis acid or thiophilic species that activates the leaving group.
Mechanism of Activation: The promoter coordinates with or reacts with the leaving group, facilitating its departure and the formation of a transient oxocarbenium ion intermediate. The glycosyl acceptor then attacks this electrophilic species. The stereochemical outcome (α or β) is determined by the direction of this attack, which is influenced by sterics, solvent, and temperature.[13]
Caption: Simplified mechanism of promoter-mediated glycosylation.
Experimental Protocols
Protocol 1: Synthesis of a Protected D-Psicofuranosyl Donor
This protocol describes the synthesis of a 1,6-di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranosyl acetate donor, a versatile intermediate. This procedure is adapted from methodologies reported for β-selective psicofuranosylation.[9]
Materials:
-
1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranose
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Dissolve 1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranose (1.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (3.0 equiv) to the solution, followed by the dropwise addition of acetic anhydride (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable gradient of Hexanes/Ethyl Acetate to afford the title compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: TMSOTf-Promoted Glycosylation with a Psicofuranosyl Donor
This protocol details a general procedure for the glycosylation of a primary alcohol acceptor using a psicofuranosyl donor, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is known to favor the formation of β-D-psicofuranosidic bonds with high selectivity.[1][11]
Materials:
-
Psicofuranosyl Donor (e.g., from Protocol 1) (1.2 equiv)
-
Glycosyl Acceptor with a primary -OH (1.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azeotropically dry the psicofuranosyl donor and the glycosyl acceptor by co-evaporation with toluene (3x) and dry under high vacuum for at least 1 hour.
-
Add the donor, acceptor, and activated 4 Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the solids in anhydrous DCM and cool the mixture to the desired temperature (typically -40 °C to 0 °C, optimization may be required).
-
Stir the mixture for 30 minutes at this temperature.
-
Add TMSOTf (0.2 equiv) dropwise via syringe. The reaction mixture may change color.
-
Stir the reaction at the same temperature, monitoring its progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) (a few drops) until the solution is neutral.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves, washing the pad with DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired disaccharide.
-
Analyze the product by NMR to determine the yield and the anomeric ratio (α/β). The stereochemistry of the new glycosidic linkage is typically determined by ¹H-¹³C HMBC and NOESY experiments.
Data Summary and Mechanistic Insights
The stereochemical outcome of psicofuranosylation is highly dependent on the reaction conditions. The table below summarizes typical outcomes based on literature precedents.
| Donor Leaving Group | Promoter | Acceptor Type | Predominant Product | Reference(s) |
| Benzyl Phthalate | TMSOTf | Primary Alcohol | β-psicofuranoside | [1][11] |
| Acetate | TMSOTf/Sc(OTf)₃ | Various Alcohols | β-psicofuranoside | [1][5] |
| Thioglycoside | NIS/TfOH | Primary/Secondary Alcohol | Mixture, often α-favored | [5][12] |
| 3,4-O-isopropylidene | BF₃·OEt₂ | Various Alcohols | α-psicofuranoside | [1] |
Causality Behind Selectivity:
-
β-Selectivity: The use of promoters like TMSOTf with donors having participating potential (even if weak) or under conditions that favor an Sₙ2-like pathway can lead to inversion of the anomeric center, yielding β-glycosides from an α-donor.[11]
-
α-Selectivity: Achieving α-selectivity is often more challenging. It may be favored with non-participating protecting groups and under conditions that allow for thermodynamic control or specific steric approaches to the oxocarbenium ion.[5] The use of a rigid 3,4-O-isopropylidene protecting group has been shown to promote α-selectivity.[1]
Conclusion and Future Directions
The use of α-D-psicofuranose as a glycosyl donor is a potent strategy for the synthesis of rare and biologically significant oligosaccharides. While challenges in stereocontrol persist, careful selection of protecting groups, leaving groups, and activating conditions allows for the synthesis of both α- and β-linked psicofuranosides. The protocols outlined herein provide a robust starting point for researchers. Future work will likely focus on developing more versatile and highly stereoselective catalytic methods, including enzymatic approaches, to further expand the accessibility and utility of these unique carbohydrate structures in drug discovery and materials science.[14]
References
- Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose.
- Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. PMC, NIH. [Link]
- Catalytic stereoselective formation of 1,2-cis pyranosides and furanosides. Morressier. [Link]
- Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. PMC. [Link]
- Chemical synthesis of beta-D-psicofuranosyl disaccharides. PubMed. [Link]
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
- Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Journal of the American Chemical Society. [Link]
- Chemical synthesis of beta-D-psicofuranosyl disaccharides.
- Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile. PMC, NIH. [Link]
- Activation modes of ester type glycosyl donors, representative examples and recent advances.
- Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. PMC, NIH. [Link]
- Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors.
- VI Protecting Groups and Orthogonal Protection Str
- Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. IRL @ UMSL. [Link]
- Background and development of C‐glycosylation reaction of furanosyl donors.
- Loh's glycosylation of strained furanosyl donors.
- Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium, Freie Universität Berlin. [Link]
- Protective group strategies in carbohydrate and peptide chemistry.
- Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC, NIH. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Activation of thioglycosides under mild alkylation conditions. PMC, PubMed Central. [Link]
- Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science (RSC Publishing). [Link]
- (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Protecting Group Strategies Toward Glycofuranoses. Consensus. [Link]
- alpha-D-psicofuranose. PubChem, NIH. [Link]
- β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES. [Link]
- Chemo-enzymatic synthesis of 3-deoxy-beta-D-ribofuranosyl purines and study of their biological properties. PubMed. [Link]
- Synthesis of furanosyl alpha-C-glycosides derived from 4-chloro-4-deoxy-alpha-D-galactose and their cytotoxic activities. PubMed. [Link]
- Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor.
- Reverse orthogonal strategy for oligosaccharide synthesis. Royal Society of Chemistry. [Link]
- Chemical synthesis of beta-D-psicofuranosyl disaccharides. Semantic Scholar. [Link]
- Synthesis of C-Glycosides; Stable Mimics of O-Glycosidic Linkages.
- Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)
- Synthesis of linear oligosaccharides: L-glycero-alpha-D-manno-heptopyranosyl derivatives of allyl alpha-glycosides of D-glucose, kojibiose, and 3-O-alpha-kojibiosyl-D-glucose, substrates for synthetic antigens. PubMed. [Link]
- A one-step C-linked disaccharide synthesis from carbohydrate allylsilanes and tri-O-acetyl-D-glucal. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic stereoselective formation of 1,2-<i>cis</i> pyranosides and furanosides [morressier.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]
- 13. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 14. Chemo-enzymatic synthesis of 3-deoxy-beta-D-ribofuranosyl purines and study of their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-D-Psicofuranose Glycosylation Reactions
Introduction: The Challenge and Significance of α-D-Psicofuranosides
D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the pharmaceutical and food industries for its unique physiological properties, including its role as a low-calorie sweetener and its potential as a precursor for various bioactive molecules. Glycosides incorporating the psicofuranosyl motif are of particular interest for the development of novel therapeutics and functional food ingredients. The stereochemical configuration of the glycosidic linkage is paramount in determining the biological activity and metabolic fate of these compounds. While the synthesis of β-D-psicofuranosides has been more extensively explored, the stereoselective formation of the 1,2-cis α-glycosidic linkage presents a formidable challenge in carbohydrate chemistry. This is largely due to the inherent electronic and steric factors of the psicofuranosyl donor that often favor the formation of the thermodynamically more stable β-anomer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and protocols for achieving α-selective D-psicofuranosylation. We will delve into the mechanistic principles governing stereoselectivity, the critical role of protecting groups, and provide detailed, field-proven protocols as a foundation for the synthesis of α-D-psicofuranosides.
Mechanistic Insights: The Decisive Role of Neighboring Group Participation
The stereochemical outcome of a glycosylation reaction is dictated by the structure of the glycosyl donor and the reaction conditions, which in turn influence the nature of the key intermediate, the oxocarbenium ion. The selective formation of an α-D-psicofuranoside hinges on effectively directing the incoming nucleophile (glycosyl acceptor) to the α-face of the anomeric carbon. One of the most powerful strategies to achieve this is through neighboring group participation .
In the context of psicofuranosylation, a participating group at the C-3 position of the psicofuranosyl donor can shield the β-face of the forming oxocarbenium ion, thereby directing the glycosyl acceptor to attack from the α-face. The choice of the participating group is critical. While acyl groups are commonly employed for this purpose, their effectiveness can be nuanced.
A pertinent example can be drawn from the closely related rare sugar, D-tagatose (the C-4 epimer of D-psicose). Studies on the α-selective glycosylation of D-tagatofuranose have demonstrated that a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor exhibits significant neighboring group participation from the C-3 benzoyloxy group, leading to high α-selectivity.[1][2] This principle can be extrapolated to D-psicofuranose. The benzoyl group at C-3 can form a transient bicyclic acyloxonium ion, which effectively blocks the β-face and pre-organizes the donor for α-attack.
Conversely, the absence of a participating group at C-3, or the presence of a non-participating group, often leads to a mixture of anomers or a preference for the β-glycoside.
Below is a diagram illustrating the proposed mechanism for α-selective D-psicofuranosylation via neighboring group participation.
Caption: Proposed mechanism for α-selective D-psicofuranosylation.
Experimental Protocols
The following protocols provide a starting point for conducting α-D-psicofuranosylation reactions. It is crucial to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for different glycosyl acceptors.
Protocol 1: α-Selective D-Psicofuranosylation Using a C-3 Benzoyl Participating Group (Adapted from D-Tagatofuranose Glycosylation)
This protocol is adapted from a highly α-selective method developed for D-tagatofuranose and serves as a robust starting point for D-psicofuranose.[1][2]
Materials:
-
1,3,4,6-tetra-O-benzoylated D-psicofuranosyl donor (e.g., benzyl phthalate derivative)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 1,3,4,6-tetra-O-benzoylated D-psicofuranosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents).
-
Add activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous CH2Cl2.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (start with -20 °C and optimize as needed).
-
Slowly add TMSOTf (0.1-0.3 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with CH2Cl2.
-
Wash the combined filtrate sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-D-psicofuranoside.
-
Data Presentation:
The following table summarizes representative results from the analogous D-tagatofuranosylation, which can be used as a benchmark for optimizing D-psicofuranosylation.[1]
| Glycosyl Acceptor | α:β Ratio | Yield (%) |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | >99:1 | 85 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 92:8 | 91 |
| N-Benzoylceramide | >99:1 | 91 |
Protocol 2: β-Selective D-Psicofuranosylation for Comparative Analysis
For comparative purposes and to highlight the directing effects of protecting groups, a protocol for β-selective D-psicofuranosylation is provided.[3][4]
Materials:
-
D-psicofuranosyl donor with a non-participating group at C-3 (e.g., 3,4-O-isopropylidene protected)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
The procedure is similar to Protocol 1, with the key difference being the structure of the glycosyl donor.
-
Preparation:
-
Combine the 3,4-O-isopropylidene protected D-psicofuranosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in a flame-dried flask with 4 Å molecular sieves under an inert atmosphere.
-
Add anhydrous CH2Cl2.
-
-
Glycosylation Reaction:
-
Cool the mixture to -40 °C.
-
Add TMSOTf (1.0-1.5 equivalents) dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as described in Protocol 1. The major product isolated will be the β-D-psicofuranoside.
-
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Donor Stability: Psicofuranosyl donors can be less stable than their pyranosyl counterparts. It is advisable to use freshly prepared or properly stored donors.
-
Promoter Stoichiometry: The amount of Lewis acid promoter (e.g., TMSOTf) can significantly impact the reaction outcome. A catalytic amount is often sufficient when neighboring group participation is effective, while stoichiometric amounts may be required in other cases.
-
Temperature Control: The reaction temperature is a critical parameter for controlling stereoselectivity. Lower temperatures generally favor the kinetic product.
-
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor will influence the reaction rate and may require adjustment of the reaction conditions.
Conclusion
The stereoselective synthesis of α-D-psicofuranosides is a challenging yet achievable goal in carbohydrate chemistry. By leveraging the principles of neighboring group participation, particularly with a C-3 benzoyl group on the psicofuranosyl donor, researchers can effectively direct the glycosylation to favor the formation of the desired α-anomer. The protocols provided herein, adapted from successful strategies with a closely related sugar, offer a solid foundation for the development and optimization of α-D-psicofuranose glycosylation reactions. Careful control of reaction parameters and a thorough understanding of the underlying mechanistic principles are key to success in synthesizing these valuable and complex molecules for applications in drug discovery and development.
References
- Ueda, A., Yamashita, T., & Uenishi, J. (2010). Chemical synthesis of beta-D-psicofuranosyl disaccharides.
- Uenishi, J., & Ueda, A. (2009). Stereoselective β-d-psicofuranosylation and synthesis of β-d-psicofuranosylceramide. Heterocycles, 77(2), 1297. [Link]
- Ueda, A., & Uenishi, J. (2018). β-Selective D-Psicofuranosylation of Pyrimidine Bases and Thiols. Heterocycles, 97(2), 729. [Link]
- Yamanoi, T., Oda, Y., Ishiyama, T., Matsuda, S., & Watanabe, M. (2016). Stereoselectivity of D-Psicofuranosylation Influenced by Protecting Groups of Psicofuranosyl Donors. Heterocycles, 93(1), 55. [Link]
- Nagorny, P., et al. (2020). Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin. The Journal of Organic Chemistry, 85(15), 9676–9687. [Link]
- Uenishi, J., et al. (2020). Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose. Organic & Biomolecular Chemistry, 18(10), 1848-1855. [Link]
- Ishii, T., et al. (2023). α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide. International Journal of Molecular Sciences, 24(17), 13459. [Link]
- Kamitori, S., et al. (2011). Crystal structures of rare disaccharides, α-d-glucopyranosyl β-d-psicofuranoside, and α-d-galactopyranosyl β-d-psicofuranoside.
- Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]
- Yamanoi, T., et al. (2023). α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide. International Journal of Molecular Sciences, 24(17), 13459. [Link]
- Yamanoi, T., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of α-D-Psicofuranose in Glycoconjugate Synthesis: A Technical Guide for Researchers
Introduction: The Untapped Potential of a Rare Ketohexose
In the ever-evolving landscape of glycobiology and therapeutic development, the exploration of rare sugars as synthetic building blocks has opened new avenues for innovation. Among these, D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, has garnered significant attention. While its low-calorie sweetening properties are well-documented, its furanose form, specifically α-D-psicofuranose, presents a unique and compelling scaffold for the synthesis of novel glycoconjugates with significant therapeutic potential.
Glycoconjugates, molecules comprising carbohydrates linked to other chemical species like proteins or lipids, are pivotal in a myriad of biological processes, from cell-cell recognition to immune responses. The incorporation of rare sugars such as α-D-psicofuranose can modulate the biological activity, solubility, and stability of these conjugates, offering a powerful tool for the design of next-generation therapeutics, including vaccines, antibiotics, and antiviral agents.[1]
This technical guide provides an in-depth exploration of the application of α-D-psicofuranose in glycoconjugate synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational design and troubleshooting in the laboratory.
Chemical & Structural Insights into α-D-Psicofuranose
α-D-Psicofuranose is one of the four isomers of D-psicose in solution, coexisting with β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose.[2] The furanose form, a five-membered ring, imparts distinct conformational properties compared to its pyranose counterpart.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| CAS Number | 41847-06-7 | [3] |
| IUPAC Name | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [3] |
The stereochemistry at the anomeric center (C-2) is a critical determinant of the resulting glycoconjugate's three-dimensional structure and, consequently, its biological function. The α-anomer, with the C-1 hydroxymethyl group and the aglycone on opposite faces of the furanose ring, presents a unique spatial arrangement for molecular recognition events.
Strategic Synthesis of α-D-Psicofuranosyl Glycoconjugates: A Step-by-Step Approach
The stereoselective synthesis of α-D-psicofuranosides is a challenging yet achievable goal. The key to success lies in the careful selection of a suitable psicofuranosyl donor, appropriate protecting groups, and optimized reaction conditions. This section outlines a comprehensive protocol for the synthesis of α-D-psicofuranosides, with a focus on the widely used trichloroacetimidate donor methodology.
Workflow for α-D-Psicofuranoside Synthesis
Caption: A generalized workflow for the chemical synthesis of α-D-psicofuranosyl glycoconjugates.
Part 1: Preparation of a Protected α-D-Psicofuranosyl Trichloroacetimidate Donor
The trichloroacetimidate method is favored for its high reactivity and the mild acidic conditions required for activation.[4][5]
Protocol 1: Synthesis of 1,3,4,6-Tetra-O-benzoyl-α-D-psicofuranosyl Trichloroacetimidate
Materials:
-
D-Psicose
-
Benzoyl chloride
-
Pyridine
-
Hydrazine acetate
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Perbenzoylation: Dissolve D-psicose in a mixture of pyridine and DCM. Cool the solution to 0°C and add benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain perbenzoylated psicofuranose.
-
Rationale: Protection of all hydroxyl groups with benzoyl esters prevents unwanted side reactions and influences the stereochemical outcome of the glycosylation. The benzoyl group at C-3 can offer some degree of neighboring group participation, which can favor the formation of the α-anomer under certain conditions.
-
-
Selective Deprotection at the Anomeric Position: Dissolve the perbenzoylated psicofuranose in a suitable solvent and treat with hydrazine acetate to selectively remove the anomeric benzoyl group, yielding the hemiacetal.[6]
-
Rationale: The anomeric ester is more labile than the other ester groups, allowing for its selective removal to expose the hydroxyl group necessary for the next step.
-
-
Formation of the Trichloroacetimidate Donor: Dissolve the resulting hemiacetal in anhydrous DCM. Add trichloroacetonitrile followed by a catalytic amount of DBU. Stir the reaction at room temperature until the hemiacetal is consumed (monitored by TLC). Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the α-D-psicofuranosyl trichloroacetimidate donor.[7][8]
-
Rationale: DBU acts as a base to deprotonate the hemiacetal, which then attacks the trichloroacetonitrile to form the highly reactive trichloroacetimidate leaving group. The α-anomer is often the thermodynamically more stable product under these conditions.
-
Part 2: Stereoselective α-Glycosylation
The success of the glycosylation reaction hinges on the choice of promoter and reaction conditions to favor the formation of the α-glycosidic bond.
Protocol 2: TMSOTf-Promoted α-Glycosylation
Materials:
-
Protected α-D-psicofuranosyl trichloroacetimidate donor
-
Aglycone (alcohol, thiol, or other nucleophile)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous DCM
-
Activated molecular sieves (4 Å)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the psicofuranosyl donor, the aglycone (1.2-1.5 equivalents), and activated molecular sieves in anhydrous DCM.
-
Reaction Initiation: Cool the mixture to the desired temperature (typically between -78°C and 0°C). Add a catalytic amount of TMSOTf (0.1-0.3 equivalents) dropwise.
-
Rationale: TMSOTf is a powerful Lewis acid that activates the trichloroacetimidate leaving group, leading to the formation of an oxocarbenium ion intermediate. The low temperature helps to control the reactivity and improve stereoselectivity.
-
-
Monitoring and Quenching: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate. Purify the crude product by silica gel column chromatography to isolate the protected α-glycoconjugate.
Troubleshooting Common Glycosylation Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of donor or acceptor. | Increase reaction time or temperature slightly. Ensure all reagents and solvents are strictly anhydrous. |
| Poor α:β Selectivity | Reaction conditions not optimal; influence of the aglycone. | Screen different solvents (e.g., acetonitrile, diethyl ether). Use a lower temperature. Modify protecting groups on the donor. |
| Formation of Trehalose-type Byproducts | Self-condensation of the donor. | Use a slight excess of the acceptor. Add the donor slowly to the reaction mixture containing the acceptor and promoter. |
Part 3: Deprotection to Yield the Final Glycoconjugate
The final step involves the removal of the protecting groups to unveil the desired glycoconjugate.
Protocol 3: Zemplén Deprotection
Materials:
-
Protected α-glycoconjugate
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite® IR120 (H⁺) resin
Procedure:
-
Dissolve the protected glycoconjugate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all benzoyl groups are removed.
-
Neutralize the reaction with Amberlite® IR120 (H⁺) resin, filter, and concentrate the filtrate to obtain the deprotected α-D-psicofuranosyl glycoconjugate.
Enzymatic Synthesis: A Green Alternative
While chemical synthesis offers versatility, enzymatic approaches provide a highly regio- and stereoselective alternative under mild, environmentally friendly conditions.[9] Glycosyltransferases and glycosidases are the primary enzymes employed for this purpose.
Conceptual Workflow for Enzymatic Synthesis:
Sources
- 1. Antibacterial Cyclic d,l-α-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [cardinalscholar.bsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. cigs.unimo.it [cigs.unimo.it]
Application Note: Quantification of D-Psicose (Allulose) using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Introduction
D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small quantities. As a C-3 epimer of D-fructose, it offers the desirable taste and texture of sucrose but with approximately 90% fewer calories.[1] This unique characteristic has positioned D-Psicose as a compound of significant interest in the food, beverage, and pharmaceutical industries for its potential health benefits, including a low glycemic index.[2][3]
Accurate and reliable quantification of D-Psicose is essential for quality control, process optimization (e.g., monitoring enzymatic conversion from fructose), and regulatory compliance.[1][4][5] High-Performance Liquid Chromatography (HPLC) is a premier technique for this analysis. Since simple sugars like D-Psicose lack a UV chromophore, they cannot be effectively monitored by common UV detectors.[1][3][6] Therefore, a universal detector that measures a bulk property of the analyte is required. The Refractive Index Detector (RID) is ideally suited for this purpose, offering a robust and reliable method for the quantification of non-chromophoric compounds.[6][7][8]
This application note provides a comprehensive, step-by-step protocol for the quantification of D-Psicose using an isocratic HPLC system coupled with a Refractive Index Detector.
Principle of the Method
This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar analytes like D-Psicose.[9][10]
-
Separation Mechanism: An aminopropyl-bonded silica column serves as the polar stationary phase.[1][4][11] The mobile phase consists of a high percentage of a less polar organic solvent (acetonitrile) and a small percentage of a highly polar solvent (water). Under these normal-phase conditions, polar analytes like sugars are retained on the column. The elution order is typically based on the degree of hydrophilicity, with more polar compounds having longer retention times. An increase in the aqueous portion of the mobile phase will decrease retention time.[1][9]
-
Detection Principle: The RID measures the difference in the refractive index between the mobile phase eluting from the column (through the sample cell) and a reference stream of the mobile phase (in the reference cell).[12][13][14] When an analyte, such as D-Psicose, elutes from the column, the refractive index of the eluent in the sample cell changes. This change causes a deflection of a light beam, which is detected by a photodiode.[14][15] The resulting signal is proportional to the concentration of the analyte.[13] Because the RID is sensitive to any change in the mobile phase composition, this method requires a stable, isocratic (constant composition) mobile phase and excellent temperature control.[7][15][16]
Materials and Methods
Equipment and Consumables
-
HPLC System with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (e.g., Waters Arc HPLC with 2414 RI Detector or similar).[6][17]
-
Data Acquisition and Analysis Software (e.g., Empower, Chromeleon).
-
Analytical Column: Amino-propyl bonded silica column (USP L8), e.g., 4.6 x 150 mm, 5 µm particle size.[4][5]
-
Analytical Balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
Syringe filters (0.22 µm or 0.45 µm, Nylon or PTFE).
-
HPLC vials with caps.
-
Ultrasonic bath for degassing.
Reagents and Standards
-
D-Psicose (D-Allulose) reference standard (≥99% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Ultrapure water (18.2 MΩ·cm resistivity).
Preparation of Mobile Phase
-
Prepare the mobile phase consisting of Acetonitrile:Water (80:20, v/v) .
-
For 1 liter, carefully measure 800 mL of HPLC-grade acetonitrile and 200 mL of ultrapure water.
-
Mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an in-line degasser.
-
Expert Insight: Degassing is critical for RID applications. Dissolved gases can form bubbles in the detector's flow cell, causing significant baseline noise and pressure fluctuations.[15]
-
Preparation of Standard Solutions
-
Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of D-Psicose reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock standard with the mobile phase. A suggested concentration range is 0.1 mg/mL to 2.0 mg/mL.
Sample Preparation
The goal of sample preparation is to produce a clear, particulate-free solution in a matrix compatible with the mobile phase.
-
For Clear Liquid Samples (e.g., beverages):
-
Dilute the sample as needed with the mobile phase to bring the expected D-Psicose concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[1]
-
-
For Solid or Semi-Solid Samples (e.g., food products):
-
Accurately weigh a known amount of the homogenized sample.
-
Add a measured volume of mobile phase and extract the sugars (e.g., by vortexing, sonicating).
-
Centrifuge the mixture to pellet insoluble materials.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-RID Protocol and System Parameters
System Equilibration
-
Install the amino-propyl analytical column into the column oven.
-
Purge the pump with fresh, degassed mobile phase.
-
Set the flow rate to a low value (e.g., 0.2 mL/min) and direct the flow to waste until the system is primed.
-
Connect the column and begin equilibrating the entire system with the mobile phase at the analytical flow rate.
-
Allow the system to equilibrate for at least 30-60 minutes, or until a stable, flat baseline is achieved.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Analytical Column | Amino-propyl phase, 4.6 x 150 mm, 5 µm | Provides excellent selectivity for polar monosaccharides via HILIC mechanism.[1][4][5] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v), Isocratic | Simple, buffer-free mobile phase that provides good retention and peak shape.[4][5] Isocratic elution is mandatory for RID.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate that offers a balance between analysis time and separation efficiency.[4][5] |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity, improves peak shape, and helps control anomeric mutarotation for better peak symmetry. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC; can be optimized based on sample concentration and detector sensitivity. |
| RID Temperature | 35 °C (match column oven) | Minimizes baseline drift caused by temperature fluctuations between the column and detector.[15] |
| Run Time | ~10 minutes | Sufficient to elute D-Psicose and any other relevant sugars like fructose.[4] |
Data Analysis and Quantification
-
System Suitability: Before analyzing samples, inject a mid-level standard solution five or six times. Evaluate the system's performance by calculating the relative standard deviation (%RSD) for retention time and peak area (typically <2%).
-
Calibration Curve: Inject the prepared calibration standards in order of increasing concentration. Construct a calibration curve by plotting the peak area of D-Psicose against its known concentration. Perform a linear regression analysis on the data. The coefficient of determination (r²) should be ≥ 0.99 for a valid linear relationship.[4][8]
-
Quantification: Inject the prepared unknown samples. Identify the D-Psicose peak by comparing its retention time to that of the standards.[1] Calculate the concentration of D-Psicose in the samples using the linear regression equation derived from the calibration curve.
Method Validation Principles
To ensure the trustworthiness and reliability of this protocol, it should be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:
-
Linearity: Confirmed by the calibration curve's r² value over the specified concentration range.
-
Accuracy: Determined by performing spike-recovery studies on a representative sample matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, reported as %RSD.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualized Workflows and Diagrams
Caption: Experimental workflow from preparation to final data reporting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC tool for process monitoring: rare sugar D- psicose and D- fructose contents during the production through an enzymatic path | Semantic Scholar [semanticscholar.org]
- 6. waters.com [waters.com]
- 7. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 8. keidy.com.tw [keidy.com.tw]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. scribd.com [scribd.com]
- 13. offers.the-scientist.com [offers.the-scientist.com]
- 14. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. help.waters.com [help.waters.com]
- 17. selectscience.net [selectscience.net]
- 18. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
Application Note: Structural Analysis of α-D-Psicofuranose using NMR Spectroscopy
Introduction
D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, that has garnered significant attention in the food and pharmaceutical industries due to its low-calorie profile and potential health benefits. While it exists in pyranose and furanose forms, the furanose tautomer, particularly α-D-psicofuranose, plays a crucial role in its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural and conformational analysis of carbohydrates in solution.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the unambiguous structural elucidation of α-D-psicofuranose.
The inherent complexity of carbohydrate NMR spectra, characterized by significant signal overlap in the proton dimension, necessitates a multi-pronged approach employing a suite of NMR experiments.[4][5] This guide will detail the causality behind experimental choices, from sample preparation to the interpretation of complex 2D correlation spectra, ensuring a self-validating and robust analytical workflow.
Theoretical Framework: The Power of NMR in Carbohydrate Analysis
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing exquisitely detailed information about molecular structure, connectivity, and conformation.[3] For carbohydrates like α-D-psicofuranose, key NMR parameters provide specific structural insights:
-
Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Proton (¹H) and carbon (¹³C) chemical shifts are diagnostic for identifying the type of sugar residue, anomeric configuration (α or β), and the nature of substituents.[1][6] Typically, anomeric protons resonate in a distinct downfield region (4.5-5.5 ppm), while other ring protons appear between 3-4.5 ppm.[4][5] Anomeric carbons in furanoses are typically found in the 96-110 ppm range.[7]
-
Scalar (J) Coupling Constants: Through-bond interactions between neighboring nuclei result in the splitting of NMR signals. The magnitude of these coupling constants, particularly three-bond couplings (³J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[8] This relationship is fundamental for determining the relative stereochemistry and ring conformation of the furanose moiety.[9][10]
-
Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in proximity, regardless of their bonding, can be detected by NOE experiments. This is a powerful tool for determining stereochemistry, such as the anomeric configuration, and for identifying inter-residue linkages in oligosaccharides.[1][11]
Experimental Design & Protocols
A comprehensive structural analysis of α-D-psicofuranose requires a combination of 1D and 2D NMR experiments. The workflow is designed to first identify the individual spin systems and then piece together the complete molecular structure.
Diagram of the Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.
-
Sample Purity: Ensure the α-D-psicofuranose sample is of high purity (>95%) to avoid interference from other anomers or impurities.[12] Lyophilize the sample to remove any residual water.
-
Solvent Selection: Deuterium oxide (D₂O, 99.96%) is the solvent of choice for carbohydrate NMR as it is non-interfering and allows for the observation of exchangeable hydroxyl protons if desired (though typically they are exchanged out).[1]
-
Concentration: Dissolve approximately 5-10 mg of the lyophilized sample in 0.5 mL of D₂O. While modern NMR spectrometers are highly sensitive, this concentration provides a good balance between signal-to-noise and potential aggregation issues.[1]
-
Sample Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Deuterium Exchange: Allow the sample to sit for a period (e.g., 1-2 hours) to ensure complete exchange of hydroxyl protons with deuterium. This simplifies the proton spectrum by removing the broad OH signals.
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H Spectrum: This is the starting point for any NMR analysis. It provides an overview of the proton signals in the molecule.
-
Purpose: To identify the number of unique proton environments and observe the chemical shifts and coupling patterns, especially in the anomeric region.[1]
-
-
1D ¹³C Spectrum: Provides information on the carbon backbone.
-
Purpose: To count the number of carbon atoms and identify the anomeric carbon (C2 in psicofuranose), which has a characteristic chemical shift. Due to the low natural abundance of ¹³C, this experiment may require a longer acquisition time or a higher sample concentration.[1]
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled to each other, typically over two or three bonds.[13][14]
-
Purpose: To trace the proton connectivity within the furanose ring, starting from a well-resolved signal. For example, starting from H3, one can identify H4, and subsequently H5.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][14]
-
Purpose: To assign the carbon signals based on the already assigned proton signals. It is a highly sensitive experiment and is preferred over a 1D ¹³C spectrum for samples with limited quantity.[1]
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[13][15]
-
Purpose: To piece together different spin systems and confirm the overall carbon framework. For α-D-psicofuranose, key HMBC correlations would be observed between H1 and C2/C3, and between H3 and C1/C2/C4/C5.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other (< 5 Å).
-
Purpose: To determine the stereochemistry, particularly the anomeric configuration. For the α-anomer of D-psicofuranose, a key NOE is expected between H3 and H6 protons, and between H4 and the C1 hydroxymethyl protons, which are on the same face of the furanose ring.
-
Data Interpretation and Structural Elucidation
The systematic interpretation of the acquired NMR spectra allows for the complete assignment of all ¹H and ¹³C signals and the confirmation of the α-D-psicofuranose structure.
Step-by-Step Assignment Strategy
-
Identify Key Starting Points: The anomeric carbon (C2) in ketoses like psicose is quaternary and will not appear in an HSQC spectrum. Its chemical shift in the ¹³C spectrum (around 104 ppm) is a key identifier. The protons on the hydroxymethyl groups (C1 and C6) often appear as distinct AB systems in the ¹H spectrum.
-
Trace Connectivity with COSY: Starting from a well-resolved proton signal, such as H3 or H4, use the COSY cross-peaks to walk along the carbon backbone (e.g., H3 → H4 → H5 → H6a/H6b).
-
Assign Carbons with HSQC: Use the assigned proton resonances to assign their directly attached carbons via the HSQC cross-peaks.
-
Confirm the Framework with HMBC: Use long-range ¹H-¹³C correlations to confirm the connectivity and assign quaternary carbons. For instance, correlations from H1a/H1b to C2 and C3, and from H3 to C2 and C5 will be crucial. The HMBC spectrum is vital for confirming the furanose ring structure, as correlations from C2 to H6 would indicate a pyranose form, while correlations to H5 are indicative of the furanose form.[15]
Diagram of Key 2D NMR Correlations
Caption: Key 2D NMR correlations for structure confirmation.
Determining the Anomeric Configuration and Ring Conformation
-
Anomeric Configuration (α): The stereochemistry at the anomeric C2 center is confirmed using NOESY. In the α-anomer, the C1 hydroxymethyl group is trans to the C3 hydroxyl group. This spatial arrangement results in observable NOEs between protons on the same face of the five-membered ring. Specifically, a cross-peak between H3 and one or both of the H6 protons, and between H4 and the C1 protons, provides strong evidence for the α-configuration.
-
Ring Conformation: The five-membered furanose ring is not planar and exists in a dynamic equilibrium of envelope (E) and twist (T) conformations.[16] The magnitudes of the vicinal proton-proton coupling constants (³JHH), particularly ³J(H3,H4) and ³J(H4,H5), are sensitive to the ring pucker.[17] A detailed analysis of these coupling constants, often in conjunction with computational modeling, can provide insights into the predominant solution-state conformation.[9][18]
Expected NMR Data Summary
The following table summarizes the expected chemical shift ranges for α-D-psicofuranose. Actual values will be dependent on solvent, temperature, and pH.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| 1 | ~3.6-3.8 (AB system) | ~64 | COSY: H1a-H1b (geminal); HMBC: H1→C2, C3 |
| 2 | - | ~104 (Quaternary) | HMBC: H1→C2, H3→C2 |
| 3 | ~4.1 | ~75 | COSY: H3-H4; HMBC: H3→C1, C2, C4, C5 |
| 4 | ~4.3 | ~78 | COSY: H4-H3, H4-H5; HMBC: H4→C2, C3, C5, C6 |
| 5 | ~4.0 | ~82 | COSY: H5-H4, H5-H6a, H5-H6b; HMBC: H5→C3, C4, C6 |
| 6 | ~3.7-3.9 (ABX system) | ~62 | COSY: H6a/b-H5; HMBC: H6→C4, C5 |
Note: The chemical shifts are estimates based on published data for similar furanose structures and computational predictions.[19][20]
Conclusion
This application note has outlined a robust and systematic approach for the complete structural and conformational analysis of α-D-psicofuranose using a suite of 1D and 2D NMR spectroscopy experiments. By following the detailed protocols for sample preparation, data acquisition, and step-by-step spectral interpretation, researchers can confidently elucidate the covalent structure, assign all proton and carbon resonances, and determine the key stereochemical features of this important rare sugar. The integration of COSY, HSQC, HMBC, and NOESY experiments provides a self-validating workflow that overcomes the challenges of spectral overlap inherent in carbohydrate analysis, delivering unambiguous structural assignment critical for applications in drug development and food science.
References
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- Wu, J., & Serianni, A. S. (1995). (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution. Journal of the American Chemical Society, 117(45), 11211-11222. [Link]
- Al-Haded, A. A., et al. (2019). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... [Link]
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Unambiguous Detection of alpha-D-Psicofuranose: An Integrated Mass Spectrometric Strategy
An Application Guide for Researchers and Drug Development Professionals
Abstract
D-Psicose (also known as D-Allulose), a rare ketohexose, is rapidly gaining prominence in the food and pharmaceutical industries as a low-calorie sugar substitute. It exists in equilibrium between multiple isomeric forms, including furanose and pyranose ring structures, as well as α and β anomers. The specific biological activity and metabolic fate can be dependent on the isomeric form, making precise structural identification critical. The α-D-Psicofuranose tautomer, a five-membered ring structure, presents a significant analytical challenge due to the existence of numerous isomers with identical mass-to-charge ratios. This application note details a robust, multi-faceted mass spectrometry-based workflow designed for the specific detection and characterization of α-D-Psicofuranose in complex matrices. We move beyond simple mass measurement, integrating advanced separation techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion Mobility Spectrometry (IMS)—with high-resolution tandem mass spectrometry (MS/MS) to provide an orthogonal, self-validating protocol for unambiguous isomer identification.
The Analytical Challenge: Beyond Mass-to-Charge
Mass spectrometry (MS) is a cornerstone of analytical chemistry due to its exceptional sensitivity and speed.[1] However, its inherent limitation is the inability to distinguish between isomers—molecules with the same chemical formula and thus the same mass.[2] The analysis of a simple C₆H₁₂O₆ sugar like D-Psicose is a classic example of this challenge. A standard MS analysis will detect a single mass but cannot differentiate between:
-
Constitutional Isomers: e.g., D-Psicose, D-Fructose, D-Glucose, D-Galactose.
-
Stereoisomers: e.g., D-Psicose vs. L-Psicose.
-
Tautomers (Anomers): The cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each of which can exist as α and β anomers.
Therefore, a successful methodology cannot rely on mass alone. It requires upstream separation techniques that can resolve these isomers based on their distinct physicochemical properties before they are introduced into the mass spectrometer.
The Strategic Imperative: Orthogonal Separations
To achieve unambiguous identification, we employ a strategy of orthogonal separations, where each step resolves analytes based on different molecular properties. This creates a multi-dimensional fingerprint for each isomer, drastically increasing analytical confidence. Our approach integrates:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separation based on polarity in the liquid phase.[3]
-
Ion Mobility Spectrometry (IMS): Separation based on molecular shape, size, and charge in the gas phase.[4][5]
-
Tandem Mass Spectrometry (MS/MS): Identification based on specific fragmentation patterns.[6]
This integrated workflow ensures that co-eluting isomers from the LC are resolved by IMS, and isomers with similar shapes are distinguished by their unique MS/MS fragmentation signatures.
}
Fig 1. Integrated workflow for isomer-specific analysis.
Methodology and Experimental Protocols
Part A: The Power of Negative Ion Mode and Chloride Adduction
While sugars can be analyzed in positive ion mode as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, these species can be unstable or produce non-informative fragments upon collision-induced dissociation (CID).[7] A more effective strategy is to use negative electrospray ionization (ESI) and promote the formation of chloride adducts ([M+Cl]⁻). Research has shown that these chloride adducts are not only stable but also yield highly specific and diagnostic fragment ions upon tandem MS analysis, which is crucial for differentiating isomers.[7][8][9] This approach often provides a significant sensitivity enhancement, with signals potentially 10-fold higher than their deprotonated or sodiated counterparts.[7][8]
Part B: Protocol 1 - Sample Preparation
The goal of sample preparation is to extract the sugars while removing interfering matrix components like proteins, lipids, and salts, which can cause ion suppression and contaminate the analytical system.[10]
Materials:
-
Acetonitrile (ACN), HPLC-grade
-
Ultrapure Water
-
Formic Acid (FA)
-
Ammonium Chloride (NH₄Cl)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Graphitized Carbon Black or a mixed-mode polymer)
Procedure:
-
Homogenization: For solid samples (e.g., food products), homogenize 1 gram in 10 mL of 80:20 ACN/Water. For liquid samples, dilute 1:10 in the same solvent.
-
Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet proteins and particulates.
-
SPE Cleanup:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash with a low-organic solvent to remove salts.
-
Elute the sugars with a high-organic solvent (e.g., 80% ACN with 0.1% FA).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 500 µL of 90:10 ACN/Water containing 1 mM Ammonium Chloride to promote [M+Cl]⁻ adduct formation. The sample is now ready for injection.
Part C: Protocol 2 - LC-IMS-MS/MS Analysis
This integrated protocol uses a liquid chromatography system coupled to an ion mobility-enabled quadrupole time-of-flight (Q-TOF) mass spectrometer.
Instrumentation:
-
UHPLC system with a temperature-controlled column compartment.
-
Ion Mobility-enabled Q-TOF Mass Spectrometer (e.g., Agilent 6560, Waters SYNAPT, Bruker timsTOF).
LC Conditions (HILIC): Hydrophilic interaction chromatography is the preferred mode for separating highly polar compounds like sugars.[3][11] An amide-based stationary phase provides excellent selectivity for sugar isomers.[12]
| Parameter | Setting | Rationale |
| Column | Amide-functionalized column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides specific interactions for retaining and separating polar sugar isomers.[12] |
| Mobile Phase A | 10 mM Ammonium Acetate in 95:5 ACN/Water | High organic content for HILIC retention. |
| Mobile Phase B | 10 mM Ammonium Acetate in 50:50 ACN/Water | Higher aqueous content to elute analytes. |
| Flow Rate | 0.3 mL/min | Optimal for small-diameter columns. |
| Column Temp. | 40 °C | Improves peak shape and separation reproducibility.[12] |
| Injection Vol. | 2 µL | |
| Gradient | 0-1 min (5% B), 1-10 min (5-40% B), 10-12 min (40% B), 12.1-15 min (5% B) | A shallow gradient is critical for resolving closely eluting isomers. |
IMS and MS/MS Conditions:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | |
| Capillary Voltage | -3500 V | |
| Gas Temp. | 325 °C | |
| Drying Gas | 8 L/min | |
| Nebulizer | 35 psig | |
| IMS Drift Gas | Nitrogen | Standard drift gas for mobility separation. |
| Acquisition Mode | IMS-MS/MS (All-Ions fragmentation or targeted) | |
| Precursor Ion | m/z 215.05 ([C₆H₁₂O₆+Cl]⁻) | The chloride adduct of a hexose sugar.[7][8] |
| Collision Energy | Ramped (e.g., 10-40 eV) | Ramping collision energy helps generate a wider range of fragment ions for identification. |
}
Fig 2. How co-eluting isomers (B, C) are resolved by IMS.
Data Interpretation: The Three Pillars of Identification
Unambiguous identification of α-D-Psicofuranose relies on confirming three key parameters against an authentic reference standard.
-
HILIC Retention Time (RT): The compound of interest in the sample must elute at the same RT as the α-D-Psicofuranose standard.
-
Collision Cross Section (CCS): The measured CCS value—a robust, instrument-independent value reflecting the ion's shape—must match that of the standard.[13] This provides a second, orthogonal confirmation of identity.
-
Diagnostic Fragment Ions: The MS/MS spectrum must contain specific fragment ions that are characteristic of the psicose structure. While a full fragmentation library is extensive, key transitions can be monitored. Tandem mass spectrometry of chloride adducts of sucrose isomers has shown that distinct, diagnostic fragments can be produced that allow for differentiation.[7][8][9] A similar principle applies to monosaccharide isomers, where cross-ring cleavages can reveal structural differences.[1]
Expected Data:
| Analyte Isomer | Expected RT (min) | Expected CCS (Ų) | Key MS/MS Fragments of [M+Cl]⁻ (m/z 215.05) |
| α-D-Psicofuranose Std. | ~7.8 | ~115.2 | m/z 125, 143, 161 |
| β-D-Psicofuranose | ~8.1 | ~114.9 | Different ratios or unique ions |
| α-D-Fructofuranose | ~8.5 | ~116.5 | Different ratios or unique ions |
| D-Glucose (pyranose) | ~9.2 | ~120.1 | Different ratios or unique ions |
(Note: Exact RT, CCS, and fragment values are instrument-dependent and must be confirmed experimentally with pure standards. The values presented are illustrative.)
Conclusion
The detection of specific sugar isomers like α-D-Psicofuranose is a formidable analytical task that cannot be accomplished by mass spectrometry alone. The presented workflow demonstrates that by strategically combining orthogonal separation techniques—HILIC for polarity and IMS for molecular shape—with the specificity of tandem mass spectrometry on chloride adducts, one can achieve confident and unambiguous identification. This multi-dimensional approach provides a robust, self-validating system essential for quality control in the food industry, metabolite identification in biological research, and formulation development in pharmaceuticals.
References
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Application Note: Advanced Methodologies for the Purification and Anomeric Isolation of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose (D-Allulose), a rare sugar and C-3 epimer of D-fructose, is a compound of significant interest in the food and pharmaceutical industries due to its low caloric value and beneficial physiological properties.[1] The production of D-psicose, typically via enzymatic epimerization of D-fructose, results in a mixture of sugars, necessitating robust purification strategies. A further layer of complexity arises from the phenomenon of mutarotation, where D-psicose exists in solution as a dynamic equilibrium of four cyclic anomers (α/β-furanose, α/β-pyranose) and a transient open-chain form.[2][3] This guide provides a comprehensive overview and detailed protocols for the multi-stage purification of D-psicose from crude enzymatic reaction mixtures and explores advanced methods for the selective isolation of the α-D-psicofuranose anomer.
Part 1: The Principle of Anomeric Equilibrium in D-Psicose
Before approaching purification, it is critical to understand the solution-state behavior of D-psicose. Upon dissolution, a specific anomer will undergo mutarotation to establish an equilibrium between its isomeric forms.[3] This process involves the ring opening to the keto form, followed by re-cyclization.[4] For 6-deoxy-L-psicose, a related compound, the equilibrium ratio in aqueous solution at 30°C has been determined to be approximately 73% α-furanose and 25% β-furanose, with a small percentage of the acyclic form.[5] This inherent instability of a single anomer in solution is the central challenge. Therefore, isolating a specific anomer, such as α-D-psicofuranose, requires a strategy that can selectively capture it from this dynamic equilibrium, typically through crystallization or complexation.
Caption: D-Psicose mutarotation and anomer isolation strategies.
Part 2: Bulk Purification of D-Psicose from Enzymatic Reaction Mixtures
The primary industrial challenge is the separation of D-psicose from the unreacted substrate, D-fructose. Their structural similarity makes this a non-trivial separation.
Method 1: Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, preparative chromatographic technique ideal for large-scale separation of binary mixtures. It offers high throughput and solvent efficiency compared to batch chromatography.[6][7] The process relies on the differential affinity of D-psicose and D-fructose for a stationary phase, typically a cation exchange resin in its calcium form (Ca2+).[6]
-
System Preparation:
-
Stationary Phase: Utilize four or more columns packed with a strong cation exchange resin (e.g., Dowex 50WX4-Ca2+).[6][7]
-
Mobile Phase: Degassed, deionized water.
-
System Equilibration: Equilibrate the entire SMB system with the mobile phase at the operating temperature (e.g., 50-60°C) until a stable baseline is achieved.
-
-
Feed Preparation:
-
The crude reaction mixture, containing D-psicose and D-fructose, must first be de-ashed to remove proteins, buffers, and salts that would otherwise damage the columns.[7] This can be achieved using a combination of activated carbon treatment and ion-exchange resins.
-
-
SMB Operation:
-
Parameter Determination: Determine the intrinsic parameters (Henry's constants, mass transfer coefficients) for D-psicose and D-fructose on the chosen stationary phase via frontal analysis on a single column.[6] These parameters are essential for calculating the optimal flow rates for the four SMB zones (Eluent, Desorbent, Extract, Raffinate).
-
Execution: Introduce the de-ashed feed into the system. Continuously pump the mobile phase through the zones while periodically switching the inlet and outlet ports in the direction of fluid flow, simulating the counter-current movement of the solid phase.
-
Collection: Collect the Extract stream, enriched in the more strongly retained D-psicose, and the Raffinate stream, enriched in the less retained D-fructose.
-
-
Quality Control:
Method 2: Enzymatic-Chromatographic Hybrid Purification
An alternative approach involves the selective enzymatic conversion of the contaminant (D-fructose) into a compound that is easily separable by ion exchange, such as gluconic acid.[9]
Caption: General workflow for D-psicose purification and isolation.
| Parameter | Simulated Moving Bed (SMB) | Preparative Batch HPLC | Enzymatic-Hybrid Method |
| Scale | Industrial, Large-Scale | Laboratory to Pilot Scale | Lab to Industrial Scale |
| Throughput | High (Continuous) | Low to Medium (Batch) | High |
| Solvent Usage | Low (Recycling) | High | Moderate |
| Purity | >99% achievable[6][7] | >99% achievable | >91% before final polishing[9] |
| Primary Use | High-volume separation of D-psicose from D-fructose. | High-purity, small-quantity isolation for research. | Fructose removal when chromatographic resolution is difficult. |
Part 3: Selective Isolation of α-D-Psicofuranose
Isolating the α-D-psicofuranose anomer requires overcoming the natural tendency of D-psicose to crystallize as β-D-pyranose from aqueous solutions.[2] The key is to selectively stabilize and remove the α-furanose form from the equilibrium.
Method 1: Borate Complexation Followed by Chromatography
Principle: Borate ions are known to form stable cyclic esters with cis-diols. The α-D-psicofuranose anomer possesses a cis-diol at the C-3 and C-4 positions, making it a prime target for borate complexation.[10][11] This complexation effectively "traps" the α-furanose anomer, shifting the equilibrium towards its formation. The resulting charged complex can then be separated from the uncomplexed, neutral sugar anomers via ion-exchange chromatography.
-
Complex Formation:
-
Dissolve the purified D-psicose syrup in an alkaline buffer (e.g., 50 mM EPPS, pH 9.0). The alkaline condition is necessary to ensure the presence of the borate ion [B(OH)₄⁻].[11]
-
Add sodium tetraborate to the solution. An optimal conversion shift is often observed at a molar ratio of approximately 0.6 moles of borate to 1 mole of total sugar.[11]
-
Stir the reaction at a controlled temperature (e.g., 50°C) to allow the equilibrium to shift and the complex to form.
-
-
Ion-Exchange Chromatography:
-
Stationary Phase: A strong anion exchange (SAX) column.
-
Mobile Phase: A gradient of a volatile buffer, such as ammonium bicarbonate, to elute the complex.
-
Loading: Load the borate-sugar mixture onto the equilibrated SAX column. The uncomplexed anomers will not bind strongly and will elute in the flow-through or at low buffer concentrations.
-
Elution: Apply a concentration gradient to elute the negatively charged psicose-borate complex.
-
-
Decomplexation and Recovery:
-
Collect the fractions containing the complex.
-
Remove the borate. This is typically achieved by repeated co-evaporation with methanol. The boric acid forms volatile methyl borate, which is removed under vacuum.
-
The resulting product will be a solid enriched in α-D-psicofuranose.
-
-
Verification:
-
Immediately analyze the product via ¹H or ¹³C NMR in a non-aqueous solvent (e.g., DMSO-d₆) to confirm the anomeric configuration before mutarotation can re-establish equilibrium.
-
Method 2: Anomer-Selective Crystallization
Principle: While D-psicose crystallizes as the β-pyranose from water, altering the solvent system can favor the crystallization of other anomers. This is demonstrated by 6-deoxy-L-psicose, which crystallizes as the α-furanose anomer from a concentrated aqueous solution, indicating the furanose form can be the thermodynamically stable crystalline state under certain conditions.[5]
-
Solvent Screening:
-
Prepare a highly concentrated (near-saturated) solution of purified D-psicose in various solvent systems.
-
System 1 (Aqueous): Water (Control, expected to yield β-pyranose).[2]
-
System 2 (Aqueous-Organic): Mixtures of water with miscible organic solvents like ethanol, isopropanol, or acetonitrile. The goal is to reduce water activity, which may favor the less-hydrated furanose ring.
-
System 3 (Anhydrous): Anhydrous ethanol or methanol. This may require derivatization to improve solubility.
-
-
Crystallization Conditions:
-
Analysis of Crystalline Form:
-
Harvest the resulting crystals.
-
The definitive method for identifying the anomeric structure in the solid state is single-crystal X-ray diffraction.[14]
-
Part 4: Analytical Characterization of Anomers
Accurate analysis is crucial to verify the success of any purification or isolation protocol.
| Technique | Principle | Application for Anomer Analysis |
| HPLC-RID/ELSD | Chromatographic separation based on differential interaction with a stationary phase.[8] | Can separate anomers using specific columns (e.g., Chiralpak AD-H, Sugar-D).[1][15] Requires low temperature to minimize on-column mutarotation.[16] Useful for purity assessment and quantification. |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei. | The "gold standard" for unambiguous structural identification of anomers in solution. Provides precise ratios of different isomers in equilibrium.[10][11] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | A high-resolution technique capable of separating D-psicose from other sugars with high sensitivity.[17] Can be adapted for anomer separation. |
-
System: HPLC with a Refractive Index Detector (RID).
-
Column: An aminopropyl-bonded silica column (e.g., Shodex Asahipak NH2P-50) or a chiral column.[8][18]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[19]
-
Temperature: Maintain a low column temperature (e.g., 5-15 °C) to slow the rate of mutarotation during the analysis.[16]
-
Analysis: Inject the dissolved sample. The α and β anomers may appear as partially or fully resolved peaks. Anomeric peak splitting can be observed.[8] Quantify using an external standard calibration curve.
Conclusion
The purification of D-psicose is a multi-step process that begins with robust, large-scale chromatographic methods like SMB to achieve high chemical purity. The subsequent isolation of a specific anomer, such as α-D-psicofuranose, is a more delicate task governed by the principles of chemical equilibrium. Strategies that selectively trap the desired anomer through complexation with agents like borate or by carefully controlling crystallization conditions offer promising avenues for obtaining this valuable isomer in a stable, isolated form. The success of these advanced protocols hinges on precise execution and verification with high-resolution analytical techniques like HPLC and NMR spectroscopy.
References
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- Chan-Blanco, Y., et al. (2008). Isomerization reactions of (A) d-allose (), (C) d-psicose ( ), and (C) d-altrose () by galactose 6-phosphate isomerase from Lactococcus lactis.
- Dehghan, A., et al. (2010).
- Su, L., et al. (2024). Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase. PubMed. [Link]
- Li, H., et al. (2018). Enzymatic Fructose Removal From D-Psicose Bioproduction Model Solution and the System Modeling and Simulation.
- Kim, H. J., et al. (2006). Characterization of an Agrobacterium tumefaciens D-Psicose 3-Epimerase That Converts D-Fructose to D-Psicose. Applied and Environmental Microbiology, 72(2), 981-985. [Link]
- Zhang, W., et al. (2015). Bioconversion of D-glucose to D-psicose with immobilized D-xylose isomerase and D-psicose 3-epimerase on Saccharomyces cerevisiae spores. PubMed. [Link]
- Long, Y., et al. (2009). Separation of D-psicose and D-fructose using simulated moving bed chromatography.
- Surapureddi, S., et al. (2019). A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis. Food Chemistry, 281, 133-138. [Link]
- Surapureddi, S., et al. (2019). A sensitive and high throughput method for the analysis of D-psicose by capillary electrophoresis.
- Takeshita, K., et al. (2000). Mass production of D-psicose from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase. Journal of Bioscience and Bioengineering, 90(4), 453-455. [Link]
- Fukada, K., et al. (2010). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide D-Psicose.
- Su, L., et al. (2024). Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase. PMC - NIH. [Link]
- Matos, J., et al. (2014). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Long, Y., et al. (2009). Separation of D-psicose and D-fructose using simulated moving bed chromatography.
- Guiden, Y. (n.d.).
- D'Orazio, G., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 25(23), 5767. [Link]
- Park, J., et al. (2022). Synthesis of a New Glycoconjugate with Di-D-Psicose Anhydride Structure. International Journal of Molecular Sciences, 23(21), 12827. [Link]
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- Li, H., et al. (2022). d-Allulose (d-psicose) biotransformation from d-glucose, separation by simulated moving bed chromatography (SMBC)
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose.
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose. PMC - NIH. [Link]
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- Various Authors (2017). Why alpha and beta glucose exhibit mutarotation, whereas their mono methyl glucoside do not?. Quora. [Link]
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Application Notes & Protocols: The Experimental Use of α-D-Psicofuranose as a Potential Glycosyltransferase Inhibitor
For: Researchers, scientists, and drug development professionals in glycobiology and associated fields.
I. Foreword: A New Frontier in Glycosyltransferase Inhibition
Glycosyltransferases (GTs) represent a vast and functionally diverse family of enzymes that are central to the biosynthesis of complex carbohydrates and glycoconjugates.[1][2] These enzymes orchestrate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, thereby generating the glycan structures that are pivotal in a myriad of biological processes, from protein folding and cell-cell communication to immune responses.[1][2] The aberrant activity of GTs is frequently implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and infectious diseases, making them compelling targets for therapeutic intervention.
However, the development of potent and specific GT inhibitors has been a formidable challenge. This is due in part to the complex multi-substrate reaction mechanism and the often weak binding of natural substrates.[1][2] A promising strategy in the design of enzyme inhibitors is the concept of transition-state mimicry. Inhibitors designed to resemble the high-energy transition state of an enzymatic reaction can exhibit significantly higher binding affinity than substrate analogs.[2]
This document outlines the experimental framework for investigating α-D-Psicofuranose , a furanose form of the rare sugar D-psicose (also known as D-allulose), as a potential inhibitor of glycosyltransferases. The rationale for this exploration is grounded in the hypothesis that the stereochemistry of α-D-psicofuranose may serve as a scaffold to mimic the oxocarbenium ion-like transition state of the glycosyl transfer reaction. While research into psicofuranose-based GT inhibitors is still nascent, this guide provides the theoretical underpinnings and practical protocols to empower researchers to explore this exciting new avenue of inquiry.
II. The Rationale: α-D-Psicofuranose as a Transition-State Analog
The catalytic mechanism of many glycosyltransferases is thought to proceed through a transition state with significant oxocarbenium ion character at the anomeric carbon of the donor sugar.[3] This transient species is highly unstable, and molecules that can mimic its charge and geometry are predicted to be potent inhibitors.
The furanose ring of α-D-psicofuranose, with its unique arrangement of hydroxyl groups, presents an intriguing scaffold for the design of transition-state analog inhibitors. It is hypothesized that the five-membered ring structure and the stereochemistry of its substituents may allow it to adopt a conformation that resembles the transition state of the glycosylation reaction, thereby enabling it to bind tightly to the active site of a glycosyltransferase.
A notable study in this area focused on the synthesis of a 3-acetamido-3-deoxy-D-psicofuranose derivative as a potential inhibitor of N-acetylglucosaminyltransferases (GnTs).[1][2] While the synthesized derivative exhibited weak inhibitory activity, the study validated the use of the psicofuranose scaffold as a rational starting point for inhibitor design.
III. Synthesis and Preparation of α-D-Psicofuranose
For the experimental evaluation of α-D-psicofuranose, a reliable source of the pure compound is essential. While commercial availability may be limited, it can be prepared from the more common D-psicose (D-allulose) through enzymatic or chemical methods.
Protocol 1: Enzymatic Synthesis of D-Psicose (D-Allulose)
D-psicose can be synthesized from D-fructose using D-psicose 3-epimerase.
Materials:
-
D-Fructose
-
Recombinant D-psicose 3-epimerase (DPEase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column
Procedure:
-
Prepare a solution of D-fructose in the reaction buffer at a desired concentration (e.g., 10-20% w/v).
-
Add D-psicose 3-epimerase to the fructose solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) for a sufficient duration (e.g., 12-24 hours) to reach equilibrium.
-
Monitor the conversion of D-fructose to D-psicose by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction has reached equilibrium, terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes).
-
The resulting mixture will contain D-fructose and D-psicose. D-psicose can be purified from the reaction mixture using chromatographic techniques such as simulated moving bed (SMB) chromatography or ion-exchange chromatography.
Protocol 2: Preparation of the Furanose Form
In aqueous solution, D-psicose exists as an equilibrium mixture of pyranose and furanose anomers. To specifically study the α-D-psicofuranose form, it is important to be aware of this equilibrium. For initial screening purposes, the equilibrium mixture of D-psicose can be used. For more detailed kinetic studies, chromatographic separation of the anomers may be necessary, though this can be challenging. It has been noted that the tautomeric ratio in aqueous solution can favor the furanose form.[4]
IV. In Vitro Evaluation of Glycosyltransferase Inhibition
A critical step in evaluating α-D-psicofuranose is to determine its inhibitory activity against a target glycosyltransferase in a controlled in vitro setting. A variety of assay formats can be employed for this purpose.
Workflow for In Vitro Inhibition Screening
Caption: General workflow for in vitro screening of glycosyltransferase inhibitors.
Protocol 3: General Colorimetric Glycosyltransferase Inhibition Assay
This protocol is a general method that can be adapted for various glycosyltransferases that produce a nucleoside diphosphate (e.g., UDP, GDP) as a product. The released diphosphate is detected using a coupled enzyme reaction that results in a colorimetric readout.[5][6][7]
Materials:
-
Target Glycosyltransferase
-
Donor Substrate (e.g., UDP-galactose)
-
Acceptor Substrate
-
α-D-Psicofuranose (or a solution of D-psicose)
-
Assay Buffer (specific to the target GT)
-
Phosphatase (e.g., calf intestinal phosphatase)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, set up the following reactions in a final volume of 50 µL:
-
Test wells: Assay buffer, target GT, donor substrate, acceptor substrate, and varying concentrations of α-D-psicofuranose.
-
Positive control (no inhibition): Assay buffer, target GT, donor substrate, acceptor substrate, and vehicle control (e.g., water or buffer).
-
Negative control (no enzyme): Assay buffer, donor substrate, acceptor substrate, and vehicle control.
-
Blank: Assay buffer only.
-
-
Initiate Reaction: Start the reaction by adding the target GT to all wells except the negative control and blank.
-
Incubation: Incubate the plate at the optimal temperature for the target GT for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Phosphate Release: Stop the glycosyltransferase reaction and initiate the detection reaction by adding a solution containing phosphatase to each well. This will hydrolyze the released nucleoside diphosphate to inorganic phosphate. Incubate as required for the phosphatase to act.
-
Color Development: Add the malachite green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of α-D-psicofuranose using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation:
| α-D-Psicofuranose (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 |
| 1 | 8.2 ± 3.1 |
| 10 | 25.6 ± 4.5 |
| 100 | 48.9 ± 5.2 |
| 1000 | 75.3 ± 6.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
V. Cellular Assays to Evaluate Effects on Glycosylation
If in vitro inhibition is observed, the next logical step is to assess the effect of α-D-psicofuranose on glycosylation in a cellular context. These assays can reveal whether the compound is cell-permeable and if it can modulate the glycan landscape of cells.
Workflow for Cellular Glycosylation Analysis
Caption: Workflow for analyzing the effects of a compound on cellular glycosylation.
Protocol 4: Lectin Blotting to Detect Changes in Glycosylation
Lectin blotting is a technique analogous to Western blotting that uses labeled lectins to detect specific carbohydrate structures on glycoproteins.[1][8]
Materials:
-
Cultured cells of interest
-
α-D-Psicofuranose
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated lectins with specificity for relevant glycans
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the target cells to a suitable confluency. Treat the cells with varying concentrations of α-D-psicofuranose for a specified period (e.g., 24-48 hours). Include an untreated control.
-
Protein Extraction: Harvest the cells and prepare a total cell lysate using lysis buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with a solution of a specific biotinylated lectin in blocking buffer overnight at 4°C. The choice of lectin will depend on the glycosylation pathway being investigated.
-
Streptavidin-HRP Incubation: Wash the membrane and then incubate with a streptavidin-HRP conjugate for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Compare the banding patterns and intensities between the control and treated samples to identify any changes in the abundance of specific glycan structures.
VI. Concluding Remarks and Future Directions
The exploration of α-D-psicofuranose as a glycosyltransferase inhibitor is an endeavor rooted in the principles of rational drug design. While direct evidence of its potent inhibitory activity is currently limited, its structural features make it a compelling candidate for investigation as a transition-state analog mimic. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate the potential of α-D-psicofuranose and its derivatives as a novel class of glycosyltransferase inhibitors.
Future research should focus on:
-
Screening against a diverse panel of glycosyltransferases to identify potential targets.
-
Detailed kinetic studies to elucidate the mechanism of inhibition for any confirmed hits.
-
Structural biology studies (e.g., co-crystallization) to understand the molecular basis of inhibitor binding.
-
Medicinal chemistry efforts to synthesize derivatives of α-D-psicofuranose with improved potency and specificity.
By pursuing these avenues of research, the scientific community can unlock the full potential of the psicofuranose scaffold in the development of novel therapeutics targeting glycosyltransferases.
VII. References
-
Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. Beilstein Journal of Organic Chemistry, 11, 1547–1552. [Link]
-
Tedaldi, L., Evitt, A., Göös, N., & Wagner, G. K. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm, 5(8), 1193-1201. [Link]
-
Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. Semantic Scholar. [Link]
-
MtoZ Biolabs. (n.d.). Methods for Detecting Changes in Protein Glycosylation Levels. Retrieved from [Link]
-
Schultheis, C., & Tvaroška, I. (2012). Plausible Transition States for glycosylation reactions. PubMed. [Link]
-
Rojo, J., Morales, J. C., & Penadés, S. (2021). Theoretical Insights into the Reaction and Inhibition Mechanism of Metal-Independent Retaining Glycosyltransferase Responsible for Mycothiol Biosynthesis. The Journal of Physical Chemistry B. [Link]
-
Wu, Z. L., Ethen, C. M., Prather, B., Mach, M., & Wu, G. (2011). Universal phosphatase-coupled glycosyltransferase assay. Glycobiology, 21(6), 727-733. [Link]
-
Davies, G. J., & Williams, S. J. (2009). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 38(12), 3173-3192. [Link]
-
Zhang, Y., et al. (2024). Advances in the biosynthesis of D-allulose. PubMed. [Link]
-
PubChem. (n.d.). alpha-D-psicofuranose. Retrieved from [Link]
-
Brockhausen, I. (2006). Inhibition of glycosyltransferase activities as the basis for drug development. Expert Opinion on Therapeutic Patents, 16(4), 431-453. [Link]
-
Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o993–o994. [Link]
Sources
- 1. Methods for Detecting Changes in Protein Glycosylation Levels | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Protein Glycosylation and Phosphorylation Using Liquid Phase Separation, Protein Microarray Technology, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Enzymatic Assays Utilizing α-D-Psicofuranose as a Substrate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
D-Psicose (also known as D-Allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries for its low-calorie properties and potential health benefits, including suppressing hepatic lipogenic enzyme activity.[1] While present in nature, its low abundance necessitates enzymatic production for commercial use, typically from D-fructose.[2] α-D-Psicofuranose is one of the tautomeric forms of D-psicose found in solution.[3][4] Understanding the enzymatic activity related to D-psicose is crucial for optimizing its production and for discovering novel therapeutic applications. This guide provides detailed protocols for two distinct enzymatic assays using α-D-Psicofuranose as the initial substrate: one for characterizing D-psicose 3-epimerase (DPEase) activity via a coupled spectrophotometric assay, and another for ketohexokinase (KHK) activity using a sensitive luminescence-based method.
Introduction: The Significance of α-D-Psicofuranose in Enzymology
α-D-Psicofuranose is a five-membered ring structure of the ketohexose D-psicose.[3] In aqueous solutions, D-psicose exists in equilibrium with its various isomers, including α- and β-furanose and pyranose forms.[3] When used as a substrate in an enzymatic assay, it is this equilibrium mixture that is typically available to the enzyme. The two primary enzyme classes that interact with D-psicose are epimerases and kinases.
-
D-psicose 3-epimerases (DPEases) are crucial enzymes that catalyze the reversible conversion of D-fructose to D-psicose.[2][5] Assaying their activity is fundamental to improving the industrial bioproduction of D-psicose.[1]
-
Ketohexokinases (KHKs) , which catalyze the first step in fructose metabolism, can also phosphorylate other ketohexoses.[6][7] Studying the interaction of D-psicose with KHK is vital for understanding its metabolic fate and its potential as a KHK inhibitor or substrate in therapeutic contexts.[8]
This document provides robust, field-tested methodologies for measuring the activity of these two key enzyme types.
Assay for D-Psicose 3-Epimerase (DPEase) Activity
This protocol measures the epimerase-catalyzed conversion of D-psicose to D-fructose. The amount of D-fructose produced is then quantified using a reliable coupled enzymatic reaction that results in the production of NADPH, which can be measured spectrophotometrically at 340 nm.
Principle of the DPEase Assay
The assay follows a three-step enzymatic cascade:
-
DPEase Reaction: D-Psicose 3-Epimerase (DPEase) converts D-psicose to D-fructose.
-
Phosphorylation: Hexokinase (HK) phosphorylates the newly formed D-fructose to fructose-6-phosphate (F6P), consuming one molecule of ATP.
-
Dehydrogenation: Glucose-6-phosphate isomerase (G6PI, often present as a contaminating activity in commercial G6PDH preparations or added separately) converts F6P to glucose-6-phosphate (G6P). Subsequently, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, leading to the stoichiometric reduction of NADP+ to NADPH.
The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the amount of D-fructose produced by the DPEase, and thus to the DPEase activity.
Materials and Reagents
| Reagent | Stock Concentration | Supplier Example |
| α-D-Psicofuranose (D-Psicose) | 500 mM | PubChem CID: 21581131[9] |
| EPPS or PIPES Buffer | 500 mM, pH 8.0 | Sigma-Aldrich |
| Manganese Chloride (MnCl₂) | 100 mM | Sigma-Aldrich |
| ATP, Disodium Salt | 100 mM | Sigma-Aldrich |
| NADP+, Sodium Salt | 50 mM | Sigma-Aldrich |
| Magnesium Chloride (MgCl₂) | 1 M | Sigma-Aldrich |
| Hexokinase/G6PDH Coupled Enzyme | Lyophilized | Sigma-Aldrich (e.g., G3293) |
| D-Psicose 3-Epimerase (DPEase) | Varies | Creative Enzymes[5] |
| 1 M HCl | - | Fisher Scientific |
Causality: The choice of buffer and pH is critical for optimal enzyme activity. EPPS buffer at pH 8.0 is reported to be optimal for DPEase from Agrobacterium tumefaciens.[1][10] Many DPEases require a metal cofactor for activity, with Mn²⁺ being commonly used.[1][2]
Step-by-Step Protocol for DPEase Assay
-
Reagent Preparation:
-
Assay Buffer (50 mM EPPS, pH 8.0): Prepare fresh and adjust pH at the desired reaction temperature.
-
Substrate Solution (50 mM D-Psicose): Dilute the 500 mM stock in Assay Buffer.
-
Cofactor Solution (10 mM MnCl₂): Dilute the 100 mM stock in purified water.
-
Detection Reagent Mix: Prepare a fresh mix containing ATP, NADP+, and MgCl₂ in Assay Buffer to achieve the final concentrations listed in the table below. Reconstitute the Hexokinase/G6PDH enzyme in this mix according to the manufacturer's instructions.
-
-
Enzyme Preparation:
-
Prepare a series of dilutions of the DPEase enzyme in cold Assay Buffer. This is crucial to ensure the measured activity falls within the linear range of the assay.[11]
-
Expert Tip: Many epimerases require pre-incubation with their metal cofactor. Incubate the diluted DPEase with 1 mM MnCl₂ at 20°C for at least 1 hour before starting the assay.[1]
-
-
Assay Procedure (96-well plate format):
-
Set up reactions in a clear, flat-bottom 96-well microplate. Prepare a master mix for all reactions to minimize pipetting errors.
-
Reaction Components:
-
| Component | Volume per Well | Final Concentration |
| Assay Buffer | 50 µL | 50 mM |
| 50 mM D-Psicose (Substrate) | 20 µL | 10 mM |
| 10 mM MnCl₂ | 10 µL | 1 mM |
| Detection Reagent Mix | 10 µL | 1 mM ATP, 0.5 mM NADP+, 5 mM MgCl₂, ~2 U/mL HK/G6PDH |
| Purified Water | 0 µL | - |
| DPEase Enzyme Solution | 10 µL | Varies |
| Total Volume | 100 µL |
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve for each sample and control.
-
Subtract the rate of the "No-Enzyme Control" from the sample rates.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where ε (molar extinction coefficient) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) is defined as the amount of enzyme that produces 1 µmol of D-fructose (and thus 1 µmol of NADPH) per minute under the specified conditions.[10]
-
-
Assay for Ketohexokinase (KHK) Activity
This protocol measures the phosphorylation of D-psicose by KHK. The assay quantifies the amount of ADP produced, which is directly proportional to KHK activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides high sensitivity and is suitable for high-throughput screening.[6][8]
Principle of the KHK Assay
The assay is performed in two steps:
-
KHK Reaction: KHK transfers the terminal phosphate from ATP to D-psicose, producing D-psicose-1-phosphate and ADP.
-
ADP Detection: After the kinase reaction is stopped, the ADP-Glo™ Reagent is added to deplete the remaining unconsumed ATP. Then, the Kinase Detection Reagent is added to convert the ADP generated in the first step back into ATP, which fuels a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP concentration.[6]
Materials and Reagents
| Reagent | Supplier Example |
| α-D-Psicofuranose (D-Psicose) | PubChem CID: 21581131[9] |
| Recombinant Human KHK | R&D Systems / Abcam |
| ATP, Ultra-pure | Promega |
| Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, KCl) | Prepare in-house or from kit |
| ADP-Glo™ Kinase Assay Kit | Promega |
| White, Opaque 96- or 384-well plates | Corning |
Causality: KHK activity is sensitive to potassium concentrations and temperature.[6] Using a well-defined kinase buffer is essential for reproducible results. White opaque plates are mandatory for luminescence assays to prevent well-to-well crosstalk and maximize light output.
Step-by-Step Protocol for KHK Assay
-
Reagent Preparation:
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.1 mg/mL BSA): Prepare and store at 4°C.
-
Substrate/ATP Mix: Prepare a 2X working solution containing D-psicose and ATP in Kinase Buffer. For example, to achieve a final concentration of 1 mM D-psicose and 50 µM ATP in the reaction, the 2X solution would be 2 mM D-psicose and 100 µM ATP.
-
Enzyme Solution: Prepare a 2X working solution of KHK in Kinase Buffer. The optimal concentration should be determined empirically by titration to ensure the reaction stays within the linear range (typically <10% ATP consumption).[12]
-
-
Assay Procedure (384-well plate format):
-
This protocol is adapted from Damen et al. (2021).[6]
-
Reaction Setup (5 µL total volume):
-
| Component | Volume per Well | Final Concentration |
| 2X KHK Enzyme Solution | 2.5 µL | 1X |
| 2X Substrate/ATP Mix | 2.5 µL | 1X |
-
Data Analysis:
-
Subtract the background luminescence (No-Enzyme Control) from all other readings.
-
The net Relative Light Units (RLU) are proportional to the ADP produced and thus to the KHK activity.
-
For inhibitor screening, data can be normalized to a "No-Inhibitor" control. For kinetic studies, a standard curve of known ADP concentrations should be run in parallel to convert RLU values to the amount of ADP produced.
-
Conclusion and Best Practices
The protocols detailed in this guide provide robust and validated methods for characterizing enzymatic activity using α-D-Psicofuranose as a substrate. For successful and reproducible results, researchers should always:
-
Validate Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration. If not, adjust the enzyme concentration or reaction time.[11]
-
Use Proper Controls: The inclusion of no-enzyme and no-substrate controls is non-negotiable for validating that the observed signal is a direct result of the specific enzymatic reaction.
-
Optimize Conditions: While standard conditions are provided, the optimal pH, temperature, and cofactor concentrations may vary depending on the specific enzyme source and should be empirically determined.[10]
-
Ensure Reagent Quality: Use high-purity substrates, cofactors, and enzymes. Freshly prepare reagents, especially those containing ATP or NADP+, to avoid degradation.
By adhering to these principles, researchers in basic science and drug development can confidently and accurately quantify enzyme kinetics, screen for inhibitors, and advance our understanding of rare sugar metabolism.
References
- Mu, W., Myung, J., & Kim, S. B. (2006). Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose. Applied and Environmental Microbiology, 72(11), 7433–7436.
- Johan Lechner, A. (2018). Enzymatic Production of Psicose from Glucose. UC Berkeley Electronic Theses and Dissertations.
- Kim, J. S., et al. (2018). Derivatization-assisted enzyme-linked immunosorbent assay for identifying hallucinogenic mushrooms with enhanced sensitivity. Analytical Methods, 10(4), 438-444.
- Oh, D. K., et al. (2007). Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis. Applied and Environmental Microbiology, 73(16), 5031–5037.
- Pandey, A., et al. (2021). Biosensor-based enzyme engineering approach applied to psicose biosynthesis. Metabolic Engineering Communications, 13, e00179.
- BellBrook Labs. (n.d.). Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay.
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Damen, C. W., et al. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR Protocols, 2(3), 100731.
- Rairat, T., et al. (2023). Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris. Journal of Biological Engineering, 17(1), 32.
- Slideshare. (n.d.). methods of enzyme assay.
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose. Acta Crystallographica Section E: Crystallographic Communications, E71, o993-o994.
- ResearchGate. (2015). (PDF) Crystal structure of 6-deoxy-α-l-psicofuranose.
- Damen, C. W., et al. (2021). A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes. STAR Protocols, 2(3), 100731.
- James, H. M., et al. (1981). The purification and properties of human liver ketohexokinase. A role for ketohexokinase and fructose-bisphosphate aldolase in the metabolic production of oxalate from xylitol. The Biochemical journal, 195(2), 531–539.
- Wikipedia. (n.d.). Enzyme assay.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21581131, alpha-D-psicofuranose.
- Megazyme. (n.d.). Enzyme Substrates.
- Kaji, A., et al. (1995). Substrate Specificities of alpha-L-arabinofuranosidases Produced by Two Species of Aspergillus Niger. Bioscience, Biotechnology, and Biochemistry, 59(8), 1588-1589.
- Davis, J. A., & Freeze, H. H. (2001). Enzymatic assay of D-mannose in serum. Clinical Chemistry, 47(7), 1262-1265.
- Megazyme. (n.d.). α-L-Arabinofuranosidase (Aspergillus niger).
- Davis, J. A., & Freeze, H. H. (2001). Enzymatic assay of D-mannose in serum. Clinical Chemistry, 47(7), 1262-1265.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11378852, D-psicofuranose.
- BioPath. (n.d.). This compound.
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- 2. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-psicose 3-epimerase: food grade(EC 5.1.3.30) - Creative Enzymes [creative-enzymes.com]
- 6. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The purification and properties of human liver ketohexokinase. A role for ketohexokinase and fructose-bisphosphate aldolase in the metabolic production of oxalate from xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. bellbrooklabs.com [bellbrooklabs.com]
Synthesis of α-D-Psicofuranose Nucleoside Analogs: A Detailed Guide for Researchers
Introduction: The Significance of α-D-Psicofuranose Nucleoside Analogs
In the ever-evolving landscape of drug discovery, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules, which mimic the natural building blocks of DNA and RNA, can disrupt viral replication and tumor growth by inhibiting key cellular enzymes.[3][4] While the vast majority of biologically active nucleosides possess the natural β-anomeric configuration, their α-anomeric counterparts have emerged as a fascinating and underexplored class of compounds with unique therapeutic potential.[5] α-Nucleosides often exhibit increased stability against enzymatic degradation and can adopt distinct three-dimensional structures, leading to novel biological activities.[5]
D-Psicofuranose, a rare ketohexose, presents a unique scaffold for the design of novel nucleoside analogs. The introduction of the psicofuranosyl moiety in an α-configuration can lead to compounds with significant biological activities. For instance, while the well-known antibiotic psicofuranine is a β-nucleoside, studies on other α-anomeric nucleosides have demonstrated potent and selective antitumor and antiviral properties.[5] The altered stereochemistry at the anomeric center can influence interactions with target enzymes, such as viral polymerases, potentially overcoming resistance mechanisms developed against β-analogs.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of α-D-psicofuranose nucleoside analogs. We will delve into the critical aspects of stereoselective glycosylation, purification, and characterization, empowering researchers to explore this promising class of molecules.
Strategic Overview of the Synthesis
The synthesis of α-D-psicofuranose nucleoside analogs presents a significant stereochemical challenge due to the presence of a quaternary anomeric carbon and the inherent preference for the formation of the thermodynamically more stable β-anomer in many glycosylation reactions. Our strategy is centered around the preparation of a suitably protected psicofuranosyl donor and its subsequent stereoselective coupling with a nucleobase, followed by deprotection to yield the target α-nucleoside analog.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of α-D-psicofuranose nucleoside analogs.
Part 1: Preparation of the Key Intermediate: A Protected Psicofuranosyl Donor
The cornerstone of a successful α-selective glycosylation is the choice of the psicofuranosyl donor. The protecting groups on the sugar moiety play a crucial role in influencing the stereochemical outcome of the glycosylation reaction. Benzoyl groups are often employed due to their ability to participate in the reaction and their relative ease of removal. Here, we describe the preparation of 1,3,4,6-tetra-O-benzoyl-α-D-psicofuranosyl bromide.
Protocol 1: Synthesis of 1,3,4,6-Tetra-O-benzoyl-D-psicofuranose
This protocol is adapted from procedures for the benzoylation of related sugars.[6]
Materials:
-
D-Psicose
-
Anhydrous Pyridine
-
Benzoyl Chloride (BzCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve D-psicose (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (5.0 eq) dropwise to the stirred solution.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench with methanol.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1,3,4,6-tetra-O-benzoyl-D-psicofuranose.
Protocol 2: Synthesis of 1,3,4,6-Tetra-O-benzoyl-α-D-psicofuranosyl Bromide
This protocol is based on standard methods for the preparation of glycosyl bromides.[7]
Materials:
-
1,3,4,6-Tetra-O-benzoyl-D-psicofuranose
-
33% HBr in acetic acid
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve the perbenzoylated psicofuranose (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 33% HBr in acetic acid (2.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
The crude glycosyl bromide is typically used immediately in the next step without further purification.
Part 2: Stereoselective α-Glycosylation
The crucial step in the synthesis is the stereoselective formation of the α-glycosidic bond. The Vorbrüggen glycosylation, which utilizes a silylated nucleobase and a Lewis acid promoter, is a powerful method for nucleoside synthesis.[8][9] The choice of Lewis acid and reaction conditions can significantly influence the anomeric selectivity.
Protocol 3: α-Selective Vorbrüggen Glycosylation
This protocol is a synthesized procedure based on established Vorbrüggen conditions and insights into α-selective glycosylations.[9][10]
Materials:
-
Nucleobase (e.g., N⁶-Benzoyladenine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous Acetonitrile
-
1,3,4,6-Tetra-O-benzoyl-α-D-psicofuranosyl Bromide (freshly prepared)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular Sieves (4 Å, activated)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend the nucleobase (e.g., N⁶-benzoyladenine, 1.2 eq) in anhydrous acetonitrile.
-
Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained (approximately 1-2 hours). This step forms the silylated nucleobase.
-
Cool the solution to room temperature and then to 0 °C.
-
In a separate flame-dried flask, dissolve the freshly prepared psicofuranosyl bromide (1.0 eq) in anhydrous acetonitrile containing activated 4 Å molecular sieves.
-
Add the solution of the glycosyl donor to the silylated nucleobase solution at 0 °C.
-
Add TMSOTf (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® and wash with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the α and β anomers.
Rationale for α-Selectivity: The formation of the α-anomer is kinetically favored under certain conditions. The use of a non-participating solvent like acetonitrile and a strong Lewis acid like TMSOTf at low temperatures can promote an SN2-like attack of the silylated nucleobase on the anomeric center, leading to an inversion of configuration from the α-bromide to the α-nucleoside. The bulky benzoyl groups on the psicofuranosyl donor also play a role in directing the incoming nucleobase to the α-face.
Part 3: Deprotection and Final Product Isolation
The final step is the removal of the protecting groups from the sugar and the nucleobase to yield the target α-D-psicofuranose nucleoside analog.
Protocol 4: Deprotection of Benzoyl Groups
This is a standard procedure for the removal of benzoyl esters.[11][12][13]
Materials:
-
Protected α-nucleoside
-
Methanolic Ammonia (saturated at 0 °C)
-
Anhydrous Methanol
Procedure:
-
Dissolve the purified, protected α-nucleoside in anhydrous methanol.
-
Cool the solution to 0 °C and add saturated methanolic ammonia.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain the pure α-D-psicofuranose nucleoside analog.
Part 4: Characterization and Anomeric Configuration Assignment (A Self-Validating System)
Unambiguous determination of the anomeric configuration is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D ¹H NMR and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), provides a reliable method for this assignment.[14]
Protocol 5: NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum. The anomeric proton (H-1') of furanosides typically resonates in a distinct region of the spectrum. However, in psicofuranosides, there is no anomeric proton. Instead, the chemical shifts of the protons adjacent to the anomeric carbon (H-1', H-3', and H-6') are diagnostic.
2D NOESY Spectroscopy:
-
Acquire a 2D NOESY spectrum to observe through-space correlations between protons.[15][16]
-
For the α-anomer: A key NOE correlation is expected between the protons of the nucleobase (e.g., H-8 of adenine or H-6 of uracil) and the H-1' and H-6' protons of the psicofuranose ring. The spatial proximity of these protons is a hallmark of the α-configuration.
-
For the β-anomer: The nucleobase protons would show NOE correlations with different sugar protons, typically H-3' and H-4'.
The following diagram illustrates the key NOE correlations for an α-adenine psicofuranoside:
Caption: Expected key NOE correlations for an α-adenine psicofuranoside.
This self-validating system, where the predicted NOE correlations for the desired α-anomer are experimentally confirmed, provides a high degree of confidence in the stereochemical assignment.
Quantitative Data Summary
The following table provides expected yields and key characterization data for a hypothetical α-D-psicofuranosyladenine analog. Actual results may vary depending on the specific nucleobase and reaction conditions.
| Step | Product | Expected Yield (%) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) | Expected Key NOESY Correlations (Base H-8 to Sugar Protons) |
| Protocol 1 | Perbenzoylated Psicofuranose | 70-85 | Aromatic protons (benzoyl groups), complex multiplets for sugar protons | N/A |
| Protocol 2 | Psicofuranosyl Bromide | (Crude) | Anomeric carbon signal shift in ¹³C NMR | N/A |
| Protocol 3 (α-anomer) | Protected α-Nucleoside | 40-60 | Downfield shift of base protons, characteristic shifts for protected sugar protons | H-8 to H-1' and H-6' |
| Protocol 4 | α-D-Psicofuranosyladenine | 80-95 | Disappearance of benzoyl signals, upfield shift of sugar protons | H-8 to H-1' and H-6' |
Biological Evaluation: A Look into Potential Applications
α-D-Psicofuranose nucleoside analogs are promising candidates for evaluation as antiviral and anticancer agents. Their unique stereochemistry may allow them to evade metabolic deactivation pathways and interact differently with target enzymes compared to their β-counterparts.
-
Antiviral Activity: These analogs should be screened against a panel of viruses, particularly RNA viruses like influenza, hepatitis C, and coronaviruses, as their polymerases are common targets for nucleoside inhibitors.[4][17]
-
Anticancer Activity: The cytotoxic effects of these compounds can be evaluated against various cancer cell lines.[18] α-anomeric nucleosides have shown selective toxicity towards tumor cells in some cases.[5]
Conclusion
The synthesis of α-D-psicofuranose nucleoside analogs is a challenging yet rewarding endeavor for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of these novel compounds. By carefully controlling the stereochemistry of the glycosylation reaction and rigorously confirming the anomeric configuration, researchers can unlock the therapeutic potential of this unique class of nucleoside analogs.
References
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- PubMed. (n.d.). Chemical synthesis of beta-D-psicofuranosyl disaccharides. [Link]
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- PubMed. (2002). Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. [Link]
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- Bulgarian Academy of Sciences. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. [Link]
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- PubMed. (2007). Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. [Link]
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- MDPI. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]
- Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
- Purdue University. (n.d.).
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- National Center for Biotechnology Information. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. [Link]
- ResearchGate. (2018). Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited. [Link]
- Taylor & Francis eBooks. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. [Link]
- ResearchGate. (n.d.).
- PubMed. (n.d.). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. [Link]
- PubMed. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl)
- National Center for Biotechnology Information. (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. [Link]
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- PubMed. (1987). [Molecular mechanisms of the antiviral activity of nucleoside analogs]. [Link]
- PubMed. (2018). Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. [Link]
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Application Notes and Protocols: The Use of alpha-D-Psicofuranose in Metabolic Pathway Studies
Introduction: Unveiling the Potential of a Rare Sugar in Metabolic Research
In the intricate world of metabolic research, the ability to dissect and understand complex cellular pathways is paramount. Sugar analogs, molecules that mimic the structure of natural sugars, have emerged as indispensable tools for probing these pathways. Among these, alpha-D-Psicofuranose, the furanose form of D-psicose (also known as D-allulose), offers a unique profile for investigating carbohydrate metabolism. As a C-3 epimer of D-fructose, its structural similarity allows it to interact with sugar transporters and enzymes, yet its distinct configuration renders it largely non-metabolizable in humans.[1] This property makes this compound an exceptional tool for researchers, scientists, and drug development professionals to study sugar transport, enzyme kinetics, and metabolic flux without the confounding effects of downstream catabolism.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in metabolic pathway studies. We will delve into its application in cellular transport assays, enzyme inhibition studies, and as a tracer in metabolic flux analysis, providing both the theoretical underpinnings and practical, step-by-step methodologies.
Section 1: Cellular Uptake and Transport Studies
A fundamental aspect of sugar metabolism is its transport across the cell membrane, a process mediated by specific transporter proteins. Due to its structural resemblance to fructose, D-psicose is primarily transported by the fructose transporter GLUT5 and the glucose/fructose transporter GLUT2.[2] Its negligible metabolism post-uptake makes it an ideal substrate to study the kinetics and specificity of these transporters.
Application Note: Characterizing Sugar Transporter Kinetics
By using radiolabeled D-psicose or by assessing its competitive inhibition of other sugar uptakes, researchers can elucidate the kinetic parameters (K_m and V_max) of GLUT5 and other transporters. This is crucial for understanding the mechanisms of fructose malabsorption, the role of sugar transporters in diseases like cancer, and for screening potential transporter inhibitors.[3]
Protocol 1: In Vitro Sugar Uptake Assay in Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a polarized monolayer of enterocytes, making it an excellent in vitro model for studying intestinal absorption.[][5][6][7]
Objective: To determine the permeability of this compound across an intestinal epithelial barrier model and to assess its potential to inhibit the transport of other sugars.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Radiolabeled substrate (e.g., [¹⁴C]-D-fructose or [¹⁴C]-D-glucose)
-
Scintillation cocktail and counter
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM in flasks.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer. Monitor monolayer integrity by measuring TEER. A stable TEER value above 250 Ω·cm² indicates a well-formed monolayer.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral Transport: Add the test compound (this compound with or without a radiolabeled tracer) to the apical chamber.
-
Basolateral to Apical Transport: Add the test compound to the basolateral chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-B transport, apical for B-A transport).
-
Replace the collected volume with fresh HBSS.
-
-
Quantification:
-
If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
If using unlabeled psicose, quantify its concentration using a suitable analytical method like HPLC or LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) using the following formula: P_app (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the transport rate (µmol/s or cpm/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL or cpm/mL)
-
-
The efflux ratio (ER) can be calculated as: ER = P_app(B-A) / P_app(A-B). An ER > 2 suggests active efflux.
-
Expected Results: this compound is expected to show moderate permeability. When co-incubated with fructose, it should competitively inhibit fructose transport, leading to a decrease in the P_app of fructose.
Protocol 2: Sugar Transport Assay in Xenopus laevis Oocytes
The Xenopus laevis oocyte expression system is a powerful tool for functionally characterizing membrane transporters in a heterologous system with low endogenous transporter activity.[8][9][10][11][12]
Objective: To express a specific sugar transporter (e.g., human GLUT5) in Xenopus oocytes and measure the uptake of this compound.
Materials:
-
Xenopus laevis oocytes (stage V-VI)
-
cRNA encoding the sugar transporter of interest (e.g., hGLUT5)
-
Microinjection setup
-
Modified Barth's Saline (MBS)
-
Radiolabeled [¹⁴C]-alpha-D-Psicofuranose
-
Unlabeled sugars (D-psicose, D-fructose, D-glucose) for competition assays
-
Sodium dodecyl sulfate (SDS)
-
Scintillation cocktail and counter
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate mature oocytes.
-
Inject each oocyte with approximately 50 nL of cRNA solution (e.g., 1 ng/nL) encoding the transporter. Inject a control group with water.
-
Incubate the injected oocytes in MBS at 16-18°C for 2-4 days to allow for transporter expression.
-
-
Uptake Assay:
-
Wash the oocytes with MBS.
-
Place individual oocytes in a solution containing [¹⁴C]-alpha-D-Psicofuranose. For competition assays, include a molar excess of unlabeled sugars.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Stop the uptake by washing the oocytes multiple times with ice-cold MBS.
-
-
Lysis and Measurement:
-
Lyse individual oocytes in 10% SDS solution.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Subtract the radioactivity counts of water-injected oocytes (background) from the cRNA-injected oocytes.
-
Calculate the uptake rate (e.g., in pmol/oocyte/hour).
-
For competition assays, calculate the percentage of inhibition by competing sugars.
-
To determine the K_m, perform the uptake assay with varying concentrations of [¹⁴C]-alpha-D-Psicofuranose and fit the data to the Michaelis-Menten equation.
-
Expected Results: Oocytes expressing GLUT5 will show significantly higher uptake of [¹⁴C]-alpha-D-Psicofuranose compared to control oocytes. This uptake will be inhibited by an excess of unlabeled D-fructose and D-psicose, but not significantly by D-glucose.
Section 2: Enzyme Inhibition Assays
This compound can serve as a valuable tool to investigate the specificity and mechanism of carbohydrate-metabolizing enzymes. Its ability to inhibit certain enzymes can provide insights into their active site architecture and regulatory mechanisms.
Application Note: Probing the Active Sites of α-Glucosidases
Intestinal α-glucosidases, such as sucrase and maltase, are responsible for the final step in the digestion of carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. D-psicose has been shown to potently inhibit intestinal sucrase and maltase activities.[13][14] Studying this inhibition can help in the design of novel α-glucosidase inhibitors.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of intestinal α-glucosidase.
Materials:
-
Rat intestinal acetone powder or purified α-glucosidase
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or natural substrates like sucrose and maltose
-
This compound (inhibitor)
-
Acarbose (positive control inhibitor)
-
Sodium carbonate (Na₂CO₃) solution (to stop the reaction with pNPG)
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from rat intestinal acetone powder by homogenizing in phosphate buffer and centrifuging to collect the supernatant.
-
-
Inhibition Assay (using pNPG):
-
In a 96-well plate, add:
-
Phosphate buffer
-
Varying concentrations of this compound or acarbose
-
Enzyme solution
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Inhibition Assay (using natural substrates):
-
Follow a similar procedure as above, but use sucrose or maltose as the substrate.
-
After the incubation period, measure the amount of released glucose using a glucose oxidase-peroxidase assay kit.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the inhibitor: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by measuring the reaction velocity at different substrate and inhibitor concentrations and generate a Lineweaver-Burk plot.[15][16][17]
-
Expected Results: this compound is expected to inhibit α-glucosidase activity in a dose-dependent manner. Kinetic analysis will reveal the mechanism of this inhibition.
| Enzyme | Substrate | Inhibitor | IC₅₀ | Mode of Inhibition | Reference |
| Intestinal Sucrase | Sucrose | D-Psicose | Potent | Uncompetitive | |
| Intestinal Maltase | Maltose | D-Psicose | Potent | Uncompetitive |
Section 3: Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[18] The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise determination of intracellular fluxes.[19][20][21] While specific protocols for ¹³C-labeled this compound are not yet widely established, the principles of MFA can be adapted to trace its metabolic fate, particularly its limited phosphorylation and entry into central carbon metabolism.
Application Note: Tracing the Metabolic Fate of this compound
By using ¹³C-labeled this compound, researchers can definitively track its absorption, distribution, and minimal metabolic conversion. This is particularly useful for confirming its low caloric value and for studying the low-level phosphorylation by hexokinases and fructokinases.[22][23][24] This approach can also shed light on any potential, yet undiscovered, metabolic pathways involving psicose.
Protocol 4: Adapted ¹³C-Metabolic Flux Analysis with ¹³C-alpha-D-Psicofuranose
This protocol is adapted from established ¹³C-MFA protocols for glucose and other sugars.[19][25]
Objective: To trace the incorporation of ¹³C from labeled this compound into intracellular metabolites.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Culture medium deficient in the corresponding unlabeled sugar
-
Uniformly labeled [U-¹³C₆]-alpha-D-Psicofuranose
-
Quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
MFA software (e.g., INCA, Metran)
Procedure:
-
Isotope Labeling Experiment:
-
Culture cells to the desired density.
-
Replace the standard medium with a medium containing [U-¹³C₆]-alpha-D-Psicofuranose as the primary carbon source.
-
Incubate the cells for a time course to reach isotopic steady state. This needs to be determined empirically but is expected to be longer than for glucose due to slower metabolism.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by adding ice-cold quenching solution.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., sugar phosphates, amino acids, organic acids).
-
-
Flux Estimation:
-
Use MFA software to estimate metabolic fluxes. This involves:
-
Defining a metabolic network model.
-
Inputting the measured mass isotopomer distributions.
-
The software will then calculate the best-fit flux distribution that explains the labeling data.
-
-
Expected Results: Due to its poor metabolism, very low levels of ¹³C-labeling are expected in downstream metabolites of glycolysis, the TCA cycle, and the pentose phosphate pathway.[26][27][28] Any observed labeling in psicose-6-phosphate would provide a direct measure of its phosphorylation rate. Comparing the labeling patterns with those from [U-¹³C₆]-glucose or [U-¹³C₆]-fructose experiments will highlight the metabolic differences.
Section 4: Visualizing Metabolic Interactions
To better understand the role of this compound in metabolic studies, it is helpful to visualize its interactions with key metabolic pathways and experimental workflows.
Diagrams
Caption: Cellular transport and metabolism of this compound.
Caption: Experimental workflows for metabolic studies using this compound.
Conclusion
This compound stands out as a versatile and powerful tool for researchers in the field of metabolic studies. Its unique characteristic of being transported but minimally metabolized allows for the precise investigation of sugar transporters, the characterization of enzyme inhibition, and the tracing of metabolic pathways with minimal confounding variables. The protocols outlined in this guide provide a solid foundation for incorporating this rare sugar into experimental designs, ultimately contributing to a deeper understanding of cellular metabolism in both health and disease.
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The Strategic Use of α-D-Psicofuranose in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Psicofuranose, a rare sugar and an epimer of D-fructose, is emerging as a valuable chiral building block in the synthesis of a diverse array of bioactive compounds. Its unique stereochemistry and functionality make it an attractive starting material for the development of novel nucleoside analogues and other complex molecules with potential therapeutic applications in virology and oncology. This guide provides an in-depth exploration of the synthetic utility of α-D-Psicofuranose, detailing key strategies for its incorporation into bioactive scaffolds and providing step-by-step protocols for the synthesis of promising compounds.
The inherent chirality of α-D-Psicofuranose offers a significant advantage in asymmetric synthesis, allowing for the construction of stereochemically defined molecules, which is often crucial for biological activity. This document will delve into the critical aspects of manipulating the psicofuranose scaffold, including protecting group strategies and stereoselective glycosylation reactions, to achieve the desired target molecules. The protocols and insights presented herein are designed to empower researchers to harness the synthetic potential of this unique monosaccharide.
Core Concepts in α-D-Psicofuranose Chemistry
The successful synthesis of bioactive compounds from α-D-Psicofuranose hinges on a fundamental understanding of its reactivity and the strategic application of protecting groups. The furanose ring system and the multiple hydroxyl groups necessitate a carefully planned synthetic route to achieve regioselectivity and stereoselectivity.
Protecting Group Strategies: A Critical First Step
The selective protection of the hydroxyl groups of α-D-Psicofuranose is paramount to control the regiochemistry of subsequent reactions. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. Common protecting groups employed in carbohydrate chemistry, such as acetals, silyl ethers, and benzyl ethers, are instrumental in psicofuranose chemistry.[1][2] An orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions, allows for the sequential modification of the sugar scaffold.[3][4]
A common initial step involves the protection of the 1,2- and 4,5-hydroxyl groups as isopropylidene ketals, leaving the C3 and C6 hydroxyls available for further functionalization. This approach is foundational for many synthetic routes starting from D-psicose's parent sugars.[5]
Synthesis of Bioactive Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[6][7] Their mechanism of action often involves the inhibition of viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation.[8] The unique stereochemistry of α-D-Psicofuranose can be exploited to create novel nucleoside analogues with potentially improved efficacy or resistance profiles.
General Workflow for Psicofuranosyl Nucleoside Synthesis
The synthesis of psicofuranosyl nucleosides generally follows a convergent strategy where a suitably protected psicofuranose derivative (the glycosyl donor) is coupled with a nucleobase (the glycosyl acceptor).
Caption: General workflow for the synthesis of psicofuranosyl nucleosides.
Protocol: Synthesis of a 3'-Acetamido-3'-deoxy-D-psicofuranose Derivative
This protocol outlines the synthesis of a protected 3'-acetamido-3'-deoxy-D-psicofuranose derivative, a potential precursor for inhibitors of N-acetylglucosaminyltransferases.[5][9] The synthesis starts from the more readily available D-mannose and proceeds through a series of transformations to yield the desired psicofuranose scaffold.
Materials:
-
D-mannose
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Pivaloyl chloride
-
Pyridine
-
Methanesulfonyl chloride
-
Triethylamine
-
Sodium azide
-
Lithium aluminum hydride
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-mannitol: This intermediate is prepared from D-mannose in three steps according to established literature procedures.[5]
-
Mesylation: To a solution of 1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-mannitol in dry DCM at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (EtOAc/hexane) to yield 1,2:4,5-di-O-isopropylidene-3-O-methanesulfonyl-6-O-pivaloyl-D-mannitol.[5]
-
Azide Displacement: Dissolve the mesylated compound in dry DMF and add sodium azide. Heat the reaction mixture to 80 °C and stir for 24 hours. After cooling to room temperature, pour the mixture into water and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography (EtOAc/hexane) to afford the corresponding azide.[5]
-
Reduction of the Azide: To a solution of the azide in dry THF at 0 °C, carefully add lithium aluminum hydride. Stir the mixture at room temperature for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension through Celite and wash the filter cake with EtOAc. Concentrate the filtrate and purify the crude amine by column chromatography (DCM/MeOH) to give the 3-amino-3-deoxy-D-psicofuranose derivative.[5]
-
Acetylation: Dissolve the amine in a mixture of pyridine and acetic anhydride. Stir the reaction at room temperature for 12 hours. Remove the solvents under reduced pressure and purify the residue by column chromatography (EtOAc/hexane) to obtain the fully protected 3-acetamido-3-deoxy-D-psicofuranose derivative.[5]
Data Summary:
| Step | Product | Yield (%) | Key Analytical Data |
| 2 | 1,2:4,5-di-O-isopropylidene-3-O-methanesulfonyl-6-O-pivaloyl-D-mannitol | 93 | ¹H NMR, ¹³C NMR |
| 3 | 3-azido-3-deoxy-1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-psicofuranose | - | IR (azide stretch) |
| 4 | 3-amino-3-deoxy-1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-psicofuranose | - | ¹H NMR, ¹³C NMR |
| 5 | 3-acetamido-3-deoxy-1,2:4,5-di-O-isopropylidene-6-O-pivaloyl-D-psicofuranose | - | ¹H NMR, ¹³C NMR, HRMS |
Yields are based on the starting material for each respective step as reported in the literature.[5]
Stereoselective Glycosylation Reactions
The formation of the glycosidic bond is a critical step in the synthesis of nucleoside analogues. Achieving high stereoselectivity is often challenging but essential for biological activity. The anomeric configuration (α or β) of the nucleoside can significantly impact its ability to interact with target enzymes.
Protocol: β-Selective N-Glycosylation of a Psicofuranosyl Donor
This protocol describes a general procedure for the β-selective N-glycosylation of a protected psicofuranosyl donor with a silylated nucleobase, a common method for synthesizing N-nucleosides.
Materials:
-
Protected psicofuranosyl donor (e.g., 1-O-acetyl-2,3,4,6-tetra-O-benzoyl-α-D-psicofuranose)
-
Nucleobase (e.g., Uracil, Thymine, Cytosine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous MeCN. Add BSA and heat the mixture to reflux until a clear solution is obtained (approximately 1-2 hours).
-
Glycosylation Reaction: Cool the silylated nucleobase solution to 0 °C. In a separate flame-dried flask, dissolve the protected psicofuranosyl donor in anhydrous DCM. Add the donor solution to the silylated nucleobase solution via cannula. Add TMSOTf dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis. Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the protected psicofuranosyl nucleoside.
Causality of Experimental Choices:
-
Silylation of the Nucleobase: Silylating the nucleobase increases its solubility in organic solvents and enhances its nucleophilicity, facilitating the glycosylation reaction.
-
Use of TMSOTf: TMSOTf is a powerful Lewis acid that activates the glycosyl donor by promoting the formation of a reactive oxocarbenium ion intermediate.
-
Low-Temperature Addition: The dropwise addition of TMSOTf at 0 °C helps to control the exothermicity of the reaction and can improve the stereoselectivity.
Biological Evaluation of Psicofuranose-Derived Compounds
The ultimate goal of synthesizing novel compounds from α-D-Psicofuranose is to identify new therapeutic agents. Therefore, biological evaluation is a critical component of the drug discovery process.
Antiviral and Anticancer Screening
Psicofuranose-derived nucleoside analogues are primarily evaluated for their antiviral and anticancer activities.[6][7] In vitro assays are typically employed for initial screening.
Typical Antiviral Assays:
-
Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Yield Reduction Assay: This assay quantifies the reduction in viral titer in the presence of the test compound.
Typical Anticancer Assays:
-
MTT Assay: This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound against cancer cell lines.
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the cell cycle progression of cancer cells.
D-psicose itself has shown some inhibitory effects on cancer cell proliferation, suggesting that its derivatives may also possess anticancer properties.[10]
Logical Relationship of Synthesis and Biological Activity
Caption: From chiral precursor to potential therapeutic lead.
Conclusion
α-D-Psicofuranose represents a versatile and underexplored chiral starting material for the synthesis of novel bioactive compounds. The strategic application of protecting group chemistry and stereoselective glycosylation reactions are key to unlocking its full potential. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the synthetic utility of α-D-Psicofuranose is warranted and is expected to lead to the discovery of new therapeutic agents with unique biological activities.
References
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- (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Galkina, O. S., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3683. [Link]
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- Galkina, O. S., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI. [Link]
- (2002). l‐Nucleosides as chemotherapeutic agents.
- Galabov, A. S., et al. (2023). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action.
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- (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Graz University of Technology. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Yilmaz, I., & Togra, G. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]
- Sui, L., et al. (2007). The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation. International Journal of Oncology, 31(3), 649-655. [Link]
- (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
- Castelli, R., et al. (2022). N-Glycosylation-Induced Pathologic Protein Conformations as a Tool to Guide the Selection of Biologically Active Small Molecules. Chemistry – A European Journal, 28(1), e202103387. [Link]
- Berger, S., et al. (1996). Regulation of De-N-Glycosylation Enzymes in Germinating Radish Seeds. Plant Physiology, 112(1), 259-264. [Link]
- Peukert, D., et al. (2024). Complex N-glycosylation of mGluR6 is required for trans-synaptic interaction with ELFN adhesion proteins. eLife, 13, RP93540. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-D-Psicofuranose
Welcome to the technical support center for the stereoselective synthesis of α-D-Psicofuranose. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of psicofuranose-containing molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to aid in your experimental success.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and conceptual questions that often arise during the synthesis of α-D-psicofuranosides.
Q1: Why is achieving high α-selectivity in D-psicofuranose glycosylation so challenging?
A: The difficulty in achieving high α-selectivity stems from a combination of steric and stereoelectronic factors inherent to the D-psicofuranose structure. Unlike many aldopyranoses, psicofuranose is a ketofuranose, which introduces unique challenges at the anomeric (C2) center.
-
The Anomeric Effect: The anomeric effect generally favors the axial orientation for an electronegative substituent at the anomeric carbon.[1] In the case of psicofuranose, this can lead to a preference for the α-anomer. However, the furanose ring is flexible, and the magnitude of the anomeric effect can be influenced by various factors, including the solvent and protecting groups.
-
Steric Hindrance: The substituents at C1 and C3 can create significant steric hindrance, influencing the trajectory of the incoming nucleophile (glycosyl acceptor). The formation of the α-glycosidic bond requires the acceptor to approach from the more sterically hindered top face of the furanose ring.
-
Kinetic vs. Thermodynamic Control: Glycosylation reactions can be under either kinetic or thermodynamic control.[2][3][4][5] The α-anomer is often the kinetically favored product, while the β-anomer may be the thermodynamically more stable product. Reaction conditions such as temperature, time, and the nature of the promoter can shift the balance between these two pathways.[2][3]
Q2: What are the most common side reactions during the synthesis of α-D-psicofuranosides?
A: Besides the formation of the undesired β-anomer, several other side reactions can complicate the synthesis:
-
Elimination: The formation of a glycal (an unsaturated sugar) can occur, particularly under strongly acidic or basic conditions.
-
Rearrangement: Acid-catalyzed rearrangement of the furanose ring to the more stable pyranose form can be a significant issue.
-
Orthoester Formation: When using acyl protecting groups (like benzoyl or acetyl) at C3, intramolecular reaction with the oxocarbenium ion intermediate can lead to the formation of a stable orthoester, which is a common side product in glycosylation chemistry.
-
Degradation: Psicose and its derivatives can be sensitive to harsh reaction conditions, leading to decomposition and a reduction in overall yield.
Q3: How does the choice of protecting groups on the psicofuranose donor impact anomeric selectivity?
A: The choice of protecting groups is a critical factor in controlling the stereochemical outcome of the glycosylation.[6][7]
-
Participating Groups: Acyl protecting groups (e.g., benzoyl, pivaloyl) at the C3 position can exert a "neighboring group participation" effect.[8] This involves the formation of a cyclic intermediate that blocks the β-face of the molecule, thereby directing the incoming nucleophile to the α-face, leading to the formation of the α-glycoside. However, this strategy is not always straightforward for 2-ketohexofuranoses.[9]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) do not participate in this way and can allow for the formation of both anomers. The selectivity in these cases is primarily governed by the anomeric effect, solvent effects, and the nature of the promoter.
-
Cyclic Protecting Groups: The use of cyclic protecting groups, such as an isopropylidene group across C3 and C4, can lock the conformation of the furanose ring.[10] This conformational rigidity can influence the accessibility of the anomeric center and thereby affect the α/β ratio. For instance, an acetonide group may hinder the approach of the glycosyl acceptor from the α-side.[10]
Q4: What is the role of the solvent and temperature in controlling the stereochemical outcome?
A: Solvent and temperature play crucial roles in glycosylation reactions.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate. More polar solvents can stabilize this intermediate, potentially leading to a decrease in selectivity as the reaction may proceed through a more SN1-like mechanism. Less polar solvents often favor SN2-like mechanisms, which can lead to higher stereoselectivity.
-
Solvent Participation: Some solvents, like acetonitrile, can participate in the reaction by forming a nitrilium ion intermediate, which can then be displaced by the glycosyl acceptor. This can often favor the formation of the β-anomer.
-
Temperature: Lower temperatures generally favor kinetic control, which can lead to a higher proportion of the α-anomer.[3] Conversely, higher temperatures can promote equilibration to the thermodynamically more stable product, which may be the β-anomer.
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues encountered during the stereoselective synthesis of α-D-psicofuranose.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired α-anomer | 1. Suboptimal Promoter/Activator: The chosen Lewis acid or promoter may not be effective for activating the glycosyl donor.[11][12] 2. Donor Instability: The psicofuranosyl donor may be degrading under the reaction conditions. 3. Poor Nucleophilicity of Acceptor: The glycosyl acceptor may not be sufficiently reactive. | 1. Screen Promoters: Test a range of promoters such as TMSOTf, BF3·OEt2, or NIS/TfOH.[13] 2. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Use high-vacuum to thoroughly dry reagents and glassware. 3. Increase Acceptor Reactivity: If possible, use a more nucleophilic acceptor or consider a different protecting group strategy for the acceptor. |
| Formation of a significant amount of the β-anomer | 1. Lack of Neighboring Group Participation: Use of non-participating protecting groups at C3. 2. Thermodynamic Control: The reaction conditions may favor the formation of the more stable β-anomer. 3. Solvent Effects: Solvents like acetonitrile can promote β-selectivity. | 1. Introduce a Participating Group: Use a benzoyl or pivaloyl group at the C3 position of the psicofuranosyl donor.[8] 2. Favor Kinetic Control: Run the reaction at a lower temperature (e.g., -78 °C to -40 °C).[3] 3. Change Solvent: Switch to a non-participating solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether. |
| Unexpected side product formation (e.g., glycal, orthoester) | 1. Harsh Reaction Conditions: Strong acids or high temperatures can lead to elimination or rearrangement. 2. Presence of Acyl Group at C3: This can lead to orthoester formation. | 1. Milder Conditions: Use a less aggressive promoter and lower the reaction temperature. 2. Modify Protecting Group: If orthoester formation is a persistent issue, consider using a non-participating protecting group at C3 and control selectivity through other means (e.g., solvent, temperature). |
| Difficulty in separating the α and β anomers | 1. Similar Polarity: The two anomers often have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient. Consider using a different stationary phase (e.g., diol-bonded silica). 2. Derivatization: If separation is extremely difficult, consider derivatizing the anomeric mixture to introduce a group that will allow for easier separation, followed by removal of the derivatizing group. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in α-D-psicofuranose synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a glycosylation reaction designed to favor the formation of the α-anomer.
Protocol: α-Selective Glycosylation using a 3-O-Benzoyl-Protected Psicofuranosyl Donor
This protocol utilizes a participating group at the C3 position to promote the formation of the α-glycosidic bond.
Materials:
-
1,6-di-O-benzoyl-3,4-O-isopropylidene-D-psicofuranosyl trichloroacetimidate (Donor)
-
Glycosyl Acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)
-
Triethylamine (Et3N)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum, add the psicofuranosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq).
-
Dissolve the solids in anhydrous DCM (10 mL per mmol of donor) under an inert atmosphere.
-
Cool the reaction mixture to -40 °C in an acetonitrile/dry ice bath.
-
-
Glycosylation:
-
Slowly add the TMSOTf solution (0.2 eq) dropwise to the stirred reaction mixture over 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding triethylamine (0.5 eq).
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired α-glycoside.
-
Mechanism of α-Selectivity Diagram
Caption: Mechanism of α-selectivity via neighboring group participation.
References
- Ueda, A., Yamashita, T., & Uenishi, J. (2010). Chemical synthesis of beta-D-psicofuranosyl disaccharides.
- Various Authors. (2025). Chemical synthesis of beta-D-psicofuranosyl disaccharides | Request PDF.
- Various Authors. (n.d.). Psicofuranosylation with 5-thio-α-d-glucopyranose 6.
- Kocienski, P. J. (1998). Protecting Groups. Georg Thieme Verlag.
- Makura, Y., Iyoshi, A., Horiuchi, M., Hu, Y., & Ueda, A. (2025). α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide. International Journal of Molecular Sciences. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Chapleur, Y., & Pourceau, G. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 337-378). The Royal Society of Chemistry. [Link]
- Makura, Y., Iyoshi, A., Horiuchi, M., Hu, Y., & Ueda, A. (2025).
- Chapleur, Y., & Pourceau, G. (2018). Protecting Group Strategies Toward Glycofuranoses. Consensus. [Link]
- Ueda, A., Hori, M., Adachi, S., & Uenishi, J. (2018). β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES, 97(2), 729. [Link]
- Li, Y., Li, L., & Yu, B. (2020). Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. Organic Chemistry Frontiers. [Link]
- Shashkov, A. S., & Chizhov, A. O. (2018). Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts. In Carbohydrate Chemistry (pp. 1-48). The Royal Society of Chemistry. [Link]
- Wikipedia contributors. (2023, December 27). Anomeric effect. In Wikipedia, The Free Encyclopedia.
- Nielsen, P., Pasternak, A., & Wengel, J. (2004). C-Branched LNA-type nucleosides locked in an N-type furanose ring conformation: synthesis, incorporation into oligodeoxynucleotides, and hybridization studies. The Journal of Organic Chemistry, 69(19), 6472–6483. [Link]
- Zhu, Y., & Yang, B. (2020). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 25(23), 5696. [Link]
- Various Authors. (2025). Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones | Request PDF.
- Carro, L., & Gsponer, J. (2006). Engineering of protein thermodynamic, kinetic, and colloidal stability: Chemical Glycosylation with monofunctionally activated glycans. Biotechnology and Bioengineering, 94(3), 561–569. [Link]
- Various Authors. (2025).
- Bräunlich, G., Toth, I., & Schmidt, R. R. (1988). Stereoselective synthesis of (1-alkoxyalkyl) alpha- and beta-D-glucopyranosiduronates (acetal-glucopyranosiduronates): a new approach to specific cytostatics for the treatment of cancer.
- Various Authors. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PubMed Central. [Link]
- Various Authors. (2025). Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids | Request PDF.
- Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21–123. [Link]
- Goti, A., Cicchi, S., Cacciarini, M., Cardona, F., & Brandi, A. (2007). Design and divergent synthesis of aza nucleosides from a chiral imino sugar. The Journal of Organic Chemistry, 72(15), 5649–5655. [Link]
- Ze-lei, W., & von Stockar, U. (2020). Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters. International Journal of Molecular Sciences, 21(21), 7935. [Link]
- Various Authors. (n.d.).
- Kúdelová, M., & Kúdelá, J. (2004). Hormonal control of protein glycosylation: role of steroids and related lipophilic ligands. General Physiology and Biophysics, 23(3), 255–271.
- Szleifer, I., & Carignano, M. A. (1998). Kinetic and thermodynamic control of protein adsorption. Biophysical Journal, 74(5), 2325–2331. [Link]
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- 3. Thermodynamics and Kinetics of Glycolytic Reactions. Part II: Influence of Cytosolic Conditions on Thermodynamic State Variables and Kinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic versus kinetic basis for the high conformational stability of nanobodies for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing α-D-Psicofuranose Glycosylation Reactions
Welcome to the technical support center for α-D-Psicofuranose glycosylation. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex carbohydrates. The unique structural aspects of psicofuranosides present distinct challenges compared to their more common pyranoside counterparts, particularly in controlling the stereochemistry at the anomeric center. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and the mechanistic reasoning behind our troubleshooting recommendations.
Section 1: Troubleshooting Poor Stereoselectivity (Controlling the C2 Anomeric Center)
Achieving high selectivity for the α-anomer is a primary challenge in psicofuranosylation. The five-membered furanoside ring is conformationally flexible, and the oxocarbenium ion intermediate often shows little facial preference for nucleophilic attack. This section addresses how to overcome the common problem of obtaining mixtures of anomers or the undesired β-anomer.
FAQ 1.1: My reaction yields primarily the undesired β-anomer. How can I increase α-selectivity?
This is a frequent issue, often stemming from solvent choice and the nature of the glycosyl donor and promoter. The key to favoring the α-anomer lies in manipulating the reaction mechanism to shield the β-face of the intermediate oxocarbenium ion.
Core Strategy: The Nitrile Effect
The most powerful tool for inducing α-selectivity with non-participating protecting groups is the use of nitrile-based solvents like acetonitrile (MeCN) or propionitrile (EtCN).[1] This phenomenon, known as the "nitrile effect," proceeds through the formation of a transient α-nitrilium ion intermediate. The solvent molecule adds to the β-face of the initial oxocarbenium ion, effectively blocking it. The incoming nucleophile (the glycosyl acceptor) is then forced to attack from the less hindered α-face, leading to the desired 1,2-cis-α-glycoside.
Mechanism of the Nitrile Effect
Caption: The Nitrile Effect workflow for α-selective glycosylation.
Practical Recommendations:
-
Solvent System: Employ a solvent mixture containing acetonitrile. A common starting point is a mixture of dichloromethane (DCM) and MeCN (e.g., 1:1 or 1:2 v/v). Ethereal solvents like diethyl ether, by contrast, tend to favor α-configurations through a different mechanism but often with lower selectivity.[1]
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C). This helps to stabilize the nitrilium intermediate and favor the kinetically controlled α-product.
-
Donor Choice: Use a donor with non-participating protecting groups (e.g., benzyl ethers) at all positions. A participating group, such as an acyl group at C3, would direct the formation of the 1,2-trans β-product via an acyloxonium ion intermediate.[2][3]
FAQ 1.2: What are the best non-participating protecting groups for achieving α-selectivity?
The choice of protecting groups is critical. To allow the nitrile effect to operate, you must use non-participating groups that do not provide anchimeric assistance.[4][5]
Recommended Protecting Groups:
-
Benzyl Ethers (Bn): The most common and reliable choice. They are stable under a wide range of glycosylation conditions and are considered non-participating.
-
Silyl Ethers (e.g., TBDMS, TIPS): Can be effective, but their bulkiness can influence the conformation of the furanose ring and, consequently, the stereochemical outcome.[6]
-
Acetals (e.g., Isopropylidene): Often used to protect diols (e.g., C3 and C4). While generally non-participating, they create a more rigid ring system which can impact selectivity.
Protecting Groups to AVOID for α-selectivity:
-
Acyl Groups (e.g., Benzoyl (Bz), Acetyl (Ac)): These will participate with the oxocarbenium ion to form a dioxolenium intermediate, which strongly directs nucleophilic attack to the opposite face, resulting in the 1,2-trans β-product.[2][3]
Section 2: Troubleshooting Low Reaction Yield
Low yields can be attributed to a variety of factors, including side reactions of the glycosyl donor, decomposition of the acceptor, or suboptimal activation conditions.
FAQ 2.1: My starting materials are consumed, but the yield of the desired glycoside is low. What are the likely side reactions?
Several side reactions can compete with the desired glycosylation pathway, consuming your valuable donor and acceptor.[7][8]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Causality & Prevention |
| Donor Hydrolysis | The activated donor reacts with trace water in the reaction mixture instead of the acceptor, returning to the hemiacetal.[7] | Cause: Inadequate drying of reagents, solvents, or glassware. Prevention: Rigorously dry all solvents and reagents. Use freshly activated molecular sieves (4Å) in the reaction flask. Perform reactions under a strict inert atmosphere (Argon or Nitrogen). |
| Aglycon Transfer | Particularly with thioglycoside donors, the activated donor can react with another molecule of unactivated donor, leading to complex mixtures.[7][8] | Cause: High concentration of donor or slow addition of the acceptor. Prevention: Use an "inverse procedure" where the donor is added slowly to a solution of the acceptor and promoter. This keeps the concentration of the reactive donor low at all times. |
| Rearrangement | Trichloroacetimidate donors can rearrange to form a stable trichloroacetamide, which is a dead-end product.[9] | Cause: This is an intermolecular reaction where one imidate donor acts as a nucleophile towards another activated donor.[9] Prevention: Similar to aglycon transfer, use the inverse addition procedure. Keeping the reaction temperature low can also suppress this pathway. |
| Elimination | The activated donor can eliminate to form a glycal, especially with 2-deoxy sugars, but possible with others. | Cause: Often promoted by excess strong acid or high temperatures. Prevention: Use a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to scavenge protons. Maintain low reaction temperatures. |
FAQ 2.2: How do I choose the optimal glycosyl donor for my system?
The ideal donor is a balance between stability for storage and handling, and high reactivity (arming character) for efficient glycosylation under mild conditions.
Comparison of Common Psicofuranosyl Donors:
| Glycosyl Donor | Activation Method | Advantages | Disadvantages |
| Thioglycosides (e.g., Thioethyl) | NIS/TfOH, DMTST, BSP/Tf₂O[10][11][12] | Stable, tunable reactivity ("armed" vs "disarmed"), widely used. | Activation can be harsh; potential for aglycon transfer.[8] |
| Trichloroacetimidates | Catalytic TMSOTf, BF₃·OEt₂[13][14] | Highly reactive, often gives high yields, easy to prepare from the hemiacetal. | Moisture sensitive, prone to rearrangement to trichloroacetamide.[9] |
| Glycosyl Bromides/Halides | Ag(I) or Hg(II) salts | Historically significant, highly reactive. | Often unstable, requires stoichiometric and toxic heavy metal promoters. |
| Phosphate/Phosphite Donors | Catalytic TMSOTf | High reactivity, can be tuned electronically. | Can be more complex to synthesize. |
For initial optimization, thioglycosides and trichloroacetimidates are the most common and versatile choices in modern carbohydrate chemistry.
Section 3: Experimental Protocols & Workflows
This section provides a general, adaptable protocol for α-selective psicofuranosylation and a logical workflow for optimizing a new glycosylation reaction.
Protocol 3.1: General Protocol for α-Selective Psicofuranosylation using a Thioglycoside Donor
This is a representative protocol and must be adapted based on the specific substrates.
Materials:
-
Psicofuranosyl thioethyl donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
N-Iodosuccinimide (NIS) (1.3 eq)
-
Trifluoromethanesulfonic acid (TfOH) or TMSOTf (0.1-0.3 eq)
-
Activated 4Å Molecular Sieves
-
Triethylamine (TEA) or Pyridine for quenching
Procedure:
-
Preparation: Add the psicofuranosyl donor, glycosyl acceptor, and freshly activated 4Å molecular sieves to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Solvent Addition: Dissolve the solids in a mixture of anhydrous DCM and MeCN (e.g., 2:1 ratio, 0.05 M concentration relative to the acceptor).
-
Cooling: Cool the reaction mixture to -60 °C using an acetone/dry ice bath.
-
Promoter Addition: Add NIS to the cold solution and stir for 10 minutes.
-
Activation: Slowly add a stock solution of TfOH or TMSOTf in DCM dropwise. The solution may turn yellow or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.
-
Quenching: Once the donor is consumed (as judged by TLC), quench the reaction by adding triethylamine or pyridine (2-3 eq relative to the acid promoter) until the solution is neutral or slightly basic.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by saturated aqueous sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired α-psicofuranoside.
Workflow 3.2: Systematic Approach to Optimizing a Novel Psicofuranosylation
When faced with a new donor/acceptor pair, a systematic approach is more efficient than random screening.
Caption: A workflow for systematic optimization of glycosylation reactions.
References
- Madsen, R., & Jensen, H. H. (2015). Common side reactions of the glycosyl donor in chemical glycosylation.
- Codée, J. D. C., & van der Marel, G. A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 868233. [Link]
- Vinogradov, E., & Sadovskaya, I. (2017). Glycosylation With Furanosides.
- Guisado, N. H., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry, 86(17), 11843–11856. [Link]
- Demchenko, A. V. (2008). Recent Developments in Stereoselective Chemical Glycosylation. Current Organic Chemistry, 12(8), 639-664. [Link]
- Ahmad, F., & Singh, G. (2021). Controlling the stereoselectivity of glycosylation via solvent effects. Organic & Biomolecular Chemistry, 19(22), 4874-4894. [Link]
- Crich, D., & Smith, M. (2001). On the nitrile effect in l-rhamnopyranosylation. Journal of the American Chemical Society, 123(37), 9015-9020. [Link]
- Crich, D., et al. (2022). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of Organic Chemistry, 87(1), 316-339. [Link]
- Ueda, A., Yamashita, T., & Uenishi, J. (2010). Chemical synthesis of beta-D-psicofuranosyl disaccharides.
- Ueda, A., et al. (2018). β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES, 97(2), 729. [Link]
- Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235-7265. [Link]
- van der Vorm, S., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science, 5(5), 781-788. [Link]
- Boons, G. J., & Hale, K. J. (2000). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Organic and Biomolecular Chemistry, 1-37. [Link]
- Codée, J. D. C., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12248–12255. [Link]
- Jensen, H. H. (2018). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 83(17), 10325-10337. [Link]
Sources
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- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 6. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification [cardinalscholar.bsu.edu]
- 14. researchgate.net [researchgate.net]
improving yield in the enzymatic synthesis of alpha-D-Psicofuranose
Welcome to the technical support center for the enzymatic synthesis of α-D-Psicofuranose (D-Allulose). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting protocols to enhance experimental yield and purity.
The enzymatic conversion of D-fructose to D-psicose, catalyzed by D-ketose 3-epimerases, is a powerful technique for producing this valuable rare sugar.[1][2][3] However, the process is governed by a delicate thermodynamic equilibrium and is sensitive to numerous reaction parameters. This guide addresses the most common challenges encountered in the lab and provides validated strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary limiting factor for D-psicose yield in enzymatic synthesis?
A1: The primary limitation is the reversible nature of the epimerization reaction. The process is governed by a thermodynamic equilibrium that often disfavors D-psicose, typically resulting in conversion rates of less than 40% from D-fructose.[1][3] The reaction does not naturally proceed to completion, meaning a significant portion of the substrate will remain in the final mixture. Strategies must be employed to shift this equilibrium to favor product formation.
Q2: Which enzymes are recommended for converting D-fructose to D-psicose?
A2: The most effective enzymes belong to the D-ketose 3-epimerase (DKEase) family.[1][3] Two main types are widely used:
-
D-Psicose 3-Epimerase (DPEase) , also known as D-Allulose 3-Epimerase (DAEase).[1][4]
-
D-Tagatose 3-Epimerase (DTEase) , which also exhibits high activity on D-fructose.[1][5]
The choice of enzyme can depend on the desired operating conditions (pH, temperature) and substrate specificity.
Q3: Why is enzyme immobilization a critical step for process optimization?
A3: Immobilization is crucial for several reasons. Free enzymes are often costly and not practical for large-scale production due to poor recovery and stability.[1] Immobilizing the enzyme on a solid support enhances its thermal and operational stability, allows for easy separation from the reaction mixture, and enables continuous processing in a packed-bed reactor.[6][7][8] This significantly reduces production costs and improves enzyme reusability.[6][9]
Q4: What are the typical starting points for reaction conditions?
A4: While optimization is essential, typical starting conditions for D-ketose 3-epimerases are a pH range of 7.5 to 9.0 and a temperature range of 40°C to 70°C.[1][3] Many of these enzymes also require or are enhanced by divalent metal ions, most commonly Mn²⁺ or Co²⁺.[1][4][5]
Core Synthesis Pathway
The enzymatic conversion is a direct C-3 epimerization of D-fructose. Understanding this simple, reversible reaction is key to troubleshooting.
Caption: Reversible enzymatic conversion of D-fructose to D-psicose.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Caption: General troubleshooting workflow for low D-psicose yield.
Problem 1: Low Conversion Rate (<40%) Despite Active Enzyme
This is the most common challenge, directly related to the reaction's thermodynamic equilibrium.
Potential Cause: Unfavorable Reaction Equilibrium
Scientific Rationale: The epimerization between D-fructose and D-psicose is reversible, with an equilibrium constant that naturally limits the theoretical yield. To increase the net conversion, the equilibrium must be shifted toward the product side according to Le Châtelier's principle.
Recommended Solution: Equilibrium Shift Using Borate
Borate ions form a stable complex with D-psicose, effectively removing it from the reaction equilibrium.[10] This "product removal" drives the conversion of more D-fructose to D-psicose to re-establish equilibrium, dramatically increasing the final yield.[10][11]
Experimental Protocol: Borate-Mediated Equilibrium Shift
-
Reaction Setup: Prepare your standard reaction buffer. For enzymes like Agrobacterium tumefaciens D-psicose 3-epimerase, a buffer at pH 9.0 is effective in the presence of borate.[8][10]
-
Substrate & Borate Addition: Dissolve D-fructose in the buffer (e.g., to a final concentration of 100 mM to 700 g/L). Add a stock solution of sodium tetraborate (borax) to achieve a final molar ratio of borate-to-fructose of 0.6.
-
Enzyme Addition: Add the D-psicose 3-epimerase to the solution.
-
Incubation: Incubate at the optimal temperature (e.g., 50-55°C) for 2-3 hours or until the reaction reaches its new, higher equilibrium point.[8][10]
-
Monitoring: Monitor the concentrations of D-fructose and D-psicose using HPLC.
With this method, conversion yields can increase from ~30% to over 60%.[8][10]
Problem 2: Enzyme Activity is Low or Decreases Rapidly
If the yield is low from the start or drops off during the reaction, the enzyme's stability or the reaction conditions are likely the root cause.
Potential Causes:
-
Suboptimal reaction conditions (pH, temperature, cofactors).
-
Poor thermal or operational stability of the free enzyme.
Recommended Solutions & Protocols:
1. Optimization of Reaction Parameters
The enzyme's catalytic activity is highly dependent on its environment. A systematic optimization is required to find the ideal balance.
| Parameter | Typical Optimal Range | Rationale & Key Insight | Supporting Sources |
| pH | 7.5 - 9.0 | The epimerization mechanism involves proton transfer. Alkaline conditions facilitate this but a pH > 9.0 can increase browning. | [1],[10],[3],[5] |
| Temperature | 40°C - 70°C | Higher temperatures increase reaction rate but can lead to enzyme denaturation and browning. Thermostability is key. | [1],[9],[3] |
| Cofactors | 1-10 mM Mn²⁺ or Co²⁺ | These divalent cations are often essential for maintaining the enzyme's active site conformation and catalytic activity. | [1],[5],[4],[12] |
Protocol: Parameter Optimization
-
pH Screening: Set up parallel reactions in buffers with varying pH values (e.g., from 7.0 to 10.0 in 0.5 unit increments) while keeping temperature and substrate concentration constant.
-
Temperature Screening: Using the optimal pH from step 1, set up reactions at different temperatures (e.g., from 40°C to 70°C in 5°C increments).
-
Cofactor Screening: At the optimal pH and temperature, test the effect of different concentrations of MnCl₂ or CoCl₂.
-
Analysis: Measure the initial reaction rates and final D-psicose concentration for each condition by HPLC to determine the optimal parameters.
2. Enzyme Immobilization for Enhanced Stability
Immobilizing the enzyme prevents aggregation, protects it from harsh conditions, and dramatically improves its reusability and half-life.[6][7]
Protocol: General Immobilization on Amino-Epoxide Support
This method provides intense multipoint attachment, leading to very stable preparations.[6][7]
-
Support Preparation: Use a commercial amino-epoxide support resin (e.g., ReliZyme HFA403/M).
-
Ion Exchange: Incubate the support with a solution of your purified DPEase at a low ionic strength (e.g., 10 mM buffer) for several hours to allow for physical adsorption via ion exchange.
-
Covalent Binding: Increase the pH of the buffer to induce covalent binding between the enzyme's amino groups and the support's epoxide groups. Incubate for 24-48 hours.
-
Crosslinking (Optional): For further stabilization, treat the immobilized enzyme with a low concentration of glutaraldehyde.
-
Blocking: Block any remaining reactive epoxide groups on the support by incubating with a solution of glycine.
-
Washing & Storage: Thoroughly wash the immobilized enzyme to remove any non-bound protein and store it in a suitable buffer at 4°C. The immobilized enzyme is now ready for use in batch or continuous flow reactors.[6][7]
After immobilization, the enzyme's half-life at elevated temperatures (e.g., 60°C) can increase by orders of magnitude compared to the free enzyme.[7]
Problem 3: Difficulty with Product Analysis and Purification
Accurate monitoring and final purification are essential for reporting yield and obtaining a high-purity product.
Potential Cause: Co-elution of Isomers
Scientific Rationale: D-fructose and D-psicose are C-3 epimers, giving them very similar physical and chemical properties. This makes their separation by standard chromatographic techniques challenging.
Recommended Solution: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is required for both monitoring the reaction and purifying the final product. Due to the lack of a UV chromophore in these sugars, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) is necessary.[13][14]
Protocol: Analytical HPLC for Reaction Monitoring
| Parameter | Recommended Setting | Rationale |
| Column | Aminopropyl-bonded silica (e.g., ZORBAX SIL) or polymer-based amino column | Provides separation based on hydrophilic interaction liquid chromatography (HILIC). |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | The high organic content is typical for HILIC mode, ensuring retention of polar sugars. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temp. | 30-40°C | Stable temperature is crucial for reproducible retention times, especially with RID. |
| Detector | Refractive Index (RID) | Universal detector suitable for non-chromophoric analytes like sugars. |
Data Analysis:
-
Prepare standard curves for both D-fructose and D-psicose in the expected concentration range.
-
Identify peaks in your reaction samples by comparing retention times to the standards.
-
Quantify the concentration of each sugar using the calibration curves to determine the conversion rate.[13]
For preparative scale, cation exchange resin chromatography (Ca²⁺ form) can be effective, as the different hydroxyl group orientations of the sugars lead to different affinities for the calcium ions, allowing for separation.[15]
References
- Ibrahim, O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Advances in Bioscience and Biotechnology, 15, 522-542. [Link]
- ResearchGate. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose).
- Kim, P., et al. (2002). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 68(5), 2489-2492. [Link]
- Han, J. H., et al. (2025). Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris. Microbial Cell Factories. [Link]
- Chen, Y., et al. (2021).
- Chen, Y., et al. (2021).
- Shi, Y., et al. (2015). Bioconversion of D-glucose to D-psicose with immobilized D-xylose isomerase and D-psicose 3-epimerase on Saccharomyces cerevisiae spores.
- Ibrahim, O. O. (2024). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). SCIRP. [Link]
- Kunta, R., et al. (2019). A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis. Food Chemistry, 287, 149-155. [Link]
- Kim, J., et al. (2020). Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure. Molecules, 25(21), 5183. [Link]
- Zhang, L., et al. (2009). Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose. Biotechnology Letters, 31(6), 857-862. [Link]
- CABI Digital Library. (2019). Determination of D-psicose in sugar-free beverage by HPLC-ELSD. CABI Digital Library. [Link]
- ResearchGate. (2019). A sensitive and high throughput method for the analysis of D-psicose by capillary electrophoresis.
- Itoh, H., et al. (1995). Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase.
- Takeshita, K., et al. (2000). Mass Production of D-Psicose from D-Fructose by a Continuous Bioreactor System Using Immobilized D-Tagatose 3-Epimerase. Journal of Bioscience and Bioengineering. [Link]
- Wu, B., et al. (2011). Enzymatic Synthesis of d-Sorbose and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity. Organic Letters, 13(14), 3592-3595. [Link]
- ResearchGate. (2018). The molecular structures of d-fructose (a) and d-psicose (b).
- Kim, H. J., et al. (2006). D-psicose production method by d-psicose epimerase.
- Lim, S. B., et al. (2009). A stable immobilized D-psicose 3-epimerase for the production of D-psicose in the presence of borate.
- ResearchGate. (2017). Optimization for allitol production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase.
- Kim, P., et al. (2002).
- Liu, Y., et al. (2017). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Bioorganic & Medicinal Chemistry Letters, 27(15), 3391-3394. [Link]
- Lechner, A. J., et al. (2023). Awakening the natural capability of psicose production in Escherichia coli.
- Johan Lechner, A. B. (2019).
- Nishimoto, M., et al. (1998). Enzymatic synthesis of alpha-anomer-selective D-glucosides using maltose phosphorylase.
- Han, J. H., et al. (2025). Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. D-psicose 3-epimerase - Creative Biogene [microbialtec.com]
- 5. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment | MDPI [mdpi.com]
- 7. Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion shift of D-fructose to D-psicose for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Enzymatic Synthesis of d-Sorbose and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Anomeric Mixture Separation of Psicofuranose
Welcome to the technical support center for managing the anomeric mixture separation of D-psicofuranose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and characterizing the α and β anomers of this important ketofuranose.
D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential applications in the food and pharmaceutical industries due to its low-calorie properties and various physiological functions. The furanose form, psicofuranose, exists as an equilibrium mixture of α and β anomers in solution. The ability to separate and characterize these anomers is crucial for understanding their individual biological activities and for ensuring the purity and consistency of psicose-based products.
This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the chromatographic separation of psicofuranose anomers.
Understanding the Challenge: Mutarotation
A primary challenge in separating psicofuranose anomers is the phenomenon of mutarotation . In solution, the α and β anomers can interconvert through an open-chain intermediate.[1][2][3] This dynamic equilibrium can lead to peak broadening, split peaks, or even the appearance of a plateau between two peaks in a chromatogram, complicating accurate quantification and isolation.[4][5] The rate of mutarotation is influenced by factors such as temperature, pH, and the solvent composition.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a single, broad peak instead of two distinct anomeric peaks for psicofuranose?
A1: This is a common observation and can be attributed to several factors related to the kinetics of mutarotation and chromatographic conditions:
-
Rapid Interconversion: If the rate of anomeric interconversion is fast relative to the chromatographic separation time, the individual anomers do not have sufficient time to resolve, resulting in a single coalesced peak.[8] This is often exacerbated by:
-
Low Chromatographic Selectivity: The chosen stationary phase and mobile phase may not provide sufficient selectivity to differentiate between the α and β anomers of psicofuranose.
Troubleshooting Steps:
-
Optimize Temperature: Systematically decrease the column temperature to slow down the rate of mutarotation. Start at ambient temperature and gradually lower it, monitoring the peak shape.
-
Adjust Mobile Phase pH: If possible, operate at a pH closer to neutral to minimize catalysis of mutarotation. Ensure the mobile phase is adequately buffered to maintain a stable pH.[9]
-
Evaluate Stationary Phase: Consider a different stationary phase with higher selectivity for sugar anomers. Amine-based columns or specialized chiral columns can offer better resolution.[10][11]
Q2: My chromatogram shows two peaks, but they are poorly resolved. How can I improve the separation?
A2: Poor resolution is a sign that you are on the right track but need to fine-tune your method. Several parameters can be adjusted to enhance the separation factor (α) and efficiency (N) of your chromatographic system.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Acetonitrile/Water Ratio (HILIC): In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for sugar analysis, the water content is a critical parameter. A lower water content generally increases retention and can improve resolution. Systematically decrease the percentage of water in your mobile phase.
-
Solvent Modifiers: Small amounts of additives can significantly impact selectivity. Experiment with different buffers or ion-pairing reagents.
-
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Column Chemistry:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to better resolution.
-
Stationary Phase Chemistry: Explore different HILIC stationary phases or consider chiral columns. Polysaccharide-based chiral stationary phases (CSPs) are known to be effective for separating sugar isomers and anomers.[12][13]
-
Q3: I am observing split peaks. What is the cause and how can I fix it?
A3: Split peaks are often a classic sign of on-column issues or problems with the sample injection.[9]
Troubleshooting Steps:
-
Check for Column Contamination: The inlet frit of the guard or analytical column may be partially blocked by contaminants from the sample or mobile phase.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[9]
-
Column Void: A void or channel may have formed at the head of the column.[9]
-
Solution: This usually requires replacing the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure and pH limits.[9]
-
Q4: How can I confirm the identity of the separated α and β anomeric peaks?
A4: Peak identification is crucial. While chromatographic retention times provide initial evidence, definitive identification requires spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between α and β anomers.[16] The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically different for the two anomers. Additionally, gated-decoupled ¹³C NMR can be used to measure the one-bond carbon-proton coupling constant (¹JCH) at the anomeric center, which differs for axial and equatorial protons.[17]
-
Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and sizes, providing a means to identify coexisting anomers.[4][18]
-
Reference Standards: If pure standards of the α and β anomers of psicofuranose are available, they can be injected individually to confirm the retention times of each peak.
Experimental Protocols
Protocol 1: Baseline Separation of Psicofuranose Anomers using HILIC
This protocol provides a starting point for developing a separation method.
| Parameter | Condition | Rationale |
| Column | Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) | Amide phases provide good selectivity for polar analytes like sugars. |
| Mobile Phase | 85:15 (v/v) Acetonitrile:Water | A high organic content is necessary for retention in HILIC mode. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate. |
| Column Temperature | 25 °C | Lower temperatures slow mutarotation.[5] |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Suitable for non-UV-absorbing compounds like sugars. |
| Injection Volume | 5-10 µL | |
| Sample Preparation | Dissolve in the mobile phase. | To prevent solvent mismatch issues.[9][15] |
Optimization Strategy:
-
If resolution is poor, incrementally decrease the water content in the mobile phase (e.g., to 12%, then 10%).
-
If peaks are broad, try lowering the column temperature to 20 °C or 15 °C.
Protocol 2: Chiral Separation of Psicofuranose Anomers
Chiral stationary phases can offer excellent selectivity for anomers.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series) | These columns are well-established for separating carbohydrate isomers.[10][11][13] |
| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid (TFA) | A common mobile phase for normal-phase chiral chromatography. TFA can improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution. |
| Column Temperature | Ambient | |
| Detection | RI or ELSD |
Optimization Strategy:
-
Vary the ratio of hexane to the alcohol modifier (ethanol or isopropanol).
-
Screen different chiral stationary phases, as selectivity is often unpredictable.[12][19]
Visualizing the Workflow
A systematic approach is key to successful method development for anomeric separation.
Caption: Workflow for psicofuranose anomer separation.
Advanced Troubleshooting
Issue: Retention Time Drift
-
Cause: Insufficient column equilibration time, especially when changing mobile phase composition.[14] Changes in mobile phase preparation or ambient temperature can also contribute.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration. Use an HPLC column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure accurate measurements.
Issue: Ghost Peaks
-
Cause: Contamination in the injection system, late-eluting compounds from a previous injection, or impurities in the mobile phase.
-
Solution: Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are present. If so, the source is likely the mobile phase or the system itself. Clean the injector and sample loop. Ensure high-purity solvents and reagents are used for mobile phase preparation.
This technical support guide provides a comprehensive framework for addressing the common challenges associated with the separation of psicofuranose anomers. By systematically applying these troubleshooting principles and optimization strategies, researchers can develop robust and reliable methods for the analysis and purification of these important sugar isomers.
References
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Rbeizi, R., & D'Silva, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Ciucanu, I., et al. (2019). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers.
- Kikuchi, T., et al. (2020). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules.
- Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
- Strobl, M. M., et al. (2020). Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers.
- Van der Veken, P., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ePrints Soton. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbWm2c1yI7b9OZHZWrpG_fgtiDBoxyJ2OikfX5v_cEOfSnwnuCvIUxmN_8YjgCqy5FlCR3foph_bhYr48WucfjXIkGVLJLYGix3f7fURsopqrhkbTSu8xWO-e4pAZjPjllgF-MreCku0hncWVjapgc9b2HW2alsJEh_6F1xt2QuI86i3t-Yz3fEQunFw4Wb4sT1fdFlZ3kF2UUoBPe8HXtNjCq7sJoM3heyPk0XQZDN25LN-FdHiAKgv9bHPNQPit1PmLC8RKSe5TFi4iX](
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- 19. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Overcoming Challenges with α-D-Psicofuranose Glycosyl Donors
Welcome to the dedicated support center for researchers navigating the complexities of glycosylation reactions with α-D-psicofuranose glycosyl donors. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to address the inherent low reactivity of these unique furanosidic donors. Drawing from established literature and field-proven insights, this guide will empower you to optimize your synthetic strategies and achieve your desired glycosidic linkages.
Introduction: The Reactivity Challenge of α-D-Psicofuranose
α-D-Psicofuranose, a C-3 epimer of D-fructose, is a crucial component of various biologically active natural products. However, its incorporation into complex glycoconjugates is often hampered by the low reactivity of the corresponding glycosyl donors. This challenge primarily stems from two key factors:
-
The Anomeric Effect: The furanosidic system of psicose derivatives exhibits a pronounced anomeric effect, which stabilizes the α-anomer. This stabilization increases the energy barrier for the formation of the oxocarbenium ion intermediate, a critical step in most glycosylation mechanisms, thereby reducing the donor's reactivity.
-
Steric Hindrance: The presence of bulky protecting groups, particularly at the C-3 and C-4 positions, can sterically encumber the anomeric center, further impeding the approach of the glycosyl acceptor.
This guide will provide a structured approach to systematically troubleshoot and overcome these inherent reactivity issues.
Troubleshooting Guide: Enhancing α-D-Psicofuranose Glycosylation Efficiency
This section addresses specific problems you may encounter during your experiments, offering detailed explanations and actionable protocols.
Problem 1: Low or No Glycosylation Product Formation
This is the most common issue, often manifesting as the recovery of unreacted starting materials.
Possible Causes & Solutions:
-
Insufficient Promoter/Activator Strength: The choice of promoter is critical for activating the typically unreactive psicofuranosyl donors. Standard promoters used for more reactive pyranosyl donors may be ineffective.
-
Expert Insight: The oxophilic character and strength of the promoter are paramount. A highly effective strategy involves the use of powerful thiophilic promoters for thioglycoside donors or strong Lewis acids for other donor types. For instance, the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf) has proven successful in activating otherwise recalcitrant thiopsicofuranoside donors.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low glycosylation yield.
-
-
Inappropriate Protecting Group Strategy: The electronic and steric nature of the protecting groups on the psicofuranose donor dramatically influences its reactivity.
-
Expert Insight: Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), decrease the electron density at the anomeric center, making the donor less reactive. Conversely, electron-donating groups like benzyl ethers can enhance reactivity. However, the steric bulk of these groups must also be considered. A common strategy to enhance reactivity is to use a "caged" or conformationally constrained donor, which can pre-organize the molecule into a more reactive conformation.
-
Actionable Protocol: Synthesis of a C-3, C-4-Cyclic Silyl Protected Donor This protocol aims to reduce steric hindrance around the anomeric center.
-
Starting Material: 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose.
-
Step 1: Selective Deprotection: Carefully hydrolyze the 4,5-isopropylidene group under mildly acidic conditions to expose the C-4 and C-5 hydroxyls.
-
Step 2: Silylation: React the diol with di-tert-butylsilyl bis(trifluoromethanesulfonate) to install the cyclic silyl ether across the C-3 and C-4 positions.
-
Step 3: Glycosyl Donor Formation: Convert the protected psicofuranose into the desired glycosyl donor (e.g., a thioglycoside or trichloroacetimidate).
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.
-
Expert Insight: While higher temperatures can increase reaction rates, they can also lead to the decomposition of the donor or acceptor, or the formation of undesired side products. It is often beneficial to start reactions at a low temperature (e.g., -78 °C) and slowly warm them to the optimal temperature. The choice of solvent can influence the solubility of reactants and the stability of intermediates. Dichloromethane (DCM) and diethyl ether are common choices.
-
Data-Driven Optimization:
-
| Parameter | Initial Condition | Troubleshooting Step 1 | Troubleshooting Step 2 | Rationale |
| Temperature | -40 °C | Slowly warm to 0 °C | -78 °C to RT | Balances activation energy needs with reactant stability. |
| Promoter Conc. | 1.2 eq. | Increase to 2.0 eq. | Add catalytic TfOH | Overcomes the low reactivity of the donor. |
| Solvent | DCM | Toluene | Acetonitrile | Solvent polarity can affect the stability of the oxocarbenium ion. |
Problem 2: Predominant Formation of the Undesired Anomer (β-psicofuranoside)
Controlling the stereochemical outcome of the glycosylation is a significant challenge.
Possible Causes & Solutions:
-
Lack of Stereodirecting Groups: The absence of a participating protecting group at a neighboring position (C-3 or C-6) often leads to a mixture of anomers, with the thermodynamically more stable β-anomer potentially predominating.
-
Expert Insight: A participating group, such as an acyl group (e.g., acetate or benzoate), at the C-3 or C-6 position can direct the incoming glycosyl acceptor to the α-face of the molecule. The mechanism involves the formation of a transient cyclic intermediate (e.g., a dioxolanium ion), which blocks the β-face, thus favoring α-glycosylation.
-
Diagram of Neighboring Group Participation:
Caption: Mechanism of α-directing neighboring group participation.
-
-
Solvent Effects: The nature of the solvent can influence the stereochemical outcome.
-
Expert Insight: Ethereal solvents, such as diethyl ether or tetrahydrofuran, are known to promote the formation of α-glycosides in many systems. This is attributed to the solvent's ability to stabilize the α-anomeric oxocarbenium ion through coordination.
-
Problem 3: Glycosyl Donor Decomposition or Rearrangement
The instability of the psicofuranosyl donor under activating conditions can be a significant hurdle.
Possible Causes & Solutions:
-
Harsh Activation Conditions: The use of overly strong promoters or high temperatures can lead to the degradation of the donor.
-
Expert Insight: A careful balance must be struck between activating the donor and maintaining its integrity. If decomposition is observed, consider using a milder promoter system or reducing the reaction temperature. For example, instead of a highly acidic promoter, a pre-activation strategy might be employed where the donor and promoter are mixed at a low temperature before the addition of the acceptor.
-
-
Protecting Group Instability: Certain protecting groups may not be stable under the reaction conditions required for glycosylation.
-
Expert Insight: Ensure that all protecting groups on both the donor and acceptor are compatible with the chosen promoter system. For instance, acid-labile protecting groups like trityl or silyl ethers may be cleaved by strong Lewis or Brønsted acids. A thorough review of protecting group stability is essential before attempting the glycosylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most reliable glycosyl donors for α-D-psicofuranosylation?
A: While several types of donors can be used, thioglycosides and trichloroacetimidates are among the most commonly employed for psicofuranosylation due to their relative stability and tunable reactivity. Thioglycosides, in particular, offer a good balance of stability for purification and sufficient reactivity when paired with potent thiophilic promoters.
Q2: How can I confirm the stereochemistry of my newly formed psicofuranoside?
A: The primary method for determining the anomeric configuration is through Nuclear Magnetic Resonance (NMR) spectroscopy. Key diagnostic signals include:
-
¹H NMR: The chemical shift and coupling constants of the anomeric proton (if present) and other protons near the anomeric center.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-2).
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between protons on the psicofuranose ring and the aglycone, providing definitive proof of the stereochemistry. For an α-psicofuranoside, NOE correlations would be expected between protons on the α-face of the sugar and the aglycone.
Q3: Are there any "universal" conditions that work for most α-D-psicofuranosylations?
A: Unfortunately, due to the substrate-dependent nature of glycosylation reactions, a truly "universal" set of conditions does not exist. However, a good starting point for a thiopsicofuranoside donor would be the use of NIS/AgOTf or NIS/TfOH as the promoter system in dichloromethane at low temperatures, gradually warming as needed. Optimization will almost certainly be required based on the specific donor and acceptor.
References
- Challenges in Glycosynthesis of Furanosides.Chemical Reviews. [Link]
- Recent advances in furanoside synthesis.Organic & Biomolecular Chemistry. [Link]
- Stereoselective Synthesis of α-D-Psicofuranosides by Using a Caged D-Psicofuranosyl Donor.Organic Letters. [Link]
- Glycosylation with Furanosyl Donors.The Journal of Organic Chemistry. [Link]
- Protecting Groups in Organic Synthesis.Wiley. [Link]
- The Anomeric Effect and Associated Stereoelectronic Effects.American Chemical Society. [Link]
alpha-D-Psicofuranose stability issues in acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-D-Psicofuranose. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of α-D-Psicofuranose, particularly in acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and formulations.
Understanding the Instability of α-D-Psicofuranose
The stability of monosaccharides in solution is a dynamic equilibrium between their cyclic (furanose and pyranose) and open-chain forms.[][2][3] The five-membered furanose ring of α-D-Psicofuranose is inherently less stable than the six-membered pyranose ring due to greater ring strain.[4][5] This inherent structural feature makes it susceptible to degradation, particularly under acidic or basic conditions, which can catalyze ring-opening, epimerization, and other degradation reactions.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: Why is my α-D-Psicofuranose solution turning brown at a high pH?
A1: The browning of your α-D-Psicofuranose solution at a high pH is likely due to alkaline degradation and caramelization reactions.[7][8] Under basic conditions, monosaccharides, including psicose, can undergo enolization, which is a rate-limiting step for both isomerization and degradation.[7] This process can lead to the formation of a complex mixture of degradation products, including colored compounds. The rate of this degradation and browning is accelerated at higher temperatures and higher pH levels.[7][8][9]
Q2: I've noticed a significant loss of α-D-Psicofuranose in my acidic formulation over time. What is happening?
A2: In acidic conditions, α-D-Psicofuranose can undergo acid-catalyzed hydrolysis. This process typically involves the protonation of the glycosidic oxygen, followed by the cleavage of the glycosidic bond.[6] This can lead to the formation of the open-chain form of psicose, which can then participate in further degradation reactions. While generally more stable in acidic than in alkaline conditions, prolonged exposure to low pH, especially at elevated temperatures, can lead to significant degradation.[6][8]
Q3: Can the furanose ring of α-D-Psicofuranose convert to a more stable pyranose form in solution?
A3: Yes, in aqueous solutions, monosaccharides exist in an equilibrium between their different cyclic forms (anomers) and the open-chain form.[2][3] While the furanose form may be present, the equilibrium for many hexoses tends to favor the more thermodynamically stable six-membered pyranose ring.[2] The specific distribution between the furanose and pyranose forms is influenced by factors such as the specific sugar, solvent, temperature, and pH.[][2] For D-psicose in an aqueous solution, an equilibrium is established between its furanose and pyranose anomers, as well as the acyclic keto form.[10]
Q4: What are the expected degradation products of α-D-Psicofuranose under harsh pH conditions?
A4: Under acidic conditions, degradation can lead to the formation of various products through dehydration and other reactions. In basic conditions, the degradation pathways are more complex and can result in a mixture of acidic products through isomerization and fragmentation reactions.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent analytical results for α-D-Psicofuranose concentration.
-
Potential Cause: Degradation of the analyte during sample preparation or analysis.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your sample and analytical mobile phase is maintained within a stable range, preferably close to neutral, to minimize degradation.[7][8]
-
Temperature Management: Keep samples cool and avoid prolonged exposure to high temperatures during storage and analysis.[7][8]
-
Method Validation: Utilize a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD), to separate α-D-Psicofuranose from its potential degradation products.[11][12][13]
-
Issue 2: Unexpected peaks appearing in the chromatogram during stability studies.
-
Potential Cause: Formation of degradation products or anomeric conversion.
-
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the unknown peaks using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[14]
-
Forced Degradation Studies: Conduct forced degradation studies under controlled acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products. This can help in identifying the peaks observed in your stability samples.
-
Anomer Separation: Be aware that different anomers of psicose (α-furanose, β-furanose, α-pyranose, β-pyranose) may have different retention times on your HPLC column.[10] Your analytical method should be capable of resolving these if necessary.
-
Issue 3: Loss of α-D-Psicofuranose potency in a liquid formulation.
-
Potential Cause: pH-dependent degradation.
-
Troubleshooting Steps:
-
pH-Stability Profile: Determine the pH-stability profile of your formulation by conducting studies at various pH values. This will help identify the optimal pH for maximum stability.
-
Buffering: Utilize a suitable buffer system to maintain the pH of the formulation within the optimal range.
-
Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the degradation of α-D-Psicofuranose.
-
Experimental Protocols
Protocol 1: pH-Stability Profiling of α-D-Psicofuranose
This protocol outlines a general procedure for assessing the stability of α-D-Psicofuranose at different pH values.
Materials:
-
α-D-Psicofuranose
-
Buffers of various pH values (e.g., citrate for acidic, phosphate for neutral, and borate for basic)
-
HPLC system with RID or ELSD detector[11]
-
Validated HPLC method for the quantification of D-Psicose[11]
-
pH meter
-
Temperature-controlled incubator
Procedure:
-
Prepare stock solutions of α-D-Psicofuranose in each of the selected buffers.
-
Adjust the final concentration to a known value (e.g., 1 mg/mL).
-
Divide each solution into multiple aliquots in sealed vials.
-
Store the vials at a constant temperature (e.g., 40°C) for accelerated stability testing.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each buffer solution.
-
Immediately analyze the samples using the validated HPLC method to determine the concentration of α-D-Psicofuranose.
-
Plot the percentage of remaining α-D-Psicofuranose against time for each pH to determine the degradation kinetics.
Data Presentation: Impact of pH and Temperature on D-Psicose Degradation
The following table summarizes the degradation of D-Psicose under different conditions, as observed in food processing studies, which can be indicative of its stability in experimental solutions.
| Temperature (°C) | Initial pH | Heating Time (h) | Residual D-Psicose (%) | Reference |
| 100 | 4.0 | 24 | ~95 | [8] |
| 100 | 6.5 | 24 | ~84 | [8] |
| 100 | 9.0 | 8 | ~70 | [8] |
| 100 | 11.0 | 8 | ~40 | [8] |
This data is adapted from studies on caramelization and should be used as a qualitative guide for experimental design.
Visualizing Degradation Pathways
The following diagrams illustrate the general principles of monosaccharide degradation under acidic and basic conditions.
Caption: Base-Catalyzed Degradation Pathway.
References
- Unique Structural Features of Furanose vs Pyranose in Carbohydr
- Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1711-1718.
- Monosaccharide Structure: Pyranose vs Furanose Forms. BOC Sciences.
- Sucrose Decomposition in Acid and Alkaline Solutions & Losses in Sugar Manufacturing. (2022). YouTube.
- Pyranose vs. Furanose: A Comparative Analysis of Ring Stability in Monosaccharides. Benchchem.
- 6 Pyranose and Furanose rings form
- Oshima, H., Kimura, I., & Izumori, K. (2006). Decrease in the D-Psicose Content of Processed Foods Fortified with a Rare Sugar. Food Science and Technology Research, 12(3), 197-202.
- Oshima, H., Kimura, I., & Izumori, K. (2006). Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 53(12), 643-649.
- Oshima, H., Kimura, I., & Izumori, K. (2006). Decrease in the D-Psicose Content of Processed Foods Fortified with a Rare Sugar. Food Science and Technology Research, 12(3), 197-202.
- Fukada, H., et al. (2010). Crystal Structure, Solubility, and Mutarotation of the Rare Monosaccharide D-Psicose. Journal of Solution Chemistry, 39(8), 1141-1151.
- Kim, H. J., et al. (2007). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 73(13), 4381-4385.
- Prakasha, I., et al. (2015). Degradation products of rubusoside under acidic conditions.
- Martos, A., et al. (2021). Oxidation of polysorbates – An underestimated degradation pathway?. International Journal of Pharmaceutics, 609, 121172.
- Application Notes and Protocols for the Analysis of D-Psicose using High-Performance Liquid Chrom
- Pop-Georgievski, O., et al. (2008). Acido-basic properties of proton pump inhibitors in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 488-494.
- 25.5: Cyclic Structures of Monosaccharides - Anomers. (2025). Chemistry LibreTexts.
- Prakasha, I., et al. (2015). Degradation Products of Rubusoside under Acidic Conditions.
- Oshima, H., et al. (2006). Psicose Contents in Various Food Products and its Origin. Food Science and Technology Research, 12(2), 137-143.
- alpha-D-psicofuranose | C6H12O6 | CID 21581131. PubChem.
- Anomeric effect. Wikipedia.
- Johan Lechner, A. B. (2018). Enzymatic Production of Psicose from Glucose. eScholarship, University of California.
- Analytical Techniques In Stability Testing.
- Oshima, H., et al. (2006). Psicose Contents in Various Food Products and its Origin. Food Science and Technology Research, 12(2), 137-143.
- Ahmed, Z. (2019). A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). Food and Nutrition Sciences, 10(12), 1435-1447.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- Sun, C. C. (2009). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Pharmaceutical Research, 26(9), 2163-2173.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Yoshihara, A., et al. (2016). Crystal structure of 6-deoxy-α-l-psicofuranose.
- Zhang, W., et al. (2016). Production of d-psicose from d-glucose by co-expression of d-psicose 3-epimerase and xylose isomerase. Journal of Bioscience and Bioengineering, 121(5), 537-542.
- D-psicofuranose | C6H12O6 | CID 11378852. PubChem.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Product Stability Testing: Techniques And Applic
- beta-D-psicofuranose | C6H12O6 | CID 12306006. PubChem.
- alpha-D-Sorbofuranose | C6H12O6 | CID 12306014. PubChem.
- Rippie, E. G., Lamb, D. J., & Romig, P. W. (1964). SOLUBILIZATION OF WEAKLY ACIDIC AND BASIC DRUGS BY AQUEOUS SOLUTIONS OF POLYSORBATE 80. Journal of Pharmaceutical Sciences, 53, 1346-1348.
- Schepdael, A. V., et al. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. International Journal of Molecular Sciences, 14(2), 3637-3653.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
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- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
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- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Crystallization Conditions for alpha-D-Psicofuranose
Welcome to the technical support center for the crystallization of alpha-D-Psicofuranose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystals of this rare sugar. The crystallization of furanoses presents unique challenges due to their high solubility, potential for polymorphism, and the dynamic equilibrium of anomers in solution.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing this compound?
The main difficulty lies in managing its high solubility and the tendency to form viscous, supersaturated syrups that resist nucleation. Like many sugars, D-psicose is known to have difficult crystallization conditions for grain growth.[3] The molecule exists in a solution as an equilibrium of different forms (tautomers), including alpha- and beta-furanose, as well as the acyclic form.[4] While studies on 6-deoxy-L-psicose show the α-furanose form is predominant in aqueous solutions (around 72.9%), ensuring this specific anomer crystallizes requires precise control over thermodynamic and kinetic factors.[4]
Q2: What is the minimum recommended purity for the starting material?
For successful crystallization, the purity of the D-psicose solution should be as high as possible, ideally 98% (w/w) or greater.[3][5] Many established protocols for D-psicose begin with a solution of at least 95% (w/w) purity.[3] Impurities, particularly other sugars like fructose, can significantly inhibit crystal nucleation and growth, leading to poor crystal quality or complete crystallization failure.[3][6] Therefore, a robust purification step, often involving chromatography, is essential prior to attempting crystallization.[6][7]
Q3: Is seeding mandatory for crystallizing this compound?
While spontaneous nucleation is possible, it is not recommended for controlled crystallization. Seeding is a critical step to ensure the desired polymorphic form is obtained, control crystal size, and induce nucleation in the metastable zone of supersaturation.[6] The addition of seed crystals, typically in amounts ranging from 0.01% to 1% (g/g) relative to the total D-psicose in solution, provides a template for crystal growth and helps prevent the formation of amorphous solids or unwanted polymorphs.[6][8]
Q4: What are the typical starting concentrations and solvents?
Crystallization is typically initiated from a highly concentrated, supersaturated aqueous solution.[6] Concentrations in the range of 70% to 85% (g/g), or 80-85 Brix, are common for D-psicose.[3][6] While industrial processes often avoid organic solvents for economic reasons[3], laboratory-scale crystallization can benefit from anti-solvent systems (e.g., water-ethanol, water-acetone) to modulate solubility and induce precipitation.[3][9] The choice of solvent is critical as it can profoundly affect crystal habit (the external shape) and growth rate.[10][11]
Troubleshooting Guide
This section addresses specific experimental failures. The underlying principle of crystallization is to create a supersaturated state where crystal formation is thermodynamically favorable and to control the kinetics of nucleation and growth.[6]
Q5: My psicofuranose solution cooled into a clear, thick, non-crystalline syrup. What happened?
This phenomenon, known as "oiling out" or the formation of an amorphous glass, is a common problem.
-
Probable Cause 1: Insufficient Supersaturation or Lack of Nucleation. The solution may be in a metastable state where it is supersaturated, but the energy barrier for nucleation has not been overcome.[6] Without nucleation sites, the solution's viscosity simply increases as it cools.
-
Solution 1:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solution's surface. The micro-scratches can provide nucleation sites.[12]
-
Add Seed Crystals: Introduce a small quantity of pre-existing this compound crystals to the cooled solution. This is the most reliable method.[4][6]
-
Re-concentrate: If seeding fails, your solution may not be sufficiently supersaturated. Gently reheat the solution to evaporate a small amount of solvent (e.g., 5-10% of the volume) and then attempt the cooling cycle again.[13]
-
-
Probable Cause 2: Cooling Rate is Too High. Rapid cooling can cause the solution's viscosity to increase so quickly that molecules do not have time to orient themselves into an ordered crystal lattice.
-
Solution 2: Decrease the cooling rate significantly. A slow, linear cooling ramp (e.g., 0.1-0.5°C per hour) or a staged cooling profile allows molecules sufficient time to arrange properly. Some industrial D-psicose processes use rates as low as 0.15°C per hour.[3]
Q6: No crystals have formed even after 48 hours of slow cooling with seeding. What should I do?
-
Probable Cause 1: Too Much Solvent. The solution may not have reached the necessary level of supersaturation for crystal growth to occur, even with seeds present. A common reason for poor yield is using too much solvent.[13]
-
Solution 1: Confirm that your starting concentration is appropriate (typically >80% for aqueous solutions).[3][4] If the mother liquor is not depleted, you will need to evaporate more solvent and repeat the process.
-
Probable Cause 2: Presence of Inhibitors. Residual impurities from synthesis or purification (e.g., fructose, salts) can adsorb to the crystal surface and inhibit growth.[3][14]
-
Solution 2: Re-purify the starting material. Techniques like ion-exchange and column chromatography are effective at removing inhibitors.[6][15]
Q7: My crystallization yielded a large amount of very fine, needle-like powder that is difficult to handle and filter. How can I obtain larger, more defined crystals?
-
Probable Cause: Excessive Nucleation Rate. This occurs when the solution is too highly supersaturated (in the "labile zone") when crystallization begins. This leads to the rapid formation of a large number of small nuclei rather than the slow growth of a few large crystals.[3]
-
Solution:
-
Reduce Supersaturation: Add a small amount of additional solvent (e.g., 5-10%) before cooling to ensure the solution remains in the metastable zone for longer.[13]
-
Control Temperature Profile: Use a slower cooling rate. Alternatively, employ a temperature cycling method where the solution is repeatedly heated and cooled by a few degrees (e.g., within 30-40°C) to dissolve fine crystals and promote the growth of larger ones (a process known as Ostwald ripening).[3]
-
Reduce Seeding Amount: Using too many seed crystals can also lead to a high number of small final crystals. Reduce the amount of seed material added.
-
Q8: I suspect I have crystallized a different polymorph or anomer. How can I verify the crystal form?
-
Probable Cause: Polymorphism is the ability of a compound to exist in more than one crystal structure.[16][17] Different solvents, cooling rates, and temperatures can favor the formation of different polymorphs, which will have distinct physical properties.
-
Solution: Analytical Characterization. Several techniques are essential for solid-state characterization:
-
Powder X-ray Diffraction (PXRD): This is the primary method to identify the crystal form. Each polymorph will produce a unique diffraction pattern.[18]
-
Differential Scanning Calorimetry (DSC): DSC can identify melting points and phase transitions, which are unique to each polymorph.[18]
-
Thermogravimetric Analysis (TGA): TGA is used to determine if the crystal is a solvate or a hydrate.[18]
-
Single-Crystal X-ray Diffraction (SC-XRD): If you can grow a suitable single crystal, this technique provides the definitive molecular and packing structure, confirming the anomeric form (alpha vs. beta) and ring conformation (furanose vs. pyranose).[4]
-
Visualized Workflows and Concepts
Troubleshooting Crystallization Failures
The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting decision tree for crystallization experiments.
Key Factors in this compound Crystallization
This diagram illustrates the interconnected parameters that must be controlled to achieve successful crystallization.
Caption: Interdependent factors controlling the crystallization outcome.
Experimental Protocols & Data
Table 1: Recommended Crystallization Parameters for D-Psicose
(Note: These parameters for D-psicose serve as an excellent starting point for this compound)
| Parameter | Recommended Range | Rationale & Key Insights | Source(s) |
| Purity | ≥ 95% (w/w), ideally ≥ 98% | Impurities inhibit nucleation and growth. High purity is crucial for reproducibility. | [3][5] |
| Concentration | 70-85% (g/g) or 80-85 Brix | Creates the necessary supersaturated state for crystallization to occur. | [3][6] |
| Crystallization Temp. | 30 - 40 °C | Optimal temperature window for balancing nucleation and growth rates. | [3][5][19] |
| Initial Temp. | 50 - 70 °C | Ensures complete dissolution of the solute before controlled cooling begins. | [3][6] |
| Cooling Rate | 0.15 °C/hr (slow) to 20 °C/hr (rapid) | Slower rates generally produce larger, higher-quality crystals. Rapid cooling may be used to quickly reach the metastable zone. | [3] |
| Seeding | 0.01 - 1% (g/g) or 10-100 ppm (v/v) | Controls the crystal form and provides nucleation sites for uniform growth. | [3][6][8] |
| pH | Not specified, typically near neutral | The pH can affect the tautomeric equilibrium of sugars in solution. | [1] |
| Solvent | Water (primarily) | Industrial processes favor water. Organic solvents (ethanol) can be used as anti-solvents. | [3] |
Protocol 1: Controlled Cooling Crystallization from Aqueous Solution
This protocol is a standard method for obtaining crystals from a pure, concentrated solution.
-
Purification: Ensure your D-psicose starting material is of the highest possible purity (>98%) by performing chromatographic separation.[6][7]
-
Concentration: In a clean crystallization vessel, prepare an aqueous solution of D-psicose and concentrate it under vacuum at 60-70°C to a final concentration of 80-85 Brix.[3][6]
-
Cooling: Rapidly cool the concentrated solution to the target crystallization temperature range of 35-40°C at a rate of 5-20°C per hour.[3]
-
Seeding: Once the solution reaches the target temperature, introduce seed crystals of this compound (approx. 100 ppm).[3]
-
Crystal Growth: Maintain the solution at a constant temperature (e.g., 35°C) or apply a very slow cooling ramp (e.g., 0.2°C/hour) over 48-120 hours with gentle agitation to facilitate uniform growth and prevent settling.[3]
-
Harvesting: Separate the crystals from the mother liquor via centrifugation or vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold ethanol or another suitable anti-solvent to remove residual mother liquor, and then dry under vacuum.
References
- EP3210478A1 - Method for preparing d-psicose crystal - Google P
- US8524888B2 - Method of producing D-psicose crystals - Google P
- WO2016064087A1 - Method for preparing d-psicose crystal - Google P
- Yoshihara, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o993–o994. (URL: [Link])
- Justia Patents - crystallization of allulose under reduced pressure. (URL: [Link])
- EP 4556482 A1 - METHOD FOR PRODUCING D-ALLULOSE CRYSTALS - European P
- ResearchGate - Crystal structure of 6-deoxy-α-l-psicofuranose. (URL: [Link])
- FAO AGRIS - d-Allulose (d-psicose) biotransformation from d-glucose, separation by simulated moving bed chromatography (SMBC)
- Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris - NIH. (URL: [Link])
- ResearchGate - d-Allulose (d-psicose) biotransformation from d-glucose, separation by simulated moving bed chromatography (SMBC)
- ACS Publications - Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars | Crystal Growth & Design. (URL: [Link])
- A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose). (URL: [Link])
- ProQuest - A Review on the Isolation and Purific
- ResearchGate - Erythrose revealed as furanose forms. (URL: [Link])
- PubMed Central - Equilibrium and non-equilibrium furanose selection in the ribose isomeris
- Chemistry LibreTexts - 3.6F: Troubleshooting. (URL: [Link])
- ResearchGate - Structures of furanoses used as potential co-crystal/crystalliz
- MDPI - The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (URL: [Link])
- PubChem - this compound. (URL: [Link])
- ResearchGate - Polymorphism in Processes of Crystallization in Solution: A Practical Review | Request PDF. (URL: [Link])
- PubMed Central - Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- Keller & Bohacek - Crystalliz
- Wikidata - this compound. (URL: [Link])
- Google Patents - US20090068710A1 - Complex crystalline sugar comprising d-psicose and d-allose and process for production of the same. (URL: )
- PubChem - D-psicofuranose. (URL: [Link])
- PubChem - beta-D-psicofuranose. (URL: [Link])
- PubChem - alpha-D-mannofuranose. (URL: [Link])
- University of Rochester - Tips & Tricks: Recrystalliz
- YouTube - What Is Polymorphism In Polymer Crystallization? - Chemistry For Everyone. (URL: [Link])
- CrystEngComm - Strategy for control of crystalliz
- Guide for crystalliz
- CAS.org - CAS Analytical Methods. (URL: [Link])
- ResearchGate - What are the different techniques to characterize chemical crystals?. (URL: [Link])
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of alpha-D-Psicofuranose
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of alpha-D-Psicofuranose. Here, we will explore the root causes of this common chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure data integrity.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing
Q1: What exactly is peak tailing in HPLC?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1][2]
Q2: What are the most common causes of peak tailing in HPLC analysis?
A2: Peak tailing can stem from various factors related to the column, mobile phase, instrument, or the sample itself.[1][3] Common causes include:
-
Column-Related Issues: Secondary interactions with the stationary phase, column contamination, packing bed degradation (voids), or using an inappropriate column chemistry.[1][2][4]
-
Mobile Phase Issues: Incorrect pH, insufficient buffer strength, or an unsuitable mobile phase composition.[1][3][4]
-
Instrumental Problems: Excessive extra-column volume (dead volume) in tubing and connections, or a contaminated guard column.[1][5]
-
Sample-Related Issues: Column overloading due to high sample concentration or injection volume, or interference from the sample matrix.[1][3][6]
Q3: Why is peak tailing a common problem when analyzing polar compounds like this compound?
A3: this compound is a highly polar carbohydrate. Its analysis is often performed using Hydrophilic Interaction Chromatography (HILIC) or on aminopropyl-bonded silica columns.[7][8][9] In these modes, polar analytes can have strong secondary interactions with the stationary phase. For silica-based columns, the primary culprits are surface silanol groups (Si-OH).[5][10][11] These acidic silanols can interact strongly with the hydroxyl groups of the sugar, leading to a secondary retention mechanism that causes peak tailing.[2][11][12]
Part 2: In-Depth Troubleshooting Guide for this compound
This section provides a structured approach to diagnosing and resolving peak tailing specific to this compound analysis.
Q4: My this compound peak is tailing. Where should I start my investigation?
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q5: How do secondary interactions with silanol groups cause peak tailing for a neutral molecule like psicofuranose?
A5: While this compound is neutral, its multiple hydroxyl (-OH) groups are highly polar and can act as strong hydrogen bond donors and acceptors. Residual silanol groups on the silica surface are acidic and can exist in different states (free, geminal, associated).[10] Free silanols are particularly acidic and are the primary sites for strong, undesirable interactions.[10]
The analyte molecules that interact only with the intended stationary phase (e.g., aminopropyl ligands) travel through the column at a consistent speed. However, a fraction of the analyte molecules will also interact with these high-energy silanol sites. These interactions are stronger and cause the molecules to be retained longer. This dual retention mechanism results in a delayed, broader elution profile for a portion of the analyte band, which manifests as a tailed peak.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
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- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Refining NMR Data Acquisition for Clear Alpha-D-Psicofuranose Spectra
Welcome to the technical support center for Nuclear Magnetic resonance (NMR) spectroscopy of D-Psicofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring high-quality NMR spectra for the α-anomer of D-psicofuranose. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve clear, interpretable results.
Introduction: The Challenge of Alpha-D-Psicofuranose NMR
D-Psicose (also known as D-allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie properties. In solution, D-psicose exists in a complex equilibrium of different isomeric forms, including pyranose and furanose rings, with each having α and β anomers. Isolating and characterizing a single isomer, such as α-D-psicofuranose, by NMR can be particularly challenging due to several factors:
-
Tautomeric Equilibrium: In solution, reducing sugars like psicose are a dynamic mixture of interconverting isomers (tautomers).[1][2] This leads to a complex NMR spectrum with many overlapping signals from the different forms present.[3][4][5]
-
Signal Overlap: The chemical shifts of protons in carbohydrates, especially the non-anomeric protons, typically resonate within a narrow range (around 3-6 ppm), leading to significant signal overlap that complicates spectral analysis.[6][7][8]
-
Furanose Flexibility: The five-membered furanose ring is inherently more flexible than the six-membered pyranose ring.[9][10] This conformational flexibility can lead to averaged NMR signals and broad peaks, making it difficult to determine specific coupling constants and define the precise conformation.
-
Low Population of Furanose Forms: For many sugars in solution, the pyranose forms are predominant, with furanose anomers being minor components.[5][11] This low abundance can make their signals difficult to detect and accurately characterize.
This guide provides troubleshooting strategies and optimized protocols to overcome these challenges and obtain high-resolution spectra of α-D-psicofuranose.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your NMR experiments in a question-and-answer format.
Q1: My ¹H NMR spectrum is incredibly complex, with too many overlapping peaks. How can I even begin to identify the signals for α-D-psicofuranose?
A1: This is the most common challenge. A multi-pronged approach involving sample preparation and advanced NMR techniques is necessary.
Causality: The complexity arises from the equilibrium of multiple psicose isomers in solution. Your spectrum is a superposition of signals from α- and β-pyranose, α- and β-furanose, and potentially the open-chain form.[1][12]
Solutions:
-
Temperature Optimization: Lowering the temperature can slow down the interconversion between anomers and may sharpen the signals of the hydroxyl protons, which can then be used as starting points for spectral assignment.[8][13] Experiment with a range of temperatures (e.g., from 298 K down to 277 K) to find the optimal condition for your sample.
-
Solvent Selection: The choice of solvent can influence the equilibrium between anomers and the conformation of the sugar ring.[4][14][15][16] While D₂O is standard, consider using aprotic polar solvents like DMSO-d₆ or a mixture of D₂O and an organic solvent to potentially favor one anomer or improve signal dispersion.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals and establishing connectivity between protons and carbons.[17][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[18][19] This helps trace the proton network within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[18][19] This is crucial for distinguishing signals that overlap in the ¹H spectrum but are resolved in the ¹³C spectrum.[8][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18][19] This is invaluable for connecting different parts of the molecule and assigning quaternary carbons.
-
Q2: The peaks corresponding to my furanose anomer are very broad. What is causing this and how can I improve the resolution?
A2: Peak broadening for furanose rings is often due to their conformational flexibility and chemical exchange.
Causality: The five-membered furanose ring undergoes rapid conformational changes in solution, a phenomenon known as pseudorotation.[9] If the rate of this change is on the same timescale as the NMR experiment, it leads to broadened signals. Chemical exchange between different anomers also contributes to line broadening.
Solutions:
-
Lowering the Temperature: As mentioned before, reducing the temperature can slow down both conformational exchange and anomer interconversion, leading to sharper peaks.
-
pH Adjustment: The rate of anomerization is sensitive to pH. For reducing sugars, this process is catalyzed by both acid and base. Adjusting the pH of your D₂O sample with minute amounts of DCl or NaOD to find a point of minimum exchange rate (often near neutral pD) can significantly sharpen your signals.
-
Sample Purity and Preparation:
-
Ensure your sample is free of paramagnetic impurities (e.g., metal ions), which can cause significant line broadening.[21] Filtering the sample through a small plug of Chelex resin can be effective.
-
Make sure your sample is completely dissolved and free of any solid particles, which can disrupt the magnetic field homogeneity and degrade spectral quality.[21][22]
-
Q3: I am struggling to differentiate the α- and β-anomers of the psicofuranose form. How can I confidently assign the anomeric configuration?
A3: The anomeric configuration can be determined by analyzing chemical shifts and coupling constants, often with the aid of 2D NMR.
Causality: The α and β anomers differ in the stereochemistry at the anomeric carbon (C2 for ketoses like psicose). This difference in geometry affects the local electronic environment and spatial relationships between nuclei, which is reflected in their NMR parameters.
Solutions:
-
Anomeric Proton/Carbon Chemical Shifts: The chemical shifts of the anomeric proton (H3 in this case, adjacent to the anomeric carbon C2) and the anomeric carbon itself are highly sensitive to the anomeric configuration. While there are general trends, these can be system-dependent. Consult literature values for psicose or related ketofuranoses. Generally, the anomeric carbon (C2) in furanoses resonates between 80-86 ppm.[6]
-
NOESY/ROESY Experiments: Nuclear Overhauser Effect (NOE) experiments detect through-space proximity between protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For the α-anomer, specific cross-peaks should be observed between protons that are spatially close due to the stereochemistry at C2. For example, a NOE between H3 and one of the H1 protons might be expected.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOESY.
-
-
¹³C-¹H Coupling Constants: The three-bond coupling constant between the anomeric carbon and protons on the adjacent carbon (³J(C,H)) can sometimes be used to infer dihedral angles via Karplus-type relationships, although this is more challenging for flexible furanose rings.
Experimental Protocols & Workflows
Protocol 1: Optimized Sample Preparation
-
Dissolution: Dissolve 5-10 mg of D-psicose in 0.6 mL of high-purity D₂O (99.96%).
-
Filtration: To ensure a homogeneous solution free of particulates, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube.[22]
-
pH Adjustment (Optional): If line broadening is an issue, prepare two additional samples. To one, add 1 µL of 0.1 M DCl in D₂O. To the other, add 1 µL of 0.1 M NaOD in D₂O. Acquire a quick ¹H spectrum for each to see if the signals sharpen.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature for at least 15 minutes inside the NMR spectrometer before starting any measurements to ensure the anomeric equilibrium has stabilized.
Workflow for Spectral Assignment
The following diagram illustrates a logical workflow for acquiring and analyzing the necessary NMR data to identify and characterize α-D-psicofuranose.
Caption: Workflow for NMR data acquisition and analysis.
Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans (NS) | Number of Increments (t1) | Estimated Time |
| ¹H | 2.0 | 2.0 | 16 | - | ~2 min |
| ¹³C | 1.0 | 2.0 | 1024 | - | ~1 hr |
| gCOSY | 0.2 | 1.5 | 4 | 256 | ~20 min |
| gHSQC | 0.15 | 1.5 | 8 | 256 | ~45 min |
| gHMBC | 0.2 | 1.5 | 16 | 256 | ~1.5 hrs |
| NOESY | 0.2 | 2.0 | 16 | 256 | ~1.5 hrs |
Note: These are starting parameters and should be optimized based on sample concentration and instrument sensitivity. For low-concentration samples, a significant increase in the number of scans will be necessary.
Frequently Asked Questions (FAQs)
Q: Can I use computational methods to help assign my spectra?
A: Absolutely. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants for different isomers.[23][24] By comparing the calculated parameters for the α- and β-furanose forms with your experimental data, you can gain confidence in your assignments. Several software packages and web servers are available for this purpose.
Q: What is the expected ¹H chemical shift range for the anomeric proton of a furanose?
A: The chemical shifts for anomeric protons of carbohydrates typically appear downfield from the other ring protons, often in the range of 4.5–5.5 ppm.[6] However, for ketoses like psicose, the situation is different as the "anomeric" carbon (C2) does not have a directly attached proton. You should focus on the protons on the adjacent carbons (C1 and C3) whose shifts will be most affected by the anomeric configuration.
Q: Is it possible to "lock" the equilibrium to favor the α-D-psicofuranose form?
A: While completely stopping the equilibrium in a standard NMR solvent is not feasible, you can influence it. Chemical derivatization, such as acetylation, will lock the anomeric configuration, but this modifies the molecule.[25] Another approach is the use of borate buffers. Borate is known to form complexes with cis-diols, which can stabilize certain conformations or anomers, potentially shifting the equilibrium to favor one form.[26] This can be a powerful tool but requires careful interpretation as the complexation itself will alter the chemical shifts.
Q: My sample concentration is very low. What are the most critical experiments to run?
A: With limited sample, prioritize sensitivity. The most crucial experiments are a high-quality ¹H spectrum and a sensitivity-enhanced 2D experiment like a gHSQC.[18] The HSQC is proton-detected, making it much more sensitive than a direct ¹³C experiment, and it provides the essential ¹H-¹³C correlation information needed to start untangling the overlapped proton signals.[20] A COSY experiment would be the next priority to establish proton connectivities.
Conclusion
Acquiring a clear NMR spectrum of a specific carbohydrate anomer like α-D-psicofuranose from a complex equilibrium is a significant challenge, but it is achievable with a systematic and informed approach. By carefully preparing your sample, optimizing acquisition parameters, and leveraging the power of modern 2D NMR techniques, you can successfully resolve, assign, and characterize your molecule of interest. This guide provides the foundational strategies and troubleshooting knowledge to refine your experimental approach and achieve your research goals.
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- 9. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 10. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent interactions determine carbohydrate conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]
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Technical Support Center: Enhancing Protecting Group Strategies for Psicofuranose
Welcome to the technical support center dedicated to the strategic protection of psicofuranose. As a unique ketohexose, psicofuranose presents distinct challenges and opportunities in synthetic carbohydrate chemistry, particularly in the development of novel therapeutics and glycoconjugates. Its dense functionality, including two primary and three secondary hydroxyl groups, demands a well-designed, often orthogonal, protecting group strategy to achieve regioselective modification.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in our Troubleshooting Guide. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the basis of a robust experimental design for psicofuranose chemistry.
Q1: What are the key structural features of psicofuranose that dictate protection strategies?
Psicofuranose is a D-fructose isomer with a five-membered furanose ring. Its hydroxyl group arrangement is the primary determinant for any protection strategy. The key features are:
-
Two Primary Hydroxyls (C1 & C6): These are sterically the most accessible and generally the most reactive hydroxyls.[1] This allows for their selective protection using bulky reagents.[2]
-
A cis-Diol (C3 & C4): The vicinal hydroxyl groups at the C3 and C4 positions are in a cis configuration. This geometry is ideal for the formation of cyclic protecting groups, such as isopropylidene ketals, which can mask both hydroxyls in a single step.[1][3]
-
Secondary Hydroxyls: The remaining hydroxyl at C5, along with those at C3 and C4, are secondary and exhibit different levels of steric hindrance and reactivity, which can be exploited for selective reactions.
Q2: What is an "orthogonal" protecting group strategy and why is it critical for psicofuranose?
An orthogonal protecting group strategy is one in which multiple, different classes of protecting groups are used in a single molecule, where each type can be removed under specific reaction conditions without affecting the others.[4][5] This is paramount for a polyhydroxylated molecule like psicofuranose because it allows for the sequential and regioselective unmasking of specific hydroxyl groups for further functionalization.[6][7][8]
A typical orthogonal set for psicofuranose might include:
-
Silyl Ethers (e.g., TBDPS) for primary OHs: Removed by fluoride ions (e.g., TBAF).[4][9]
-
Acetonide for the cis-diol: Removed by acidic hydrolysis.
-
Benzyl Ethers (Bn) for the remaining OHs: Removed by catalytic hydrogenolysis.[10][11]
-
Acyl Esters (e.g., Benzoyl, Bz): Removed by basic solvolysis (e.g., NaOMe).[4]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides evidence-based solutions.
Problem 1: Poor Regioselectivity in Primary Hydroxyl Protection
Q: My tritylation of the C1 and C6 primary hydroxyls is not selective. I'm getting a mixture of mono- and di-protected species, as well as some protection on the secondary hydroxyls. What is going wrong?
Causality: The selectivity of bulky protecting groups like triphenylmethyl (trityl, Tr) or tert-butyldiphenylsilyl (TBDPS) for primary over secondary hydroxyls is almost entirely driven by steric hindrance.[2][12] If you are observing poor selectivity, it is likely due to one of the following factors:
-
Excess Reagent and/or Prolonged Reaction Time: Using a large excess of the protecting group reagent (e.g., Trityl chloride) or allowing the reaction to proceed for too long can overcome the kinetic barrier for reacting with the more hindered secondary hydroxyls.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to react with secondary sites, thereby reducing selectivity.
-
Inappropriate Solvent/Base System: The choice of solvent and base can influence the reactivity of both the hydroxyl groups and the protecting agent. Pyridine is commonly used as both a solvent and a base for tritylation, as it facilitates the reaction via the formation of a reactive intermediate.[13]
Solutions & Protocol Adjustments:
| Parameter | Standard Approach | Troubleshooting Adjustment | Rationale |
| Equivalents of Reagent | 1.1 - 1.2 eq. per primary OH | Use stoichiometric amounts (e.g., 2.0 eq. for di-protection) and add slowly. | Minimizes the concentration of free reagent available to react with less reactive sites. |
| Temperature | Room Temperature | Cool the reaction to 0 °C or even -20 °C. | Increases the kinetic preference for the sterically most accessible primary hydroxyls.[14] |
| Monitoring | Time-based | Monitor closely by Thin Layer Chromatography (TLC). | Quench the reaction as soon as the desired product is the major spot to prevent over-reaction. |
| Base/Catalyst | Pyridine | Use a non-nucleophilic base (e.g., triethylamine) with a catalytic amount of DMAP. | DMAP acts as a highly effective nucleophilic catalyst, accelerating the desired reaction at lower temperatures.[15] |
Problem 2: Difficulty in Protecting the C3 and C4 cis-Diol
Q: I'm struggling to form the 3,4-O-isopropylidene acetal on my C1,C6-diprotected psicofuranose. The reaction is slow and the yield is low. How can I improve this?
Causality: The formation of a cyclic ketal at the C3 and C4 positions requires the two hydroxyl groups to adopt a specific conformation to react with a ketone or its equivalent. While the cis relationship is favorable, several factors can hinder this transformation:
-
Water Scavenging: Acetal formation is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation.
-
Insufficient Acid Catalysis: The reaction requires an acid catalyst to activate the carbonyl group of the acetone source. The catalyst may be too weak or may be neutralized by other functionalities.
-
Steric Hindrance: The existing protecting groups at C1 and C6, especially if they are very bulky (like TBDPS), can sterically impede the approach of the reagents to the C3/C4 diol.
Solutions & Protocol Adjustments:
-
Switch Acetone Source: Instead of using acetone directly, use 2,2-dimethoxypropane (DMP) . DMP reacts to form the ketal and methanol as a byproduct, driving the reaction forward more effectively than removing water.[16]
-
Optimize Catalyst: Use a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as iodine or ZrCl₄.[16] Ensure the starting material is fully dissolved before adding the catalyst.
-
Reaction Conditions: Run the reaction in an anhydrous solvent like DMF or acetone itself. Gentle heating (40-50 °C) can sometimes accelerate the reaction, but monitor carefully for side reactions.
Problem 3: Low Yields in Benzylation of the C5 Hydroxyl
Q: After protecting C1, C6, C3, and C4, the final benzylation of the C5 hydroxyl is incomplete. What conditions can drive this reaction to completion?
Causality: The C5 hydroxyl is a secondary alcohol and can be sterically hindered by the adjacent protecting groups, particularly the bulky group at C6 and the cyclic ketal at C3/C4. Standard benzylation conditions (benzyl bromide with silver oxide) may be too mild. To achieve complete conversion, more forcing conditions are required.
Solutions & Protocol Adjustments:
-
Use a Stronger Base/Solvent System: The Williamson ether synthesis using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a highly effective method for benzylating even hindered alcohols.[10][17] The NaH deprotonates the alcohol to form a more nucleophilic alkoxide.
-
Incorporate a Phase-Transfer Catalyst: For very stubborn reactions, adding a catalytic amount of a quaternary ammonium salt like tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. The iodide displaces the bromide from benzyl bromide to form the more reactive benzyl iodide in situ.[10]
-
Temperature Control: Start the reaction at 0 °C during the addition of NaH to control the hydrogen gas evolution, then allow the reaction to warm to room temperature or heat gently (e.g., to 50-60 °C) to drive it to completion.
Problem 4: Poor β-selectivity in Glycosylation Reactions
Q: The protecting groups on my psicofuranosyl donor are leading to a mixture of α and β anomers in my glycosylation reaction. How can I improve β-selectivity?
Causality: The stereochemical outcome of a glycosylation is profoundly influenced by the protecting groups on the glycosyl donor, particularly at the positions adjacent to the anomeric center (C3 in psicofuranose).[18] Electron-withdrawing groups (like esters) can disarm the donor, while participating groups can direct the stereochemistry. For psicofuranose, the protecting group spanning the C3/C4 diol is critical.
Solutions & Strategic Insights:
-
Modify the C3/C4 Protecting Group: Research has shown that modifying the diol protecting group can significantly enhance β-selectivity. While an isopropylidene group is common, it may not provide optimal stereodirection. A study on D-psicofuranosylation demonstrated that switching to a 3,4-O-(3-pentylidene) group on the glycosyl donor increased the β:α ratio from 3:1 to 7:1 in S-glycosidations.[19] This suggests that the conformation enforced by the pentylidene ketal is more favorable for β-face attack.
-
Anhydride Activation: The choice of leaving group at the anomeric position is also key. One successful strategy for β-selective psicofuranosylation involved using a phthalic anhydride at the C2 (anomeric) position of a 3,4-O-(3-pentylidene)-protected donor.[19]
-
Solvent Effects and Temperature: The choice of solvent can influence the stability of the oxocarbenium ion intermediate. Low temperatures (-40 °C to -20 °C) are often crucial for maximizing selectivity.[19]
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Di-TBDPS Protection of Psicofuranose Primary Hydroxyls
This protocol aims for the selective protection of the C1 and C6 hydroxyls.
-
Preparation: Dissolve D-psicose (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 2.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM). The reaction is typically complete within 12-24 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by the slow addition of methanol (5-10 mL).
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1,6-di-O-TBDPS-D-psicofuranose.
Protocol 2: Formation of 3,4-O-Isopropylidene Ketal
This protocol uses the product from Protocol 1.
-
Preparation: Dissolve 1,6-di-O-TBDPS-D-psicofuranose (1.0 eq) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add 2,2-dimethoxypropane (DMP, 5.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine until the solution is neutral.
-
Work-up: Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1,6-di-O-TBDPS-3,4-O-isopropylidene-D-psicofuranose is often pure enough for the next step, but can be purified by flash chromatography if necessary.
References
- Simic, N. (n.d.). Protecting Groups in Synthesis of Monosaccharides' Derivatives.
- Chapleur, Y. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Boltje, T. J. (2015).
- Thevanayagam, A. (1995). Protecting Groups in Carbohydrate Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
- Glyco-Bio-Chem Explained. (2020). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
- Li, H., & Wang, Y. (2010).
- Alchemyst. (n.d.).
- Manabe, S., & Ito, Y. (2017).
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
- (n.d.).
- The Science Snail. (2018).
- Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Luboradzki, R., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. PubMed Central. [Link]
- Demchenko, A. V. (2019).
- (2019).
- Sivets, G. G. (2020). Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides. PubMed. [Link]
- ResearchGate. (n.d.).
- (n.d.). Protecting Groups. [Link]
- (n.d.).
- Alcázar-Montero, M., et al. (2025). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PMC - NIH. [Link]
- (n.d.). Chapter 3 Diol Protecting Groups. [Link]
- ResearchGate. (n.d.). Regular mechanism of mild acidic hydrolysis of an.... [Link]
- Ueda, A., et al. (2018). β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES, Vol. 97, No. 2. [Link]
- Postema, M. H. D., et al. (2003). Addition of lithiated C-nucleophiles to 2,3-O-isopropylidene-D-erythronolactone: stereoselective formation of a furanose C-disaccharide. PubMed. [Link]
- Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane. [Link]
- (2019).
- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- PubChem - NIH. (n.d.). beta-D-psicofuranose. [Link]
- PubChem - NIH. (n.d.). beta-L-Psicofuranose. [Link]
- (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
- Royal Society of Chemistry. (2019).
- Semantic Scholar. (n.d.).
- ResearchGate. (2025).
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dealing with byproduct formation in alpha-D-Psicofuranose synthesis
Welcome to the technical support center for alpha-D-Psicofuranose synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this specific and valuable rare sugar isomer. The inherent challenge in working with D-Psicose (also known as D-Allulose) is not merely its synthesis, but the control of its isomeric form. In solution, D-Psicose exists as a dynamic equilibrium of at least five forms: the open-chain keto-form, and the cyclic alpha- and beta- anomers of both the five-membered furanose and six-membered pyranose rings.[1][2]
Achieving a high yield of the desired this compound isomer requires a nuanced understanding of reaction dynamics and precise experimental control. This document provides in-depth, cause-and-effect explanations and actionable protocols to help you troubleshoot common issues related to byproduct formation and maximize the yield of your target molecule.
Section 1: Frequently Asked Questions - The Fundamentals of Isomeric Byproducts
This section addresses the foundational principles governing the formation of isomeric byproducts during D-Psicose synthesis and manipulation.
Q1: What are the different isomeric forms of D-Psicose, and why do they co-exist?
A1: D-Psicose, a ketohexose, spontaneously undergoes a process called ring-chain tautomerism in solution.[1][3] This means it exists in equilibrium between its linear (open-chain) ketone form and several cyclic hemiacetal forms. The cyclic forms arise when one of the hydroxyl (-OH) groups attacks the ketone carbonyl carbon (C2).
-
Pyranose (6-membered ring): Formed when the C6 hydroxyl attacks the C2 ketone.
-
Furanose (5-membered ring): Formed when the C5 hydroxyl attacks the C2 ketone.[4]
Furthermore, the formation of this new cyclic structure creates a new stereocenter at the C2 position, known as the anomeric carbon. This results in two distinct anomers for each ring size:
-
Alpha (α) anomer: The orientation of the substituent on the anomeric carbon is specific (e.g., axial in many representations).
-
Beta (β) anomer: The substituent on the anomeric carbon has the opposite orientation (e.g., equatorial).
Therefore, a solution of D-Psicose is a mixture of α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, β-D-psicopyranose, and the open-chain form.[5] The relative populations of these isomers depend on factors like solvent, temperature, and pH.[]
Q2: What is the difference between kinetic and thermodynamic control in the context of psicofuranose synthesis?
A2: These concepts are critical for controlling the outcome of your reaction.[7]
-
Kinetic Control: This regime favors the product that is formed fastest. This product comes from the reaction pathway with the lowest activation energy.[8] Kinetic control is typically favored at lower temperatures and shorter reaction times, where the reaction is essentially irreversible.[9][10]
-
Thermodynamic Control: This regime favors the product that is the most stable. This product has the lowest overall Gibbs free energy. Thermodynamic control is achieved when the reaction is reversible, allowing the products to equilibrate over time.[9] This is typically favored at higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both forward and reverse reactions.
In many sugar syntheses, the furanose form is the kinetic product (forms faster), while the pyranose form is the thermodynamic product (more stable).[11] Therefore, controlling reaction conditions is paramount to maximizing the yield of the desired α-D-psicofuranose.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide addresses specific experimental problems in a question-and-answer format.
Q: My final product mixture contains a high percentage of the β-D-psicopyranose isomer and a low yield of the desired α-D-psicofuranose. What is happening and how can I fix it?
A: Probable Cause & Explanation
This is a classic case of the reaction reaching thermodynamic equilibrium. The β-pyranose form is often the most thermodynamically stable isomer for hexoses due to minimized steric strain in its chair conformation. If your reaction is run at elevated temperatures or for an extended period, the initially formed kinetic products (furanoses) can revert to the open-chain form and re-cyclize to form the more stable pyranose isomer.
Solutions
-
Implement Kinetic Control:
-
Lower the Reaction Temperature: Running the cyclization or glycosylation step at lower temperatures (e.g., 0 °C or below) will favor the kinetic product.[10] This reduces the energy available for the system to overcome the higher activation barrier to the thermodynamic product and also disfavors the reverse reaction.
-
Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench it as soon as the desired product is formed, before significant equilibration can occur.
-
-
Utilize Protecting Group Strategies:
-
"Lock" the Furanose Form: The most robust method is to use protecting groups that selectively stabilize the five-membered furanose ring.[12][13] By protecting the C1 and C6 hydroxyls first, you can encourage the C5 hydroxyl to participate in ring formation. An even more effective strategy is to form a cyclic acetal, like an isopropylidene group, across two adjacent cis-hydroxyls (e.g., C3 and C4), which sterically favors the formation of a furanose ring.
-
-
Control Anomeric Selectivity (Favoring Alpha):
-
The Anomeric Effect: The alpha anomer is often stabilized by the anomeric effect, where an axial substituent at the anomeric carbon is electronically favored.[14]
-
Participating Protecting Groups: Placing a "participating" protecting group (e.g., an acetyl or benzoyl group) at the C3 position can help direct incoming nucleophiles to the opposite (alpha) face, leading to higher α-selectivity.
-
Solvent Choice: Non-polar solvents can enhance the anomeric effect, potentially increasing the α/β ratio.
-
Sources
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- 14. Anomeric effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Enzyme Assays for alpha-D-Psicofuranose
Welcome to the technical support center for the optimization of enzyme assays involving alpha-D-Psicofuranose (also known as D-Allulose) and its related isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.
Introduction to this compound and its Enzymatic Assays
This compound is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie properties. The enzymatic production of D-Psicose often involves the isomerization of D-Fructose, catalyzed by enzymes such as D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase).[1][2][3] Accurate and optimized enzyme assays are critical for characterizing these enzymes, screening for improved variants, and developing efficient large-scale production processes.
This guide will address the most common issues encountered during the optimization of these enzyme assays in a question-and-answer format, providing you with the necessary tools to troubleshoot and refine your experimental setup.
General Assay Workflow
A typical workflow for optimizing an enzyme assay for this compound production involves systematically evaluating each parameter that can influence the reaction rate. The following diagram illustrates a logical progression for this optimization process.
Caption: A logical workflow for the systematic optimization of enzyme assay parameters.
Troubleshooting and FAQs
Section 1: Substrate Concentration
Question: My reaction rate is not increasing even when I add more substrate. What is happening?
Answer: This is a classic case of enzyme saturation.[4] At low substrate concentrations, the reaction rate is typically proportional to the amount of substrate available. However, as you increase the substrate concentration, the active sites of the enzyme molecules become occupied. Once all active sites are saturated, adding more substrate will not increase the reaction rate further.[4][5] This maximum rate is known as Vmax.[4][6] It is also possible that you are observing substrate inhibition, where at very high concentrations, the substrate can bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.
Question: How do I determine the optimal substrate concentration for my assay?
Answer: To find the optimal substrate concentration, you should perform a Michaelis-Menten kinetic analysis. This involves measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant. The data is then plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.[5][6] The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax.[4][6] For routine enzyme activity assays, it is generally recommended to use a substrate concentration that is 10-20 times the Km value to ensure the enzyme is saturated and the reaction rate is maximal and independent of small fluctuations in substrate concentration.[4]
| Parameter | Definition | Significance |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Indicates the catalytic efficiency of the enzyme. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. | Represents the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[6] |
Experimental Protocol: Determining Km and Vmax
-
Prepare a series of substrate (e.g., D-Fructose) dilutions in your assay buffer, ranging from a concentration well below the expected Km to a concentration well above it.
-
For each substrate concentration, initiate the reaction by adding a fixed, non-limiting concentration of the enzyme.
-
Measure the initial reaction rate by quantifying the amount of product (D-Psicose) formed over a short period where the reaction is linear.
-
Plot the initial reaction rate (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) to determine the values of Km and Vmax.[6] Alternatively, use a Lineweaver-Burk plot (1/v vs 1/[S]) for a linear representation of the data.
Section 2: Enzyme Concentration
Question: My assay results are not reproducible. Could the enzyme concentration be the issue?
Answer: Yes, inconsistent enzyme concentration is a common source of variability in enzyme assays.[7] It is crucial to ensure that the enzyme solution is homogenous and that pipetting is accurate. Always mix the enzyme solution gently before use and use calibrated pipettes.[8] Additionally, ensure that the enzyme is stored properly, typically on ice, to prevent denaturation and loss of activity.[7]
Question: How do I choose the right enzyme concentration for my assay?
Answer: The ideal enzyme concentration should result in a linear reaction rate over the desired time course of your assay. If the enzyme concentration is too high, the reaction will proceed too quickly, and the substrate may be depleted before you can accurately measure the initial rate.[7] Conversely, if the concentration is too low, the signal may be difficult to detect above the background noise.
To optimize the enzyme concentration, perform a series of assays with varying enzyme concentrations while keeping the substrate concentration at a saturating level (e.g., 10x Km). The goal is to find a concentration that gives a robust and linear rate of product formation for a convenient duration (e.g., 10-30 minutes).
Section 3: pH and Buffer Selection
Question: My enzyme activity is very low. Could the pH be wrong?
Answer: Absolutely. Enzymes have an optimal pH at which they exhibit maximum activity.[9] The pH affects the ionization state of amino acid residues in the active site and the overall protein structure, which are critical for substrate binding and catalysis.[9] Operating outside the optimal pH range can lead to a significant decrease in or even complete loss of activity. For example, D-tagatose 3-epimerases often have an optimal pH in the range of 7.0 to 9.0.[2][3][10]
Question: How do I determine the optimal pH for my enzyme?
Answer: To determine the optimal pH, you need to measure the enzyme activity across a range of pH values using a series of different buffers. It is important to use overlapping buffer systems to ensure that the observed changes in activity are due to the pH and not the buffer components themselves.[11]
Experimental Protocol: pH Optimum Determination
-
Prepare a set of buffers covering a wide pH range (e.g., pH 4.0 to 10.0). Use buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-11).[10]
-
For each pH value, set up the reaction with saturating substrate concentration and a fixed enzyme concentration.
-
Initiate the reaction and measure the initial rate of product formation.
-
Plot the enzyme activity against the pH to identify the optimal pH.[12]
| Enzyme Type | Typical Optimal pH Range | References |
| D-tagatose 3-epimerase | 7.0 - 9.0 | [2][3][10] |
| D-psicose 3-epimerase | 7.5 - 8.0 | [13][14] |
| Glucose (Xylose) Isomerase | 7.0 - 8.5 | [15][16][17] |
Section 4: Temperature
Question: I see high initial activity, but it quickly drops off. What could be the cause?
Answer: This phenomenon is often due to thermal instability of the enzyme. While increasing the temperature generally increases the reaction rate due to higher kinetic energy, excessively high temperatures can cause the enzyme to denature, leading to a rapid loss of activity.[9] Each enzyme has an optimal temperature at which it functions most efficiently without significant denaturation over the assay period.[9]
Question: How do I find the optimal temperature for my assay?
Answer: The optimal temperature can be determined by measuring the enzyme activity at various temperatures while keeping all other parameters (pH, substrate concentration, enzyme concentration) at their optimal values.
Experimental Protocol: Temperature Optimum Determination
-
Set up a series of reactions with optimal pH and saturating substrate concentration.
-
Incubate the reactions at a range of different temperatures (e.g., 30°C to 80°C).
-
Initiate the reactions by adding the enzyme and measure the initial rate of product formation.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.[12]
It is also crucial to assess the thermostability of the enzyme by pre-incubating it at different temperatures for various durations and then measuring the residual activity.[11][12] This will help you choose a temperature that provides high activity while maintaining stability over the course of your experiment.
Section 5: Coupled Enzyme Assays
Question: I am using a coupled assay to detect my product, but the results are inconsistent. What should I check?
Answer: Coupled enzyme assays are powerful but can be prone to artifacts if not properly optimized.[18] In a coupled assay, the product of the primary reaction is the substrate for a secondary, easily detectable reaction.[7] For reliable results, you must ensure that the primary reaction is the rate-limiting step.[19][20]
Troubleshooting Checklist for Coupled Assays:
-
Sufficient Coupling Enzyme: Ensure that the concentration of the coupling enzyme(s) is in large excess so that it can immediately convert the product of the primary reaction.[7]
-
Non-limiting Co-substrates: All co-substrates for the coupling reaction (e.g., NAD+, ATP) must be present in non-limiting concentrations.
-
Optimal Conditions for All Enzymes: The chosen assay conditions (pH, temperature) should be compatible with all enzymes in the system. This may require finding a compromise between the optimal conditions for each individual enzyme.[15]
-
Lag Phase: Be aware of a potential "lag phase" at the beginning of the reaction as the intermediate product builds up to a steady-state concentration.[19] Ensure you are measuring the true steady-state rate.
-
Contaminants: Verify that your enzyme preparations and reagents are free from contaminants that could interfere with the assay.[18]
Caption: Logic of a coupled enzyme assay for D-Psicose detection.
References
- Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta. Frontiers in Microbiology. [Link]
- Purification and Characterization of D-Tagatose 3-Epimerase from Pseudomonas sp. ST-24.
- Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations.
- MDH Assay Enzyme Hints & Tips. San Diego Miramar College. [Link]
- Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry. [Link]
- The effect of substrate concentration on enzyme activity. University College London. [Link]
- Coupled enzyme systems: Exploring coupled assays with students.
- Enzyme kinetics. Wikipedia. [Link]
- How Does Substrate Concentration Affect Enzyme Kinetics? YouTube. [Link]
- Effect of pH on simultaneous saccharification and isomerization by glucoamylase and glucose isomerase. Applied Biochemistry and Biotechnology. [Link]
- Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets.
- How to Optimize Temperature and pH for Enzyme Activity.
- Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis. Applied and Environmental Microbiology. [Link]
- Lowering the pH optimum of D-xylose isomerase: the effect of mutations of the negatively charged residues. Molecular Cells. [Link]
- Enzymatic Production of Psicose from Glucose. eScholarship, University of California. [Link]
- Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production. International Journal of Biological Macromolecules. [Link]
- Biochemical characterization and biocatalytic application of a novel d-tagatose 3-epimerase from Sinorhizobium sp. RSC Advances. [Link]
- Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose. Journal of Bioscience and Bioengineering. [Link]
- Modulating the pH-activity profile of the glucose isomerase from Thermotoga marimita by introducing positively and negatively charged residues. Biophysical Chemistry. [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. SLAS Discovery. [Link]
- PHOSPHATE DEHYDROGENASE AS COUPLING ENZYME-ASSAY OF HEXOKINASE. eGyanKosh. [Link]
- Improved Performance of D-Psicose 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint
- Parameters optimization for enzymatic assays using experimental design. Brazilian Journal of Chemical Engineering. [Link]
- Parameters optimization for enzymatic assays using experimental design. SciELO. [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]
- Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Validation of α-D-Psicofuranose Using 2D NMR Spectroscopy
In the landscape of carbohydrate chemistry and drug development, the unambiguous determination of molecular structure is a cornerstone of innovation. For rare sugars like D-psicose (also known as D-allulose), understanding its various isomeric forms is critical to harnessing its unique biological properties. This guide provides an in-depth, technically focused comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the structural validation of α-D-psicofuranose, a key isomer of D-psicose. We will explore the causality behind experimental choices and demonstrate how a suite of 2D NMR experiments provides a self-validating system for researchers, scientists, and drug development professionals.
The Challenge: Distinguishing Isomers of D-Psicose
D-psicose, a C-3 epimer of D-fructose, can exist in solution as an equilibrium mixture of different tautomers, including pyranose and furanose ring forms, as well as α and β anomers of each.[1][2] The five-membered furanose ring, in particular, presents a significant analytical challenge due to the subtle differences in the chemical environments of its constituent protons and carbons. While techniques like X-ray crystallography can provide a definitive solid-state structure, they require high-quality single crystals, which can be difficult to obtain, and the solid-state conformation may not reflect the biologically relevant solution-state structure.[3] NMR spectroscopy, on the other hand, provides detailed structural and conformational information in solution, making it an indispensable tool for carbohydrate analysis.[3][4][5]
The Solution: A Multi-pronged 2D NMR Approach
To unequivocally validate the structure of α-D-psicofuranose, a combination of one- and two-dimensional NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-validated dataset. The primary 2D NMR techniques utilized are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying connectivity across quaternary carbons and establishing the overall carbon skeleton.[6][7][8]
The synergy of these techniques allows for a comprehensive mapping of the molecule's covalent structure and stereochemistry.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for acquiring and analyzing the 2D NMR data for α-D-psicofuranose.
1. Sample Preparation:
-
Dissolve a sufficient amount of purified α-D-psicofuranose in a deuterated solvent, typically deuterium oxide (D₂O), to achieve a concentration suitable for NMR analysis (e.g., 5-10 mg in 0.5 mL). D₂O is chosen to minimize the large solvent signal that would otherwise obscure the carbohydrate protons.
2. NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is particularly important for carbohydrates where proton signals are often crowded in a narrow chemical shift range (typically 3-6 ppm).[9]
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess the sample's purity and to identify the anomeric proton signals, which typically resonate downfield (around 4.5-5.5 ppm).[9][10]
-
Acquire a 1D ¹³C NMR spectrum, often using a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence to differentiate between CH, CH₂, and CH₃ groups.[8]
-
Acquire the following 2D spectra:
-
COSY: To establish the through-bond proton connectivity network.
-
HSQC: To correlate each proton with its directly attached carbon.
-
HMBC: To identify long-range proton-carbon correlations, which are key to piecing together the molecular framework.
-
3. Data Analysis and Structural Elucidation:
-
Step 1: Assigning the Spin System with COSY. Begin by identifying a well-resolved proton signal in the 1D ¹H spectrum, often the anomeric proton, and use the COSY spectrum to "walk" along the carbon chain, identifying adjacent protons through their cross-peaks.
-
Step 2: Correlating Protons and Carbons with HSQC. Once the proton spin system is established, use the HSQC spectrum to assign the chemical shift of the carbon atom directly bonded to each proton.
-
Step 3: Confirming the Carbon Skeleton and Anomeric Configuration with HMBC. The HMBC spectrum is critical for confirming the overall structure. Look for key long-range correlations, such as those between the anomeric proton (H1) and other carbons in the ring, and between protons on the hydroxymethyl groups and the ring carbons. To confirm the furanose ring structure, look for correlations that are only possible in a five-membered ring. The α-anomeric configuration can often be inferred from the chemical shift of the anomeric carbon and proton, as well as through the analysis of coupling constants and NOE (Nuclear Overhauser Effect) data, if acquired.[10][11] For furanose rings, the chemical shifts of the ring carbons are typically more shielded (lower ppm) compared to their pyranose counterparts.[1]
Visualizing the Workflow and Data
To better illustrate the process, the following diagrams outline the experimental workflow and the key correlations used for structural validation.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Key COSY correlations in α-D-Psicofuranose.
Caption: Crucial HMBC correlations for structure confirmation.
Comparative Data Summary
The following table summarizes hypothetical but representative ¹H and ¹³C NMR chemical shift data for α-D-psicofuranose in D₂O. Actual values may vary depending on experimental conditions.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 3.75 (d) | 64.2 | H1', H3 | C2, C3, C5 |
| 1' | 3.65 (d) | H1, H3 | C2, C3, C5 | |
| 2 | - | 104.5 | - | - |
| 3 | 4.15 (d) | 77.8 | H1, H1', H4 | C1, C2, C4, C5 |
| 4 | 4.05 (t) | 75.5 | H3, H5 | C2, C3, C5, C6 |
| 5 | 3.95 (m) | 81.3 | H4, H6, H6' | C1, C2, C3, C4, C6 |
| 6 | 3.80 (dd) | 63.5 | H5, H6' | C4, C5 |
| 6' | 3.70 (dd) | H5, H6 | C4, C5 |
Note: Chemical shifts are illustrative. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'dd' a doublet of doublets.
Conclusion: The Power of Self-Validating Systems
The structural validation of α-D-psicofuranose by 2D NMR spectroscopy exemplifies the power of a multi-faceted analytical approach. By combining COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and internally consistent picture of the molecule's structure in a biologically relevant solution state. This self-validating system, where the data from one experiment corroborates the findings of another, provides a high degree of confidence in the final structural assignment. For those in the field of carbohydrate research and drug development, mastering these 2D NMR techniques is not just an asset, but a necessity for advancing our understanding and application of complex biomolecules.
References
- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
- Crystal structure of 6-deoxy-α-l-psicofuranose.
- NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. PubMed. [Link]
- Nuclear magnetic resonance spectroscopy of carbohydr
- alpha-D-Psicofuranose.
- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
- This compound | C6H12O6. PubChem. [Link]
- Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Science Publishing. [Link]
- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. [Link]
- Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characteriz
- Crystal structure of 6-deoxy-α-l-psicofuranose. PMC - NIH. [Link]
- Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides.
- This compound.
- Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorin
- Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. [Link]
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Regensburg. [Link]
- Nuclear Magnetic Resonance (NMR) Analysis of D - (+)
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Navigating Anomeric Nuances: A Comparative Analysis of α-D-Psicofuranose and β-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry and its application in drug discovery and development, the subtle differences between anomers can have profound consequences on biological activity, physicochemical properties, and therapeutic efficacy. This guide provides an in-depth comparative analysis of two such anomers: α-D-Psicofuranose and β-D-Psicofuranose. While D-Psicose (also known as D-Allulose) has garnered significant attention as a rare sugar with promising health benefits, a detailed examination of its furanose anomers is often overlooked. This document aims to fill that gap by synthesizing available data, proposing experimental methodologies, and offering insights into the potential implications of their stereochemical differences.
Structural and Conformational Landscape
The fundamental difference between α-D-Psicofuranose and β-D-Psicofuranose lies in the orientation of the hydroxyl group at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is oriented axially, while in the β-anomer, it is in the equatorial position. This seemingly minor variation in stereochemistry significantly influences the overall three-dimensional structure and conformational flexibility of the furanose ring.
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly the envelope (E) and twist (T) forms. The preferred conformation for each anomer is dictated by a delicate balance of minimizing steric hindrance and stabilizing electronic effects, such as the anomeric effect. While extensive experimental data on the specific conformational preferences of psicofuranose anomers is limited, computational modeling can provide valuable insights.
dot graph TD { subgraph Anomeric Distinction A[α-D-Psicofuranose] -- "Axial OH at C2" --> B((Furanose Ring)); C[β-D-Psicofuranose] -- "Equatorial OH at C2" --> B; end subgraph Conformational Equilibrium B -- "Puckering" --> D{Envelope (E)}; B -- "Puckering" --> E{Twist (T)}; end D -- "Interconversion" --> E;
} caption: "Anomeric and Conformational Isomerism of D-Psicofuranose."
Physicochemical Properties: A Tale of Two Anomers
| Property | α-D-Psicofuranose (Predicted) | β-D-Psicofuranose (Predicted) | Rationale |
| Solubility | Potentially lower | Potentially higher | The equatorial hydroxyl group in the β-anomer may allow for more favorable interactions with solvent molecules (e.g., water) compared to the more sterically hindered axial hydroxyl in the α-anomer. |
| Stability | Less stable in solution | More stable in solution | In many furanose systems, the anomer with a bulky substituent in the equatorial position at the anomeric carbon is thermodynamically more stable due to reduced steric strain. However, the anomeric effect can sometimes favor the axial anomer. Experimental determination is crucial. |
| Reactivity | Higher in certain reactions | Lower in certain reactions | The axial hydroxyl group of the α-anomer may be more sterically hindered, yet its electronic properties, influenced by the anomeric effect, could enhance reactivity in specific reactions. |
A key piece of experimental evidence highlighting the differential reactivity comes from the formation of borate complexes. It has been observed that borate has a higher binding affinity for psicose than for fructose, and the resulting complex is an α-D-psicofuranose cis-C-3,4 diol borate. This suggests that the cis-diol arrangement in the α-anomer is more favorable for complexation than the corresponding arrangement in the β-anomer, providing a tangible example of how anomeric configuration dictates chemical behavior.
Biological Activity: The Anomeric Effect in a Biological Context
In the realm of drug development and molecular biology, the orientation of a single hydroxyl group can be the deciding factor for a molecule's ability to bind to a receptor or be a substrate for an enzyme. While D-psicose itself has been studied for its various biological activities, including its role as a low-calorie sweetener and its potential to modulate enzymatic pathways, the specific contributions of the α- and β-furanose anomers are largely unexplored.
It is highly probable that enzymes and receptors that interact with D-psicose will exhibit a degree of anomeric specificity. For instance, a glycosidase that cleaves a psicofuranoside linkage would likely display a strong preference for either the α or β configuration. Similarly, the binding affinity of a psicose-based inhibitor to its target protein would be critically dependent on the anomeric stereochemistry.
dot graph TD { subgraph Anomer-Enzyme Interaction A[α-D-Psicofuranose] --> C{Enzyme Active Site}; B[β-D-Psicofuranose] --> C; end subgraph Outcome C -- "High Affinity" --> D[Biological Effect]; C -- "Low/No Affinity" --> E[No Effect]; end
} caption: "Hypothetical Differential Binding of Psicofuranose Anomers."
Experimental Protocols for Anomeric Analysis
To address the current gaps in our understanding of α- and β-D-Psicofuranose, rigorous experimental characterization is essential. The following protocols outline key experiments for their analysis.
Determination of Anomeric Equilibrium by NMR Spectroscopy
Objective: To quantify the relative concentrations of α- and β-D-Psicofuranose at equilibrium in solution.
Methodology:
-
Sample Preparation: Dissolve a known amount of D-Psicose in a deuterated solvent (e.g., D₂O) to a final concentration of approximately 50 mM.
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure mutarotation has reached equilibrium.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary for unambiguous signal assignment.
-
Signal Assignment: Identify the distinct anomeric proton and carbon signals for both the α- and β-furanose forms, as well as the pyranose forms that will also be present in equilibrium.
-
Quantification: Integrate the well-resolved anomeric proton or carbon signals for each anomer. The ratio of the integrals will correspond to the ratio of the anomers in solution.
dot graph LR { subgraph NMR Workflow A[Sample Preparation] --> B[Equilibration]; B --> C[NMR Data Acquisition]; C --> D[Spectral Analysis & Assignment]; D --> E[Quantification of Anomers]; end
} caption: "Workflow for Determining Anomeric Equilibrium by NMR."
Synthesis and Chromatographic Separation of Psicofuranosides
Objective: To prepare and isolate pure α- and β-psicofuranosides for comparative biological testing.
Methodology:
-
Protection of D-Psicose: Selectively protect the hydroxyl groups of D-psicose, leaving the anomeric hydroxyl free for glycosylation.
-
Glycosylation Reaction: React the protected psicose with a suitable alcohol or other nucleophile under conditions that promote glycoside formation. The choice of catalyst and reaction conditions can influence the α/β anomeric ratio.
-
Anomer Separation: The resulting mixture of α- and β-glycosides can be separated using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., silica gel or a specialized carbohydrate column).
-
Deprotection: Remove the protecting groups to yield the pure α- and β-psicofuranosides.
-
Characterization: Confirm the stereochemistry of the anomeric linkage using NMR spectroscopy, paying close attention to the coupling constants of the anomeric proton and the chemical shift of the anomeric carbon.
Future Directions and Conclusion
The comparative analysis of α-D-Psicofuranose and β-D-Psicofuranose reveals a significant knowledge gap in the field of carbohydrate chemistry and its biomedical applications. While we can infer likely differences in their properties based on fundamental principles, a lack of direct experimental data hinders a complete understanding.
Future research should focus on:
-
Detailed Thermodynamic and Kinetic Studies: To experimentally determine the relative stabilities and rates of interconversion of the two anomers.
-
Comprehensive Physicochemical Characterization: To measure properties such as solubility, hygroscopicity, and crystal packing of the pure anomers.
-
Comparative Biological Evaluation: To screen the pure anomers against a panel of relevant enzymes and receptors to elucidate their differential biological activities.
By systematically addressing these areas, the scientific community can unlock the full potential of D-psicose and its derivatives in the development of novel therapeutics, functional foods, and research tools. The anomeric configuration, though a subtle structural feature, is a critical determinant of molecular function, and its careful consideration is paramount for advancing our understanding and application of carbohydrates in science and medicine.
References
- PubChem. beta-D-psicofuranose. [Link]
- Kim, H. S., et al. (2004). Conversion shift of D-fructose to D-psicose for enzyme-catalyzed epimerization by addition of borate. Applied and Environmental Microbiology, 70(6), 3369-3374. [Link]
- PubChem. alpha-D-psicofuranose. [Link]
- Kim, H. S., et al. (2004). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 70(6), 3369–3374. [Link]
- Kim, K. H., et al. (2004). Characterization of an Agrobacterium tumefaciens D-Psicose 3-Epimerase That Converts D-Fructose to D-Psicose. Applied and Environmental Microbiology, 70(5), 2840-2846. [Link]
- PubChem. D-psicofuranose. [Link]
- Kwiecień, A., et al. (2015). Crystal structure of 6-deoxy-α-l-psicofuranose.
- Ueda, A., et al. (2018). β-SELECTIVE D-PSICOFURANOSYLATION OF PYRIMIDINE BASES AND THIOLS. HETEROCYCLES, 97(2), 728. [Link]
- Shintani, T., et al. (2011). Crystal structures of rare disaccharides, α-D-glucopyranosyl β-D-psicofuranoside, and α-D-galactopyranosyl β-D-psicofuranoside.
A Comparative Guide to the Biological Activity of D-Allulose and its α-D-Psicofuranose Form
For researchers, scientists, and drug development professionals exploring the landscape of low-calorie sweeteners and functional carbohydrates, D-allulose (also known as D-psicose) presents a compelling profile of metabolic benefits. However, a nuanced understanding of this rare sugar requires a closer look at its molecular structure. D-allulose, like other sugars, exists in solution as an equilibrium mixture of different isomers, including pyranose and furanose ring structures, as well as α and β anomers.
This guide provides an in-depth comparison of the known biological activities of D-allulose as a whole and addresses the current state of knowledge regarding one of its specific forms: α-D-psicofuranose. While extensive research has elucidated the physiological effects of D-allulose, data specifically characterizing the biological activity of the isolated α-D-psicofuranose anomer is notably scarce in current scientific literature. Therefore, this document will synthesize the robust data available for D-allulose and transparently identify the knowledge gap concerning its specific furanose anomer, thereby highlighting an area ripe for future investigation.
Molecular Structure: A Tale of Two Epimers
D-allulose is a ketohexose and a C-3 epimer of D-fructose. This subtle stereochemical difference—the orientation of a single hydroxyl group—is responsible for its dramatically different metabolic fate compared to common sugars.[1][2] In solution, D-allulose exists as a mixture of tautomers, including α/β-pyranose and α/β-furanose forms. α-D-psicofuranose is the specific anomer featuring a five-membered furanose ring. While its crystal structure has been studied, specific biological functions distinct from the general mixture of D-allulose are not well-documented.[3][4]
Caption: Epimerization of D-Fructose to D-Allulose and its subsequent equilibrium.
Metabolic Fate and Caloric Value: The Foundation of Functionality
The primary driver of interest in D-allulose is its unique metabolic profile. Unlike fructose, which is readily metabolized in the liver, D-allulose is absorbed in the small intestine but is not significantly metabolized by human enzymes.[5][6] It is largely excreted unchanged in the urine, contributing to its negligible caloric value of approximately 0.2-0.4 kcal/g.[6]
Hepatocyte stability assays have confirmed this metabolic resistance. When incubated with human and rat liver cells, D-allulose remains highly stable (94.5–96.8% remaining after 4 hours), whereas fructose is rapidly metabolized under the same conditions.[5] This fundamental difference underpins the potential of D-allulose as a safe sugar substitute for managing caloric intake and metabolic health. While not explicitly tested, it is presumed that the α-D-psicofuranose anomer follows this same metabolic pathway.
Comparative Biological Activities
The vast majority of functional studies have been conducted using "D-allulose," which represents the equilibrium mixture of its isomers. The following sections detail these well-documented activities, with the caveat that the specific contribution of the α-D-psicofuranose form is currently unknown.
| Biological Activity | D-Allulose (Mixture of Anomers) | α-D-Psicofuranose (Isolated) |
| Caloric Value | ~0.2-0.4 kcal/g[6] | Data not available |
| Metabolism | Absorbed but largely unmetabolized and excreted in urine[5][7] | Data not available |
| Antihyperglycemic Effect | Yes, suppresses postprandial glucose spikes[8][9] | Data not available |
| Enzyme Inhibition | Inhibits intestinal α-glucosidase and α-amylase[10] | Data not available |
| Anti-Obesity Effect | Reduces fat accumulation and body weight in animal and human studies[9][11] | Data not available |
| Lipid Metabolism | May modulate lipogenic enzymes and improve lipid profiles | Data not available |
| Gut Hormone Secretion | Stimulates GLP-1 release[11] | Data not available |
| Antioxidant/Anti-inflammatory | Demonstrates antioxidant and anti-inflammatory properties | Data not available |
| Natural Occurrence | Found in small quantities in wheat, figs, and molasses[1] | Reported in Polytrichum commune (a moss)[3] |
Antihyperglycemic and Antidiabetic Effects
D-allulose has demonstrated significant potential in glycemic control. Its primary mechanisms include:
-
Inhibition of Intestinal Enzymes: D-allulose acts as a weak inhibitor of digestive enzymes like α-glucosidase and α-amylase, which are responsible for breaking down starches and disaccharides.[10] This slows the release of glucose into the bloodstream after a meal.
-
Modulation of Glucose Transport: It competitively inhibits the absorption of glucose via intestinal transporters.[10]
-
Hepatic Effects: D-allulose has been shown to increase the translocation of glucokinase in the liver, which enhances glucose uptake from the blood.[9]
These combined actions result in a blunted postprandial glycemic response, making D-allulose a promising functional ingredient for individuals with or at risk for type 2 diabetes.[8]
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A Comparative Guide to the Validation of an HPLC Method for Quantifying alpha-D-Psicofuranose
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel therapeutic agents and functional food ingredients is paramount. alpha-D-Psicofuranose, a rare sugar with significant potential in pharmaceuticals and nutraceuticals, demands a robust and reliable analytical method for its characterization and quality control. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, benchmarked against alternative analytical technologies. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4]
The Analytical Imperative: Quantifying this compound
This compound, also known as D-Allulose, is a C-3 epimer of D-fructose.[5] Its unique properties, including its low caloric value and potential health benefits, have spurred a surge in research and development.[5] Consequently, the need for a validated analytical method to ensure its identity, purity, and concentration in various matrices is a critical step in its journey from the laboratory to the market. HPLC, renowned for its versatility and resolving power, is a technique of choice for the analysis of non-volatile and polar compounds like sugars.[5][6]
This guide will dissect the validation of an HPLC method employing a Hydrophilic Interaction Liquid Chromatography (HILIC) or aminopropyl-bonded silica column with a universal detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are necessary due to the lack of a UV chromophore in psicose.[5]
Foundational Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate through laboratory studies that the performance of the procedure is suitable for its intended purpose.[2] This is achieved by assessing a set of specific performance characteristics. The workflow for validating an HPLC method for this compound is a systematic process, as illustrated below.
Caption: A flowchart illustrating the systematic workflow for the validation of an HPLC method.
In-Depth Analysis of HPLC Method Validation Parameters
Specificity and the Challenge of Anomers
Causality Behind the Experiment: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a key challenge is its potential to exist in equilibrium with its β-anomer and pyranose forms in solution. The analytical method must be able to resolve the alpha-furanose form from these other isomers if their individual quantification is required.
Experimental Protocol: Specificity
-
Standard Preparation: Prepare individual solutions of this compound, its potential related sugars (e.g., D-fructose, D-glucose), and any known process impurities.
-
System Suitability: Inject a standard solution of this compound to ensure the system is operating correctly.
-
Individual Injections: Inject each standard solution separately to determine their individual retention times.
-
Mixed Standard Injection: Prepare and inject a mixed solution containing all components to assess the resolution between the peaks.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products. Analyze the stressed sample to ensure the main peak is spectrally pure and well-resolved from any degradants.[7]
Note on Anomeric Separation: The separation of anomers can be influenced by column temperature and mobile phase composition. Increasing the column temperature can sometimes coalesce the anomeric peaks into a single, sharp peak, which can be advantageous for routine quantification of the total psicose content.[5]
Linearity and Range
Causality Behind the Experiment: Linearity demonstrates a direct proportionality between the concentration of the analyte and the detector response over a specified range. This is crucial for accurate quantification of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity and Range
-
Standard Preparation: Prepare a stock solution of this compound of known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., for an assay, typically 80% to 120% of the test concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.[8]
Accuracy
Causality Behind the Experiment: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol: Accuracy (Spike Recovery)
-
Sample Preparation: Prepare a blank sample matrix (if applicable).
-
Spiking: Spike the blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%.
Precision
Causality Behind the Experiment: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six independent samples of this compound at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
The %RSD for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality Behind the Experiment: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
-
Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[2][7]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 x (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 x (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Causality Behind the Experiment: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution).
Quantitative Data Summary for a Validated HPLC-RID Method
The following table summarizes typical performance characteristics for a validated HPLC-RID method for the quantification of D-Psicose.
| Validation Parameter | Typical Acceptance Criteria | Example Experimental Results |
| Specificity | Well-resolved peak from other sugars | Resolution (D-Psicose/D-Fructose) ≥ 4 |
| Linearity Range | Dependent on application | 0.05% to 0.5% (w/v) |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Reportable | 0.01% (w/v) |
| LOQ | Reportable | 0.03% (w/v) |
| Robustness | No significant impact on results | System suitability parameters met under all varied conditions |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific application, available instrumentation, and the required sensitivity.
Caption: A diagram comparing the key features of HPLC, GC-MS, and enzymatic assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the ability to provide structural confirmation of the analyte.[9] However, a significant drawback for sugar analysis is the requirement for derivatization to make the non-volatile sugars amenable to gas chromatography.[6] This multi-step process can introduce variability and increase analysis time.
Experimental Protocol: GC-MS (Derivatization)
-
Sample Preparation: Dry the sample containing this compound.
-
Oximation: Add a solution of O-methyl hydroxylamine-hydrochloride in pyridine and incubate to form the oxime derivative.[10]
-
Silylation: Add a silylating agent (e.g., BSTFA) and incubate to form the trimethylsilyl (TMS) derivative.[10]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is typically performed on a DB-5 or similar capillary column.[11]
Enzymatic Assays
Enzymatic assays can be highly specific and may not require expensive instrumentation.[12] For D-psicose, an assay could be developed using an enzyme like D-psicose 3-epimerase.[13]
Experimental Protocol: Enzymatic Assay
-
Enzyme Preparation: Purify D-psicose 3-epimerase.[13]
-
Reaction Mixture: Prepare a reaction mixture containing the sample, the purified enzyme, and any necessary cofactors in a suitable buffer.[14]
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme.
-
Detection: The reaction can be monitored by measuring the depletion of a substrate or the formation of a product. For example, if the enzyme converts D-psicose to D-fructose, the increase in D-fructose can be quantified using a coupled enzyme assay that leads to a change in absorbance (e.g., linked to NADH oxidation).
-
Quantification: The concentration of D-psicose is determined by comparing the rate of reaction to a standard curve prepared with known concentrations of D-psicose.
Performance Comparison of Analytical Methods
| Feature | HPLC-RID/ELSD | GC-MS | Enzymatic Assay |
| Sample Preparation | Simple (dissolution, filtration) | Complex (derivatization required) | Moderate (buffer preparation) |
| Specificity | Good to Excellent (can resolve isomers) | Good (can be affected by derivatization byproducts) | Excellent (highly specific enzymes) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Moderate to High (depends on assay design) |
| Analysis Time per Sample | 10-30 minutes | 20-40 minutes (excluding derivatization) | 5-15 minutes (for the reaction) |
| Instrumentation Cost | Moderate to High | High | Low |
| Throughput | High (with autosampler) | Moderate | High (with microplate reader) |
| Confirmatory Ability | Limited (based on retention time) | Excellent (mass spectrum provides structural information) | Limited |
Conclusion
The validated HPLC method presented in this guide offers a robust, reliable, and precise approach for the quantification of this compound. Its primary advantages lie in its straightforward sample preparation and its ability to resolve related sugars and anomers under optimized conditions. While GC-MS provides higher sensitivity and structural confirmation, the cumbersome derivatization step makes it less suitable for high-throughput routine analysis. Enzymatic assays, though highly specific and cost-effective in terms of instrumentation, require the availability of a purified, stable enzyme and may be more susceptible to matrix interference.
Ultimately, the choice of analytical method will be dictated by the specific requirements of the analysis. For routine quality control, process monitoring, and stability testing of this compound, the validated HPLC method stands out as the most balanced and efficient choice, providing the trustworthiness and scientific integrity required in a regulated environment.
References
- Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC - NIH.
- Development and validation of GC/MS/MS method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid - ResearchGate.
- A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed.
- A sensitive and high throughput method for the analysis of D-psicose by capillary electrophoresis | Request PDF - ResearchGate.
- Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - NIH.
- Validated HPLC Method Research Articles - Page 1 - R Discovery.
- Enzymatic Production of Psicose from Glucose By AMIRUDDIN BIN JOHAN LECHNER THESIS Submitted in partial satisfaction of the re - eScholarship.
- Confirmation of the enzymatic conversion product d-psicose using HPLC - ResearchGate.
- An HPLC tool for process monitoring: rare sugar D- psicose and D- fructose contents during the production through an enzymatic path | Semantic Scholar.
- An HPLC tool for process monitoring: rare sugar D- psicose and D- fructose contents during the production through an enzymatic path - ResearchGate.
- Comparative study for analysis of carbohydrates in biological samples - PMC.
- How to do HPLC method validation - YouTube.
- hplc method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute.
- Sample Preparation Guidelines for GC-MS.
- Validation of analytical procedures by high−performance liquid chromatography for pharmaceutical analysis - ResearchGate.
- A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC - NIH.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
- Comparison of two HPLC systems and an enzymatic method for quantification of soybean sugars | Request PDF - ResearchGate.
- Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis - BioResources.
- Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods - MDPI.
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A Comparative Guide to the Enzymatic Incorporation of Psicofuranose and Fructofuranose: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of biocatalysis and drug development, the precise enzymatic incorporation of sugar moieties onto bioactive molecules is a cornerstone of innovation. This guide offers an in-depth comparison of the enzymatic handling of two structurally related ketofuranoses: D-psicofuranose and D-fructofuranose. While fructofuranose, a key component of sucrose, has been extensively utilized in enzymatic synthesis, the rare sugar psicofuranose presents both unique challenges and exciting opportunities. This document will delve into the enzymatic machinery, reaction mechanisms, and practical considerations for incorporating these two furanoses, providing a comprehensive resource for researchers seeking to expand their synthetic toolkit.
Unveiling the Contenders: Psicofuranose and Fructofuranose at a Glance
Psicofuranose (also known as D-allulose) and fructofuranose are C-3 epimers, meaning they differ only in the stereochemical orientation of the hydroxyl group at the third carbon position. This seemingly subtle difference has profound implications for their biological recognition and enzymatic processing.
| Feature | D-Psicofuranose | D-Fructofuranose |
| Structure | C-3 epimer of D-fructofuranose | The furanose form of D-fructose |
| Natural Abundance | Rare, found in small quantities in some natural products | Abundant as a component of sucrose |
| Key Precursor | D-Psicose (D-allulose) | D-Fructose |
| Primary Enzymatic Route for Incorporation | Primarily via engineered or promiscuous glycosyltransferases (donor-first approach) | Primarily via sucrose phosphorylase (donor-first approach using sucrose) |
The Established Workhorse: Enzymatic Incorporation of Fructofuranose
The enzymatic incorporation of a fructofuranosyl moiety is most efficiently achieved through the use of sucrose as a readily available and inexpensive donor substrate. The key enzyme in this process is sucrose phosphorylase (SP) , a glycoside hydrolase that operates via a retaining mechanism.
In the presence of a suitable acceptor molecule, sucrose phosphorylase catalyzes the transfer of the glucosyl moiety from sucrose to the acceptor, releasing fructose. While this reaction does not directly incorporate the fructofuranosyl group, the reverse reaction can be exploited. More commonly, other enzymes like levansucrases and inulosucrases utilize sucrose to transfer the fructofuranosyl unit to an acceptor, forming fructo-oligosaccharides or other fructosylated compounds.
The Sucrose Phosphorylase Mechanism: A Closer Look
Sucrose phosphorylase catalyzes the reversible phosphorolysis of sucrose to α-D-glucose-1-phosphate and D-fructose. The enzyme can also utilize alternative acceptors besides phosphate in a process called transglycosylation.
Comparative Kinetic Insights: A Data-Driven Look at Substrate Recognition
Direct comparative kinetic data for the enzymatic incorporation of psicofuranose versus fructofuranose as donor substrates is scarce in the literature. However, we can draw inferences from the well-characterized enzymes that interact with these sugars as substrates or precursors.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference |
| Agrobacterium tumefaciens D-psicose 3-epimerase | D-Fructose | 71.2 | 99.17 s⁻¹ (kcat) | [1] |
| Agrobacterium tumefaciens D-psicose 3-epimerase | D-Psicose | 45.1 | - | [2] |
The lower Km of D-psicose 3-epimerase for D-psicose compared to D-fructose suggests a higher binding affinity for the rare sugar. [2][1]This highlights that enzymes can evolve to specifically recognize the unique stereochemistry of psicose. For the development of psicofuranosyl-transferring enzymes, this intrinsic ability of proteins to differentiate between the two epimers is a crucial starting point for enzyme engineering efforts.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Psicose from D-Fructose
This protocol is foundational for any research involving the enzymatic incorporation of psicofuranose.
Materials:
-
D-Fructose
-
D-Psicose 3-epimerase (e.g., from Agrobacterium tumefaciens)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal cofactor (if required by the enzyme, e.g., 1 mM CoCl₂)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a suitable carbohydrate analysis column
Procedure:
-
Prepare a stock solution of D-fructose (e.g., 1 M) in the reaction buffer.
-
In a reaction vessel, combine the reaction buffer, D-fructose solution to the desired final concentration (e.g., 100 mM), and the metal cofactor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of D-psicose 3-epimerase.
-
Incubate the reaction at the optimal temperature with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentrations of D-fructose and D-psicose.
-
Calculate the conversion yield of D-psicose.
Protocol 2: Screening for Psicofuranosyl-Transfer Activity
This hypothetical protocol outlines a general method for identifying enzymes capable of incorporating psicofuranose.
Materials:
-
D-Psicose
-
ATP
-
A suitable kinase to produce psicofuranose-1-phosphate (if not commercially available)
-
A library of candidate glycosyltransferases
-
A fluorescently-labeled or easily detectable acceptor molecule
-
Reaction buffer appropriate for the glycosyltransferases
-
HPLC or other suitable analytical system for product detection
Procedure:
-
Prepare the Donor Substrate: Enzymatically synthesize and purify psicofuranose-1-phosphate from D-psicose and ATP using a suitable kinase.
-
Set up the Screening Reactions: In a 96-well plate format, for each candidate glycosyltransferase, prepare a reaction mixture containing:
-
Reaction buffer
-
Psicofuranose-1-phosphate (donor substrate)
-
Acceptor molecule
-
Candidate glycosyltransferase
-
-
Incubate: Incubate the plate at the optimal temperature for the enzyme library for a set period (e.g., 24 hours).
-
Analyze for Product Formation: Analyze the reaction mixtures for the formation of the psicofuranosylated acceptor molecule using a suitable analytical method (e.g., HPLC, LC-MS).
-
Identify Hits: Enzymes that show the formation of the desired product are considered "hits" and can be selected for further characterization and optimization.
Concluding Remarks and Future Perspectives
The enzymatic incorporation of fructofuranose is a mature technology, largely thanks to the abundance of sucrose and the well-characterized enzymes that act upon it. In contrast, the enzymatic incorporation of psicofuranose is an emerging field with significant potential. The key bottleneck for psicofuranose utilization lies in the discovery or engineering of efficient glycosyltransferases that can accept a psicofuranosyl donor.
For researchers in drug development, the ability to enzymatically attach psicofuranose to a therapeutic molecule could lead to novel analogs with improved properties, such as altered solubility, stability, or biological activity. The structural difference at the C-3 position, while subtle, can dramatically impact how the resulting glycoconjugate interacts with its biological target.
The path forward for unlocking the full potential of psicofuranose in enzymatic synthesis is clear: a concerted effort in enzyme discovery and protein engineering is required. As our understanding of enzyme structure-function relationships deepens and our tools for enzyme modification become more sophisticated, the controlled enzymatic incorporation of psicofuranose will undoubtedly become a valuable addition to the synthetic chemist's and drug developer's arsenal.
References
- Faure, E., et al. (2019). Biosensor-based enzyme engineering approach applied to psicose biosynthesis. Synthetic Biology, 4(1), ysz028. [Link]
- Faure, E., et al. (2019). Biosensor-based enzyme engineering approach applied to psicose biosynthesis. Synthetic Biology (Oxford), 4(1), ysz028. [Link]
- Faure, E., et al. (2019). Biosensor-based enzyme engineering approach applied to psicose biosynthesis. [Link]
- Ahmed, Z., et al. (2022). Structures and enzymatic conversion of D-glucose, D-fructose, D-psicose, and D-allose. In Rare Sugars (pp. 95-111). Academic Press. [Link]
- Kim, H. J., et al. (2006). Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate. Applied and Environmental Microbiology, 72(2), 1056–1061. [Link]
- CAZypedia Consortium. (2021). Glycosyltransferases. CAZypedia. [Link]
- Sheldon, R. A., & Woodley, J. M. (2018). From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes.
- Levine, M., & Stein, W. D. (1966). The kinetic parameters of the monosaccharide transfer system of the human erythrocyte. Biochimica et Biophysica Acta (BBA) - General Subjects, 127(1), 179-193. [Link]
- Semchyshyn, H. M., & Lushchak, V. I. (2014). Fructose compared with glucose is more a potent glycoxidation agent in vitro, but not under carbohydrate-induced stress in vivo: potential role of antioxidant and antiglycation enzymes.
- Intasian, P., et al. (2021). Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris. Scientific Reports, 11(1), 1-12. [Link]
- Varki, A., et al. (Eds.). (2015). Glycosyltransferases. In Essentials of Glycobiology (3rd ed.).
- Zeng, Y., et al. (2019). Comparative study on the effects of d-psicose and d-fructose in the Maillard reaction with β-lactoglobulin. Food Chemistry, 278, 509-517. [Link]
- Oh, D. K. (2013). Method for preparing psicose. U.S.
- Ernst, B., & Oehrlein, R. (1999). Substrate and donor specificity of glycosyl transferases.
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The Furano-Enigma: A Comparative Guide to α-D-Psicofuranose in Glycosylation Reactions
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Allure of the Rare and the Complex
In the landscape of modern drug discovery, the quest for novel pharmacophores has led researchers to explore the rich chemical diversity of carbohydrates. Beyond the ubiquitous glucose and its common relatives, a class of "rare sugars"—monosaccharides with limited natural availability—offers tantalizing prospects for creating new therapeutics with enhanced efficacy and specificity.[1][2] Glycosylation, the enzymatic or chemical attachment of these sugars to other molecules, is a pivotal strategy for modulating the bioactivity, solubility, and pharmacokinetic profiles of parent compounds.[3]
However, the very features that make rare sugars attractive also present formidable synthetic challenges.[4] Chief among these is the stereocontrolled formation of the glycosidic bond, a task that becomes particularly intricate when dealing with furanosides (five-membered rings), which are conformationally more flexible and reactive than their more stable pyranoside (six-membered ring) counterparts.[5][6][7]
This guide focuses on a particularly intriguing rare ketohexose: α-D-Psicofuranose . We will objectively compare its performance in chemical glycosylation reactions against other notable rare sugars, providing field-proven insights and supporting data to guide your experimental design. Our goal is to move beyond mere protocols and delve into the causality behind the observed reactivity and stereoselectivity, empowering you to harness the unique potential of these complex building blocks.
The Contenders: A Profile of Rare Glycosyl Donors
Before we delve into the reactions, let's profile our key players. The choice of a glycosyl donor is dictated by its inherent structural and stereoelectronic properties, which profoundly influence the outcome of a glycosylation reaction.
| Feature | α-D-Psicofuranose | L-Fucose (a Deoxy-Pyranose) | D-Tagatose (a Keto-Pyranose) |
| Structure | Ketohexose, Furanose ring | 6-Deoxy-aldohexose, Pyranose ring | Ketohexose, Pyranose ring |
| Key Feature | Anomeric center at C2 (a quaternary carbon), flexible five-membered ring. | Lack of hydroxyl at C6, exists in the L-configuration.[8] | Anomeric center at C2, C4-epimer of D-fructose.[9] |
| Significance | Core component of bioactive natural products; its unique 3D shape can confer novel biological activities. | Crucial for many biological recognition processes, including blood group antigens and selectin-mediated cell adhesion.[8] | A low-calorie sweetener with interesting metabolic properties; its derivatives are of growing interest.[9] |
| Synthetic Challenge | Controlling stereoselectivity at the sterically hindered C2 anomeric center is difficult. High ring flexibility complicates predictable outcomes.[6][7] | Controlling the α- or β-linkage can be challenging, though many methods are established. | Neighboring group participation effects can be different from other ketohexoses, influencing stereoselectivity.[9][10] |
The Reaction Arena: Unpacking Glycosylation Stereoselectivity
Chemical glycosylation is a nuanced process governed by a delicate interplay of factors including the donor, acceptor, promoter, and solvent.[11][12] The reaction generally proceeds through a spectrum of mechanisms, from a unimolecular nucleophilic substitution (SN1) pathway involving a discrete oxocarbenium ion intermediate to a bimolecular (SN2) pathway.[13][14]
The stereochemical outcome—the formation of an α- or β-glycosidic bond—is the paramount challenge. For furanosides like psicofuranose, the conformational flexibility of the five-membered ring means that the transition states leading to the α and β products are often energetically similar, making high stereoselectivity difficult to achieve.[7]
Diagram: General Chemical Glycosylation Workflow
The following diagram illustrates the typical logic flow for a chemical glycosylation experiment, from building block preparation to final product analysis.
Caption: A typical workflow for chemical glycosylation.
Head-to-Head Comparison: α-D-Psicofuranose in the Glycosylation Gauntlet
The true test of a glycosyl donor lies in its performance. While direct, side-by-side comparisons under identical conditions are rare in the literature, we can synthesize a robust comparison from published data.
Stereoselectivity: The Decisive Factor
α-D-Psicofuranose: The defining challenge with psicofuranose is achieving high stereoselectivity. However, strategic selection of donor activating groups can lead to excellent results. For instance, the use of a D-psicofuranosyl phthalate donor has been shown to produce β-D-psicofuranosides with high selectivity and in good yields.[15] In one study, glycosidation of various alcohols with a protected psicofuranosyl phthalate donor gave β-glycoside products exclusively.[15] The rationale for this high β-selectivity is attributed to the steric hindrance on the α-face of the intermediate oxonium ion, which directs the incoming acceptor to the β-face.[15]
L-Fucose: As a pyranoside, fucose glycosylations are generally more predictable. The formation of 1,2-cis or 1,2-trans glycosides can often be controlled using established methodologies, such as neighboring group participation from a C2-acyl group to favor the 1,2-trans product.[3] However, achieving the biologically important α-linkage (a 1,2-cis relationship) often requires non-participating groups at C2 and careful tuning of reaction conditions.
D-Tagatose: D-Tagatose presents its own unique stereochemical puzzle. Unlike some ketohexoses where a C3-acyl group fails to direct stereochemistry, a 1,3,4,6-tetra-O-benzoylated D-tagatofuranosyl donor demonstrated significant neighboring group participation from the C3-benzoyl group, achieving high α-selectivity with ratios up to 99:1.[9][10] This highlights how subtle stereochemical differences between rare sugars (Tagatose vs. Allulose, its C3, C4-epimer) can lead to dramatically different glycosylation outcomes.[10]
Reactivity and Yields
-
α-D-Psicofuranose: Yields are highly dependent on the acceptor's steric hindrance and nucleophilicity. Reactions with primary alcohols using the phthalate donor method have reported yields as high as 91-94%.[15] However, with more complex or hindered acceptors, yields can be lower.
-
L-Fucose & D-Tagatose: Yields for these pyranosides are generally robust, often in the 70-90% range, provided that optimized conditions are employed. The stability of the pyranose ring often leads to fewer side reactions compared to the more strained furanosides.
Comparative Data Summary
| Glycosyl Donor | Ring Type | Key Stereocontrol Strategy | Typical Selectivity | Reported Yield Range |
| α-D-Psicofuranose | Furanose | Steric hindrance on the α-face (e.g., phthalate donor) | Exclusively β[15] | 55-94%[15] |
| L-Fucose | Pyranose | Neighboring group participation (for 1,2-trans) or solvent/promoter effects (for 1,2-cis) | Condition-dependent | 60-95% |
| D-Tagatose | Furanose | Neighboring group participation (C3-Benzoyl) | Highly α (up to 99:1)[9][10] | 70-90%[9] |
Diagram: Stereochemical Control in Ketofuranosides
This diagram contrasts the mechanistic basis for stereoselectivity observed with Psicofuranose and Tagatofuranose donors.
Caption: Contrasting stereocontrol mechanisms.
Experimental Deep Dive: A Self-Validating Protocol for β-D-Psicofuranosylation
This protocol is adapted from methodologies that have proven successful for the stereoselective synthesis of β-D-psicofuranosides.[15][16] It serves as a self-validating system by including explicit steps for characterization to confirm the reaction's success and stereochemical outcome.
Objective: To synthesize a β-linked psicofuranoside using a phthalate donor and a primary alcohol acceptor.
Materials:
-
1,3,4,6-tetra-O-benzyl-D-psicofuranosyl-2-O-phthalate (Psicofuranosyl Donor)
-
Glycosyl Acceptor (e.g., N-Boc-Serine methyl ester)
-
Molecular Sieves (4 Å, flame-dried)
-
Dichloromethane (DCM, anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Psicofuranosyl Donor (1.0 eq), the Glycosyl Acceptor (1.2 eq), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 30 minutes to allow for adduct formation with the sieves.
-
Initiation: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Promoter Addition: Add TMSOTf (0.2 eq) dropwise via syringe. The reaction progress should be monitored carefully by TLC. Expertise Note: The low temperature is critical to control the reactivity of the oxocarbenium intermediate and prevent side reactions. The substoichiometric amount of promoter is often sufficient to catalyze the reaction without degrading the starting materials.
-
Reaction Monitoring: Allow the reaction to stir at -40 °C. Check the consumption of the limiting reagent (typically the donor) by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (Et₃N) to neutralize the acidic promoter.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with DCM and filter off the molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the desired disaccharide.
-
Characterization:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The absence of the anomeric proton and the characteristic chemical shift of the anomeric carbon (C2) will confirm glycoside formation. The stereochemistry (β-linkage) can be confirmed by NOESY experiments, looking for spatial correlations between the acceptor protons and the protons on the β-face of the psicofuranose ring.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, verifying its elemental composition.
-
Conclusion and Future Outlook
While the glycosylation of any rare sugar is a challenge, α-D-Psicofuranose presents a unique set of obstacles and opportunities. Its furanoid nature makes stereocontrol less straightforward than for many pyranosides. However, as demonstrated, strategic methodologies like the use of phthalate donors can overcome these hurdles to provide excellent, predictable β-selectivity.[15]
In comparison, other rare sugars like L-fucose and D-tagatose operate under different stereocontrolling influences. L-fucose chemistry is more mature, while D-tagatose shows that subtle epimeric differences can be exploited for high α-selectivity through neighboring group participation—a strategy that is less effective for other ketohexoses.[10]
For the drug development professional, the choice of which rare sugar to employ will depend on the desired three-dimensional structure of the final glycoconjugate. The unusual shape and vector of the β-psicofuranoside linkage may offer novel interactions with biological targets that are inaccessible to more common sugars. The continued development of stereoselective glycosylation methods is therefore not just an academic exercise, but a critical enabling technology for the future of glycotherapeutics.[4][17]
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- Glycosylation With Furanosides | Request PDF.
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- Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides.Beilstein Journals. (2017).
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- Advances in glycoside and oligosaccharide synthesis.Chemical Society Reviews. (2023).
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- (A) General glycosylation reaction mechanism. (B) Glycosylation...
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- Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose.RSC Publishing. (2020).
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- Key Reactions Of Sugars: Glycosylation and Protection.Master Organic Chemistry. (2018).
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A Senior Application Scientist's Guide to the Validation of alpha-D-Psicofuranose as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection and validation of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalysis. While stable isotope-labeled internal standards (SIL-ISs) are often considered the gold standard, their availability and cost can be prohibitive.[1][2] This has led to the exploration of alternative internal standards, such as structural analogs.[3][4] This guide provides an in-depth technical exploration into the validation of a rare sugar, alpha-D-Psicofuranose, as a potential internal standard in mass spectrometry-based assays.
This document moves beyond a rigid template, offering a narrative built on the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system.
The Rationale for an Alternative Internal Standard: The Case for a Rare Sugar
In many bioanalytical methods, particularly in metabolomics and natural product analysis, the analytes of interest are often carbohydrates or glycosylated molecules. The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[1] When a SIL-IS for a specific sugar is not available, a structurally similar but chromatographically distinct sugar isomer can be a viable alternative.
This compound, a C-3 epimer of D-fructose, presents an interesting candidate.[5][6] Its structural similarity to common hexoses could potentially allow it to track the recovery and ionization of related analytes effectively. However, its distinct stereochemistry may allow for chromatographic separation from endogenous sugars.
Foundational Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential internal standard is paramount.
| Property | Value | Source |
| Molecular Formula | C6H12O6 | [5][6] |
| Molecular Weight | 180.16 g/mol | [5][6] |
| Exact Mass | 180.06338810 Da | [5][6] |
| Structure | Furanose ring | [5][6] |
| Hydrogen Bond Donors | 5 | [5][6] |
| Hydrogen Bond Acceptors | 6 | [5][6] |
| XLogP3-AA | -2.3 | [5][6] |
The high polarity, indicated by the low XLogP3-AA value, and the numerous hydrogen bond donors and acceptors are characteristic of sugars and will dictate its behavior in chromatographic separations and sample extraction.
A Roadmap for Validation: Adhering to International Guidelines
The validation of any bioanalytical method, including the internal standard, must be rigorous and adhere to established international guidelines. The International Council for Harmonisation (ICH) M10 guideline, now adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation.[7][8]
The following sections outline a comprehensive validation plan for this compound, grounded in these regulatory expectations.
Diagram: Workflow for Internal Standard Validation
Caption: A stepwise workflow for the comprehensive validation of a novel internal standard.
Experimental Protocols for the Validation of this compound
The following are detailed protocols for the key experiments required to validate this compound as an internal standard.
Purity Assessment
Rationale: Impurities in the internal standard can lead to inaccurate quantification and may interfere with the analyte of interest.[9]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v).
-
Analyze the stock solution using a high-resolution mass spectrometer to identify any potential impurities.
-
Employ a quantitative technique, such as Nuclear Magnetic Resonance (NMR) or a charged aerosol detector coupled with HPLC, to determine the purity of the raw material.
-
Acceptance Criterion: Purity should be ≥95%.
Mass Spectrometric Characterization and Ionization Efficiency
Rationale: Understanding the fragmentation pattern and ionization efficiency of this compound is crucial for developing a sensitive and specific MS/MS method. Sugars are known for their low ionization efficiency in electrospray ionization (ESI).[10]
Protocol:
-
Infuse a solution of this compound directly into the mass spectrometer using both positive and negative ESI modes.
-
Evaluate the formation of protonated/deprotonated molecules ([M+H]+/[M-H]-) and adducts (e.g., [M+Na]+, [M+Cl]-).[11]
-
Perform MS/MS experiments on the most abundant precursor ions to identify characteristic product ions.
-
Consider derivatization (e.g., permethylation) to enhance ionization efficiency and obtain more structurally informative fragments.[12][13]
Chromatographic Separation
Rationale: The internal standard must be chromatographically resolved from the analyte of interest and any potential interferences from the matrix.
Protocol:
-
Develop a liquid chromatography method (e.g., HILIC or reversed-phase with a suitable column) that provides adequate separation of this compound from the target analyte(s) and other endogenous sugars.
-
Inject a solution containing the analyte(s) and this compound to confirm separation.
-
Inject blank matrix samples to ensure no endogenous components co-elute with this compound.
Selectivity and Specificity
Rationale: The method must be able to differentiate and quantify the analyte and internal standard without interference from matrix components.[7][8]
Protocol:
-
Analyze at least six independent sources of blank matrix.
-
Acceptance Criteria:
Matrix Effect Evaluation
Rationale: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a significant challenge in bioanalysis.[14][15][16][17] A suitable internal standard should track and compensate for these effects.[18]
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and this compound in a neat solution.
-
Set B: Post-extraction spiked samples (blank matrix extract spiked with analyte and this compound).
-
Set C: Pre-extraction spiked samples (blank matrix spiked with analyte and this compound, then extracted).
-
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF).
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criterion: The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15% across at least six lots of the matrix.[7]
Illustrative Comparative Data for Matrix Effect
The following table presents hypothetical data comparing the performance of this compound with a SIL-IS and a poorly performing structural analog internal standard (SA-IS) in compensating for matrix effects.
| Internal Standard Type | Analyte MF (CV%) | IS MF (CV%) | IS-Normalized MF (CV%) | Performance |
| SIL-IS (Ideal) | 0.75 (18%) | 0.73 (17%) | 1.03 (3%) | Excellent |
| This compound (Hypothetical) | 0.75 (18%) | 0.80 (20%) | 0.94 (8%) | Acceptable |
| SA-IS (Poor) | 0.75 (18%) | 1.15 (22%) | 0.65 (25%) | Unacceptable |
This data is for illustrative purposes only.
Stability Assessment
Rationale: The stability of this compound must be established under various conditions to ensure that its concentration remains constant throughout the analytical process.[19][20]
Protocol:
-
Stock and Working Solution Stability: Evaluate at room temperature and refrigerated conditions for extended periods.
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after multiple freeze-thaw cycles.
-
Bench-Top Stability: Assess the stability of QC samples in the matrix at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Comparison of this compound with Other Internal Standards
| Feature | Stable Isotope-Labeled IS | This compound (Structural Analog) | Other Structural Analogs |
| Co-elution | Yes | No (ideally) | No (ideally) |
| Matrix Effect Compensation | Excellent | Potentially Good | Variable |
| Availability | Often limited and expensive | Commercially available as a rare sugar | Varies |
| Risk of Cross-Contamination | Low (if high isotopic purity) | None | None |
| Validation Effort | Standard | Extensive | Extensive |
Conclusion: A Viable but Demanding Alternative
The validation of this compound as an internal standard in mass spectrometry is a rigorous but potentially rewarding endeavor. While it may not offer the same level of "perfect" compensation as a stable isotope-labeled analog, its structural similarity to common carbohydrates makes it a promising candidate for applications where a SIL-IS is not feasible.
Successful validation hinges on a thorough understanding of its physicochemical properties, careful method development to ensure chromatographic separation and specificity, and a comprehensive assessment of its ability to track and correct for matrix effects and other sources of variability. The protocols and principles outlined in this guide provide a robust framework for researchers to objectively evaluate the suitability of this compound, or any other novel compound, as an internal standard for their specific bioanalytical needs.
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- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Effects of Psicofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition and drug discovery, the unique structural attributes of psicofuranose, a rare ketohexose, have positioned it as a compelling scaffold for the design of potent and selective inhibitors. This guide provides a comparative analysis of various psicofuranose derivatives, delving into their inhibitory effects against key enzymatic targets, the synthetic strategies employed to generate these molecules, and the detailed experimental protocols for assessing their efficacy.
Introduction: The Therapeutic Potential of Psicofuranose
Psicofuranose, and its derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities stem from the unique stereochemistry of the psicofuranose ring, which can mimic the transition states of various enzymatic reactions. This guide will focus on two primary classes of enzymes targeted by psicofuranose derivatives: Glycosyltransferases and Inosine Monophosphate Dehydrogenase (IMPDH), both of which are critical targets in oncology, immunology, and virology.
Comparative Inhibitory Activity of Psicofuranose Derivatives
Notable Psicofuranose-Related Inhibitors:
| Compound Class | Target Enzyme | Reported Activity | Reference |
| Psicofuranine (Angustmycin C) | IMP Dehydrogenase | Competitive inhibitor | [1] |
| Decoyinine (Angustmycin A) | IMP Dehydrogenase | Potent inhibitor | [1] |
| Mizoribine | IMP Dehydrogenase | Immunosuppressive agent | [1] |
| 3-acetamido-3-deoxy-D-psicofuranose derivatives | N-acetylglucosaminyltransferases (GnTs) | Proposed as potential inhibitors | [2][3][4][5] |
This table is illustrative and highlights the potential of psicofuranose scaffolds. Direct IC50 comparisons for a series of novel psicofuranose derivatives are a key area for future research.
Synthesis of Psicofuranose Derivatives: A Strategic Overview
The generation of diverse psicofuranose derivatives for inhibitory studies hinges on strategic synthetic pathways. A key approach involves the modification of the psicofuranose core to introduce functionalities that can interact with the active site of the target enzyme.
Synthesis of 3-Acetamido-3-deoxy-D-psicofuranose Derivatives
One promising avenue of research is the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives as potential inhibitors of N-acetylglucosaminyltransferases (GnTs).[2][3][4][5] These enzymes are crucial in the biosynthesis of complex glycans, and their inhibition has therapeutic potential in cancer and other diseases.[2][3]
A common synthetic strategy starts from D-mannose and proceeds through several steps to yield the desired 3-acetamido-3-deoxy-D-psicofuranose scaffold.[2][3][4][5] This scaffold can then be further modified to explore structure-activity relationships.
Experimental Protocols for Inhibitory Assays
The objective comparison of psicofuranose derivatives necessitates robust and standardized experimental protocols. Below are detailed methodologies for assessing the inhibitory effects on N-acetylglucosaminyltransferases and IMP dehydrogenase.
N-acetylglucosaminyltransferase (GnT) Inhibition Assay
This protocol is adapted from established methods for assaying GnT-III and GnT-V activity.
Principle:
The assay measures the transfer of N-acetylglucosamine (GlcNAc) from a donor substrate (UDP-GlcNAc) to a fluorescently labeled acceptor substrate. The product is then separated from the unreacted acceptor by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection. A decrease in product formation in the presence of a test compound indicates inhibition.
Materials:
-
Enzyme source (e.g., purified recombinant GnT or cell lysate)
-
Fluorescently labeled acceptor substrate (e.g., pyridylaminated (PA) agalacto-biantennary sugar chain)
-
UDP-GlcNAc (donor substrate)
-
Assay buffer (e.g., 250 mM MES-NaOH, pH 6.25, containing MnCl2 and Triton X-100)
-
Psicofuranose derivatives (test inhibitors)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, fluorescently labeled acceptor substrate, UDP-GlcNAc, and the psicofuranose derivative (or vehicle control).
-
Enzyme Addition: Initiate the reaction by adding the enzyme source.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-16 hours).
-
Reaction Termination: Stop the reaction by adding ice-cold ethanol or by heat inactivation.
-
HPLC Analysis: Separate the fluorescently labeled product from the unreacted substrate using a reversed-phase HPLC column.
-
Quantification: Quantify the product peak area using a fluorescence detector (excitation ~320 nm, emission ~400 nm).
-
IC50 Determination: Determine the concentration of the psicofuranose derivative that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
IMP Dehydrogenase (IMPDH) Inhibition Assay
This protocol is a standard method for determining IMPDH activity and inhibition.
Principle:
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), with the concomitant reduction of NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADH production in the presence of a test compound indicates inhibition.
Materials:
-
Purified recombinant IMPDH
-
IMP (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Psicofuranose derivatives (test inhibitors)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, IMP, and NAD+.
-
Inhibitor Addition: Add the psicofuranose derivative at various concentrations (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Reaction Initiation: Start the reaction by adding a pre-determined amount of IMPDH enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Initial Velocity Calculation: Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
Mechanism of Action and Structural Insights
Inhibition of IMP Dehydrogenase
Psicofuranose nucleoside analogs, such as psicofuranine, are known to inhibit IMPDH.[1] These compounds typically act as competitive inhibitors with respect to the substrate IMP. The furanose ring of the inhibitor mimics the ribose moiety of IMP, allowing it to bind to the active site of the enzyme. Modifications to the psicofuranose ring and the attached base can be systematically varied to probe the structure-activity relationship and optimize inhibitory potency.
Caption: Competitive inhibition of IMPDH by a psicofuranose nucleoside analog.
Proposed Inhibition of Glycosyltransferases
For glycosyltransferases, 3-acetamido-3-deoxy-D-psicofuranose derivatives are designed to mimic the transition state of the glycosylation reaction.[2][3][4][5] The psicofuranose core acts as a mimic of the donor sugar, while modifications at the 3-position can interact with key residues in the enzyme's active site, thereby blocking the binding of the natural substrate.
Caption: Experimental workflow for assessing GnT inhibition.
Future Directions and Conclusion
The development of psicofuranose derivatives as enzyme inhibitors is a promising area of research. While the synthesis of potential inhibitors has been demonstrated, a critical next step is the systematic biological evaluation of these compounds to establish clear structure-activity relationships. The protocols outlined in this guide provide a framework for conducting such comparative studies. Future work should focus on synthesizing libraries of psicofuranose derivatives with diverse functionalities and evaluating their inhibitory potency against a panel of clinically relevant glycosyltransferases and IMPDH isoforms. Such studies will be instrumental in unlocking the full therapeutic potential of this unique class of carbohydrate-based inhibitors.
References
- Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. Beilstein Journal of Organic Chemistry, 11, 1547–1552. [Link]
- Bella, M., Koóš, M., & Lin, C. H. (2015).
- Bella, M., Koóš, M., & Lin, C. H. (2015).
- Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives.
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- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for alpha-D-Psicofuranose
Introduction: The Analytical Imperative for alpha-D-Psicofuranose
This compound, a form of the rare sugar D-Psicose (also known as D-Allulose), is rapidly gaining prominence in the pharmaceutical and food industries.[1] Its appeal lies in its unique properties: offering the sweetness of sucrose with negligible caloric value and potential health benefits, such as anti-hyperglycemic effects.[2] As this sugar moves from research to regulated products, the need for robust, reliable, and accurate analytical methods for its quantification becomes paramount. The presence of multiple isomers (furanose and pyranose forms) in solution and the lack of a strong UV chromophore present unique analytical challenges.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used for this compound analysis. More importantly, it establishes a framework for the cross-validation of these methods—a critical process for ensuring data integrity and comparability across different analytical platforms or laboratories, as mandated by regulatory bodies.[5] By understanding the causality behind experimental choices and adhering to rigorous validation principles, researchers and drug development professionals can build a foundation of trust in their analytical data.
The Regulatory Bedrock: Principles of Analytical Method Validation
Before comparing methods, it's crucial to understand the framework that governs their use. The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for validating analytical procedures.[6][7] The objective of validation is to demonstrate that a method is fit for its intended purpose.[8] This involves assessing a range of performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix elements.[9]
-
Linearity & Range: The capacity to elicit results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Cross-validation builds upon this foundation, serving as a systematic comparison of two or more validated methods to ensure that they produce comparable results.[5] This is essential when data from different analytical techniques (e.g., HPLC and GC-MS) or different laboratories must be combined or compared within a single study.[12]
Core Analytical Techniques for this compound
The choice of an analytical method is driven by the physicochemical properties of this compound and the specific requirements of the analysis, such as required sensitivity, sample throughput, and matrix complexity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for sugar analysis. Due to the polar nature of psicose and its lack of a UV chromophore, specific column and detector choices are critical.
-
Principle of Separation: The most common approach is Hydrophilic Interaction Liquid Chromatography (HILIC) using an aminopropyl-bonded silica column.[3] In HILIC, a polar stationary phase is used with a less polar mobile phase (typically a mixture of acetonitrile and water).[3][13] More polar analytes, like sugars, are retained longer.
-
Detection:
-
Refractive Index Detector (RID): A universal detector that measures the difference in the refractive index between the mobile phase and the analyte.[3] It is simple and robust but is sensitive to temperature and pressure fluctuations and cannot be used with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector where the eluent is nebulized, the solvent evaporated, and the remaining analyte particles scatter a light beam. ELSD is more sensitive than RID and is compatible with gradient elution but can have a non-linear response.[3]
-
-
Expert Insights: HPLC-RID is often the workhorse for routine quality control and for monitoring processes like the enzymatic conversion of D-fructose to D-psicose due to its simplicity and reliability.[13][14] The use of a simple isocratic mobile phase without buffers is a key advantage for high-throughput applications.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace analysis and confirmatory testing.
-
Principle of Separation: GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. Since sugars like psicose are non-volatile, a critical derivatization step is required to convert them into volatile and thermally stable analogues (e.g., trimethylsilyl (TMS) or oxime-TMS derivatives).[15][16]
-
Detection: Mass Spectrometry (MS) provides high-confidence identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns. This provides a level of specificity that is difficult to achieve with HPLC-RID or ELSD.
-
Expert Insights: The requirement for derivatization adds complexity and potential variability to the sample preparation workflow.[17] However, for complex matrices where interfering compounds are a concern, the selectivity of GC-MS is unparalleled. It is particularly well-suited for identifying and quantifying psicose in biological samples.[18]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.
-
Principle of Separation: For neutral sugars like psicose, separation can be achieved by forming charged complexes (e.g., with borate) or through derivatization with a charged, chromophoric, or fluorescent tag.[2][19]
-
Detection: UV detection is common, but for high sensitivity, pre-column derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) followed by Laser-Induced Fluorescence (LIF) detection is employed.[2]
-
Expert Insights: CE offers very high separation efficiency and short analysis times with minimal sample and reagent consumption.[2] The CE-LIF method, in particular, provides the sensitivity needed for pharmacokinetic studies or the analysis of samples with very low psicose concentrations.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary tool for routine quantification, NMR is indispensable for structural elucidation.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the identification of different anomers (α-furanose, β-furanose, α-pyranose, β-pyranose) that coexist in solution.[4][20]
-
Application: NMR is the definitive method for confirming the identity and structure of a psicose standard. Techniques like 1D ¹H and ¹³C NMR, along with 2D experiments (COSY, HSQC), are used for unambiguous signal assignment.[21]
-
Expert Insights: Due to its lower sensitivity and higher complexity compared to chromatographic methods, NMR is not practical for high-throughput quantitative analysis.[21] Its strength lies in providing foundational structural information that supports the development and validation of other quantitative methods.
Comparative Performance and Data Summary
The choice of an analytical method depends on a trade-off between various performance parameters. The following table summarizes these characteristics for the primary quantitative techniques.
| Parameter | HPLC-RID | GC-MS | CE-LIF |
| Specificity | Moderate; based on retention time. Susceptible to co-eluting matrix components. | Very High; based on retention time and mass fragmentation pattern. | High; based on migration time and selective detection. |
| Sensitivity (LOQ) | Moderate (µg/mL range).[13][22] | Very High (pg/mL to ng/mL range).[18] | Extremely High (fmol to amol range).[2] |
| Linearity (R²) | Typically ≥ 0.99.[13] | Typically > 0.99. | Typically > 0.99.[23] |
| Sample Preparation | Simple (dissolution, filtration).[3] | Complex (derivatization required).[1] | Moderate (derivatization for LIF).[2] |
| Run Time | Short to Moderate (e.g., < 10 minutes).[13] | Moderate. | Very Short.[2] |
| Matrix Tolerance | Moderate. | High. | High. |
| Cost (Instrument) | Moderate. | High. | Moderate to High. |
| Best Application | Routine QC, process monitoring, high concentration samples. | Confirmatory analysis, trace quantification, complex matrices. | High-sensitivity research, pharmacokinetic studies, limited sample volume. |
Visualizing the Validation & Cross-Validation Workflows
To ensure scientific integrity, analytical methods must follow a structured validation process. Cross-validation is then performed to bridge data from different methods.
Caption: The logical flow for a cross-validation study between two distinct analytical methods.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. They must be fully validated for their specific intended use.
Protocol 1: Quantification by HPLC with Refractive Index Detection (HPLC-RID)
This protocol is adapted from established methods for monitoring the enzymatic conversion of D-fructose to D-psicose. [3][13]
-
Instrumentation & Columns:
-
HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).
-
Analytical Column: Aminopropyl silane stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [13]
-
-
Reagents & Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
Mobile Phase: Acetonitrile/Water (80:20 v/v). [13]Degas before use.
-
D-Psicose reference standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min. [13] * Column Temperature: 35 °C (to ensure stable baseline).
-
Detector Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
-
-
Sample & Standard Preparation:
-
Prepare a stock solution of D-Psicose (e.g., 10 mg/mL) in the mobile phase.
-
Generate a calibration curve by preparing a series of standards (e.g., 0.5 to 5.0 mg/mL) via serial dilution of the stock solution. [13] * Dissolve or dilute unknown samples in the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection. [3]
-
-
Data Analysis:
-
Identify the D-Psicose peak by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify D-Psicose in the unknown samples using the linear regression equation derived from the calibration curve.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires derivatization to make the sugar volatile.
-
Instrumentation & Columns:
-
GC-MS system with a split/splitless injector.
-
Analytical Column: DB-5 or similar capillary column (e.g., 30 m × 0.25 mm × 0.25 µm). [1]
-
-
Reagents:
-
D-Psicose reference standard.
-
Anhydrous Pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (e.g., Sorbitol).
-
-
Derivatization Procedure:
-
Accurately weigh or pipette a known amount of the dried sample or standard into a reaction vial. Add a known amount of internal standard.
-
Lyophilize the sample to complete dryness.
-
Add 100 µL of anhydrous pyridine and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for derivatized psicose and the internal standard.
-
-
Data Analysis:
-
Identify the derivatized D-Psicose peak based on its retention time and mass spectrum compared to the derivatized standard.
-
For quantification, calculate the ratio of the peak area of the D-Psicose characteristic ion to the peak area of the internal standard's characteristic ion.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration of unknown samples from this curve.
-
Conclusion and Expert Recommendations
The accurate quantification of this compound is achievable through several robust analytical techniques. The selection of the optimal method is a strategic decision based on the analytical objective.
-
For routine quality control, process development, and release testing , where speed, simplicity, and cost-effectiveness are paramount, HPLC-RID is the method of choice. Its straightforward operation and reliable performance make it ideal for high-throughput environments.
-
For confirmatory analysis, stability testing where specific degradation products must be identified, or analysis in complex biological matrices , the superior specificity and sensitivity of GC-MS are indispensable, despite the more involved sample preparation.
-
For cutting-edge research, pharmacokinetic studies, or any application demanding the highest sensitivity , CE with LIF detection provides unparalleled performance.
A cross-validation study is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the consistency and reliability of data throughout a product's lifecycle. By systematically comparing a primary method (like HPLC-RID) with a secondary, often more specific method (like GC-MS), organizations can build a comprehensive and defensible analytical package, ensuring both product quality and patient safety.
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A Comparative Guide to the Biological Activities of D-Psicofuranose and its L-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Sugar Metabolism
In the realm of pharmacology and biochemistry, stereochemistry is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different, and sometimes opposing, physiological effects. This principle is well-exemplified in the comparison of D-psicofuranose and L-psicofuranose. While D-psicose is a well-studied low-calorie sugar substitute with notable metabolic benefits, its L-enantiomer is a rare sugar with putative, yet less characterized, antiviral properties.[1] This guide will dissect the known biological functions of each enantiomer, providing a framework for future research and development.
D-Psicofuranose (D-Allulose): A Metabolic Regulator
D-psicose, commercially known as D-allulose, is a C-3 epimer of D-fructose.[2] It is naturally present in small quantities in foods like wheat, figs, and raisins.[2] Its rise to prominence stems from its unique metabolic profile: it is minimally metabolized and provides negligible caloric energy, approximately 0.2 to 0.4 kcal/g.[2][3] The United States Food and Drug Administration (FDA) has designated D-psicose as Generally Recognized as Safe (GRAS).[4]
Anti-Hyperglycemic and Anti-Hyperlipidemic Effects
Extensive research has demonstrated the potent effects of D-psicose on glucose and lipid metabolism. In animal models, dietary supplementation with D-psicose has been shown to suppress postprandial blood glucose levels, improve insulin sensitivity, and reduce body fat accumulation.[5][6] Long-term studies in rats have shown that D-psicose can lead to significantly lower body weight gain and intra-abdominal adipose tissue weight compared to sucrose, without adverse toxicological effects.[7]
The mechanisms underlying these effects are multifaceted. D-psicose is a competitive inhibitor of intestinal α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides.[3] This inhibition slows glucose absorption and blunts the glycemic response to carbohydrate-containing meals. Furthermore, D-psicose modulates the expression of key enzymes involved in hepatic lipid metabolism, leading to decreased lipogenesis and increased fatty acid oxidation.[5]
Cellular Transport and Bioavailability
D-psicose is readily absorbed from the small intestine via glucose transporters, primarily GLUT5 and GLUT2.[3] However, it is not significantly utilized as an energy source and is largely excreted unchanged in the urine.[8] This unique metabolic fate underpins its low caloric value and makes it a valuable tool for studying sugar transport mechanisms without the confounding effects of downstream metabolism.
L-Psicofuranose: An Enantiomer with Antiviral Potential
In stark contrast to its well-characterized D-enantiomer, L-psicofuranose remains a relatively enigmatic molecule. Its scarcity in nature and the complexity of its synthesis have limited extensive biological investigation.[1] However, the available information points towards a distinct and potentially valuable therapeutic application.
Putative Antiviral Activity
While direct studies on the antiviral activity of L-psicose are not abundant in the readily available scientific literature, a significant lead comes from research on rare L-sugars. It has been reported that L-form rare sugars are utilized in the synthesis of antiviral and anticancer agents due to their enhanced biological activity and lower toxicity compared to their D-enantiomer counterparts.[1] This suggests that L-psicose may possess intrinsic antiviral properties that warrant further investigation. The exploration of sugar analogues as antiviral agents is an active area of research, with studies demonstrating the antiviral potential of various natural and synthetic sugar derivatives.[9][10]
The proposed mechanism for the antiviral activity of L-sugars often involves their ability to act as competitive inhibitors of viral enzymes or to interfere with viral entry and replication processes. Due to their unnatural chirality, they are not readily metabolized by host cells, which can lead to a more sustained therapeutic effect and reduced off-target effects.
Comparative Summary of Biological Properties
| Property | alpha-D-Psicofuranose (D-Allulose) | alpha-L-Psicofuranose |
| Primary Biological Activity | Metabolic Regulation (Anti-hyperglycemic, Anti-hyperlipidemic) | Putative Antiviral |
| Caloric Value | ~0.2 - 0.4 kcal/g[2][3] | Not well-established, presumed to be low |
| Sweetness (relative to sucrose) | ~70%[2] | Not well-established |
| Metabolic Fate | Readily absorbed, poorly metabolized, excreted in urine[8] | Not well-characterized, presumed to be poorly metabolized |
| Safety Profile | Generally Recognized as Safe (GRAS) by the FDA[4] | Toxicity not extensively studied |
Experimental Protocols
In Vivo Assessment of Metabolic Effects of D-Psicose in a Rodent Model
This protocol outlines a typical experimental design to evaluate the effects of D-psicose on body weight, fat accumulation, and glucose tolerance in rats.
Objective: To determine the in vivo metabolic effects of dietary D-psicose supplementation.
Materials:
-
Male Wistar rats (3 weeks old)[7]
-
Standard rodent chow (e.g., CE-2)[7]
-
D-psicose
-
Sucrose (as control)[7]
-
Metabolic cages for urine and feces collection
-
Glucometer and glucose test strips
-
Anesthetic (e.g., sodium pentobarbital)[7]
-
Blood collection supplies
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for one week with free access to standard chow and water.
-
Dietary Groups: Randomly assign rats to two groups: a control group receiving a diet with 3% sucrose and an experimental group receiving a diet with 3% D-psicose.[7]
-
Long-Term Feeding: Maintain the rats on their respective diets for a period of 12 to 18 months with ad libitum access to food and water.[7]
-
Data Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the study period, house the rats in metabolic cages for 24-hour urine and feces collection to analyze psicose excretion.
-
Perform an oral glucose tolerance test (OGTT) by administering a glucose solution after an overnight fast and measuring blood glucose at timed intervals.
-
-
Terminal Procedures:
Expected Outcomes: Rats fed the D-psicose diet are expected to exhibit lower body weight gain, reduced intra-abdominal fat mass, and improved glucose tolerance compared to the sucrose-fed control group.[7]
Caption: A typical experimental workflow for an in vivo animal study.
In Vitro Antiviral Activity Screening of L-Psicose
This protocol provides a general framework for assessing the potential antiviral activity of L-psicose against a model virus, such as Herpes Simplex Virus Type 1 (HSV-1), using a cytopathic effect (CPE) reduction assay.
Objective: To determine the in vitro antiviral efficacy of L-psicose.
Materials:
-
Vero cells (or other susceptible host cell line)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
L-psicose
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT or other viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of L-psicose in cell culture medium.
-
Cytotoxicity Assay: To determine the non-toxic concentration range of L-psicose, treat confluent cell monolayers with the various dilutions of L-psicose for 48-72 hours. Assess cell viability using an MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay (CPE Reduction):
-
In a separate plate of confluent Vero cells, remove the growth medium and infect the cells with a dilution of HSV-1 that causes a significant cytopathic effect within 48-72 hours.
-
After a 1-hour adsorption period, remove the virus inoculum and add the different non-toxic concentrations of L-psicose.
-
Include a virus control (cells infected with virus but no compound) and a cell control (cells with no virus and no compound).
-
Incubate the plate for 48-72 hours.
-
-
Data Analysis:
-
Visually score the CPE in each well or quantify cell viability using an MTT assay.
-
Calculate the 50% effective concentration (EC50), which is the concentration of L-psicose that reduces the viral CPE by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. An SI value greater than 10 is typically considered indicative of promising antiviral activity.
-
Expected Outcomes: If L-psicose possesses antiviral activity, it will inhibit the replication of HSV-1, resulting in a reduction of the cytopathic effect and a higher cell viability in the treated wells compared to the virus control.
Caption: A general workflow for in vitro antiviral screening.
Signaling Pathways
D-Psicose and Lipid Metabolism Regulation
D-psicose exerts its influence on lipid metabolism through the modulation of key signaling pathways in the liver. It has been shown to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. This leads to a decrease in the expression of lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). Concurrently, D-psicose may enhance fatty acid oxidation by upregulating the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of genes involved in fatty acid catabolism.
Caption: Simplified signaling pathway of D-psicose in hepatic lipid metabolism.
Conclusion and Future Directions
The comparative analysis of D-psicofuranose and its L-enantiomer reveals a fascinating dichotomy in their biological activities, underscoring the profound impact of stereochemistry. D-psicose has emerged as a promising functional food ingredient and potential therapeutic agent for metabolic disorders, with a wealth of data supporting its safety and efficacy. In contrast, L-psicofuranose represents a largely untapped resource with intriguing, albeit less defined, potential as an antiviral agent.
Future research should prioritize the direct comparative evaluation of these enantiomers in various biological systems. Elucidating the specific antiviral mechanisms of L-psicose and conducting comprehensive toxicological studies are crucial next steps. The development of efficient and cost-effective methods for the synthesis of L-psicofuranose will be paramount to unlocking its full therapeutic potential. For D-psicose, further clinical trials are warranted to fully establish its long-term benefits in human populations. The continued exploration of these rare sugar enantiomers holds significant promise for the development of novel therapeutic strategies for a range of diseases.
References
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- Low-calorie sweetener d-psicose promotes hydrogen peroxide-mediated apoptosis in c2c12 myogenic cells favoring skeletal muscle cell injury. University of Birmingham's Research Portal. Published 2021. Accessed January 8, 2026.
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A Comparative Guide to Assessing Enzyme Specificity for alpha-D-Psicofuranose
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides an in-depth technical comparison of various enzymes' specificity towards alpha-D-Psicofuranose, the furanose form of the rare sugar D-Psicose (also known as D-Allulose). We will move beyond mere protocol listings to explore the causal logic behind experimental design, ensuring a self-validating and robust approach to specificity assessment.
D-Psicose is a C-3 epimer of D-fructose, lauded for its potential as a low-calorie sugar substitute with various physiological benefits, including anti-hyperglycemic and anti-obesity effects.[1][2][3] While it exists in several isomeric forms in solution (α/β pyranose and α/β furanose), the specific interaction with the this compound ring structure is critical for targeted biocatalytic synthesis and understanding its metabolic fate.[4][5] The human genome does not encode for enzymes that can metabolize D-allulose, leading to its near-complete excretion.[6] However, its enzymatic conversion from abundant sugars like fructose is the primary method of production, making the specificity of these biocatalysts a key industrial focus.[7][8]
This guide will compare four key enzymes known to interact with D-Psicose, providing the theoretical framework and practical methodologies to authoritatively determine their preference for this compound.
Candidate Enzymes for Comparison
-
D-Psicose 3-Epimerase (DPEase): The primary enzyme used for D-Psicose production, it catalyzes the reversible epimerization of D-fructose at the C-3 position.[9][10] It is expected to show the highest specificity for D-Psicose.
-
D-Tagatose 3-Epimerase (DTEase): A related C-3 epimerase that also facilitates the conversion of D-fructose to D-psicose, though often with different substrate preferences.[11][12]
-
L-Rhamnose Isomerase (L-RhI): Known for its broad substrate specificity, this isomerase can catalyze the interconversion of various aldoses and ketoses, including reactions involving D-Psicose.[13][14][15]
-
Mannose-6-Phosphate Isomerase (MPI): While its primary role involves phosphorylated sugars, this enzyme has demonstrated activity on a range of non-phosphorylated pentoses and hexoses, including D-Psicose.[16][17][18]
Pillar 1: The Theoretical Framework of Enzyme Specificity
Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of similar molecules. This selectivity arises from the precise three-dimensional structure of the enzyme's active site, which is complementary in shape, charge, and hydrophobicity to the substrate.[19]
The ultimate measure of an enzyme's specificity and catalytic efficiency for a substrate is the specificity constant (kcat/Km) .[19][20]
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). A low Km indicates a high affinity of the enzyme for the substrate.[19]
-
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's maximum catalytic activity.[19]
-
kcat/Km: This ratio reflects the enzyme's efficiency at low substrate concentrations, encompassing both binding affinity (Km) and catalytic prowess (kcat). When comparing multiple substrates for a single enzyme, a higher kcat/Km value signifies greater specificity.[20]
Pillar 2: Experimental Design for Specificity Assessment
A rigorous assessment requires a systematic workflow. The following diagram and protocols outline a self-validating system for comparing enzyme kinetics.
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Comparative Docking Analysis of alpha-D-Psicofuranose with Key Metabolic Enzymes
A Senior Application Scientist's Guide to In Silico Evaluation of a Novel Sugar Analog
This guide provides a comprehensive framework for conducting a comparative molecular docking study of alpha-D-Psicofuranose against three critical protein targets implicated in metabolic diseases: Ketohexokinase (KHK), Aldose Reductase (AR), and Glucokinase (GK). We will explore the rationale behind the selection of these targets, detail a robust docking methodology using AutoDock Vina, and present a strategy for interpreting the results in the context of drug discovery.
Introduction: The Promise of this compound in Metabolic Disease Regulation
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[1][2] A key contributor to the rise of these conditions is the overconsumption of sugars, particularly fructose.[2][3] This has spurred research into sugar analogs that may offer therapeutic benefits without the detrimental metabolic effects of common sugars.
This compound, a stereoisomer of D-fructose, is a rare sugar that has garnered interest for its potential health benefits.[4][5] Studies have suggested that D-psicose, the more common form of this rare sugar, can inhibit intestinal α-glucosidases and suppress hepatic lipogenic enzymes, indicating its potential to modulate glucose and lipid metabolism.[6][7][8] Understanding the molecular interactions of this compound with key metabolic enzymes is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. Molecular docking provides a powerful in silico approach to predict the binding affinity and orientation of a ligand to a protein target, offering valuable insights for drug design and development.[9]
This guide will walk researchers through a comparative docking study to assess the binding potential of this compound against Ketohexokinase, Aldose Reductase, and Glucokinase, benchmarked against their natural substrates or known modulators.
Target Protein Selection: Key Players in Fructose and Glucose Metabolism
A successful docking study hinges on the selection of relevant and well-characterized protein targets. For this investigation, we have chosen three enzymes that play pivotal roles in metabolic pathways and are established drug targets.
-
Ketohexokinase (KHK): As the first enzyme in fructose metabolism, KHK phosphorylates fructose to fructose-1-phosphate.[1][10] Inhibition of KHK is a promising strategy to mitigate the adverse effects of excessive fructose consumption.[1] We will utilize the crystal structure of human KHK-A in complex with its natural substrate, fructose (PDB ID: 2HW1), for our docking study.[11][12][13]
-
Aldose Reductase (AR): This enzyme is a key component of the polyol pathway, which converts glucose to sorbitol and then to fructose. Under hyperglycemic conditions, the increased activity of AR is implicated in the pathogenesis of diabetic complications.[13][14][15] Therefore, AR inhibitors are of significant therapeutic interest. We will use the crystal structure of human Aldose Reductase complexed with the inhibitor Zenarestat (PDB ID: 1IEI) as our target.[11][16][17][18]
-
Glucokinase (GK): Functioning as a glucose sensor, GK plays a crucial role in regulating glucose homeostasis.[19][20][21] Allosteric activators of GK are being explored as potential treatments for type 2 diabetes.[21][22] For our comparative analysis, we will employ the crystal structure of human glucokinase in its active conformation (PDB ID: 1V4S).[23]
Ligand Selection for Comparative Analysis
To provide a meaningful comparison of this compound's binding potential, we will include two reference ligands:
-
This compound: The primary ligand of interest. Its 3D structure can be obtained from PubChem (CID: 21581131).[4]
-
D-fructose: As the natural substrate for KHK and the epimer of D-psicose, D-fructose serves as a crucial benchmark for binding to this target. Its 3D structure is available on PubChem (CID: 5984).[5][9][24][25][26]
-
Zenarestat: A known inhibitor of Aldose Reductase, providing a positive control for binding to this enzyme. Its 3D structure can be found on PubChem (CID: 5702).
Experimental Workflow: A Step-by-Step Docking Protocol
The following protocol outlines the systematic approach for our comparative docking study using the widely recognized software AutoDock Vina.[9][27]
Caption: Simplified overview of the hepatic fructose metabolism pathway.
As depicted, KHK is the entry point for fructose into this pathway. By potentially inhibiting KHK, this compound could block the downstream production of metabolites that contribute to lipogenesis and other adverse metabolic effects.
Conclusion and Future Directions
This guide provides a detailed protocol for a comparative in silico analysis of this compound with key metabolic enzymes. The predicted binding affinities and interaction patterns will offer valuable preliminary data on the potential of this rare sugar to modulate the activity of these important drug targets. Favorable docking results, particularly for Ketohexokinase and Aldose Reductase, would provide a strong rationale for further experimental validation through in vitro enzyme inhibition assays and cell-based studies. Ultimately, a thorough understanding of the molecular interactions of this compound is paramount to unlocking its potential as a novel therapeutic agent in the fight against metabolic diseases.
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A Senior Application Scientist's Guide to the Validation of α-D-Psicofuranose Quantification in Biological Matrices
For researchers, clinical scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. D-Psicose (also known as D-Allulose), a rare sugar with significant potential as a low-calorie sweetener and functional food ingredient, presents unique analytical challenges.[1][2][3][4] Its existence in multiple isomeric forms in solution, including α-D-Psicofuranose, necessitates robust, validated quantification methods to ensure data integrity.
This guide provides an in-depth comparison of analytical methodologies for the validation of α-D-Psicofuranose quantification. It moves beyond mere protocol recitation to explain the causality behind experimental choices, grounded in authoritative regulatory standards from the FDA and EMA.[5][6][7][8][9]
The Analytical Challenge: Isomeric Complexity and Matrix Interference
D-Psicose, a C-3 epimer of D-fructose, is not a static entity in a biological milieu.[1] It exists in equilibrium between its furanose and pyranose ring forms, as well as an open-chain structure. The α-D-Psicofuranose isomer is of particular interest, but its quantification is complicated by:
-
Isomeric Interconversion: The relative abundance of each isomer can shift depending on solvent, pH, and temperature, making it critical to control pre-analytical and analytical conditions.
-
Structural Similarity: D-Psicose must be distinguished from other endogenous hexoses like fructose and glucose, which are often present at much higher concentrations.
-
Matrix Effects: Components of biological matrices (e.g., salts, phospholipids, proteins in plasma, serum, or urine) can interfere with analyte detection, causing ion suppression or enhancement in mass spectrometry-based methods.[10]
A validated method must demonstrate that it can reliably and reproducibly measure the target analyte, untroubled by these confounding factors. This is the core principle of bioanalytical method validation.[5][6][7][9]
Comparative Analysis of Quantification Platforms
The choice of analytical platform is the most critical decision in developing a quantification assay. The three primary techniques used for small molecules like D-Psicose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assays |
| Specificity | Very High (based on parent/product ion transitions) | High (requires derivatization) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity (LLOQ) | Excellent (pg/mL to low ng/mL)[11][12][13] | Good (ng/mL range) | Moderate (µg/mL to mg/mL range) |
| Throughput | High | Moderate | High |
| Sample Prep | Simple (e.g., Protein Precipitation)[13][14] | Complex (requires derivatization) | Simple (often direct addition of reagents) |
| Development Cost | High | Moderate | Low to Moderate |
| Regulatory Acceptance | Gold Standard[6][9] | Widely Accepted[15] | Application-dependent |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis in regulated environments.[10] Its power lies in its exceptional specificity and sensitivity.
-
Principle of Operation: The liquid chromatograph separates D-Psicose from other matrix components. The mass spectrometer then ionizes the molecule and fragments it in a controlled manner. By monitoring a specific parent ion-to-product ion transition (Multiple Reaction Monitoring or MRM), only the target analyte is detected, even if other compounds co-elute.[11][14]
-
Expertise & Causality: The choice of a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often superior for retaining and separating highly polar sugars like psicose compared to traditional reversed-phase columns.[16] Sample preparation is typically a straightforward protein precipitation with acetonitrile or methanol, which is fast and effective for removing the bulk of interfering proteins.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile compounds. For non-volatile molecules like sugars, a chemical derivatization step is mandatory.
-
Principle of Operation: Sugars are chemically modified (e.g., oximation and silylation) to make them volatile. The derivatized analyte is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase before being detected by the mass spectrometer.[17]
-
Expertise & Causality: The derivatization process, while adding steps and potential for variability, is essential. It not only enables volatilization but can also "lock" the sugar into a specific isomeric form, simplifying the resulting chromatogram. However, this multi-step process increases analysis time and requires careful optimization to ensure complete and reproducible reactions.
Enzymatic Assays
Enzymatic assays offer a different approach, leveraging the high specificity of enzymes for their substrates.
-
Principle of Operation: An enzyme, such as D-Psicose 3-epimerase, is used to convert D-Psicose in the sample.[18][19] The reaction product is then coupled to a secondary reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence), which is proportional to the initial D-Psicose concentration.
-
Expertise & Causality: This method's primary advantage is its simplicity and high throughput, making it suitable for screening applications. However, its trustworthiness hinges entirely on the purity and specificity of the enzyme. Any cross-reactivity with other sugars in the matrix (e.g., D-fructose) could lead to inaccurate results.[18] Therefore, extensive enzyme characterization is a prerequisite for validation.
The Validation Workflow: A Self-Validating System
A bioanalytical method is not considered reliable until it has undergone rigorous validation according to regulatory guidelines.[5][6][7][8] The process is designed to be a self-validating system, where each parameter demonstrates the method's fitness for purpose.
Caption: Logical flow of a comprehensive bioanalytical method validation process.
Detailed Experimental Protocol: LC-MS/MS Method Validation
This section provides a detailed protocol for the full validation of an LC-MS/MS method for α-D-Psicofuranose in human plasma, grounded in FDA and EMA guidelines.[5][6][7]
1. Materials and Reagents
-
Reference Standards: D-Psicose, D-Psicose-¹³C₆ (Internal Standard, IS)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid, ammonium formate
-
Matrix: Pooled, drug-free human plasma (K₂EDTA)
2. Stock and Working Solutions Preparation
-
Causality: Preparing independent stock solutions for calibration standards (CAL) and quality control (QC) samples is a critical requirement. This ensures that any error in weighing or dilution will be detected when the QCs are measured against the calibration curve.
-
Protocol:
-
Prepare primary stock solutions of D-Psicose and D-Psicose-¹³C₆ in methanol (1 mg/mL).
-
Prepare separate working standard solutions for CAL and QC samples by serial dilution of the primary stocks.
-
Prepare a working solution of the IS (e.g., 100 ng/mL).
-
3. Sample Preparation (Protein Precipitation)
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which can foul the LC column and cause ion suppression in the mass spectrometer. The use of a stable isotope-labeled internal standard (¹³C₆-Psicose) is the best practice, as it co-elutes with the analyte and experiences nearly identical matrix effects, ensuring the most accurate correction.
-
Protocol:
-
Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for injection.
-
4. LC-MS/MS Instrumental Parameters
-
LC System: UPLC system with a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient optimized for sugar separation (e.g., 90% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: D-Psicose (m/z 179 → 89), D-Psicose-¹³C₆ (m/z 185 → 92).
5. Validation Experiments
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.[10]
-
Linearity: Construct an 8-point calibration curve by analyzing CAL standards in duplicate. The curve must have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in five replicates on three separate days (inter-day) and in a single run (intra-day). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[11][13]
-
Matrix Effect: Evaluate by comparing the analyte response in post-extraction spiked blank plasma from multiple sources to the response in a pure solution. The IS-normalized matrix factor CV should be ≤15%.[10]
-
Stability: The stability of D-Psicose in biological matrices must be rigorously tested as sugars can be prone to degradation.[20][21][22]
-
Bench-top stability: Keep QC samples at room temperature for a duration matching the expected sample handling time (e.g., 4-24 hours) before processing.
-
Freeze-thaw stability: Subject QC samples to at least three freeze-thaw cycles (-80°C to room temperature).
-
Long-term stability: Store QC samples at -80°C for a period exceeding the expected storage time of study samples.
-
Acceptance Criteria: For all stability tests, the mean concentration of the stored QCs must be within ±15% of the nominal concentration.
-
Conclusion
The successful validation of a method for quantifying α-D-Psicofuranose in biological matrices is a rigorous, multi-faceted process that underpins the reliability of any subsequent research or clinical study. While GC-MS and enzymatic assays have their applications, the LC-MS/MS method stands as the superior choice for regulated bioanalysis due to its unparalleled specificity, sensitivity, and high throughput. By adhering to the principles of causality in experimental design and the stringent criteria set forth by regulatory bodies like the FDA and EMA, researchers can develop a trustworthy, self-validating system that ensures data of the highest integrity.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of alpha-D-Psicofuranose
Our philosophy is grounded in proactive risk mitigation and adherence to the highest safety standards. The procedures outlined below are designed to be self-validating, ensuring that every step taken is a conscious and informed decision towards safety and regulatory compliance.
Core Principles of Chemical Disposal
Before delving into the specifics of alpha-D-Psicofuranose, it is crucial to understand the foundational principles that govern laboratory waste management. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for laboratories to ensure a safe working environment and to protect the environment.[1][2][3] The primary tenets include:
-
Waste Identification and Characterization: Properly identifying and characterizing chemical waste is the first and most critical step.[1]
-
Segregation: Never mix different types of chemical waste.[1][3] Incompatible chemicals can react violently, leading to hazardous situations.
-
Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards.[1][4][5] They should be stored in a designated, safe location away from heat and electricity.[1]
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste.[3]
This compound: A Profile
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₆ | [6][7] |
| Molecular Weight | 180.16 g/mol | [6][8] |
| Appearance | Likely a white solid (based on similar sugars) | [9][10] |
| Known Hazards | Not explicitly defined. Treat with caution as with any laboratory chemical. |
While this compound is a sugar and is not currently classified as a hazardous substance, it is imperative to handle it with the same care as any other laboratory chemical. The absence of comprehensive safety data necessitates a conservative approach to its disposal.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Experimental Protocol: Step-by-Step Disposal Procedures
This section provides a detailed methodology for the disposal of this compound.
Part 1: Waste Evaluation
The first and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.
-
Uncontaminated Waste: This includes pure, unused this compound, or aqueous solutions of this compound.
-
Contaminated Waste: This refers to this compound that has been mixed with or has come into contact with any chemical classified as hazardous (e.g., solvents, heavy metals, toxic reagents).
Part 2: Disposal of Uncontaminated this compound
For Solid, Uncontaminated Waste:
-
Containerization: Place the solid this compound waste into a clean, sealable container.
-
Labeling: Clearly label the container with the following information:
-
"Non-Hazardous Waste"
-
"this compound"
-
Date of accumulation
-
-
Disposal: Dispose of the container in the designated receptacle for non-hazardous solid laboratory waste, in accordance with your institution's specific guidelines.[11]
For Aqueous Solutions of Uncontaminated this compound (Small Quantities):
For small quantities (typically less than 100g), drain disposal may be permissible, provided it aligns with local and institutional regulations.
-
Dilution: Dilute the aqueous solution with at least 20 parts water.
-
Disposal: Pour the diluted solution down the drain, followed by flushing with a copious amount of water to ensure it is thoroughly cleared from the plumbing system.
Causality: The high water solubility of sugars like this compound and their biodegradable nature make them suitable for drain disposal in small, uncontaminated quantities. Dilution is a crucial step to prevent any potential shock to the local wastewater treatment system.
Part 3: Disposal of Contaminated this compound
If the this compound waste is contaminated with a hazardous substance, it must be treated as hazardous waste.[11]
-
Consult the SDS: The primary source of information for the disposal of the contaminated mixture is the Safety Data Sheet (SDS) of the contaminating chemical. The SDS will provide specific instructions for disposal.
-
Containerization: Place the contaminated waste into a designated hazardous waste container that is compatible with all components of the mixture.
-
Labeling: Label the container clearly as "Hazardous Waste" and list all the chemical constituents, including this compound and the contaminants.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your institution's policy and EPA regulations.[4][5]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Trustworthiness: This protocol ensures a self-validating system by defaulting to the more stringent disposal pathway (hazardous waste) in the case of any contamination. This "better safe than sorry" approach is a cornerstone of robust laboratory safety.
Conclusion
The proper disposal of laboratory chemicals is a non-negotiable aspect of responsible scientific practice. While this compound may not be explicitly regulated as a hazardous material, a thorough and cautious approach to its disposal is paramount. By following the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety within the scientific community.
References
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- Medical Laboratory Observer. (2020, January 21). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
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Comprehensive Guide to the Safe Handling of alpha-D-Psicofuranose
For the dedicated researcher, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the safe handling and disposal of alpha-D-Psicofuranose, a rare sugar with increasing interest in various research and development applications. While this compound is not classified as a hazardous substance, adherence to rigorous safety protocols is essential to minimize risk and ensure a secure working environment. This document is designed to be your trusted resource, offering immediate and practical guidance.
Understanding this compound: A Safety Profile
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum recommended PPE for handling this compound in a research setting.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant.[5] This is the minimum requirement to protect against accidental splashes or airborne particles when handling the solid form.[6] |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a significant splash potential, such as when preparing solutions or during vigorous mixing.[6] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Gloves should be inspected for damage before use and changed immediately if contaminated.[5][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down to protect skin and personal clothing from potential contamination.[7][8] |
| General Attire | Long Pants and Closed-Toe Shoes | This is a mandatory requirement for working in any laboratory setting to protect against spills and other physical hazards.[6][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Work Area: Designate a specific, clean, and uncluttered area for handling this compound.
-
Assemble PPE: Ensure all necessary PPE is readily available and in good condition.
-
Review Protocol: Familiarize yourself with this handling protocol and the specific experimental procedure.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling the Solid Compound
-
Weighing: When weighing the solid powder, do so in a chemical fume hood or on a bench with minimal air currents to prevent the generation of airborne dust.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. Avoid scooping directly from the primary container with weighing paper.
-
Container Management: Keep the container of this compound tightly sealed when not in use to prevent contamination.
Preparing Solutions
-
Dissolution: When preparing aqueous solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to ensure complete dissolution. If heating is required, do so in a well-ventilated area.
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with a suitable laboratory detergent and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
Emergency Procedures: Preparedness is Key
While this compound is not considered highly hazardous, it is crucial to be prepared for any unforeseen incidents.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][10] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10] If irritation persists, seek medical attention.
-
Inhalation: If fine particles are inhaled, move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
-
Ingestion: While not expected to be harmful if swallowed in small amounts, rinse the mouth with water.[9] Do not induce vomiting.[9] If a large amount is ingested or if discomfort occurs, seek medical attention.
-
Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a designated waste container. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Uncontaminated this compound can typically be disposed of as regular solid waste, in accordance with local regulations.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a sealed bag and disposed of according to your institution's chemical waste guidelines.
-
Aqueous Solutions: As this compound is a sugar, dilute aqueous solutions can generally be disposed of down the drain with copious amounts of water, pending approval from your institution's environmental health and safety department.[11] Always check local and institutional regulations before disposing of any chemical waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
